molecular formula C5H10O2<br>C5H10O2<br>CH3(CH2)3COOH B10760804 Valeric acid CAS No. 67291-18-3

Valeric acid

Cat. No.: B10760804
CAS No.: 67291-18-3
M. Wt: 102.13 g/mol
InChI Key: NQPDZGIKBAWPEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Valeric acid (pentanoic acid) is a short-chain fatty acid (SCFA) of significant interest in biomedical and biological research. Its primary research value lies in its role as a key microbial metabolite within the gut microbiome, where it is produced through the bacterial fermentation of dietary fiber. Researchers utilize this compound to investigate its potent effects on host physiology, including its anti-inflammatory properties and its role in maintaining intestinal barrier integrity. Its mechanism of action is multifaceted, often involving the activation of G-protein coupled receptors (GPCRs) such as GPR41 and GPR43, and it also functions as a histone deacetylase (HDAC) inhibitor, thereby influencing epigenetic regulation and gene expression. Beyond gut biology, this compound serves as a fundamental building block in organic synthesis, a precursor for esters used in perfumery and flavorants, and an intermediate in polymer and pharmaceutical production. This product is provided as a high-purity reagent to ensure experimental reproducibility and reliability for these advanced research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPDZGIKBAWPEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2, Array
Record name PENTANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1683
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name VALERIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name valeric acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Valeric_acid
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

19455-21-1 (potassium salt), 42739-38-8 (ammonium salt), 556-38-7 (zinc salt), 6106-41-8 (hydrochloride salt), 70268-41-6 (manganese(+2) salt)
Record name Pentanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7021655
Record name Pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pentanoic acid appears as a colorless liquid with a penetrating unpleasant odor. Density 0.94 g / cm3. Freezing point -93.2 °F (-34 °C). Boiling point 365.7 °F (185.4 °C). Flash point 192 °F (88.9 °C). Corrosive to metals and tissue., Liquid; Liquid, Other Solid, Colorless liquid with an unpleasant odor; [Merck Index], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow mobile liquid/unpleasant, penetrating rancid odour
Record name PENTANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1683
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Pentanoic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name n-Pentanoic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3492
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Valeric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000892
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name VALERIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Valeric acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/278/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

365 °F at 760 mmHg (NTP, 1992), 186-187 °C
Record name PENTANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1683
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-Valeric Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02406
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name n-PENTANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5390
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name VALERIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

192 °F (NTP, 1992), 96 °C, 205 °F (96 °C) (Open cup), 86 °C c.c.
Record name PENTANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1683
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Pentanoic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3492
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name n-PENTANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5390
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name VALERIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

10 to 50 mg/mL at 72 °F (NTP, 1992), Freely soluble in alcohol, ether, Soluble in oxygenated solvents., Slightly soluble in carbon tetrachloride, In water, 2.4X10+4 mg/L at 25 °C, 24.0 mg/mL, Solubility in water, g/100ml: 2.4, miscible with alcohol, ether, 1 ml in 40 ml water
Record name PENTANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1683
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-Valeric Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02406
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name n-PENTANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5390
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Valeric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000892
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name VALERIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Valeric acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/278/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.939 (USCG, 1999) - Less dense than water; will float, 0.939 at 20 °C/4 °C, Relative density (water = 1): 0.94, 0.935-0.940
Record name PENTANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1683
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-PENTANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5390
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name VALERIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Valeric acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/278/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Density

3.52 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.5 (Air = 1), Relative vapor density (air = 1): 3.52
Record name PENTANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1683
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-PENTANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5390
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name VALERIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

1 mmHg at 108 °F ; 40 mmHg at 226.0 °F; 760 mmHg at 363.9 °F (NTP, 1992), 0.19 [mmHg], Vapor pressure, kPa at 20 °C: 0.02
Record name PENTANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1683
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Pentanoic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3492
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name VALERIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

Colorless liquid

CAS No.

109-52-4
Record name PENTANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1683
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Pentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Valeric Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02406
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Valeric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406833
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentanoic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Valeric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.344
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VALERIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZK92PJM7B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name n-PENTANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5390
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Valeric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000892
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name VALERIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-30.1 °F (NTP, 1992), -34.5 °C, -34 °C
Record name PENTANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1683
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-Valeric Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02406
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name n-PENTANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5390
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Valeric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000892
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name VALERIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Valeric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Valeric acid, systematically known as pentanoic acid, is a five-carbon straight-chain alkyl carboxylic acid with the chemical formula CH₃(CH₂)₃COOH.[1][2] It is a naturally occurring compound found in the perennial flowering plant Valeriana officinalis, from which its common name is derived.[1][3][4] This guide provides a comprehensive overview of its chemical properties, including physicochemical data, reactivity, and relevant experimental protocols, tailored for a scientific audience.

Physicochemical Properties

This compound is a colorless, oily liquid with a characteristic unpleasant, pungent odor.[3][5][6] The quantitative physicochemical properties of this compound are summarized in the table below, providing essential data for laboratory and industrial applications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₁₀O₂[1][7]
Molar Mass 102.13 g/mol [1][8]
Appearance Colorless liquid[1][8]
Density 0.930 - 0.939 g/cm³ at 20-25 °C[1][3][8]
Melting Point -34.5 °C[1][8]
Boiling Point 185-187 °C at 760 mmHg[1][4]
pKa (Acidity Constant) 4.82 - 4.84 at 25 °C[1][5][8]
Solubility in Water 24 - 49.7 g/L at 20-25 °C[1][3]
Solubility in Organic Solvents Soluble in alcohol, ether, chloroform[3][5][6]
Vapor Pressure 0.15 - 0.196 mmHg at 20-25 °C[5][7][8]
Refractive Index (n²⁰/D) 1.408[5][7][9]
Flash Point 86 - 95 °C[8][10]
LogP (Octanol-water partition coeff.) 1.39 - 1.8[5][10]

Acidity and Reactivity

As a typical short-chain carboxylic acid, this compound's chemistry is dominated by the carboxyl (-COOH) functional group.

Acidity

With a pKa of approximately 4.82, this compound is a weak acid.[1][8] In aqueous solutions, it partially dissociates to form the valerate (B167501) (or pentanoate) anion and a proton. At physiological pH, it exists predominantly in its ionized form, the valerate ion (C₄H₉COO⁻).[1] The acidity allows it to react exothermically with bases, both organic and inorganic, to form water and the corresponding valerate salt.[5] It can also react with active metals to produce hydrogen gas.[5]

Core Reactivity

This compound undergoes reactions characteristic of carboxylic acids, including the formation of amides, esters, anhydrides, and acyl chlorides.[1] These reactions typically involve nucleophilic substitution at the carbonyl carbon.

  • Esterification: Reacts with alcohols in the presence of an acid catalyst (e.g., H₂SO₄) to form esters.[11] These esters, such as ethyl valerate and pentyl valerate, often have pleasant, fruity odors and are used as flavoring agents and in perfumery.[1][2]

  • Amide Formation: Can be converted to amides through reaction with amines, often requiring activation of the carboxylic acid (e.g., by forming the acyl chloride).

  • Reduction: The carboxyl group can be reduced to a primary alcohol (1-pentanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Acyl Halide Formation: Reacts with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form valeryl chloride, a more reactive intermediate used for synthesizing other derivatives.[1]

The following diagram illustrates the primary reactivity pathways of this compound.

Valeric_Acid_Reactions Core Reactivity of this compound VA This compound (CH₃(CH₂)₃COOH) Salt Valerate Salt (CH₃(CH₂)₃COO⁻Na⁺) VA->Salt Ester Ester (CH₃(CH₂)₃COOR') VA->Ester AcylChloride Valeryl Chloride (CH₃(CH₂)₃COCl) VA->AcylChloride Base Base (e.g., NaOH) Base->Salt Acid-Base Neutralization Alcohol Alcohol (R'-OH) + Acid Catalyst Alcohol->Ester Esterification ThionylChloride SOCl₂ ThionylChloride->AcylChloride Acyl Halide Formation Amine Amine (R''NH₂) (from Acyl Chloride) Amide Amide (CH₃(CH₂)₃CONHR'') Amine->Amide Amide Formation AcylChloride->Amide

Core Reactivity of this compound

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines the standard method for determining the acid dissociation constant (pKa) of a weak acid like this compound.

Objective: To determine the pKa of this compound by monitoring pH changes during titration with a strong base.

Materials:

  • This compound solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Calibrated pH meter with electrode

  • Buret, magnetic stirrer, and stir bar

  • Beaker or titration vessel

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).[12]

  • Sample Preparation: Accurately pipette a known volume (e.g., 25.0 mL) of the this compound solution into a beaker.

  • Titration Setup: Immerse the pH electrode and a magnetic stir bar into the acid solution. Position the buret filled with the standardized NaOH solution above the beaker.

  • Titration: Begin adding the NaOH solution in small, precise increments (e.g., 0.5-1.0 mL). After each addition, allow the solution to stabilize and record the pH and the total volume of NaOH added.[12]

  • Equivalence Point: As the pH begins to change more rapidly, reduce the increment size. Continue titrating until the pH has stabilized well past the equivalence point (the steepest part of the curve).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the volume of NaOH at the equivalence point (V_eq), which corresponds to the inflection point of the curve.

    • The half-equivalence point occurs at V_eq / 2. At this volume, the concentrations of this compound and its conjugate base (valerate) are equal.

    • According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), when [A⁻] = [HA], the pH is equal to the pKa.[13] Determine the pH from the titration curve at the half-equivalence point to find the pKa of this compound.[14]

The workflow for this experiment is visualized below.

pKa_Determination_Workflow Workflow for pKa Determination via Titration cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate 1. Calibrate pH Meter (pH 4, 7, 10 buffers) PrepareAcid 2. Prepare Valeric Acid Solution PrepareBase 3. Standardize & Fill Buret with NaOH Start 4. Add NaOH Incrementally PrepareBase->Start Record 5. Record pH and Volume Start->Record Record->Start Repeat until past equivalence point Plot 6. Plot pH vs. Volume Record->Plot FindEq 7. Identify Equivalence Point (V_eq) Plot->FindEq FindHalfEq 8. Locate Half-Equivalence Point (V_eq / 2) FindEq->FindHalfEq Determine_pKa 9. pH at Half-Equivalence = pKa FindHalfEq->Determine_pKa

Workflow for pKa Determination via Titration

Synthesis of Ethyl Valerate (Esterification)

This protocol describes a standard Fischer esterification to produce an ester from this compound.

Objective: To synthesize ethyl valerate from this compound and ethanol (B145695).

Materials:

  • This compound

  • Ethanol (absolute)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound and an excess of ethanol (e.g., a 2:1 or 3:1 molar ratio of alcohol to acid).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (a few drops to ~5% of the acid volume) to the mixture while cooling the flask in an ice bath.[11][15]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 1-2 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the unreacted acid and catalyst), and finally with brine.

    • Separate the organic layer.

  • Drying and Isolation: Dry the organic layer (the crude ester) over anhydrous magnesium sulfate, filter, and remove the excess ethanol and solvent via distillation to yield the final product, ethyl valerate.

Biological and Metabolic Context

This compound is a short-chain fatty acid (SCFA) that is not only found in plants but is also produced by gut microbiota through anaerobic fermentation.[16][17]

Microbial Biosynthesis

In the gut, one key pathway for this compound production involves the condensation of ethanol and propionate (B1217596).[16][18] Ethanol is oxidized to acetyl-CoA, and propionate is activated to propionyl-CoA. These two molecules then undergo a series of enzymatic reactions, including a thiolase-mediated condensation, to form this compound.[16][19]

Signaling and Metabolism

Once produced, this compound can be absorbed into systemic circulation. It acts as a signaling molecule by binding to free fatty acid receptors (e.g., GPR41/FFAR3 and GPR43/FFAR2) and as a histone deacetylase (HDAC) inhibitor, thereby influencing processes like inflammation, insulin (B600854) sensitivity, and gene expression.[16][18] In the liver, it can be metabolized via beta-oxidation into acetyl-CoA and propionyl-CoA, which then enter central energy pathways like the TCA cycle.[16]

The diagram below outlines the microbial biosynthesis and subsequent metabolic signaling of this compound.

Valeric_Acid_Metabolism Metabolic Context of this compound cluster_gut Gut Lumen (Microbiota) cluster_host Host System Ethanol Ethanol AcetylCoA Acetyl-CoA Ethanol->AcetylCoA Propionate Propionate PropionylCoA Propionyl-CoA Propionate->PropionylCoA Condensation Thiolase-Mediated Condensation & Reduction AcetylCoA->Condensation PropionylCoA->Condensation VA_Gut This compound Condensation->VA_Gut VA_Blood This compound (Systemic Circulation) VA_Gut->VA_Blood Absorption Liver Liver Metabolism (β-Oxidation) VA_Blood->Liver Signaling Signaling Molecule VA_Blood->Signaling TCA TCA Cycle Liver->TCA Enters as Acetyl-CoA, Propionyl-CoA Receptors GPR41/43 Receptors Signaling->Receptors Modulates HDAC HDAC Inhibition Signaling->HDAC Modulates

Metabolic Context of this compound

References

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Pentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentanoic acid, also known as valeric acid, is a five-carbon short-chain fatty acid (SCFA) with significant biological activities and a growing profile of applications in pharmaceuticals and biotechnology.[1][2][3] This technical guide provides a comprehensive overview of the natural occurrences of pentanoic acid and a detailed exploration of its biosynthetic pathways. Quantitative data on its prevalence in various natural sources are systematically presented. Furthermore, this guide outlines detailed experimental protocols for the extraction, quantification, and study of its biosynthesis, alongside visualizations of key metabolic and signaling pathways to facilitate a deeper understanding for research and development professionals.

Natural Sources of Pentanoic Acid

Pentanoic acid is found in a variety of natural sources, including plants, microorganisms, and as a product of fermentation.[4][5][6] Its presence in these sources can be attributed to specific metabolic activities of the organisms.

Plant Kingdom

The most well-documented plant source of pentanoic acid is the perennial flowering plant Valeriana officinalis, from which the acid derives its common name, this compound.[1][4][6][7][8] It is primarily found in the roots and rhizomes of the plant.[9] The European Pharmacopoeia stipulates that medicinal raw material from Valeriana officinalis must contain a minimum of 0.17% sesquiterpenic acids by weight, calculated as valerenic acid, which is related to pentanoic acid.[9] Pentanoic acid has also been identified as a volatile fatty acid in dalieb fruit pulp.[10]

Microbial World and Fermented Foods

Pentanoic acid is a significant metabolite of various anaerobic bacteria, particularly within the gut microbiota.[1][3][11] Genera such as Clostridium, specifically Clostridium kluyveri, and Megasphaera are known producers of pentanoic acid through a process of chain elongation.[2][3][11] In humans, it is considered a minor product of the gut microbiome.[4]

The microbial production of pentanoic acid also leads to its presence in various fermented foods and animal products. It is a known flavor component in some cheeses, contributing to their characteristic odor.[12][13][14] Additionally, it can be found in silage, a type of fermented fodder, where its concentration can be an indicator of the fermentation quality.[10][11][15][16]

Quantitative Data on Pentanoic Acid in Natural Sources

The concentration of pentanoic acid varies significantly across its natural sources. The following table summarizes available quantitative data to provide a comparative overview.

Natural SourceSample TypeConcentration/AmountReference
Valeriana officinalisDried Roots/RhizomesStandardized to ≥ 0.17% sesquiterpenic acids (calculated as valerenic acid)[9]
Dalieb FruitPulp5 mg/kg[10]
Human Feces-Average concentration of 2.4 µmol/g[11]
CheesesVarious typesVaries; contributes to aroma[12][14][17][18]
SilageCorn Silage (Headspace)Trace amounts detected[16]
ManureFresh and AgedPresent; peak area counts vary with aging and conditions[15]

Biosynthesis of Pentanoic Acid

The primary biosynthetic route for pentanoic acid in anaerobic microorganisms is the reverse β-oxidation pathway, also known as the fatty acid synthesis (FAS) II pathway.[2][19] This pathway elongates a primer, in this case, propionyl-CoA, by the sequential addition of a two-carbon unit from acetyl-CoA.

Enzymatic Steps of the Reverse β-Oxidation Pathway

The biosynthesis of pentanoic acid from propionyl-CoA and acetyl-CoA involves a cycle of four key enzymatic reactions:

  • Condensation: The cycle begins with the condensation of propionyl-CoA (the C3 primer) and acetyl-CoA (the C2 donor) to form 3-ketopentanoyl-CoA. This reaction is catalyzed by β-ketothiolase (also known as acetyl-CoA acetyltransferase or thiolase).[20][21]

  • Reduction: The 3-ketopentanoyl-CoA is then reduced to 3-hydroxypentanoyl-CoA by acetoacetyl-CoA reductase (or β-hydroxyacyl-CoA dehydrogenase), utilizing NADH or NADPH as the reducing agent.[22]

  • Dehydration: The 3-hydroxypentanoyl-CoA is dehydrated to form pentenoyl-CoA by enoyl-CoA hydratase (also known as crotonase).[23][24][25][26][27]

  • Second Reduction: Finally, pentenoyl-CoA is reduced to pentanoyl-CoA (the activated form of pentanoic acid) by butyryl-CoA dehydrogenase , using NADH or NADPH.[8][28][29]

The resulting pentanoyl-CoA can then be converted to pentanoic acid through the action of a CoA transferase or a thioesterase .[19][30]

Visualization of the Biosynthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of pentanoic acid via the reverse β-oxidation pathway.

Pentanoic_Acid_Biosynthesis Propionyl_CoA Propionyl-CoA (C3) Thiolase β-Ketothiolase Propionyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA (C2) Acetyl_CoA->Thiolase Ketopentanoyl_CoA 3-Ketopentanoyl-CoA Reductase1 Acetoacetyl-CoA Reductase Ketopentanoyl_CoA->Reductase1 Hydroxypentanoyl_CoA 3-Hydroxypentanoyl-CoA Hydratase Enoyl-CoA Hydratase Hydroxypentanoyl_CoA->Hydratase Pentenoyl_CoA Pentenoyl-CoA Reductase2 Butyryl-CoA Dehydrogenase Pentenoyl_CoA->Reductase2 Pentanoyl_CoA Pentanoyl-CoA CoA_Transferase CoA Transferase / Thioesterase Pentanoyl_CoA->CoA_Transferase Pentanoic_Acid Pentanoic Acid (this compound) Thiolase->Ketopentanoyl_CoA Condensation Reductase1->Hydroxypentanoyl_CoA Reduction (NADH/NADPH) Hydratase->Pentenoyl_CoA Dehydration Reductase2->Pentanoyl_CoA Reduction (NADH/NADPH) CoA_Transferase->Pentanoic_Acid Hydrolysis

Caption: Biosynthesis of Pentanoic Acid via Reverse β-Oxidation.

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of pentanoic acid from natural sources and for studying its biosynthesis.

Extraction of Pentanoic Acid from Valeriana officinalis Roots

This protocol is adapted from methods for extracting valerenic acids and can be optimized for pentanoic acid.[13][31][32][33][34]

Materials:

  • Dried and powdered Valeriana officinalis roots

  • Ethanol (70% v/v)

  • Shaking water bath or sonicator

  • Centrifuge

  • Rotary evaporator

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

  • Solid Phase Extraction (SPE) cartridges (optional, for cleanup)

Procedure:

  • Extraction:

    • Weigh 10 g of powdered valerian root and place it in a flask.

    • Add 100 mL of 70% ethanol.

    • Heat the mixture in a shaking water bath at 70-80°C for at least 2 hours.[13][33] Alternatively, perform ultrasonic extraction for 45 minutes.[13]

    • Allow the mixture to cool and then filter to separate the extract from the solid plant material.

    • Repeat the extraction process on the residue with a fresh portion of solvent to ensure complete extraction.

    • Combine the filtrates.

  • Concentration:

    • Concentrate the combined extract using a rotary evaporator at a temperature below 50°C to remove the ethanol.

    • The resulting aqueous extract can be lyophilized or used for further analysis.

  • Purification (Optional):

    • For cleaner samples, the extract can be passed through an SPE cartridge to remove interfering compounds. The choice of cartridge and elution solvents will depend on the specific analytical method to be used.

Quantification of Pentanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general method for the analysis of short-chain fatty acids in biological samples.[1][2][35]

Materials:

  • Extracted sample

  • Internal standard (e.g., deuterated pentanoic acid or another odd-chain fatty acid not present in the sample)

  • Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

  • Solvents (e.g., dichloromethane, acetonitrile)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation and Derivatization:

    • To a known volume of the extract, add a known amount of the internal standard.

    • Evaporate the sample to dryness under a stream of nitrogen.

    • Add the derivatization agent and a suitable solvent (e.g., 50 µL of MTBSTFA in 50 µL of acetonitrile).

    • Heat the mixture at 60-80°C for 30-60 minutes to complete the derivatization reaction.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Use a temperature program that effectively separates the derivatized fatty acids. A typical program might start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • The mass spectrometer should be operated in selected ion monitoring (SIM) mode for the highest sensitivity and specificity, monitoring characteristic ions for derivatized pentanoic acid and the internal standard.

  • Quantification:

    • Generate a calibration curve using standard solutions of pentanoic acid with a constant concentration of the internal standard.

    • Calculate the concentration of pentanoic acid in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow for Biosynthesis Studies

This workflow outlines the steps to study the biosynthesis of pentanoic acid in a microorganism like Clostridium kluyveri.

Biosynthesis_Workflow Culture 1. Anaerobic Culture of Clostridium kluyveri Substrate 2. Substrate Addition (e.g., 13C-labeled ethanol and/or propionate) Culture->Substrate Incubation 3. Time-Course Incubation Substrate->Incubation Sampling 4. Sample Collection (Supernatant and Cell Pellet) Incubation->Sampling Extraction 5. Extraction of Intra- and Extracellular Metabolites Sampling->Extraction Analysis 6. LC-MS/MS or GC-MS Analysis of Labeled Pentanoic Acid and Intermediates Extraction->Analysis Flux_Analysis 7. Metabolic Flux Analysis Analysis->Flux_Analysis

Caption: Experimental Workflow for Pentanoic Acid Biosynthesis Study.

Signaling Pathways Involving Pentanoic Acid

Pentanoic acid, like other SCFAs, can act as a signaling molecule, primarily through the activation of G-protein coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs).

Activation of GPR41 and GPR43

Pentanoic acid is an agonist for the free fatty acid receptors GPR41 (FFAR3) and GPR43 (FFAR2).[1][5][6][11] The activation of these receptors by pentanoic acid can trigger downstream signaling cascades. GPR41 couples to Gi/o proteins, while GPR43 can couple to both Gi/o and Gq/11 proteins.[1][35][36] This can lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2 and p38.[5][11][23]

GPR_Signaling Pentanoic_Acid Pentanoic Acid GPR41 GPR41 (FFAR3) Pentanoic_Acid->GPR41 GPR43 GPR43 (FFAR2) Pentanoic_Acid->GPR43 Gi_o Gi/o GPR41->Gi_o GPR43->Gi_o Gq_11 Gq/11 GPR43->Gq_11 MAPK_Pathway MAPK Pathway Gi_o->MAPK_Pathway Gq_11->MAPK_Pathway ERK1_2 ERK1/2 Activation MAPK_Pathway->ERK1_2 p38 p38 Activation MAPK_Pathway->p38 Cellular_Response Cellular Response (e.g., Cytokine Production) ERK1_2->Cellular_Response p38->Cellular_Response

Caption: Pentanoic Acid Signaling via GPR41 and GPR43.

Inhibition of Histone Deacetylases (HDACs)

Pentanoic acid has been identified as an inhibitor of histone deacetylases (HDACs), with a particular activity against HDAC3.[3][4][7][37] By inhibiting HDACs, pentanoic acid can lead to the hyperacetylation of histones, which alters chromatin structure and gene expression. This epigenetic modification can influence various cellular processes, including cell cycle progression, differentiation, and apoptosis.[37] The inhibition of HDAC3 by this compound has been shown to regulate the E2F1/E2F3/CASP3 axis, which is involved in apoptosis.[5]

HDAC_Inhibition Pentanoic_Acid Pentanoic Acid HDAC3 HDAC3 Pentanoic_Acid->HDAC3 Inhibits Histones Histones HDAC3->Histones Deacetylates Acetylated_Histones Hyperacetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Open_Chromatin Open Chromatin (Transcriptional Activation) Acetylated_Histones->Open_Chromatin Gene_Expression Altered Gene Expression Open_Chromatin->Gene_Expression

Caption: Mechanism of HDAC Inhibition by Pentanoic Acid.

Conclusion

Pentanoic acid is a naturally occurring short-chain fatty acid with diverse biological origins and important physiological functions. Understanding its natural distribution and the intricacies of its biosynthesis is crucial for harnessing its potential in drug development and biotechnology. The methodologies and pathway visualizations provided in this guide offer a solid foundation for researchers and scientists to further investigate and utilize the properties of this versatile molecule. Future research should focus on expanding the quantitative database of pentanoic acid in various natural sources and further elucidating the regulatory mechanisms of its biosynthetic pathways.

References

Valeric Acid and the Gut Microbiome: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Microbial Metabolite in Health and Disease

Introduction

Valeric acid, a five-carbon short-chain fatty acid (SCFA), is emerging from the shadow of its more extensively studied counterparts—acetate, propionate, and butyrate—as a critical signaling molecule in the gut microbiome-host axis. Produced by the anaerobic fermentation of dietary components by specific gut bacteria, this compound is increasingly recognized for its multifaceted roles in host physiology, ranging from immune modulation and gut barrier integrity to its influence on the gut-brain axis. This technical guide provides a comprehensive overview of the current understanding of this compound's function within the gut microbiome, with a focus on its production, metabolism, and downstream effects on host health and disease. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising microbial metabolite.

Data Presentation: Quantitative Insights into this compound

To facilitate a clear and comparative understanding of this compound's presence and activity, the following tables summarize key quantitative data from various studies.

Table 1: Fecal this compound Concentrations in Human Health and Disease

ConditionThis compound Concentration (µg/g of feces)Reference(s)
Healthy Controls30.2 (median)[1]
Ulcerative Colitis (active)5.5 (median)[1]
Crohn's Disease (active)5.5 (median)[1]
Alzheimer's DiseaseProgressively decreased levels compared to healthy controls[2]
Metabolic SyndromeAltered levels, with some studies showing an association with lipid parameters[3][4][5]

Table 2: this compound Production by Gut Microbiota

Bacterial SpeciesSubstrate(s)Production DetailsReference(s)
Megasphaera elsdeniiLactate6.2 ± 1.3 mM of valerate (B167501) in co-culture with Streptococcus thermophilus[6]
Clostridium speciesAmino acids, CarbohydratesQualitative and semi-quantitative data indicate production[7][8]

Table 3: Bioactivity of this compound

Biological EffectIn Vitro/In Vivo ModelQuantitative MeasurementReference(s)
HDAC InhibitionLiver cancer cell lines (Hep3B, SNU-449, HepG2)IC50 values calculated based on dose-response data[1][9]
Inhibition of Inflammatory CytokinesLipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells and murine macrophagesDose-dependent suppression of IL-6 and TNF-α[10][11][12][13][14]
Inhibition of Clostridioides difficile growthIn vivo mouse model95% reduction in total viable counts with glycerol (B35011) trivalerate treatment[15][16]

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

GPR41/GPR43 Signaling Pathway

This compound, like other SCFAs, can activate G-protein coupled receptors GPR41 (FFAR3) and GPR43 (FFAR2). This interaction triggers downstream signaling cascades that influence various physiological processes, including immune responses and gut hormone secretion.

GPR41_GPR43_Signaling cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPR41 GPR41 (FFAR3) This compound->GPR41 Binds GPR43 GPR43 (FFAR2) This compound->GPR43 Binds G_protein_i_o Gαi/o GPR41->G_protein_i_o Activates GPR43->G_protein_i_o Activates G_protein_q Gαq GPR43->G_protein_q Activates AC Adenylate Cyclase G_protein_i_o->AC Inhibits MAPK MAPK Signaling (ERK, p38) G_protein_i_o->MAPK Activates PLC Phospholipase C G_protein_q->PLC Activates cAMP cAMP AC->cAMP Reduces IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Downstream_Effects Downstream Effects: - Cytokine production - Gut hormone secretion - Immune cell regulation cAMP->Downstream_Effects Ca2 Ca²⁺ IP3_DAG->Ca2 Increases Ca2->MAPK Activates MAPK->Downstream_Effects

Caption: GPR41/GPR43 signaling cascade initiated by this compound.

Histone Deacetylase (HDAC) Inhibition

This compound is a known inhibitor of histone deacetylases (HDACs), particularly Class I HDACs. By inhibiting these enzymes, this compound promotes histone acetylation, leading to a more open chromatin structure and altered gene expression, which underlies many of its anti-inflammatory and anti-cancer effects.

HDAC_Inhibition cluster_nucleus Cell Nucleus cluster_chromatin Chromatin Histone Histone Proteins DNA DNA Gene_Expression Altered Gene Expression: - Anti-inflammatory genes ↑ - Pro-inflammatory genes ↓ - Cell cycle regulators Histone->Gene_Expression Acetylation leads to open chromatin and altered transcription HDAC Histone Deacetylase (HDAC) HDAC->Histone Removes Acetyl Group HAT Histone Acetyltransferase (HAT) HAT->Histone Adds Acetyl Group Acetyl_group Acetyl Group This compound This compound This compound->HDAC Inhibits

Caption: Mechanism of HDAC inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound in the gut microbiome.

Protocol 1: Quantification of this compound in Fecal Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a common method for the extraction and quantification of SCFAs, including this compound, from fecal samples.

Materials:

  • Fecal samples (stored at -80°C)

  • Internal standard solution (e.g., 2-ethylbutyric acid in water)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Sodium sulfate (B86663) (anhydrous)

  • GC-MS system with a suitable column (e.g., a fused-silica capillary column coated with free fatty acid phase)

  • Centrifuge

  • Vortex mixer

  • Glass vials with PTFE-lined caps

Procedure:

  • Sample Preparation: a. Thaw frozen fecal samples on ice. b. Weigh approximately 200-500 mg of feces into a centrifuge tube. c. Add a known amount of the internal standard solution. d. Homogenize the sample by vortexing.

  • Acidification and Extraction: a. Acidify the homogenate to a pH of 2-3 by adding HCl. This protonates the SCFAs, making them more soluble in organic solvents. b. Add diethyl ether to the tube, vortex vigorously for 2 minutes to extract the SCFAs into the organic phase. c. Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Drying and Derivatization (if necessary): a. Carefully transfer the upper ether layer to a clean glass vial containing anhydrous sodium sulfate to remove any residual water. b. For some GC-MS methods, derivatization to more volatile esters (e.g., using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) may be required to improve chromatographic separation and detection. Follow the specific derivatization protocol for the chosen reagent.

  • GC-MS Analysis: a. Inject an aliquot of the final extract (or derivatized sample) into the GC-MS system. b. Use an appropriate temperature program for the GC oven to separate the SCFAs. c. The mass spectrometer is typically operated in scan mode to identify the SCFAs based on their mass spectra and retention times compared to standards. For quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity and specificity.

  • Data Analysis: a. Quantify the concentration of this compound by comparing the peak area of this compound to the peak area of the internal standard, using a calibration curve generated from standards of known concentrations.

Protocol 2: Culturing Anaerobic this compound-Producing Bacteria

This protocol provides a general framework for the cultivation of anaerobic bacteria from fecal samples, which can be adapted to enrich for this compound producers.

Materials:

  • Fresh fecal sample

  • Anaerobic chamber or jar with gas pack system (e.g., GasPak™)

  • Pre-reduced anaerobic culture media (e.g., Brain Heart Infusion broth/agar (B569324) supplemented with hemin (B1673052) and vitamin K, or a more specialized medium)

  • Sterile, anaerobic dilution buffer (e.g., phosphate-buffered saline with a reducing agent like cysteine-HCl)

  • Sterile inoculation loops and spreaders

Procedure:

  • Media and Equipment Preparation: a. Prepare and sterilize all media and solutions. b. Pre-reduce the media by placing it in the anaerobic chamber for at least 24 hours before use to remove dissolved oxygen.

  • Sample Processing (inside the anaerobic chamber): a. Homogenize a small amount of the fecal sample in the anaerobic dilution buffer. b. Perform a serial dilution of the fecal slurry.

  • Inoculation and Incubation: a. Plate the dilutions onto the pre-reduced agar plates. b. For enrichment in liquid culture, inoculate the pre-reduced broth with the fecal slurry. c. Incubate the plates/broth under anaerobic conditions at 37°C. Incubation times can vary from 24 hours to several days depending on the bacterial species.

  • Isolation and Identification: a. After incubation, select individual colonies from the agar plates and subculture them onto fresh plates to obtain pure isolates. b. Identify the isolates using techniques such as 16S rRNA gene sequencing.

  • Screening for this compound Production: a. Grow pure isolates in a suitable broth medium. b. After a defined incubation period, analyze the culture supernatant for the presence of this compound using GC-MS (as described in Protocol 1) or HPLC.

Protocol 3: Dextran Sodium Sulfate (DSS)-Induced Colitis Mouse Model for Studying this compound's Effects

This is a widely used model to induce colitis in mice, which can be employed to investigate the therapeutic potential of this compound.

Materials:

  • Mice (e.g., C57BL/6 strain)

  • Dextran sodium sulfate (DSS; 36,000-50,000 Da)

  • This compound solution for administration (e.g., in drinking water or via oral gavage)

  • Animal housing and care facilities

Procedure:

  • Acclimatization: a. Acclimatize mice to the housing conditions for at least one week before the start of the experiment.

  • Induction of Acute Colitis: a. Prepare a 2-5% (w/v) solution of DSS in sterile drinking water. The exact concentration may need to be optimized based on the DSS batch and mouse strain. b. Provide the DSS solution to the mice as their sole source of drinking water for 5-7 days. A control group should receive regular drinking water.

  • This compound Treatment: a. The treatment group receives this compound, which can be administered concurrently with DSS, or as a pre-treatment or post-treatment. b. Administration can be through the drinking water or by daily oral gavage. The dosage of this compound needs to be determined based on previous studies or pilot experiments.

  • Monitoring of Disease Activity: a. Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool (hemianopsia). b. A Disease Activity Index (DAI) score can be calculated based on these parameters to quantify the severity of colitis.

  • Endpoint Analysis: a. At the end of the experiment (typically day 7-10), euthanize the mice. b. Collect colon tissue for histological analysis (to assess inflammation, ulceration, and tissue damage), myeloperoxidase (MPO) assay (as a measure of neutrophil infiltration), and cytokine analysis (e.g., by ELISA or qPCR). c. Fecal samples can also be collected for SCFA analysis to confirm changes in this compound levels.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the role of this compound in the gut microbiome and its impact on a disease model.

Experimental_Workflow cluster_in_vivo In Vivo Experiment (e.g., DSS Colitis Model) cluster_analysis Sample Analysis cluster_data_integration Data Integration and Interpretation start Animal Model (e.g., C57BL/6 Mice) groups Divide into Groups: - Control - DSS - DSS + this compound start->groups treatment Induce Colitis (DSS) & Administer this compound groups->treatment monitoring Daily Monitoring: - Body Weight - Stool Consistency - Fecal Blood treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint histology Colon Histology (H&E Staining) endpoint->histology mpo MPO Assay endpoint->mpo cytokines Cytokine Analysis (ELISA, qPCR) endpoint->cytokines scfa Fecal SCFA Analysis (GC-MS) endpoint->scfa microbiome Microbiome Analysis (16S rRNA Sequencing) endpoint->microbiome data_analysis Statistical Analysis histology->data_analysis mpo->data_analysis cytokines->data_analysis scfa->data_analysis microbiome->data_analysis conclusion Conclusion: Elucidate the therapeutic effects and mechanisms of this compound data_analysis->conclusion

Caption: A representative experimental workflow for studying this compound.

Conclusion

This compound is a significant metabolite produced by the gut microbiome with pleiotropic effects on host health. Its roles as an immune modulator, a signaling molecule in the gut-brain axis, and an epigenetic modifier through HDAC inhibition highlight its therapeutic potential for a range of conditions, including inflammatory bowel disease, neurological disorders, and cancer. The quantitative data and detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the mechanisms of action and clinical applications of this intriguing short-chain fatty acid. Future research should focus on elucidating the specific bacterial producers of this compound in the human gut, their metabolic pathways, and the precise molecular interactions through which this compound mediates its diverse physiological effects. A deeper understanding of these aspects will be crucial for the development of targeted therapeutic strategies that leverage the beneficial properties of this key gut microbial metabolite.

References

The Enduring Legacy of Valeriana officinalis: A Technical Guide to its Discovery, Chemistry, and Pharmacological Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valeriana officinalis, commonly known as valerian, has a rich history as a medicinal plant, with its use dating back to ancient Greece and Rome.[1][2] Described by Hippocrates and later prescribed by Galen for insomnia, its therapeutic applications have evolved over centuries.[1][2] Initially used for a wide array of ailments including digestive issues, nausea, and liver complaints, its sedative and anxiolytic properties became more widely recognized from the 16th century onwards.[[“]] This technical guide provides an in-depth exploration of the discovery and history of Valeriana officinalis extract, its key bioactive constituents, and the scientific investigations that have elucidated its pharmacological mechanisms of action.

Historical and Traditional Use

The use of Valeriana officinalis is documented across various cultures and historical periods. In ancient Greece and Rome, it was primarily used for digestive problems and as a diuretic.[[“]] The Greek physician Galen was the first to document its use for insomnia.[[“]] During the medieval period in Europe, it was used to treat epilepsy, stomach upsets, and even as a supposed antidote to the plague.[[“]] Its application for nervous conditions and insomnia became more prominent in the 1500s.[[“]] During World War I and II, it was utilized to alleviate the stress of air raids and to treat shell-shocked soldiers.[1][[“]]

Discovery and Chemical Composition of Bioactive Compounds

The therapeutic effects of Valeriana officinalis are attributed to a complex mixture of chemical constituents found primarily in its roots and rhizomes. Scientific investigations, particularly from the 1970s onwards, have led to the identification of several key bioactive compounds.[5] These include volatile oils, iridoids (valepotriates), and sesquiterpenes, with valerenic acid being a major active compound.[6]

The primary classes of bioactive compounds in Valeriana officinalis extract are:

  • Sesquiterpenoids: Valerenic acid and its derivatives, such as acetoxyvalerenic acid and hydroxyvalerenic acid, are considered the most significant contributors to the sedative and anxiolytic effects of the plant.[7][8]

  • Iridoids (Valepotriates): These compounds, including valtrate (B1682818) and isovaltrate, have demonstrated sedative and spasmolytic effects.[2]

  • Volatile Oils: Components like bornyl acetate (B1210297) contribute to the characteristic odor of valerian and may have synergistic effects with other compounds.[9]

  • Flavonoids: Hesperidin and linarin (B1675465) are also present and may contribute to the overall pharmacological profile.

The concentration of these compounds can vary depending on the plant's origin, growing conditions, and the extraction method used.[10]

Quantitative Analysis of Key Bioactive Compounds

The standardization of Valeriana officinalis extracts is crucial for ensuring consistent therapeutic efficacy. This is often based on the content of valerenic acid and its derivatives.

CompoundTypical Concentration Range in V. officinalis Roots (Dry Weight)Analytical Method
Valerenic Acid 0.05% - 0.9%High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC)
Acetoxyvalerenic Acid Variable, often the dominant valerenic acid derivativeHPLC, HPTLC
Hydroxyvalerenic Acid VariableHPLC, HPTLC
Total Valerenic Acids 0.06% - 1.11% in some wild speciesUV-Spectrophotometry, HPLC

Data compiled from multiple sources.[10][11]

Pharmacological Mechanisms of Action

The primary mechanism of action of Valeriana officinalis extract is the modulation of the central nervous system, particularly through the enhancement of GABAergic neurotransmission.

GABAergic System Modulation

The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the brain. Valerenic acid, a key component of valerian, acts as a positive allosteric modulator of GABA-A receptors.[[“]][[“]] This means it enhances the effect of GABA when it binds to the receptor, leading to a state of sedation and reduced anxiety.[[“]][13] Unlike benzodiazepines, which typically bind to the alpha and gamma subunits of the GABA-A receptor, valerenic acid appears to bind to a site on the beta subunit.[2][13] The modulation of GABA-A receptors by valerian extracts is directly related to their valerenic acid content.[1]

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA GABA GABA_release->GABA GABA_A_Receptor GABA-A Receptor (β subunit) GABA->GABA_A_Receptor binds Valerenic_Acid Valerenic Acid Valerenic_Acid->GABA_A_Receptor binds (allosteric) Chloride_Channel Cl- Channel Opening GABA_A_Receptor->Chloride_Channel Enhanced by Valerenic Acid Hyperpolarization Hyperpolarization (Neuronal Inhibition) Chloride_Channel->Hyperpolarization

Caption: GABA-A receptor modulation by valerenic acid.

Serotonergic Pathway Involvement

In addition to its effects on the GABAergic system, Valeriana officinalis essential oil has been shown to influence the serotonergic system. It can upregulate 5-HT1A serotonin (B10506) receptors and increase the release of serotonin (5-HT).[[“]][[“]] This activation of downstream signaling pathways may contribute to its sleep-improving and anxiolytic effects.[[“]][[“]]

Experimental Protocols

Extraction of Valeriana officinalis

A common method for preparing Valeriana officinalis extract for research purposes is maceration.

Protocol: Maceration Extraction

  • Plant Material: Use dried and powdered roots and rhizomes of Valeriana officinalis.

  • Solvent: Prepare a 70:30 ethanol-water solution.

  • Extraction:

    • Combine the plant material with the extractive solvent at a ratio of 1 kg to 5 L.

    • Macerate for 72 hours at room temperature with constant stirring.

  • Filtration: Filter the mixture to separate the liquid extract from the solid plant material.

  • Solvent Evaporation: Evaporate the solvent from the liquid extract under reduced pressure.

  • Drying: Dry the resulting residue in an oven at 50°C to a constant weight to obtain the dry extract.[14]

Extraction_Workflow Start Start: Dried V. officinalis Roots Maceration Maceration (70% Ethanol, 72h) Start->Maceration Filtration Filtration Maceration->Filtration Solvent_Evaporation Solvent Evaporation (Reduced Pressure) Filtration->Solvent_Evaporation Drying Drying (50°C) Solvent_Evaporation->Drying Dry_Extract Dry Extract Drying->Dry_Extract Standardization Standardization (e.g., to 0.8% Valerenic Acid) Dry_Extract->Standardization Final_Product Standardized Extract for Further Studies Standardization->Final_Product

Caption: Workflow for extraction and standardization.

Isolation and Quantification of Valerenic Acid

High-Performance Thin-Layer Chromatography (HPTLC) is a precise method for the separation and quantification of valerenic acid.

Protocol: HPTLC for Valerenic Acid Quantification

  • Sample Preparation: Extract a known weight of dried, powdered Valeriana officinalis root with methanol. Filter the extract.

  • Chromatography:

    • Stationary Phase: Precoated silica (B1680970) gel 60F254 aluminum plates.

    • Mobile Phase: A ternary mixture of hexane, ethyl acetate, and acetic acid (80:20:0.5 v/v/v).

  • Development: Develop the chromatogram.

  • Derivatization: Spray the plate with anisaldehyde-sulphuric acid reagent.

  • Densitometric Analysis: Perform densitometric determination at 700 nm in absorption-reflectance mode.

  • Quantification: Calculate the concentration of valerenic acid by comparing the sample to a standard calibration curve prepared with pure valerenic acid.[15]

In Vitro Pharmacological Assays

Protocol: Two-Microelectrode Voltage Clamp for GABA-A Receptor Modulation

  • System Preparation: Express GABA-A receptors (e.g., composed of α1, β2, and γ2S subunits) in Xenopus laevis oocytes.

  • Electrophysiology:

    • Use the two-microelectrode voltage-clamp technique to measure chloride currents through the GABA-A receptors (I-GABA).

  • Application of Test Compound: Apply the Valeriana officinalis extract or isolated compounds (e.g., valerenic acid) to the oocytes.

  • Data Analysis: Measure the enhancement of I-GABA in the presence of the test compound to determine its modulatory effect on the GABA-A receptor.[1]

Compound/ExtractAssayTargetResult
Valerenic Acid Electrophysiology on rat brainstem neuronsGABA-A ReceptorIC50 = 23 ± 2.6 µM
V. officinalis Extract Electrophysiology on rat brainstem neuronsGABA-A ReceptorIC50 = 240 ± 18.7 µg/mL

IC50 (half-maximal inhibitory concentration) values indicate the concentration of a substance required to inhibit a biological process by 50%.[6][16]

Clinical Investigations

Numerous clinical trials have been conducted to evaluate the efficacy of Valeriana officinalis extract for insomnia and anxiety. The results of these trials have been mixed, which may be due to variations in study design, dosage, and the specific valerian preparations used.[17][[“]]

Example of a Clinical Trial Protocol for Insomnia

Study Design: A randomized, double-blind, placebo-controlled, crossover trial.

Participants: Adults with a diagnosis of mild to moderate primary insomnia.

Intervention:

  • Treatment Group: 450 mg of Valeriana officinalis extract (standardized to 0.8% valerenic acid) taken orally one hour before bedtime for 8 weeks.[19]

  • Control Group: Placebo administered under the same conditions.

Primary Outcome Measures:

  • Pittsburgh Sleep Quality Index (PSQI) to assess subjective sleep quality.

Secondary Outcome Measures:

  • Functional Outcomes of Sleep Questionnaire (FOSQ).

  • Brief Fatigue Inventory (BFI).

  • Profile of Mood States (POMS).

Data Collection: Questionnaires completed at baseline, 4 weeks, and 8 weeks.[19]

Clinical_Trial_Flow Start Patient Recruitment (Primary Insomnia Diagnosis) Baseline_Assessment Baseline Assessment (PSQI, FOSQ, BFI, POMS) Start->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A Group A: V. officinalis Extract (450mg) Randomization->Group_A Arm 1 Group_B Group B: Placebo Randomization->Group_B Arm 2 Treatment_Phase_1 8-Week Treatment Group_A->Treatment_Phase_1 Group_B->Treatment_Phase_1 Midpoint_Assessment 4-Week Assessment Treatment_Phase_1->Midpoint_Assessment Endpoint_Assessment_1 8-Week Assessment Midpoint_Assessment->Endpoint_Assessment_1 Washout Washout Period Endpoint_Assessment_1->Washout Crossover Crossover Washout->Crossover Group_A_Placebo Group A: Placebo Crossover->Group_A_Placebo Group_B_Valerian Group B: V. officinalis Extract (450mg) Crossover->Group_B_Valerian Treatment_Phase_2 8-Week Treatment Group_A_Placebo->Treatment_Phase_2 Group_B_Valerian->Treatment_Phase_2 Endpoint_Assessment_2 Final Assessment Treatment_Phase_2->Endpoint_Assessment_2 Analysis Data Analysis Endpoint_Assessment_2->Analysis

Caption: Logical flow of a crossover clinical trial.

Conclusion

Valeriana officinalis has a long and storied history of medicinal use, which has been substantiated by modern scientific investigation. The discovery of its bioactive compounds, particularly valerenic acid, and the elucidation of their modulatory effects on the GABAergic and serotonergic systems, have provided a scientific basis for its traditional use as a sedative and anxiolytic. For researchers and drug development professionals, Valeriana officinalis presents a compelling case study of a traditional herbal remedy that continues to be a subject of interest for its potential therapeutic applications. Further research, employing standardized extracts and rigorous clinical trial methodologies, is warranted to fully understand its clinical efficacy and to unlock its full therapeutic potential.

References

An In-depth Technical Guide to the Structure and Isomers of Pentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pentanoic acid and its structural isomers. It details their chemical structures, comparative physicochemical properties, and key experimental protocols for their synthesis and analysis. This document is intended to serve as a valuable resource for professionals in chemical research and drug development.

Introduction to Pentanoic Acid

Pentanoic acid, also known as valeric acid, is a straight-chain saturated fatty acid with the chemical formula C₅H₁₀O₂.[1] It consists of a five-carbon chain terminating in a carboxyl group (-COOH). At room temperature, it is a colorless liquid with a characteristic unpleasant, rancid odor.[1][2] Pentanoic acid and its isomers are significant in various biological and chemical contexts. They serve as precursors for the synthesis of esters, which have applications in the fragrance and flavor industries, and are used as intermediates in the manufacturing of pharmaceuticals and other specialty chemicals.[3][4]

Structural Isomers of Pentanoic Acid

Structural isomers share the same molecular formula (C₅H₁₀O₂) but differ in the connectivity of their atoms. The carboxylic acid isomers of pentanoic acid are characterized by variations in their carbon skeleton. Besides the straight-chain form (n-pentanoic acid), there are three branched-chain isomers: 2-methylbutanoic acid, 3-methylbutanoic acid, and 2,2-dimethylpropanoic acid.[5]

  • Pentanoic Acid (n-Valeric Acid): A linear five-carbon chain.

  • 2-Methylbutanoic Acid: A four-carbon chain (butanoic acid) with a methyl group on the second carbon (α-carbon). This molecule is chiral and exists as two enantiomers, (R)- and (S)-2-methylbutanoic acid.[6]

  • 3-Methylbutanoic Acid (Isothis compound): A four-carbon chain with a methyl group on the third carbon (β-carbon).[7]

  • 2,2-Dimethylpropanoic Acid (Pivalic Acid or Neopentanoic Acid): A three-carbon chain (propanoic acid) with two methyl groups on the second carbon.[5]

These structural differences, particularly the degree and position of branching, significantly influence the physicochemical properties of the molecules.

G C5H10O2 Molecular Formula C₅H₁₀O₂ Pentanoic Pentanoic Acid (this compound) C5H10O2->Pentanoic Methyl_2 2-Methylbutanoic Acid C5H10O2->Methyl_2 Methyl_3 3-Methylbutanoic Acid (Isothis compound) C5H10O2->Methyl_3 Dimethyl_22 2,2-Dimethylpropanoic Acid (Pivalic Acid) C5H10O2->Dimethyl_22 G Sample Isomer Mixture (e.g., in Hexane) Deriv Derivatization to FAMEs (BF₃/Methanol, Heat) Sample->Deriv NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Parallel Analysis IR IR Spectroscopy Sample->IR GC GC-FID Analysis (Separation & Quantification) Deriv->GC Data Quantitative Data (Isomer Ratio %) GC->Data Struct Structural Confirmation NMR->Struct IR->Struct

References

Valeric Acid: A Microbial Metabolite at the Crossroads of Human Physiology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Valeric acid, also known as pentanoic acid, is a five-carbon short-chain fatty acid (SCFA) that has emerged as a significant signaling molecule in human physiology.[1] Primarily produced by the anaerobic fermentation of dietary fibers by the gut microbiota, this metabolite acts as a crucial link between the gut microbiome and host health.[2] Its influence extends from local effects within the gastrointestinal tract to systemic actions on various organs and systems, including the immune, nervous, and endocrine systems. This technical guide provides a comprehensive overview of this compound's role as a human metabolite, focusing on its physiological concentrations, key signaling pathways, and its implications in health and disease. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this multifaceted molecule.

Quantitative Data on this compound Concentrations

The concentration of this compound in human biological fluids and tissues is a critical parameter for understanding its physiological and pathological roles. While data is still emerging, the following tables summarize the currently available quantitative information.

Biological MatrixConditionConcentration RangeMedian/Average ConcentrationCitation(s)
FecesHealthy Adults0.6 - 3.8 mmol/kg (wet weight)2.4 mmol/kg (wet weight)[1][2]
FecesHealthy Adults-~2% of total fatty acids[3]
FecesInfants (1 year) with eczema/food allergy at 13 yearsLower concentrations-[4]
FecesInflammatory Bowel Disease (IBD) PatientsLower concentrations than healthy controls-[5]

Table 1: Concentration of this compound in Human Feces. This table highlights the typical concentrations of this compound found in the feces of healthy individuals and notes alterations observed in certain disease states.

Biological MatrixConditionConcentration InformationCitation(s)
Plasma/SerumHealthy AdultsDetected, but specific concentration ranges are not well-established. Levels are associated with thigh muscle mass in males.[6]
Plasma/SerumAlzheimer's DiseaseAltered levels compared to healthy individuals.[7]
Cerebrospinal Fluid (CSF)GeneralConcentrations are generally 1-10% of plasma concentrations for the related compound, valproic acid. Specific data for this compound is limited.[8]

Table 2: Concentration of this compound in Human Plasma/Serum and Cerebrospinal Fluid. This table summarizes the available information on this compound concentrations in circulation and the central nervous system, indicating a need for further research to establish definitive reference ranges.

Key Signaling Pathways and Physiological Roles

This compound exerts its biological effects through two primary mechanisms: activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).

G-Protein Coupled Receptor (GPCR) Signaling

This compound, like other SCFAs, is a ligand for the free fatty acid receptors FFAR2 (GPR43) and FFAR3 (GPR41).[1] These receptors are expressed on a variety of cell types, including enteroendocrine cells, immune cells, and adipocytes.

GPCR_Signaling This compound This compound FFAR2_FFAR3 FFAR2 (GPR43) FFAR3 (GPR41) This compound->FFAR2_FFAR3 G_protein G-protein (Gq/Gi) FFAR2_FFAR3->G_protein PLC Phospholipase C (PLC) G_protein->PLC Gq AC Adenylate Cyclase (AC) G_protein->AC Gi IP3_DAG IP3 & DAG Increase PLC->IP3_DAG cAMP cAMP Decrease AC->cAMP Ca2 Intracellular Ca2+ Increase IP3_DAG->Ca2 PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC PKA Protein Kinase A (PKA) Inhibition cAMP->PKA Physiological_Responses Physiological Responses: - GLP-1 Secretion - PYY Secretion - Immune Modulation Ca2->Physiological_Responses PKC->Physiological_Responses PKA->Physiological_Responses

Binding of this compound to FFAR2/3 on enteroendocrine L-cells stimulates the release of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), hormones that play a role in glucose homeostasis and satiety. In immune cells, this signaling pathway can modulate inflammatory responses.

Histone Deacetylase (HDAC) Inhibition

This compound is a known inhibitor of class I and IIa histone deacetylases (HDACs).[9][10] By inhibiting HDACs, this compound promotes histone acetylation, leading to a more open chromatin structure and altered gene expression. This epigenetic modification underlies many of this compound's anti-cancer and anti-inflammatory properties.

HDAC_Inhibition This compound This compound HDAC Histone Deacetylase (HDAC) This compound->HDAC Inhibition Histone_Acetylation Histone Acetylation (Increase) HDAC->Histone_Acetylation blocks deacetylation Chromatin Chromatin Decondensation Histone_Acetylation->Chromatin Gene_Expression Altered Gene Expression: - Increased Tumor Suppressor Genes - Decreased Pro-inflammatory Cytokines Chromatin->Gene_Expression

In cancer cells, HDAC inhibition by this compound can lead to cell cycle arrest, apoptosis, and reduced proliferation.[3][11] In immune cells, it can suppress the expression of pro-inflammatory cytokines.

Experimental Protocols

Quantification of this compound in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of this compound in samples such as plasma, feces, and tissue homogenates.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Feces) Homogenization Homogenization/ Acidification Sample->Homogenization Extraction Liquid-Liquid Extraction (e.g., with diethyl ether) Homogenization->Extraction Derivatization Derivatization (optional) (e.g., with PFBBr) Extraction->Derivatization Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (MS) Detection Ionization->Detection Quantification Quantification (Standard Curve) Detection->Quantification

Methodology:

  • Sample Preparation:

    • Feces: Homogenize a known weight of fecal sample in deionized water. Acidify the homogenate with an appropriate acid (e.g., sulfuric acid) to protonate the fatty acids.

    • Plasma/Serum: Acidify the sample directly.

    • Internal Standard: Add a known amount of an internal standard (e.g., deuterated this compound or another odd-chain fatty acid) to the sample for accurate quantification.

  • Extraction:

    • Perform a liquid-liquid extraction using a non-polar solvent such as diethyl ether or a mixture of hexane (B92381) and isopropanol.

    • Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.

    • Carefully collect the organic layer containing the fatty acids.

    • Repeat the extraction process to maximize recovery.

  • Derivatization (Optional but Recommended for Improved Sensitivity):

    • Evaporate the solvent from the collected organic phases under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent and add a derivatizing agent (e.g., pentafluorobenzyl bromide (PFBBr) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)).

    • Incubate the reaction mixture at an elevated temperature to facilitate the derivatization.

  • GC-MS Analysis:

    • Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

    • Separation: Use a suitable capillary column (e.g., a wax or polar-modified column) to separate the fatty acid derivatives. The oven temperature program should be optimized to achieve good resolution of this compound from other SCFAs.

    • Detection: Operate the mass spectrometer in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis, monitoring for the characteristic ions of the this compound derivative.

  • Quantification:

    • Prepare a standard curve using known concentrations of this compound.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[12][13]

Histone Deacetylase (HDAC) Activity Assay

This fluorometric assay measures the ability of this compound to inhibit HDAC activity.

Methodology:

  • Reagent Preparation:

    • Prepare an HDAC assay buffer (e.g., Tris-HCl, pH 8.0, containing KCl, MgCl2, and a surfactant).

    • Prepare a solution of a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • Prepare a developer solution containing a protease (e.g., trypsin) and a known HDAC inhibitor (e.g., Trichostatin A) to stop the reaction.

    • Prepare serial dilutions of this compound to be tested.

  • Assay Procedure:

    • In a 96-well microplate, add the HDAC enzyme (either a recombinant human HDAC or a nuclear extract from cells) to each well.

    • Add the different concentrations of this compound or a vehicle control to the respective wells.

    • Incubate the plate to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding the developer solution. The protease in the developer will cleave the deacetylated substrate, releasing the fluorescent molecule (AMC).

  • Data Analysis:

    • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).

    • Calculate the percentage of HDAC inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value of this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.[14][15]

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on the proliferation of cultured cells.

Methodology:

  • Cell Culture:

    • Seed the cells of interest (e.g., cancer cell lines or immune cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound or a vehicle control.

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value of this compound if a dose-dependent inhibition of proliferation is observed.[10][16][17]

Conclusion and Future Directions

This compound is a key microbial metabolite with diverse and significant roles in human physiology. Its ability to act as both a signaling molecule through GPCRs and an epigenetic modulator via HDAC inhibition positions it as a molecule of great interest for therapeutic development in a range of diseases, including metabolic disorders, cancer, and neuroinflammatory conditions.

Further research is needed to establish comprehensive reference ranges for this compound in various human populations and to fully elucidate the downstream effects of its signaling pathways in different cell types. The development of specific agonists and antagonists for FFAR2 and FFAR3, as well as more targeted HDAC inhibitors inspired by the structure of this compound, holds promise for future drug discovery efforts. The continued exploration of the gut microbiome's role in producing this and other beneficial metabolites will undoubtedly open new avenues for promoting human health.

References

Valeric Acid in Oncology: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valeric acid, a five-carbon short-chain fatty acid, is emerging as a promising candidate in cancer therapy. Preclinical studies have illuminated its potential to inhibit cancer cell proliferation, induce apoptosis, and impede metastasis across various cancer types, including liver, breast, and prostate cancers. The primary mechanism of action identified is the inhibition of histone deacetylases (HDACs), leading to epigenetic modifications that reactivate tumor suppressor genes and trigger cell death pathways. This technical guide provides a comprehensive overview of the current state of research on this compound's anticancer properties. It consolidates quantitative data from preclinical studies, details experimental methodologies for key assays, and visualizes the known signaling pathways modulated by this compound. While clinical trial data for this compound is not yet available, this document also reviews findings from clinical investigations of its structural analogue, valproic acid, to offer a broader context for its therapeutic potential.

Introduction

Short-chain fatty acids (SCFAs) are increasingly recognized for their multifaceted roles in health and disease, acting as crucial signaling molecules and energy sources.[1] this compound (pentanoic acid), a member of this class, has garnered significant attention for its potential therapeutic applications, including in oncology.[2][3] Its structural similarity to the well-known HDAC inhibitor, valproic acid, has prompted investigations into its own anticancer activities.[2] This guide synthesizes the existing preclinical evidence for this compound's efficacy in cancer therapy, focusing on its mechanism of action, effects on cancer cell lines, and in vivo outcomes.

Mechanism of Action: Histone Deacetylase Inhibition

The principal anticancer mechanism of this compound is its function as a histone deacetylase (HDAC) inhibitor.[2][4][5] HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of genes, including tumor suppressor genes. By inhibiting HDACs, particularly HDAC2 and HDAC3, this compound promotes histone hyperacetylation, resulting in a more open chromatin structure and the reactivation of silenced genes that can induce apoptosis and inhibit cell proliferation.[6][7][8]

Preclinical studies have demonstrated that this compound treatment leads to a significant decrease in HDAC activity in various cancer cell lines.[2][5] This inhibition of HDACs is a key event that triggers downstream signaling cascades culminating in cancer cell death.

Signaling Pathways Modulated by this compound

This compound's inhibition of HDACs initiates a cascade of events that affect multiple signaling pathways crucial for cancer cell survival and proliferation.

Apoptosis Induction

HDAC inhibition by this compound leads to the induction of apoptosis, or programmed cell death, through the intrinsic pathway.[2] This involves the regulation of the Bcl-2 family of proteins, which control mitochondrial outer membrane permeabilization. This compound has been shown to downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins such as Bax and Bak.[9] This shift in the balance of Bcl-2 family proteins leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases, including the key executioner caspase, CASP3, ultimately leading to cell death.[2][10]

cluster_0 This compound's Pro-Apoptotic Signaling Pathway Valeric_Acid This compound HDAC HDAC Inhibition Valeric_Acid->HDAC Histone_Acetylation Histone Hyperacetylation HDAC->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Bcl2_Family Modulation of Bcl-2 Family Proteins (↓Bcl-2, ↑Bax/Bak) Gene_Expression->Bcl2_Family Mitochondrial_Pathway Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondrial_Pathway Cytochrome_c Cytochrome c Release Mitochondrial_Pathway->Cytochrome_c Caspase_Activation Caspase Cascade Activation (↑Caspase-3) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis cluster_1 This compound's Effect on the E2F1/E2F3/CASP3 Axis in Prostate Cancer Valeric_Acid This compound HDAC3 HDAC3 Inhibition Valeric_Acid->HDAC3 E2F1_E2F3 ↓ E2F1/E2F3 Expression HDAC3->E2F1_E2F3 CASP3 ↑ CASP3 Activity HDAC3->CASP3 Cell_Cycle_Arrest Cell Cycle Arrest E2F1_E2F3->Cell_Cycle_Arrest Apoptosis Apoptosis CASP3->Apoptosis cluster_2 Potential Involvement of this compound in the STAT3/Cyclin D1 Pathway Valeric_Acid_Derivative This compound Derivative STAT3 STAT3 Pathway Inhibition Valeric_Acid_Derivative->STAT3 Potential Inhibition Cyclin_D1 ↓ Cyclin D1 Expression STAT3->Cyclin_D1 Cell_Cycle_Arrest Cell Cycle Arrest Cyclin_D1->Cell_Cycle_Arrest cluster_3 General Experimental Workflow for In Vitro Studies Cell_Culture Cancer Cell Lines (e.g., HepG2, MCF-7, PC-3) Treatment Treatment with This compound Cell_Culture->Treatment Proliferation_Assay Proliferation/Viability (MTS Assay) Treatment->Proliferation_Assay Colony_Assay Clonogenicity (Colony Formation Assay) Treatment->Colony_Assay Migration_Assay Migration (Wound Healing Assay) Treatment->Migration_Assay Invasion_Assay Invasion (Boyden Chamber Assay) Treatment->Invasion_Assay Apoptosis_Assay Apoptosis (Caspase-3 Activity Assay) Treatment->Apoptosis_Assay Mechanism_Analysis Mechanism of Action (HDAC Activity Assay, Western Blot) Treatment->Mechanism_Analysis

References

The Metabolic Journey of Valeric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valeric acid, also known as pentanoic acid, is a five-carbon straight-chain saturated fatty acid. It is naturally present in the plant Valeriana officinalis and is also a product of the metabolic activity of the gut microbiota.[1][2] In recent years, this compound has garnered significant interest within the scientific community due to its diverse physiological roles and therapeutic potential. As a short-chain fatty acid (SCFA), it acts as a signaling molecule, influencing various host processes, including epigenetic regulation and immune responses.[1][3] This technical guide provides a comprehensive overview of the metabolic fate of this compound in the body, detailing its absorption, distribution, metabolism, and excretion (ADME), along with relevant experimental protocols and key metabolic pathways.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The metabolic journey of this compound begins with its absorption from the gastrointestinal tract and culminates in its elimination from the body.

Absorption

This compound is primarily produced by the anaerobic fermentation of dietary fibers by gut bacteria in the colon.[4] It is absorbed from the colon, likely through passive diffusion of the unionized form across the epithelial cell membrane.[4] The acidic microenvironment at the surface of the intestinal lining facilitates the protonation of valerate (B167501) to its more lipid-soluble this compound form, enhancing its absorption.[4] Once absorbed, it enters the portal circulation and is transported to the liver.[1]

Distribution

Following absorption, this compound is distributed throughout the body via the systemic circulation. In-silico studies predict that this compound has favorable cell permeability and may cross the blood-brain barrier, suggesting its potential to exert effects on the central nervous system.[3] It is expected to bind to plasma proteins, which will influence its distribution to various tissues.[3]

Metabolism

The primary metabolic pathway for this compound is mitochondrial beta-oxidation, a catabolic process that breaks down fatty acids to generate energy.[5] As an odd-chain fatty acid, the final cycle of beta-oxidation for this compound yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[6] The acetyl-CoA enters the citric acid cycle (TCA cycle) for energy production, while the propionyl-CoA is converted to succinyl-CoA, another TCA cycle intermediate.[6]

Excretion

The metabolites of this compound, primarily generated through beta-oxidation, are ultimately excreted from the body. The carbon dioxide produced from the complete oxidation of acetyl-CoA and succinyl-CoA in the TCA cycle is expelled through respiration. Water, another byproduct, is incorporated into the body's water pool. Any remaining metabolites are likely excreted in the urine.

Quantitative Data

Currently, there is a notable scarcity of publicly available in vivo pharmacokinetic data for this compound in preclinical species or humans. Most of the available literature focuses on in-silico (computer-based) predictions.

Table 1: Predicted In-Silico Pharmacokinetic Properties of this compound

ParameterPredicted OutcomeImplicationReference
Drug-Likeness Adheres to Lipinski, Pfizer, and GSK rulesFavorable oral drug candidate profile[3]
Absorption HighExpected to have good bioavailability[3]
Distribution Good cell permeability, potential to cross the blood-brain barrierMay have central nervous system effects[3]
Metabolism Minimal chance of being a substrate for Cytochrome P450 2D6 (CYP2D6)Low potential for drug-drug interactions via this major metabolic pathway[3]
Toxicity Generally low, with a slight risk for eye irritationFavorable safety profile[3]

Disclaimer: The data presented in Table 1 are based on computational predictions and have not been fully validated by in vivo experimental studies. These predictions should be interpreted with caution.

Signaling Pathways

Beyond its role as an energy source, this compound functions as a signaling molecule through several mechanisms.

Histone Deacetylase (HDAC) Inhibition

This compound is a known inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, this compound can lead to the acetylation of histones, resulting in a more open chromatin structure and altered gene transcription. This mechanism is believed to underlie many of its anti-inflammatory and neuroprotective effects.

HDAC_Inhibition Valeric_Acid Valeric_Acid HDAC HDAC Valeric_Acid->HDAC Inhibits Histone_Acetylation Histone_Acetylation HDAC->Histone_Acetylation Decreases Gene_Expression_Modulation Gene_Expression_Modulation Histone_Acetylation->Gene_Expression_Modulation

This compound inhibits HDAC, leading to increased histone acetylation and modulated gene expression.
G-Protein Coupled Receptor (GPCR) Agonism

This compound can also act as a ligand for certain G-protein coupled receptors (GPCRs), such as GPR41 (FFAR3) and GPR43 (FFAR2). These receptors are expressed in various tissues, including intestinal epithelial cells and immune cells. Activation of these receptors by this compound can trigger intracellular signaling cascades that modulate immune responses and metabolic processes.

Experimental Protocols

The study of this compound metabolism necessitates robust experimental methodologies. Below are outlines of key experimental protocols.

Quantification of this compound in Biological Samples by GC-MS

This protocol describes the general steps for the quantification of this compound in biological matrices such as plasma, feces, or tissue homogenates using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation:

    • Homogenize tissue samples in an appropriate buffer.

    • For all sample types, perform a protein precipitation step, typically with a cold organic solvent like acetonitrile (B52724) or methanol.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant containing the metabolites.

  • Derivatization:

    • Short-chain fatty acids are often derivatized to increase their volatility for GC analysis. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

    • Incubate the dried supernatant with the derivatization agent at an elevated temperature (e.g., 60-80°C) for a specified time.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Separate the analytes on a suitable capillary column (e.g., a DB-5ms column).

    • Use an appropriate temperature gradient to achieve optimal separation.

    • Detect the analytes using a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

  • Quantification:

    • Generate a standard curve using known concentrations of derivatized this compound standard.

    • Use a stable isotope-labeled internal standard (e.g., d9-valeric acid) to correct for variations in sample preparation and instrument response.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

GCMS_Workflow cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 GC-MS Analysis cluster_3 Quantification Homogenization Homogenization Protein_Precipitation Protein_Precipitation Homogenization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant_Collection Centrifugation->Supernatant_Collection Drying Drying Supernatant_Collection->Drying Add_Derivatization_Agent Add_Derivatization_Agent Drying->Add_Derivatization_Agent Incubation Incubation Add_Derivatization_Agent->Incubation Injection Injection Incubation->Injection Separation Separation Injection->Separation Detection Detection Separation->Detection Standard_Curve Standard_Curve Detection->Standard_Curve Internal_Standard Internal_Standard Standard_Curve->Internal_Standard Concentration_Calculation Concentration_Calculation Internal_Standard->Concentration_Calculation

Workflow for the quantification of this compound by GC-MS.
In Vivo Study of this compound Metabolism Using Stable Isotope Tracing

This protocol outlines a method to trace the metabolic fate of this compound in an animal model using a stable isotope-labeled tracer (e.g., 13C-valeric acid).[7]

  • Animal Preparation and Dosing:

    • Acclimate animals (e.g., rats or mice) to the experimental conditions.

    • Administer a known dose of 13C-labeled this compound via oral gavage or intravenous injection.[8]

  • Sample Collection:

    • Collect blood, urine, and feces at predetermined time points post-administration.

    • At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, brain, adipose tissue).

    • Immediately quench metabolism by flash-freezing the samples in liquid nitrogen.[8]

  • Metabolite Extraction and Analysis:

    • Extract metabolites from the collected samples using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

    • Analyze the extracts using LC-MS/MS or GC-MS to identify and quantify 13C-labeled metabolites.

  • Data Analysis:

    • Determine the isotopic enrichment in the precursor (13C-valeric acid) and its downstream metabolites.

    • Use this information to calculate metabolic flux rates and map the distribution of the carbon from this compound into different metabolic pathways.

Key Metabolic Pathway: Beta-Oxidation of this compound

This compound, as a five-carbon fatty acid, undergoes two cycles of beta-oxidation.

  • Activation: this compound is first activated to its coenzyme A (CoA) derivative, pentanoyl-CoA, in the cytoplasm. This reaction is catalyzed by acyl-CoA synthetase and requires ATP.[9]

  • Transport: Pentanoyl-CoA is transported into the mitochondrial matrix.

  • First Cycle of Beta-Oxidation: Pentanoyl-CoA undergoes the four steps of beta-oxidation (oxidation, hydration, oxidation, and thiolysis) to yield one molecule of acetyl-CoA and one molecule of propanoyl-CoA.[5]

  • Metabolism of Propanoyl-CoA: Propanoyl-CoA is carboxylated to form methylmalonyl-CoA, which is then isomerized to succinyl-CoA.[6] Succinyl-CoA can then enter the TCA cycle.[6]

Beta_Oxidation_Valeric_Acid Valeric_Acid Valeric_Acid Pentanoyl_CoA Pentanoyl_CoA Valeric_Acid->Pentanoyl_CoA Activation (Acyl-CoA Synthetase) Cycle_1 Beta-Oxidation (1st Cycle) Pentanoyl_CoA->Cycle_1 Acetyl_CoA_1 Acetyl_CoA_1 Cycle_1->Acetyl_CoA_1 Propanoyl_CoA Propanoyl_CoA Cycle_1->Propanoyl_CoA TCA_Cycle TCA_Cycle Acetyl_CoA_1->TCA_Cycle Succinyl_CoA Succinyl_CoA Propanoyl_CoA->Succinyl_CoA Carboxylation & Isomerization Succinyl_CoA->TCA_Cycle

The beta-oxidation pathway of this compound.

Conclusion

This compound is a metabolically active short-chain fatty acid with a growing body of evidence supporting its role in health and disease. Its metabolic fate is intrinsically linked to its functions as both an energy substrate and a signaling molecule. While the primary catabolic pathway of beta-oxidation is well-understood, further research is critically needed to establish a comprehensive in vivo pharmacokinetic profile of this compound. Such data will be invaluable for the rational design of therapeutic interventions targeting the gut microbiome and its metabolic output for the benefit of human health. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to further explore the multifaceted nature of this compound metabolism.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Olfactory Characteristics and Odor Profile of Valeric Acid

Executive Summary

This compound, systematically known as pentanoic acid, is a short-chain fatty acid (SCFA) with significant relevance across various scientific disciplines. While its esters are prized in the fragrance and flavor industries for their pleasant fruity aromas, this compound itself is characterized by a notoriously potent and unpleasant odor.[1][2] This dichotomy makes a thorough understanding of its olfactory properties crucial for professionals in sensory science, chemical synthesis, and drug development, where it may be encountered as a raw material, a metabolic byproduct, or a structural motif in pharmaceuticals.[1][3] This technical guide provides a comprehensive overview of the olfactory profile of this compound, quantitative data influencing its perception, detailed experimental protocols for its analysis, and an exploration of the biochemical pathways governing its detection.

Olfactory Profile and Sensory Descriptors

The odor of this compound is complex and overwhelmingly considered unpleasant. It is a key contributor to the aroma of certain fermented foods, such as cheese, but is also associated with malodors like sweat and swine manure.[1][4] The sensory profile is dominated by pungent, acidic, and cheesy notes.

A consensus of sensory descriptors from various literature sources is presented in Table 1.

Table 1: Sensory Descriptors Associated with this compound

Primary Descriptor Detailed Nuance / Description References
Cheesy Often described as reminiscent of aged or pungent cheese, like Limburger or blue cheese.[4] [4][5][6][7]
Acidic / Sour A sharp, penetrating, sour milk, or vinegar-like quality.[6][7][8] [4][6][7][8]
Sweaty / Rancid Compared to the smell of dirty socks, foul breath, or rancid butter.[4][5][9][10] [4][5][9][10][11]
Pungent An intense, strong, and penetrating aroma.[4][6][12] [4][6][7][12]
Fruity Subtle fruity undertones have been noted, though this is not a dominant characteristic.[7][8] [7][8][10]

| Tobacco | A minor note of tobacco has also been reported in its profile.[7][8] |[7][8][10] |

Quantitative Olfactory and Physicochemical Data

The perception of an odorant is intrinsically linked to its physical and chemical properties, which govern its volatility and interaction with olfactory receptors. Key data for this compound are summarized in Tables 2 and 3.

Table 2: Olfactory Threshold of this compound

Parameter Value Method Reference
Odor Threshold (Air) 0.000037 ppm Not Specified [12]
Odor Detection Threshold 0.16 µg/m³ (approx. 0.000038 ppm) Triangle Odor Bag Method [13]

| Taste Threshold (Water) | 100.00 ppm | Sensory Panel |[8] |

Table 3: Physicochemical Properties of this compound

Property Value Unit Reference
Molecular Formula C₅H₁₀O₂ - [1]
Molar Mass 102.13 g·mol⁻¹ [1]
Appearance Colorless to pale yellow liquid - [5][12]
Boiling Point 185 - 186 °C [1][14]
Melting Point -34.5 °C [1]
Density 0.939 g/cm³ (at 25 °C) [5][12]
Vapor Pressure 0.15 / 0.196 mm Hg (at 20-25 °C) [12][14]
Water Solubility 24 - 40 g/L (at 20-25 °C) [5][12]
logP (Octanol-Water) 1.39 - 1.8 - [12][14]

| pKa | 4.84 | - |[14] |

Experimental Protocols for Olfactory Analysis

The characterization of this compound's odor profile relies on a combination of human sensory analysis and instrumental techniques.

Protocol for Sensory Descriptive Analysis

This method uses a trained human panel to identify and quantify the sensory attributes of a substance.

1. Panelist Selection and Training:

  • Select 8-12 individuals based on their ability to detect and describe basic tastes and odors.

  • Train panelists using reference standards for relevant odor notes (e.g., isothis compound for "sweaty," propionic acid for "sour," butyric acid for "pukey/vomit").[15][16] This establishes a common lexicon for describing the attributes of this compound.[15]

2. Sample Preparation:

  • Prepare a series of dilutions of high-purity this compound in an odor-free solvent, such as propylene (B89431) glycol or water, to present the odorant at varying, non-overwhelming intensities.[10][12] A starting concentration could be 1.0% for initial characterization.[10]

  • Samples should be coded with random three-digit numbers to prevent bias.[17]

3. Evaluation Environment:

  • Conduct the analysis in a sensory evaluation room that is well-ventilated, temperature-controlled, and free from distracting noises and extraneous odors.[17][18]

  • Use individual tasting booths with standardized lighting.[17]

4. Evaluation Procedure:

  • Present the coded samples to panelists in a randomized order.

  • Panelists sniff the sample and record the perceived odor attributes on a scorecard, rating the intensity of each descriptor (e.g., "cheesy," "sweaty," "sour") on a numerical scale (e.g., a 15-point scale).

  • Provide panelists with unsalted crackers and purified water for palate cleansing between samples.

5. Data Analysis:

  • Collect the scorecards and analyze the data statistically (e.g., using Analysis of Variance - ANOVA) to determine the mean intensity ratings for each attribute and assess panelist consensus.

sensory_analysis_workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase p1 Panelist Selection & Training p2 Reference Standard Calibration p1->p2 p3 Sample Preparation (Dilution & Coding) p2->p3 e1 Sample Presentation (Randomized) p3->e1 Controlled Environment e2 Panelist Sniffing & Evaluation e1->e2 e3 Data Recording (Scorecard) e2->e3 a1 Data Collection e3->a1 a2 Statistical Analysis (e.g., ANOVA) a1->a2 a3 Profile Generation a2->a3 gco_workflow sample Sample Preparation gc Gas Chromatograph (GC Separation) sample->gc splitter Effluent Splitter gc->splitter ms Mass Spectrometer (MS Detection) splitter->ms oport Olfactometry Port (Sniffing) splitter->oport data_ms Chemical Data (Mass Spectra) ms->data_ms data_o Sensory Data (Odor Events) oport->data_o correlation Data Correlation & Identification data_ms->correlation data_o->correlation signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm olfr78 Olfr78 Receptor gs Gαs (Stimulatory) olfr78->gs ffar23 FFAR2/3 Receptors gi Gαi (Inhibitory) ffar23->gi ac Adenylyl Cyclase (AC) gs->ac + gi->ac - atp ATP camp cAMP atp->camp AC pka Protein Kinase A (PKA) camp->pka + response Cellular Response pka->response valeric_acid This compound (Ligand) valeric_acid->olfr78 valeric_acid->ffar23

References

An In-depth Technical Guide to the Industrial Synthesis and Production of Valeric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Valeric acid, also known as pentanoic acid, is a five-carbon straight-chain carboxylic acid with significant applications across various industries, including the synthesis of pharmaceuticals, fragrances, and biofuels.[1][2] Its industrial production is dominated by petrochemical routes, with emerging bio-based alternatives gaining considerable attention due to their potential for sustainability. This technical guide provides a comprehensive overview of the core industrial synthesis methods for this compound, complete with detailed experimental protocols, quantitative data for process comparison, and visual representations of the key chemical pathways and workflows.

Oxo Process: Hydroformylation of 1-Butene (B85601) and Subsequent Oxidation

The primary industrial route for synthesizing this compound is the oxo process, which involves the hydroformylation of 1-butene to produce valeraldehyde (B50692), followed by the oxidation of the aldehyde to the final carboxylic acid product.[1][3] This process is well-established and allows for large-scale, continuous production.

Experimental Protocol: Oxo Process

Part A: Hydroformylation of 1-Butene to Valeraldehyde

  • Catalyst Preparation: A rhodium-based catalyst, typically a complex with a phosphine (B1218219) ligand such as triphenylphosphine (B44618) (PPh3), is prepared in a suitable solvent. The catalyst concentration is generally maintained in the range of 100-250 ppm.[4]

  • Reaction Setup: A high-pressure continuous stirred-tank reactor is charged with the catalyst solution.

  • Reactant Feed: A feed stream of 1-butene and syngas (a mixture of carbon monoxide and hydrogen) is continuously introduced into the reactor.

  • Reaction Conditions: The reaction is maintained at a temperature of 80-130°C and a total pressure of 1-3 MPa.[4][5] The partial pressure of carbon monoxide is typically kept below 1.5 kg/cm ² absolute, and the partial pressure of hydrogen is in the range of 1.0 to 7.5 kg/cm ² absolute.[5]

  • Product Separation: The reaction mixture, containing n-valeraldehyde, iso-valeraldehyde (2-methylbutanal), and unreacted starting materials, is continuously withdrawn from the reactor. The aldehydes are separated from the catalyst and unreacted gases. The catalyst is recycled back to the reactor.

Part B: Oxidation of Valeraldehyde to this compound

  • Oxidant: The purified valeraldehyde is fed into a separate oxidation reactor. Air or oxygen is used as the oxidizing agent.

  • Reaction Conditions: The oxidation is typically carried out at a temperature of 25-100°C.[6] This reaction can proceed without a catalyst, although catalysts can be used to improve selectivity and reaction rates.

  • Purification: The resulting crude this compound is purified by vacuum distillation to achieve high purity.[6]

Quantitative Data: Oxo Process
ParameterHydroformylation of 1-ButeneOxidation of Valeraldehyde
Catalyst Rhodium complex with phosphine ligandsTypically non-catalytic or various metal catalysts
Temperature 80-130°C[5]25-100°C[6]
Pressure 1-3 MPaAtmospheric or slightly elevated
Reactants 1-Butene, Syngas (CO, H₂)Valeraldehyde, Oxygen/Air
Conversion of 1-Butene 85-90%>95%
Selectivity to Valeraldehyde >95%[7]High
n-valeraldehyde to iso-valeraldehyde ratio 8-11[7]Not Applicable
Yield of this compound Not Applicable85-90%[8]

Workflow Diagram: Oxo Process

Oxo_Process cluster_hydroformylation Hydroformylation Stage cluster_oxidation Oxidation Stage butene 1-Butene reactor_hydro Hydroformylation Reactor butene->reactor_hydro syngas Syngas (CO + H₂) syngas->reactor_hydro catalyst_prep Rhodium Catalyst Preparation catalyst_prep->reactor_hydro separator_hydro Gas-Liquid Separator reactor_hydro->separator_hydro valeraldehyde_iso n-Valeraldehyde & iso-Valeraldehyde separator_hydro->valeraldehyde_iso catalyst_recycle Catalyst Recycle separator_hydro->catalyst_recycle reactor_oxid Oxidation Reactor valeraldehyde_iso->reactor_oxid catalyst_recycle->reactor_hydro oxygen Oxygen / Air oxygen->reactor_oxid purification Vacuum Distillation reactor_oxid->purification valeric_acid High-Purity This compound purification->valeric_acid LA_to_VA_Pathway cluster_catalytic Catalytic Hydrogenation cluster_electro Electrocatalytic Hydrogenation LA_cat Levulinic Acid GVL γ-Valerolactone (GVL) LA_cat->GVL Hydrogenation (e.g., Pd/C) intermediate Ring-Opened Intermediate GVL->intermediate Ring-Opening (e.g., Hf(OTf)₄) VA_cat This compound intermediate->VA_cat Hydrogenation (e.g., Pd/C) LA_electro Levulinic Acid VA_electro This compound LA_electro->VA_electro Direct Reduction (e.g., Pb cathode) Pentanol_Oxidation pentanol n-Pentanol mixer Gas Mixer pentanol->mixer oxygen_N2 Oxygen + Nitrogen oxygen_N2->mixer reactor Fixed-Bed Reactor (Modified Zeolite Catalyst) mixer->reactor condenser Condenser reactor->condenser separator Gas-Liquid Separator condenser->separator distillation Distillation Column separator->distillation valeric_acid_out This compound distillation->valeric_acid_out byproducts Byproducts & Unreacted Pentanol distillation->byproducts Synthesis_Routes cluster_precursors Precursors cluster_intermediates Intermediates cluster_processes Synthesis Processes butene_pre 1-Butene hydroformylation_proc Hydroformylation butene_pre->hydroformylation_proc biomass_pre Biomass hydrolysis_proc Acid Hydrolysis biomass_pre->hydrolysis_proc pentanol_pre n-Pentanol oxidation_pentanol_proc Direct Oxidation pentanol_pre->oxidation_pentanol_proc valeraldehyde_int Valeraldehyde oxidation_proc Oxidation valeraldehyde_int->oxidation_proc levulinic_acid_int Levulinic Acid hydrogenation_proc Catalytic/ Electrocatalytic Hydrogenation levulinic_acid_int->hydrogenation_proc hydroformylation_proc->valeraldehyde_int valeric_acid_final This compound oxidation_proc->valeric_acid_final hydrolysis_proc->levulinic_acid_int hydrogenation_proc->valeric_acid_final oxidation_pentanol_proc->valeric_acid_final

References

The Role of Valeric Acid in Plant Physiology and Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valeric acid (pentanoic acid), a five-carbon short-chain fatty acid (SCFA), is an emerging molecule of interest in plant science. Historically recognized as a constituent of the medicinal plant Valeriana officinalis, its broader roles in plant physiology and defense are now beginning to be elucidated. This technical guide synthesizes current knowledge on the biosynthesis, physiological functions, and defense-related activities of this compound in plants. It details its impact on postharvest fruit preservation by modulating cell wall integrity and its potential as a defense elicitor against microbial pathogens. This document provides in-depth experimental protocols, quantitative data, and conceptual signaling pathways to serve as a comprehensive resource for researchers exploring the application of this compound in crop improvement and protection.

Introduction

This compound, or pentanoic acid, is a straight-chain saturated fatty acid (C5H10O2) naturally found in various plants, most notably Valerian (Valeriana officinalis), from which it derives its name[1][2]. While its esters are widely used in the flavor and fragrance industries, its intrinsic biological activity within plants is a field of growing interest[1]. As a volatile organic compound (VOC), it can mediate plant-microbe interactions and act as a signaling molecule. Recent evidence highlights its potential to regulate key physiological processes, such as fruit ripening, and to contribute to the plant's innate immune system. This guide provides a technical overview of its function, from biosynthesis to its role as a defense modulator.

Biosynthesis of this compound in Plants

While dedicated biosynthetic pathways for this compound in plants are not fully characterized, a plausible route is through the catabolism of odd-chain fatty acids via the β-oxidation spiral. Plants synthesize a wide array of fatty acids, including those with an odd number of carbons[3][4].

The process is hypothesized as follows:

  • Formation of Odd-Chain Fatty Acids: Plants can synthesize odd-chain fatty acids, starting with a propionyl-CoA primer instead of the usual acetyl-CoA.

  • β-Oxidation: Long odd-chain fatty acids (e.g., C17) enter the β-oxidation pathway, which occurs in the peroxisomes and mitochondria[5][6][7].

  • Sequential Cleavage: In each cycle of β-oxidation, a two-carbon unit (acetyl-CoA) is removed from the fatty acyl-CoA molecule[7][8].

  • Final Product: The β-oxidation of a long odd-chain fatty acid proceeds until a five-carbon acyl-CoA, Valeryl-CoA , remains. This is because the final cleavage step on a five-carbon chain would yield one acetyl-CoA (C2) and one propionyl-CoA (C3)[6][8].

  • Conversion to this compound: Valeryl-CoA is then hydrolyzed by a thioesterase enzyme to release free this compound.

Valeric_Acid_Biosynthesis cluster_peroxisome Peroxisome / Mitochondrion cluster_cytosol Cytosol OCFA Odd-Chain Fatty Acyl-CoA (e.g., C17) BetaOx β-Oxidation Cycles OCFA->BetaOx AcetylCoA Acetyl-CoA (Multiple Units) BetaOx->AcetylCoA n cycles ValerylCoA Valeryl-CoA (C5) BetaOx->ValerylCoA Final cycle Thioesterase Thioesterase ValerylCoA->Thioesterase ValerylCoA->Thioesterase Transport ValericAcid This compound Thioesterase->ValericAcid Valeric_Acid_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VA This compound Receptor Putative Receptor (e.g., LORE-like) VA->Receptor Perception RLCK RLCKs (e.g., PBL34) Receptor->RLCK Phosphorylation MAPKKK MAPKKK RLCK->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates TFs_inactive Transcription Factors (e.g., WRKYs) (Inactive) MAPK->TFs_inactive Phosphorylates TFs_active Transcription Factors (Active) TFs_inactive->TFs_active Translocation DNA DNA (Defense Genes) TFs_active->DNA Binds to promoter Response Defense Gene Expression (e.g., PR genes) DNA->Response Experimental_Workflow start Start prep_media Prepare PDA Media with Varying this compound Concentrations start->prep_media inoculate Inoculate Plates with Fungal Mycelial Plug prep_media->inoculate incubate Incubate at 25°C inoculate->incubate measure Measure Colony Diameter Daily incubate->measure measure->incubate Repeat daily calculate Calculate Percent Inhibition vs. Control measure->calculate end End calculate->end

References

Methodological & Application

Application Note & Protocol: Quantification of Valeric Acid in Fecal Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Valeric acid, a five-carbon short-chain fatty acid (SCFA), is a key microbial metabolite produced in the gut through the anaerobic fermentation of indigestible dietary fiber.[1][2] Emerging evidence highlights its significant role in host physiology, acting as an energy source for colonocytes and a crucial signaling molecule that links gut microbial activity with systemic health.[1][3] this compound has been implicated in modulating inflammation, insulin (B600854) sensitivity, and even neuroprotection.[1][4][5]

Quantifying this compound in complex biological matrices like feces presents analytical challenges due to its volatility, hydrophilicity, and the presence of numerous interfering substances.[6] Accurate and reproducible quantification is paramount for understanding its role in health and disease and for developing potential therapeutic interventions.

This document provides detailed protocols for the quantification of this compound in fecal samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), along with critical notes on sample handling and data interpretation.

Analytical Methodologies: An Overview

The gold-standard techniques for SCFA analysis are GC-MS and LC-MS/MS.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful and widely used method for analyzing volatile compounds.[7][8] Due to the low volatility of SCFAs, a chemical derivatization step is typically required to convert them into more volatile forms suitable for GC analysis.[6][9]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity. While some methods allow for direct analysis, derivatization is often employed to enhance chromatographic retention and detection sensitivity.[10][11]

Experimental Protocol 1: GC-MS with Derivatization

This protocol is based on an isobutyl chloroformate derivatization method, which is robust and suitable for aqueous samples.[6][12]

Principle

Fecal SCFAs, including this compound, are extracted from the sample, derivatized to form volatile isobutyl esters, and then separated and quantified by GC-MS. An internal standard is used to correct for variations in extraction and derivatization efficiency.

Materials and Reagents
  • This compound standard (≥99%)

  • Internal Standard (IS): 4-Methylthis compound or 3-Methylpentanoic acid[6]

  • Isobutanol

  • Pyridine

  • Isobutyl chloroformate

  • Sodium Hydroxide (NaOH)

  • Chloroform

  • Phosphoric Acid (15%)[13]

  • Ultrapure water

  • 2 mL screw-cap tubes with ceramic beads

  • Centrifuge, Vortex mixer

Sample Preparation and Extraction
  • Collection & Storage: Collect fresh fecal samples and either process immediately or store at -80°C to halt microbial activity.[7] For long-term stability and to minimize water content bias, lyophilization (freeze-drying) of samples is highly recommended.[12][13]

  • Homogenization: Weigh 100-150 mg of fresh or lyophilized feces into a 2 mL screw-cap tube containing ceramic beads.[6]

  • Extraction: Add 1 mL of 10% isobutanol in water. Homogenize mechanically (e.g., Precellys) at 6,000 rpm for 20 seconds, twice, with a 30-second interval.[6]

  • Centrifugation: Centrifuge the homogenate at 21,000 x g for 5 minutes.

  • Lipid Removal:

    • Transfer 675 µL of the supernatant to a new tube.

    • Spike with the internal standard (e.g., 20 µg of 3-methylpentanoic acid).[6]

    • Add 125 µL of 20 mM NaOH and 400 µL of chloroform.[6]

    • Vortex and centrifuge at 21,000 x g for 2 minutes. This step helps remove lipophilic compounds that can interfere with derivatization.[6]

  • Aqueous Phase Transfer: Transfer 400 µL of the upper aqueous phase to a new tube for derivatization.

Derivatization Protocol
  • To the 400 µL aqueous extract, add 80 µL of isobutanol and 100 µL of pyridine.[6]

  • Adjust the final volume to 650 µL with ultrapure water.

  • Carefully add 50 µL of isobutyl chloroformate to the solution. (Caution: Perform in a fume hood).

  • Vortex immediately for 10 seconds.

  • Add 400 µL of chloroform, vortex for 10 seconds, and centrifuge at 14,000 x g for 2 minutes.

  • Transfer the lower organic phase containing the derivatized SCFAs into a GC vial for analysis.

GC-MS Analysis
  • System: Agilent 7890B GC with 5977B MSD or similar.[6]

  • Column: DB-FFAP or SH-WAX capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).[14][15]

  • Injector Temp: 240°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program: 80°C (2 min hold), ramp at 40°C/min to 200°C, then ramp at 25°C/min to 240°C (2 min hold).[15]

  • MS Ion Source Temp: 200°C

  • MS Quad Temp: 150°C

  • Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.

Quantification

Prepare a calibration curve using standards of this compound subjected to the same extraction and derivatization procedure.[6] Quantify by calculating the ratio of the this compound peak area to the internal standard peak area against the calibration curve.

Experimental Protocol 2: LC-MS/MS with Derivatization

This protocol uses 3-phenoxyaniline (B129670) for derivatization, which significantly enhances detection sensitivity for targeted LC-MS/MS analysis.[10]

Principle

SCFAs are extracted and derivatized with 3-phenoxyaniline under mild conditions. The resulting derivatives are highly responsive in positive ion electrospray ionization, allowing for sensitive and specific quantification using Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer.

Materials and Reagents
  • This compound standard (≥99%)

  • Internal Standard (IS): Labeled standards (e.g., ¹³C- or d-labeled this compound)

  • 3-phenoxyaniline

  • Pyridine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Acetonitrile (ACN)

  • Formic Acid

  • Ultrapure water

Sample Preparation and Derivatization
  • Extraction: Homogenize and extract SCFAs from 50-100 mg of feces using an appropriate method (e.g., acidified water followed by centrifugation).

  • Derivatization:

    • Combine 100 µL of the fecal extract supernatant with the internal standard.

    • Add 50 µL of 200 mM 3-phenoxyaniline in ACN/Pyridine (1:1).

    • Add 50 µL of 200 mM EDC in ACN/Pyridine (1:1).

    • Vortex and incubate at room temperature for 30 minutes.

    • Quench the reaction with 10 µL of water.

    • Centrifuge to pellet any precipitate.

  • Dilution: Dilute the supernatant with the initial mobile phase (e.g., 1:10 with Water/ACN + 0.1% Formic Acid) and transfer to an LC vial.

LC-MS/MS Analysis
  • System: Triple quadrupole mass spectrometer coupled to a UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient appropriate for separating the SCFA derivatives (e.g., 5% B to 95% B over 8 minutes).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for this compound derivative and its labeled internal standard.

Data Presentation: Method Performance

The following table summarizes typical performance characteristics for SCFA quantification methods.

ParameterGC-FID (SPE)[14]LC-MS/MS (3-phenoxyaniline)[10]GC-MS (General)
Derivatization None (uses SPE)3-phenoxyanilineIsobutyl chloroformate / Silylation
LOD 0.11–0.36 µMMethod-specificTypically low µM range
LOQ 0.38–1.21 µMMethod-specificTypically low to mid µM range
Linearity (R²) ≥ 0.9998> 0.99> 0.99
Recovery (%) 98.34–137.83%80.1–93.0%> 90% is achievable[13]
Precision (CV%) ≤ 1.30%0.33–9.55%< 15% is standard

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis fecal_sample Fecal Sample (Fresh or Lyophilized) homogenize Homogenization (e.g., in 10% Isobutanol) fecal_sample->homogenize extract Centrifuge & Collect Supernatant homogenize->extract lipid_removal Lipid Removal (Chloroform Wash) extract->lipid_removal aqueous_phase Collect Aqueous Phase lipid_removal->aqueous_phase add_reagents Add Pyridine, Isobutanol aqueous_phase->add_reagents derivatize Add Isobutyl Chloroformate add_reagents->derivatize extract_derivative Extract with Chloroform derivatize->extract_derivative gcms GC-MS Analysis extract_derivative->gcms data Data Processing (Quantification vs. Internal Std) gcms->data

Caption: GC-MS workflow for this compound quantification in feces.

signaling_pathway cluster_cell Host Cell cluster_receptor Membrane Receptors cluster_nucleus Nucleus valeric_acid This compound gpr41 GPR41/FFAR3 valeric_acid->gpr41 gpr43 GPR43/FFAR2 valeric_acid->gpr43 hdac HDACs (Class I) valeric_acid->hdac Inhibits nfkb NF-κB Pathway gpr41->nfkb Modulates gpr43->nfkb Modulates histone Histone Acetylation ↑ hdac->histone Inhibition Allows gene Gene Expression (e.g., anti-inflammatory) histone->gene cytokines Pro-inflammatory Cytokines ↓ (TNF-α, IL-6) nfkb->cytokines Inhibition Leads to

Caption: this compound signaling pathways in a host cell.

Application Notes & Best Practices

  • Sample Handling is Critical: The stability of SCFAs can be affected by sample handling.[13] Lyophilization is the preferred method for sample processing as it improves stability and reduces variability from water content.[12] If not possible, flash-freezing in liquid nitrogen followed by storage at -80°C is essential.

  • Choice of Internal Standard: A non-endogenous, structurally similar compound is ideal. For GC-MS, odd-chain or branched-chain fatty acids like 4-methylthis compound are common. For LC-MS/MS, stable isotope-labeled standards provide the most accurate quantification.

  • Derivatization Optimization: Derivatization reactions must be optimized to ensure they proceed to >95% completion for accurate and reproducible results.[16] This may involve adjusting reaction time, temperature, and reagent concentrations.[9]

  • Matrix Effects: Fecal samples are a complex matrix. It is crucial to assess matrix effects, especially in LC-MS/MS, by comparing the response of an analyte in a standard solution versus a post-extraction spiked sample.

  • Method Validation: All quantitative methods should be fully validated according to regulatory guidelines, assessing for linearity, sensitivity (LOD/LOQ), accuracy, precision, recovery, and stability.[10]

References

Application Notes and Protocols for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Short-Chain Fatty Acids (SCFAs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the quantitative analysis of Short-Chain Fatty Acids (SCFAs) in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). It includes procedures for sample preparation, derivatization, and instrument operation, along with comparative quantitative data to aid in method selection.

Introduction

Short-chain fatty acids (SCFAs) are volatile fatty acids, primarily produced by the gut microbiota through the fermentation of dietary fibers. The most abundant SCFAs, including acetate, propionate, and butyrate, play crucial roles in host physiology, acting as energy sources for colonocytes and as signaling molecules that influence various metabolic and inflammatory pathways. Accurate quantification of SCFAs in biological matrices such as feces, plasma, and serum is essential for understanding their role in health and disease, and for the development of novel therapeutics targeting the gut microbiome. Gas chromatography-mass spectrometry (GC-MS) is a powerful and reliable technique for SCFA analysis due to its high sensitivity and specificity.

Quantitative Data Summary

The selection of a specific GC-MS protocol for SCFA analysis depends on the sample matrix, the target SCFAs, and the required sensitivity. The following tables summarize key quantitative performance characteristics of three common approaches: a derivatization-free method, and two methods employing the derivatization agents N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA) and Pentafluorobenzyl Bromide (PFBBr).

Table 1: Derivatization-Free Method Performance
Analyte Limit of Detection (LOD) Limit of Quantification (LOQ)
Acetate0.3–0.6 µg/mL-
Propionate0.03–0.12 µg/mL-
Butyrate0.03–0.12 µg/mL-
Validation performed in human plasma/serum.
Table 2: MTBSTFA Derivatization Method Performance
Analyte Linearity (R²) General Performance
Various SCFAsExcellentHigh sensitivity and derivatization efficiency for up to 14 different SCFAs[1].
This method is suitable for micro-scale biological samples.
Table 3: PFBBr Derivatization Method Performance
Analyte Limit of Detection (LOD) Recovery Rate
Formic acid0.244 µM55.7% - 97.9%
2-methylbutyric acid0.244 µM55.7% - 97.9%
Isovaleric acid0.244 µM55.7% - 97.9%
This compound0.244 µM55.7% - 97.9%
Validation performed in mouse feces with a linearity of R² ≥ 0.997 for all SCFAs.
Table 4: SCFA Concentrations in Healthy Individuals (Derivatization-Free GC-TOFMS)
Sample Matrix Total SCFAs (mean ± SD) Major SCFAs
Feces34.1 ± 15.3 µmol/gAcetic acid, Propionic acid, Butanoic acid (89% of total)
Plasma60.0 ± 45.9 µMAcetic acid (93% of total)
Data from a study on 157 healthy individuals.

Experimental Protocols

Detailed methodologies for sample preparation, derivatization, and GC-MS analysis are provided below.

Protocol 1: Derivatization-Free Method for Plasma and Serum

This method is advantageous for its simplicity and reduced sample preparation time.

1. Sample Preparation:

  • Acidify the plasma or serum sample to protonate the SCFAs.

  • Perform a liquid-liquid extraction using methyl tert-butyl ether.

  • The resulting organic extract containing the SCFAs is injected directly into the GC-MS.

2. GC-MS Parameters:

  • GC Column: A polar column is recommended for the separation of underivatized SCFAs.

  • Injection: Direct injection of the organic extract.

  • Detection: Mass spectrometry is used for detection and quantification.

Protocol 2: MTBSTFA Derivatization for Fecal and Serum Samples

This protocol enhances the volatility and detection of a wide range of SCFAs.[1]

1. Sample Preparation:

2. Derivatization:

  • Add N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA) to the extracted SCFAs.[1]

  • Incubate the mixture at 60°C for 30 minutes.[1]

3. GC-MS Parameters: [1]

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 60°C, hold for 1 min.

    • Ramp to 325°C at 10°C/min.

    • Hold at 325°C for 10 min.

  • Carrier Gas: Helium at a constant flow rate of 20 mL/min.

  • Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C (Electron Impact - EI).

  • Electron Energy: -70 eV.

  • Scan Mode: Full scan mode (m/z 50-600).

Protocol 3: PFBBr Derivatization for Fecal Samples

This method is highly sensitive and suitable for the analysis of both straight-chain and branched-chain SCFAs.[2]

1. Sample Preparation:

  • Homogenize fecal samples.

  • Extract SCFAs from the sample.

2. Derivatization: [2]

  • Use pentafluorobenzyl bromide (PFBBr) as the derivatizing reagent.

  • The optimal conditions for derivatization are:

    • Temperature: 60°C.

    • Time: 90 minutes.

    • pH: 7.

    • Solvent ratio: (CH₃)₂CO:H₂O of 2:1 (v:v).

3. GC-MS Parameters: [2]

  • GC Column: A 30 m DB-225ms column connected in tandem with a 30 m DB-5ms column is recommended for optimal separation.

  • Detection: Mass spectrometry is used for detection and quantification.

SCFA Signaling Pathway

Short-chain fatty acids exert many of their physiological effects by activating G-protein coupled receptors (GPCRs), such as GPR41 (FFAR3) and GPR43 (FFAR2). The following diagram illustrates a simplified signaling pathway initiated by SCFA binding to these receptors.

SCFA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SCFAs SCFAs GPR41_43 GPR41 / GPR43 SCFAs->GPR41_43 G_protein G-protein (Gq / Gi/o) GPR41_43->G_protein Downstream_Effectors Downstream Effectors (e.g., PLC, AC) G_protein->Downstream_Effectors Physiological_Responses Physiological Responses (e.g., Hormone secretion, Immune modulation) Downstream_Effectors->Physiological_Responses

Caption: SCFA signaling through G-protein coupled receptors.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Pentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of pentanoic acid. The described protocol utilizes a reverse-phase C18 column with a simple isocratic mobile phase and UV detection, making it suitable for routine analysis in various research and development settings. The method is designed to be accurate, precise, and straightforward to implement.

Introduction

Pentanoic acid, also known as valeric acid, is a short-chain fatty acid with applications and relevance in various fields, including pharmaceuticals, food science, and metabolic research. Accurate quantification of pentanoic acid is crucial for quality control, formulation development, and biological sample analysis. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for its determination. This document provides a detailed protocol for the analysis of pentanoic acid using a reverse-phase HPLC method with UV detection.

Experimental

Instrumentation and Consumables
  • HPLC system with a UV or Photodiode Array (PDA) detector

  • C18 reverse-phase HPLC column (e.g., Agilent Polaris C18-A, 4.6 x 250 mm, 5 µm)[1]

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • HPLC vials

Reagents and Standards
  • Pentanoic acid standard (≥99% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (H₃PO₄) or Formic acid (HCOOH) (analytical grade)[2][3]

Chromatographic Conditions

A reverse-phase HPLC method is employed for the separation and quantification of pentanoic acid.[2] The following table summarizes the optimized chromatographic conditions.

ParameterCondition
Column C18 reverse-phase, 4.6 x 250 mm, 5 µm particle size[1]
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v)
(A typical starting ratio is 30:70, adjust as needed for optimal separation)[1][2]
Flow Rate 1.0 mL/min
Injection Volume 10 µL[4]
Column Temperature 30 °C
Detector UV/PDA
Detection Wavelength 210 nm[4][5]
Run Time Approximately 10 minutes

Protocols

Preparation of Mobile Phase
  • To prepare 1 L of 0.1% phosphoric acid in water, add 1 mL of concentrated phosphoric acid to 999 mL of HPLC-grade water and mix thoroughly.

  • The mobile phase is prepared by mixing the appropriate volumes of acetonitrile and 0.1% phosphoric acid solution. For a 30:70 ratio, mix 300 mL of acetonitrile with 700 mL of 0.1% phosphoric acid solution.

  • Degas the mobile phase using a suitable method such as sonication or vacuum filtration before use.

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of pentanoic acid standard and dissolve it in a 100 mL volumetric flask with the mobile phase. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 10, 25, 50, 100, 250 µg/mL).

Sample Preparation
  • Accurately weigh the sample containing pentanoic acid.

  • Dissolve the sample in a known volume of the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection to remove any particulate matter.[4]

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration to construct a calibration curve.

  • Inject the prepared sample solutions.

  • After all analyses are complete, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile in water) to remove any strongly retained compounds, and then store it in an appropriate solvent as per the manufacturer's recommendation.

Data Analysis

The concentration of pentanoic acid in the samples is determined by comparing the peak area of the analyte with the calibration curve generated from the standard solutions. The linearity of the method should be evaluated by calculating the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999.

Method Validation Parameters

For use in regulated environments, the method should be validated according to ICH guidelines or other relevant regulatory requirements. Key validation parameters include:

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.
Accuracy The closeness of test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Workflow and Diagrams

The following diagram illustrates the general workflow for the HPLC analysis of pentanoic acid.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC_System HPLC System (Pump, Injector, Column, Detector) MobilePhase->HPLC_System StandardPrep Standard Preparation StandardPrep->HPLC_System Inject Standards SamplePrep Sample Preparation SamplePrep->HPLC_System Inject Samples DataAcquisition Data Acquisition HPLC_System->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Calibration Calibration Curve Generation PeakIntegration->Calibration Quantification Quantification PeakIntegration->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: HPLC analysis workflow for pentanoic acid.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the determination of pentanoic acid. The use of a standard C18 column and a simple mobile phase makes this method accessible to most analytical laboratories. Proper method validation should be performed to ensure its suitability for the intended application.

References

Application Note: Derivatization Techniques for Volatile Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Volatile fatty acids (VFAs), or short-chain fatty acids (SCFAs), are carboxylic acids with aliphatic chains of two to seven carbon atoms.[1] They are crucial metabolites in various biological and industrial processes, including anaerobic digestion in fermentations and bacterial metabolism in the gut.[1] Accurate quantification of VFAs is essential in fields ranging from food science and clinical diagnostics to pharmaceutical research.[2]

Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for VFA analysis due to their high resolution and sensitivity.[3] However, the direct analysis of underivatized VFAs by GC is challenging.[1][4] Their high polarity, stemming from the carboxylic acid group, leads to strong interactions with the GC column's stationary phase, resulting in poor peak shape, tailing, and potential irreversible adsorption.[1][5] Furthermore, their low volatility can lead to late-eluting peaks.[5]

To overcome these limitations, a derivatization step is essential.[3][6] Derivatization chemically modifies the polar carboxyl group into a less polar, more volatile, and more thermally stable functional group.[4][6] This process significantly improves chromatographic performance, leading to sharper peaks, better resolution, and more accurate and reproducible quantification.[4] The most common derivatization strategies for VFA analysis are esterification and silylation.[3]

Common Derivatization Methods: A Comparative Overview

The choice of derivatization method is critical and depends on the specific VFAs of interest, the sample matrix, required sensitivity, and available laboratory equipment.[2][3]

1. Esterification: This is the most widely used method, converting VFAs into more volatile esters.[3]

  • Acid-Catalyzed Esterification: This versatile approach can esterify free fatty acids (FFAs) and transesterify esterified lipids.[7] Common reagents include Boron Trifluoride in Methanol (B129727) (BF₃-Methanol), Boron Trichloride in Methanol (BCl₃-Methanol), and methanolic HCl.[7] The reaction involves heating the VFA with an alcohol (commonly methanol to form fatty acid methyl esters, or FAMEs) in the presence of an acid catalyst. While effective for a broad range of lipids, these methods often require elevated temperatures and longer reaction times.[7]

  • Alkyl-Esterification: Besides forming methyl esters, other alkyl esters (e.g., propyl, butyl) can be synthesized using the corresponding alcohol.[8][9] This can be advantageous in certain applications to improve chromatographic separation or avoid interference from methanol-related artifacts.

2. Silylation: This method replaces the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group, forming a TMS ester.[6]

  • Reagents: The most common silylating agents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst like 1% trimethylchlorosilane (TMCS) to increase reactivity.[4][5]

  • Advantages & Disadvantages: Silylation is a rapid and effective method that can also derivatize other functional groups like hydroxyls and amines, making it useful for multi-analyte analysis.[5] However, silylating reagents are highly sensitive to moisture, requiring completely dry samples.[4][5] The resulting TMS derivatives can have limited stability, and the reagents and their byproducts can interfere with chromatography or produce complex mass spectra.[5]

Data Presentation: Comparison of Derivatization Methods

The following tables summarize key parameters and performance metrics for common VFA derivatization techniques.

Table 1: General Comparison of Derivatization Techniques

Derivatization MethodReagent(s)Typical Reaction ConditionsKey AdvantagesKey Disadvantages
Acid-Catalyzed Esterification 10-14% BF₃-Methanol60-100°C for 5-60 min[4][10]Widely used, effective for FFAs and transesterification, derivatives are stable.[4][7]Reagent can degrade over time; potential for artifacts with certain PUFAs.[11]
Acid-Catalyzed Esterification Methanolic HCl80°C for 20-60 min[2][12]Cost-effective alternative to BF₃, effective for a broad range of lipids.[2][7]Anhydrous reagent is unstable; preparation from acetyl chloride is hazardous.[12]
Silylation BSTFA or MSTFA (+ 1% TMCS)60-100°C for 15-60 min[5][6]Rapid, versatile for multiple functional groups (acids, alcohols, amines).[5][6]Highly moisture-sensitive, derivatives have limited stability, potential for chromatographic interference.[5]

Table 2: Quantitative Performance Comparison

MethodAnalyte/MatrixRecovery (%)Precision (Intraday RSD%)Precision (Interday RSD%)Source
KOCH₃/HCl Unsaturated FAs in Bakery Products84% - 112%--[13]
TMS-Diazomethane Unsaturated FAs in Bakery Products90% - 106%< 4%< 6%[13]
TMTFTH Methylation Fatty Acids in OilsHighHighHigh[14]
Acid-Catalyzed Methylation Fatty Acids in OilsLower than TMTFTHLower than TMTFTHLower than TMTFTH[14]

Experimental Protocols

Safety Precaution: Always handle derivatization reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. These reagents can be corrosive, toxic, and moisture-sensitive.

Protocol 1: Acid-Catalyzed Esterification using BF₃-Methanol

This is a widely used method for preparing fatty acid methyl esters (FAMEs).[4]

Materials:

  • Dried sample containing VFAs (1-25 mg)[4]

  • 12-14% Boron Trifluoride in Methanol (BF₃-Methanol)[4]

  • Hexane (B92381) or Heptane (GC grade)[3]

  • Saturated Sodium Chloride (NaCl) solution or deionized water[5][10]

  • Anhydrous Sodium Sulfate (Na₂SO₄)[5]

  • Screw-capped glass tubes or vials with PTFE liners[4]

  • Heating block or water bath[10]

  • Vortex mixer and centrifuge[3]

Procedure:

  • Sample Preparation: Weigh 1-25 mg of the dried sample into a screw-capped glass tube.[4] If the sample is in an aqueous solution, it must first be evaporated to dryness under a stream of nitrogen.[3][4]

  • Reagent Addition: Add 2 mL of 12-14% BF₃-Methanol reagent to the dried sample.[10]

  • Reaction: Tightly cap the tube, vortex for 10 seconds, and heat at 60-100°C for 5-60 minutes.[5][10] A common condition is 60°C for 10 minutes, but the optimal time and temperature should be determined empirically for specific sample types.[10]

  • Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane.[10]

  • Phase Separation: Cap the tube and vortex vigorously for 1 minute to extract the FAMEs into the upper hexane layer.[10] Centrifuge at approximately 1,500 x g for 5-10 minutes to achieve a clear separation of layers.[3][4]

  • Collection: Carefully transfer the upper organic layer containing the FAMEs to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove residual water.[3][5]

  • Analysis: The sample is now ready for GC or GC-MS analysis.

Protocol 2: Silylation using BSTFA with 1% TMCS

This protocol details the formation of trimethylsilyl (TMS) esters, which are highly volatile.[6]

Materials:

  • Dried sample containing VFAs (1-10 mg)[6]

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)[6]

  • Anhydrous aprotic solvent (e.g., acetonitrile, pyridine, dichloromethane)[6]

  • 2 mL glass GC vials with PTFE-lined screw caps[6]

  • Heating block or oven[6]

  • Vortex mixer[6]

Procedure:

  • Sample Preparation (Critical Step): Ensure the sample is completely dry. BSTFA is extremely sensitive to moisture, and the presence of water will inhibit the reaction.[4][6] Place the dried sample into a GC vial.

  • Reagent Addition: Add 50-100 µL of BSTFA + 1% TMCS to the sample.[6] A molar excess of the reagent is required to ensure complete derivatization.[4] An anhydrous solvent can be added if the sample is a solid residue.[6]

  • Reaction: Cap the vial tightly, vortex for 10 seconds, and heat at 60-100°C for 15-60 minutes.[6] A common condition is 60°C for 60 minutes.[4]

  • Cooling and Dilution: After incubation, remove the vial from the heat source and allow it to cool to room temperature.[6]

  • Analysis: The sample can be injected directly or diluted with an appropriate anhydrous solvent before GC-MS analysis.[4][6]

Protocol 3: Propyl Esterification using 1-Propanol (B7761284) and Acetyl Chloride

This method produces fatty acid propyl esters (FAPEs), which can offer chromatographic advantages over FAMEs for certain VFA analyses.

Materials:

  • Dried sample containing VFAs

  • 1-Propanol (anhydrous)

  • Acetyl Chloride

  • Hexane (GC grade)

  • Deionized water

  • Screw-capped glass tubes or vials with PTFE liners

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Reagent Preparation: Prepare the acidic propanol (B110389) reagent by slowly and carefully adding 1 part acetyl chloride to 10 parts anhydrous 1-propanol in a fume hood. This reaction is exothermic. Allow the reagent to cool.

  • Sample Preparation: Place the dried VFA sample into a screw-capped glass tube.

  • Reagent Addition: Add 2 mL of the acidic 1-propanol reagent to the sample.

  • Reaction: Tightly cap the tube, vortex briefly, and heat at 80°C for 60 minutes.

  • Extraction: Cool the tube to room temperature. Add 2 mL of deionized water and 2 mL of hexane.

  • Phase Separation: Cap the tube and vortex vigorously for 1 minute. Allow the layers to separate.

  • Collection: Transfer the upper hexane layer containing the FAPEs to a clean GC vial, passing it through anhydrous Na₂SO₄ if necessary to remove water.

  • Analysis: The sample is now ready for GC or GC-MS analysis.

Visualizations

G

G

G

References

Application Notes and Protocols for the Extraction of Valeric Acid from Microbial Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valeric acid, a five-carbon short-chain fatty acid (SCFA), is a valuable platform chemical with applications in the synthesis of pharmaceuticals, perfumes, flavors, and biofuels.[1][2] Microbial fermentation has emerged as a sustainable route for this compound production.[3][4] However, the recovery of this compound from the fermentation broth is a critical and often challenging step due to product inhibition and the complex nature of the broth.[5][6] Efficient extraction methods are essential to improve product titers and overall process viability.[7] This document provides detailed application notes and protocols for the extraction of this compound from microbial fermentation broth, focusing on liquid-liquid extraction and reactive extraction techniques.

Microbial Biosynthesis of this compound

This compound is primarily produced by anaerobic bacteria through a reverse β-oxidation pathway.[4][8] This process involves the chain elongation of propionyl-CoA with acetyl-CoA. The key steps include the condensation of these two molecules to form β-ketovaleryl-CoA, followed by a series of reduction and dehydration reactions to yield valeryl-CoA, which is then converted to this compound.[4]

This compound Biosynthesis Pathway Propionyl_CoA Propionyl-CoA beta_ketovaleryl_CoA β-Ketovaleryl-CoA Propionyl_CoA->beta_ketovaleryl_CoA β-ketothiolase Acetyl_CoA Acetyl-CoA Acetyl_CoA->beta_ketovaleryl_CoA Valeryl_CoA Valeryl-CoA beta_ketovaleryl_CoA->Valeryl_CoA Reduction, Dehydration, Reduction Valeric_Acid This compound Valeryl_CoA->Valeric_Acid CoA transferase or phosphotransacylase/kinase Liquid-Liquid Extraction Workflow Start Start: Fermentation Broth Clarification Clarify Broth (Centrifugation) Start->Clarification pH_Adjustment Adjust pH to < pKa (e.g., pH 2.5-3.0) Clarification->pH_Adjustment Solvent_Addition Add Organic Solvent (e.g., Ethyl Acetate) pH_Adjustment->Solvent_Addition Extraction Mix and Shake in Separatory Funnel Solvent_Addition->Extraction Phase_Separation Allow Phases to Separate Extraction->Phase_Separation Collection Collect Organic Phase (this compound Rich) Phase_Separation->Collection Analysis Analyze this compound Concentration (GC/HPLC) Collection->Analysis End End: Purified this compound Analysis->End Reactive Extraction Workflow Start Start: Fermentation Broth Clarify Clarify Broth Start->Clarify Adjust_pH Adjust pH Clarify->Adjust_pH Mix Mix with Organic Phase (Extractant + Diluent) Adjust_pH->Mix Separate Phase Separation Mix->Separate Organic_Phase Loaded Organic Phase (this compound Complex) Separate->Organic_Phase Aqueous_Phase Raffinate (Spent Broth) Separate->Aqueous_Phase Back_Extraction Back-Extraction (Stripping with Base) Organic_Phase->Back_Extraction Final_Aqueous Aqueous Phase with Valerate Salt Back_Extraction->Final_Aqueous Regenerated_Organic Regenerated Organic Phase Back_Extraction->Regenerated_Organic End End: Recovered this compound Final_Aqueous->End

References

Application Notes and Protocols for Valeric Acid in In-Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing valeric acid in in-vitro cell culture experiments. This compound, a short-chain fatty acid, has garnered significant interest for its potential as an anti-cancer agent and a modulator of cellular processes. It primarily functions as a histone deacetylase (HDAC) inhibitor, leading to epigenetic modifications that influence gene expression.[1][2] This document outlines its effects on various cell lines, details protocols for key experiments, and illustrates its impact on critical signaling pathways.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on different cell lines as reported in various studies. These data provide a baseline for designing experiments and understanding the dose-dependent and time-dependent responses to this compound treatment.

Cell LineAssayConcentrationIncubation TimeObserved EffectReference
Hep3B (Liver Cancer)MTS Assay2 mM72 h51.75% ± 5.06% proliferation inhibition[3]
SNU-449 (Liver Cancer)MTS Assay2 mM72 h55.93% ± 3.88% proliferation inhibition[3]
HepG2 (Liver Cancer)MTS AssayNot Specified72 hIC50 value determined (not specified)
MCF-7 (Breast Cancer)HDAC Activity Assay2.5 mM48 hSignificant inhibition of HDAC activity[4]
MCF-7 (Breast Cancer)HDAC Activity Assay5 mM48 hSignificant inhibition of HDAC activity[4]
MCF-7 (Breast Cancer)HDAC Activity Assay10 mM48 hSignificant inhibition of HDAC activity[4]
PC-3 (Prostate Cancer)MTS Assay50 µM24-96 h16.52% to 24.76% proliferation inhibition[5]
PC-3 (Prostate Cancer)MTS Assay100 µM24-96 h34.42% to 56.08% proliferation inhibition[5]
DU145 (Prostate Cancer)MTS Assay50 µM24-96 hSignificant proliferation inhibition[5]
DU145 (Prostate Cancer)MTS Assay100 µM24-96 hUp to 52.64% proliferation inhibition[5]
SK-BR-3 (Breast Cancer)Gene ExpressionNot SpecifiedNot SpecifiedUp to 14-fold increase in p53 expression[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific cell lines and experimental questions.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound (stock solution prepared in a suitable solvent, e.g., DMSO or sterile water)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 mM to 10 mM.

  • Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cells after treatment with this compound.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • PBS (Phosphate-buffered saline)

Procedure:

  • Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Allow the cells to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.5 mM to 5 mM) for 24 to 48 hours.

  • Remove the treatment medium, wash the cells with PBS, and add fresh complete culture medium.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Wash the colonies with PBS and fix them with 100% methanol (B129727) for 15 minutes.

  • Stain the colonies with crystal violet solution for 20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).

Wound Healing (Scratch) Assay

This assay measures cell migration.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of this compound (e.g., 1 mM to 10 mM). Include a no-treatment control.

  • Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours).

  • Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.

Transwell Invasion Assay

This assay evaluates the invasive potential of cancer cells.

Materials:

  • Cells of interest

  • Serum-free medium

  • Complete culture medium (as a chemoattractant)

  • This compound

  • Transwell inserts (8 µm pore size)

  • Matrigel

  • Cotton swabs

  • Crystal violet staining solution

Procedure:

  • Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Seed cells (e.g., 5 x 10⁴ cells) in the upper chamber of the inserts in serum-free medium containing different concentrations of this compound.

  • Add complete culture medium (containing serum) to the lower chamber as a chemoattractant.

  • Incubate for 24-48 hours.

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Count the number of invading cells in several microscopic fields.

HDAC Activity Assay

This colorimetric assay measures the activity of histone deacetylases.

Materials:

  • Nuclear extracts from treated and untreated cells

  • HDAC assay kit (commercially available kits are recommended, e.g., using a colorimetric substrate like Boc-Lys(Ac)-pNA)

  • Microplate reader

Procedure:

  • Treat cells with this compound (e.g., 1 mM to 10 mM) for a specific duration (e.g., 24 or 48 hours).

  • Isolate nuclear extracts from the cells.

  • Perform the HDAC activity assay according to the manufacturer's instructions of the chosen kit.

  • Typically, the assay involves the incubation of nuclear extracts with a colorimetric substrate. The deacetylation of the substrate by HDACs is then measured by a change in absorbance.

  • Quantify the HDAC activity and express it as a percentage of the control.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner of apoptosis.

Materials:

  • Cell lysates from treated and untreated cells

  • Caspase-3 assay kit (commercially available, typically using a substrate like DEVD-pNA)

  • Microplate reader

Procedure:

  • Treat cells with this compound at various concentrations and for different time points to induce apoptosis.

  • Prepare cell lysates according to the protocol provided with the caspase-3 assay kit.

  • Perform the caspase-3 activity assay according to the manufacturer's instructions.

  • The assay usually involves incubating the cell lysate with a colorimetric substrate for caspase-3. The cleavage of the substrate by active caspase-3 results in a color change that can be measured using a microplate reader.

  • Express the caspase-3 activity as a fold increase over the untreated control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its in-vitro evaluation.

G cluster_0 This compound's Anti-Cancer Mechanism This compound This compound HDAC HDACs (Class I) This compound->HDAC Inhibits Histone Acetylation ↑ Histone Acetylation HDAC->Histone Acetylation Increases Gene Expression Altered Gene Expression Histone Acetylation->Gene Expression p21_p53 ↑ p21, p53 Gene Expression->p21_p53 Bax_Bcl2 ↑ Bax/Bcl-2 ratio Gene Expression->Bax_Bcl2 Cell Cycle Arrest G1 Phase Cell Cycle Arrest p21_p53->Cell Cycle Arrest Apoptosis Apoptosis Bax_Bcl2->Apoptosis

This compound's Primary Anti-Cancer Signaling Pathway.

G cluster_1 Experimental Workflow for this compound Evaluation Cell Culture 1. Cell Seeding (e.g., Cancer Cell Line) VA Treatment 2. This compound Treatment (Dose-Response & Time-Course) Cell Culture->VA Treatment Viability Assay 3. Cell Viability Assay (e.g., MTT) VA Treatment->Viability Assay Functional Assays 4. Functional Assays (Colony Formation, Migration, Invasion) VA Treatment->Functional Assays Mechanism Assays 5. Mechanistic Assays (HDAC Activity, Caspase Activity, Western Blot) VA Treatment->Mechanism Assays Data Analysis 6. Data Analysis & Interpretation Viability Assay->Data Analysis Functional Assays->Data Analysis Mechanism Assays->Data Analysis

A typical workflow for in-vitro evaluation of this compound.

G cluster_2 This compound's Impact on NF-κB and PI3K/Akt/mTOR Pathways This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits PI3K_Akt PI3K/Akt/mTOR Pathway This compound->PI3K_Akt Modulates Inflammation ↓ Inflammation NFkB->Inflammation Cell Survival ↓ Cell Survival & Proliferation PI3K_Akt->Cell Survival

Modulation of Key Signaling Pathways by this compound.

References

Application Notes and Protocols for the Administration of Valeric Acid in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valeric acid, also known as pentanoic acid, is a short-chain fatty acid (SCFA) produced by the gut microbiota. It has garnered significant interest for its potential therapeutic effects in various disease models, particularly in the context of neurological disorders. This compound is being investigated for its role in modulating neuroinflammation, oxidative stress, and autophagy. These application notes provide a comprehensive overview of the protocols for the in vivo administration of this compound in animal models, designed to assist researchers in designing and executing their studies.

Compound Information

PropertyValue
IUPAC Name Pentanoic acid
Synonyms This compound, 1-Butanecarboxylic acid
CAS Number 109-52-4
Molecular Formula C₅H₁₀O₂
Molecular Weight 102.13 g/mol
Appearance Colorless liquid
Solubility Soluble in water (24 g/L at 25°C)

Data Presentation: Quantitative Data Summary

The following tables summarize quantitative data from studies administering this compound in various animal models.

Table 1: Dosage and Administration Routes in Rodent Models

Animal ModelSpeciesAdministration RouteDosageVehicleStudy FocusReference
Parkinson's DiseaseRatIntraperitoneal (IP)40 mg/kgNot specifiedNeuroprotection[1]
Alzheimer's DiseaseRatOral50 mg/kgNot specifiedNeuroprotection[2]
Ischemic StrokeMouseNot specifiedNot specifiedNot specifiedWorsened neurological outcome[3]
AnxietyMouseIntraperitoneal (IP)3, 6, or 12 mg/kg (Valerenic acid)20% ethanol (B145695) v/vAnxiolytic effects[4]
GeneralRatIntraperitoneal (IP)500 mg/kg (SCFA mixture)0.1M PBS (pH 7.4)Lipid metabolism[5][6]

Table 2: Effects of this compound on Biomarkers

Animal ModelBiomarkerEffect of this compoundReference
Parkinson's DiseasePro-inflammatory cytokines, oxidative stress, α-synucleinDecrease[1]
Parkinson's DiseaseMicroglia and astrocyte activationMitigated hyperactivation[1][7]
Alzheimer's DiseaseAcetylcholine, GABA, glutamate, dopamine, serotoninIncreased levels[2]
Ischemic StrokeInterleukin-17 (IL-17)Increased levels[3][8]

Table 3: Toxicity Data for this compound

SpeciesLD50 (Oral)EffectsReference
Rat~4600 mg/kgLow acute toxicity[8]
Rat (Female)1720 mg/kgEffects on liver, spleen, adrenal gland, and lungs[2]
Rat (Male)<2000 mg/kgEffects on liver, spleen, adrenal gland, and lungs[2]

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection in Rodents

This protocol is based on general principles for IP injection of short-chain fatty acids.

Materials:

  • This compound

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile syringes and needles (23-27 gauge)

  • 70% ethanol

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • Dissolve the this compound in sterile PBS to the desired final concentration. Ensure the pH is adjusted to physiological range (7.2-7.4) to minimize irritation.

    • Sterile-filter the solution through a 0.22 µm filter into a sterile vial.

  • Animal Preparation and Injection:

    • Weigh the animal to determine the correct injection volume.

    • Properly restrain the animal. For rats and mice, manual restraint is common.

    • Position the animal with its head tilted downwards to move the abdominal organs forward.

    • Locate the injection site in the lower right abdominal quadrant to avoid the cecum.[9]

    • Swab the injection site with 70% ethanol.

    • Insert the needle at a 45° angle into the peritoneal cavity.[9]

    • Aspirate to ensure no fluid (urine or intestinal contents) is drawn into the syringe.[9]

    • Inject the calculated volume of the this compound solution.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress.

Protocol 2: Oral Gavage in Rodents

This protocol provides a general guideline for administering this compound via oral gavage.

Materials:

  • This compound

  • Appropriate vehicle (e.g., water, saline)

  • Oral gavage needles (stainless steel or flexible plastic, appropriate size for the animal)

  • Syringes

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Prepare the this compound solution in the chosen vehicle at the desired concentration.

  • Animal Preparation and Gavage:

    • Weigh the animal to calculate the correct dose volume. The maximum recommended volume is 10 ml/kg.[10][11][12]

    • Select the appropriate size of gavage needle. The length should be pre-measured from the animal's mouth to the last rib to ensure it reaches the stomach.[10][11][13]

    • Properly restrain the animal, ensuring the head and body are in a straight line to facilitate the passage of the needle.[10][13]

    • Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus.[13] The needle should pass with minimal resistance.

    • Once the needle is in the esophagus, dispense the solution smoothly.

    • Gently withdraw the needle along the same path.

    • Monitor the animal for any signs of distress, such as difficulty breathing or fluid coming from the nose.[10][13]

Mandatory Visualizations

Signaling Pathways

// Nodes valeric_acid [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; microglia [label="Microglia", fillcolor="#EA4335", fontcolor="#FFFFFF"]; astrocytes [label="Astrocytes", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pro_inflammatory_cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; neuroinflammation [label="Neuroinflammation", fillcolor="#34A853", fontcolor="#FFFFFF"]; neuronal_damage [label="Neuronal Damage", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges valeric_acid -> microglia [label="Inhibits activation", color="#34A853"]; valeric_acid -> astrocytes [label="Inhibits activation", color="#34A853"]; microglia -> pro_inflammatory_cytokines [label="Release", color="#EA4335"]; astrocytes -> pro_inflammatory_cytokines [label="Release", color="#EA4335"]; pro_inflammatory_cytokines -> neuroinflammation [label="Promotes", color="#EA4335"]; neuroinflammation -> neuronal_damage [label="Leads to", color="#EA4335"]; } dot Caption: this compound's role in mitigating neuroinflammation.

// Nodes valeric_acid [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; autophagy [label="Autophagy", fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_survival [label="Cell Survival", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges valeric_acid -> akt [label="Inhibits", color="#EA4335"]; akt -> mTOR [label="Activates", color="#34A853"]; mTOR -> autophagy [label="Inhibits", color="#EA4335"]; autophagy -> cell_survival [label="Promotes", color="#34A853"]; } dot Caption: this compound's modulation of the mTOR signaling pathway to induce autophagy.

// Nodes valeric_acid [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; ffar2 [label="FFAR2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; downstream_signaling [label="Downstream Signaling", fillcolor="#F1F3F4", fontcolor="#202124"]; il17_production [label="IL-17 Production", fillcolor="#EA4335", fontcolor="#FFFFFF"]; inflammatory_response [label="Inflammatory Response", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges valeric_acid -> ffar2 [label="Activates", color="#34A853"]; ffar2 -> downstream_signaling [label="Initiates", color="#4285F4"]; downstream_signaling -> il17_production [label="Leads to", color="#4285F4"]; il17_production -> inflammatory_response [label="Contributes to", color="#EA4335"]; } dot Caption: this compound's interaction with FFAR2 to influence IL-17 production.

Experimental Workflow

// Nodes animal_model [label="Animal Model Selection\n(e.g., Rat, Mouse)", fillcolor="#F1F3F4", fontcolor="#202124"]; dose_prep [label="Dose Preparation\n(this compound in Vehicle)", fillcolor="#FBBC05", fontcolor="#202124"]; administration [label="Administration\n(IP or Oral Gavage)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitoring [label="Monitoring\n(Behavioral & Physiological)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_collection [label="Data Collection\n(e.g., Tissue, Blood)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Analysis\n(Biochemical, Histological)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges animal_model -> dose_prep [color="#202124"]; dose_prep -> administration [color="#202124"]; administration -> monitoring [color="#202124"]; monitoring -> data_collection [color="#202124"]; data_collection -> analysis [color="#202124"]; } dot Caption: General experimental workflow for in vivo studies with this compound.

References

Synthesis of Valeric Acid Esters for Fragrance Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valeric acid esters are a significant class of compounds in the fragrance and flavor industries, prized for their characteristic fruity and sweet aromas.[1][2][3] These esters, such as ethyl valerate (B167501) (apple-like scent) and isoamyl valerate (apple or pineapple notes), are synthesized from this compound (pentanoic acid), a naturally occurring carboxylic acid found in the plant Valeriana officinalis.[3][4] While this compound itself possesses a strong, unpleasant odor, its ester derivatives are volatile compounds with pleasant fragrances, making them valuable ingredients in perfumes, cosmetics, and food products.[1][3][4][5]

This document provides detailed application notes and experimental protocols for the synthesis of this compound esters via three primary methods: Fischer-Speier esterification, enzymatic synthesis, and transesterification. These protocols are intended to guide researchers in the efficient and effective synthesis of these commercially important fragrance compounds.

Synthetic Methods Overview

The synthesis of this compound esters can be achieved through several chemical and biochemical routes. The choice of method often depends on factors such as desired yield, purity requirements, environmental considerations, and cost.

  • Fischer-Speier Esterification: This classic method involves the reaction of this compound with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid.[6][7][8] It is a cost-effective and often high-yielding method.[9] However, it requires harsh reaction conditions and can be less selective.[9]

  • Enzymatic Synthesis: Utilizing lipases as biocatalysts offers a greener alternative to traditional chemical synthesis.[9][10] This method proceeds under milder conditions, exhibits high selectivity, and often results in a purer product with less need for extensive purification.[9][10]

  • Transesterification: This process involves the reaction of an existing ester with an alcohol to produce a new ester. It can be catalyzed by either acids or enzymes and is particularly useful for converting readily available esters into more valuable ones.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data for the synthesis of various this compound esters using different methods, allowing for easy comparison of their efficiencies.

Ester ProductSynthesis MethodAlcoholCatalystTemp. (°C)Time (h)Yield (%)Reference
Ethyl ValerateFischer-SpeierEthanol (B145695)H₂SO₄Reflux2~95[11]
Isoamyl ValerateFischer-SpeierIsoamyl alcoholH₂SO₄~150-1601-1.25High (not specified)[3]
Ethyl ValerateEnzymaticEthanolImmobilized Thermomyces lanuginosus lipase (B570770) (TLL-PHB)30.51.75~92[12]
Isoamyl IsovalerateEnzymaticIsoamyl alcoholImmobilized Rhizomucor miehei lipase (Lipozyme IM-20)50144>85[10]
Isoamyl Acetate (B1210297)*TransesterificationIsoamyl alcoholAspergillus oryzae lipase68.5Not specified89.55[7]

*Data for isoamyl acetate is provided as a representative example of transesterification.

Experimental Protocols

Protocol 1: Synthesis of Isoamyl Valerate via Fischer-Speier Esterification

This protocol is adapted from the synthesis of isoamyl acetate and can be directly applied by substituting acetic acid with this compound.

Materials:

  • This compound

  • Isoamyl alcohol (isopentyl alcohol)

  • Concentrated sulfuric acid (H₂SO₄)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1.0 molar equivalent of isoamyl alcohol and 1.5 molar equivalents of this compound.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops) to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 150-160°C) for 60-75 minutes.[3]

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Work-up:

    • Transfer the cooled mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Two portions of 5% sodium bicarbonate solution to neutralize the unreacted acid and catalyst. Be sure to vent the separatory funnel frequently as carbon dioxide gas will be evolved.

      • One portion of saturated sodium chloride (brine) solution to aid in the separation of the layers.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification:

    • Decant or filter the dried organic layer into a clean, dry round-bottom flask.

    • Purify the crude isoamyl valerate by fractional distillation.[11] Collect the fraction that distills at the boiling point of isoamyl valerate (approximately 192-193°C).

Protocol 2: Enzymatic Synthesis of Ethyl Valerate

This protocol utilizes an immobilized lipase for the synthesis of ethyl valerate.

Materials:

  • This compound

  • Ethanol

  • Immobilized Thermomyces lanuginosus lipase (TLL-PHB)

  • Heptane (or other suitable organic solvent)

Equipment:

  • Reaction vessel (e.g., screw-capped vial or flask)

  • Orbital shaker or magnetic stirrer

  • Temperature-controlled incubator or water bath

  • Filtration apparatus

Procedure:

  • Reaction Mixture: In a reaction vessel, prepare a solution of this compound and ethanol in heptane. A typical concentration is 1000 mM of each reactant.[12]

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 18% (m/v) of the total reaction volume.[12]

  • Incubation: Incubate the reaction mixture at 30.5°C with agitation (e.g., 234 rpm) for approximately 105 minutes.[12]

  • Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots at different time intervals and analyzing them by gas chromatography (GC).

  • Enzyme Recovery: Upon completion of the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and reused for subsequent batches.

  • Product Isolation: The solvent can be removed from the filtrate under reduced pressure to yield the crude ethyl valerate. Further purification can be achieved by distillation if required.

Protocol 3: Transesterification for the Synthesis of this compound Esters (General Protocol)

This protocol provides a general method for the synthesis of a this compound ester via transesterification, using the synthesis of isoamyl acetate as a model.[7] This can be adapted by using a suitable this compound ester (e.g., methyl valerate or ethyl valerate) as the starting material.

Materials:

  • A simple this compound ester (e.g., ethyl valerate)

  • The desired alcohol (e.g., isoamyl alcohol to produce isoamyl valerate)

  • Immobilized lipase (e.g., from Aspergillus oryzae)

  • Suitable organic solvent (optional, can be run solvent-free)

  • Nitrogen gas supply

Equipment:

  • Reaction vessel with an inlet and outlet for gas flow

  • Temperature-controlled shaker or stirrer

  • Gas flow meter

Procedure:

  • Reaction Setup: In a reaction vessel, combine the starting this compound ester and the desired alcohol.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture.

  • In-situ Product Removal: To drive the equilibrium towards the product, the lower-boiling alcohol produced as a byproduct (in this example, ethanol) can be removed in-situ. This can be achieved by bubbling a gentle stream of nitrogen gas through the reaction mixture.[7]

  • Incubation: Maintain the reaction at a suitable temperature (e.g., 68.5°C for isoamyl acetate synthesis) with agitation.[7]

  • Reaction Monitoring: Monitor the formation of the desired this compound ester using GC analysis.

  • Enzyme Recovery and Product Isolation: Once the reaction has reached the desired conversion, recover the enzyme by filtration and purify the product ester, typically by distillation.

Visualizations

Fischer_Esterification_Workflow Reactants This compound + Alcohol Reaction Reflux (Heating) Reactants->Reaction Catalyst Conc. H₂SO₄ Catalyst->Reaction Workup Work-up (Washing with NaHCO₃ and Brine) Reaction->Workup Drying Drying (Anhydrous Na₂SO₄) Workup->Drying Purification Purification (Distillation) Drying->Purification Product Pure Valeric Acid Ester Purification->Product

Caption: Workflow for Fischer-Speier Esterification.

Enzymatic_Synthesis_Workflow Substrates This compound + Alcohol Incubation Incubation (Controlled Temp. & Agitation) Substrates->Incubation Enzyme Immobilized Lipase Enzyme->Incubation Solvent Organic Solvent (e.g., Heptane) Solvent->Incubation EnzymeRecovery Enzyme Recovery (Filtration) Incubation->EnzymeRecovery ProductIsolation Product Isolation (Solvent Evaporation &/or Distillation) EnzymeRecovery->ProductIsolation Product Pure Valeric Acid Ester ProductIsolation->Product

Caption: Workflow for Enzymatic Synthesis of this compound Esters.

Signaling_Pathway_Relationship cluster_Fischer Fischer-Speier Esterification cluster_Enzymatic Enzymatic Esterification F_Reactants Carboxylic Acid + Alcohol F_Intermediate Tetrahedral Intermediate F_Reactants->F_Intermediate Protonation & Nucleophilic Attack F_Product Ester + Water F_Intermediate->F_Product Proton Transfer & Elimination of Water F_Product->F_Intermediate Hydrolysis (Reverse Reaction) F_Catalyst Acid Catalyst (H⁺) F_Catalyst->F_Reactants E_Reactants Carboxylic Acid + Alcohol E_Intermediate Acyl-Enzyme Intermediate E_Reactants->E_Intermediate Acylation E_Product Ester + Water E_Intermediate->E_Product Alcoholysis E_Catalyst Lipase E_Catalyst->E_Reactants

Caption: Simplified reaction pathways for ester synthesis.

References

Application of Valeric Acid in Biofuel Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valeric acid, a five-carbon carboxylic acid, is emerging as a versatile platform molecule for the production of advanced biofuels. Derived from lignocellulosic biomass through precursors like levulinic acid and γ-valerolactone (GVL), or via microbial fermentation, this compound can be catalytically upgraded into a range of fuel candidates, including gasoline, diesel, and jet fuel blendstocks. This document provides detailed application notes and experimental protocols for the primary conversion pathways of this compound to biofuels, focusing on ketonization, hydrodeoxygenation, and esterification.

Key Conversion Pathways

The upgrading of this compound to biofuels primarily follows three main catalytic routes:

  • Ketonization: Two molecules of this compound undergo decarboxylative coupling to form 5-nonanone (B165733), a ketone with properties suitable for use as a diesel or jet fuel precursor.

  • Hydrodeoxygenation (HDO): The 5-nonanone produced from ketonization is further deoxygenated to produce n-nonane, a linear alkane that falls within the jet fuel and diesel range.

  • Esterification: this compound is reacted with an alcohol (e.g., ethanol) to produce valeric esters, such as ethyl valerate (B167501), which can be used as biodiesel additives.

These pathways offer a route to produce drop-in biofuels with high energy densities and properties comparable to conventional petroleum-based fuels.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the conversion of this compound to biofuels.

Table 1: Catalytic Ketonization of this compound to 5-Nonanone

CatalystSupportTemperature (°C)PressureConversion of this compound (%)Selectivity to 5-Nonanone (%)Yield of 5-Nonanone (%)Reference
CeO₂ZrO₂400Atmospheric927871.8[1]
ZrO₂-350-450AtmosphericHighHigh-[2]
TiO₂-350-450AtmosphericHighHigh-[2]
La₂O₃-350-450AtmosphericHighHigh-[2]
MnO₂Al₂O₃400AtmosphericModerateModerate-[2]

Table 2: Hydrodeoxygenation of this compound/5-Nonanone to n-Nonane

CatalystSupportTemperature (°C)Pressure (bar)SubstrateConversion (%)Selectivity to n-Nonane (%)Yield of n-Nonane (%)Reference
PtAl₂O₃40040This compound1008080[3]
Pd/C-25-200~13.83-Pentanone---[4]
PtNbOPO₄19050Wood Sawdust--28.1 (alkanes)[5]

Table 3: Esterification of this compound to Ethyl Valerate

CatalystMethodTemperature (°C)Molar Ratio (Acid:Alcohol)Conversion of this compound (%)Selectivity to Ethyl Valerate (%)Reference
Immobilized Lipase (B570770) (TLL-PHB)Enzymatic30.51:1~92High[6]
Biosilicified LipaseEnzymatic (Ultrasound)Room Temp.1:290100[5]
Proline bisulfate (Ionic Liquid)Chemical80->99.9100[7]
0.08%-SO₃H-Bz-Al-SBA-15Chemical79.84-95100[5]

Table 4: Physicochemical Properties of this compound-Derived Biofuels and Conventional Fuels

Property5-Nonanonen-NonaneEthyl ValerateGasolineDieselJet A-1
Molecular FormulaC₉H₁₈OC₉H₂₀C₇H₁₄O₂C₄-C₁₂C₈-C₂₅C₈-C₁₆
Molar Mass ( g/mol )142.24128.26130.18~100-105~200~170
Density at 15°C ( kg/m ³)~828~718~879~720-775~820-850~775-840
Boiling Point (°C)18815114625-215180-360150-300
Flash Point (°C)633143< -40> 52> 38
Freezing Point (°C)--54-91~ -40< -15< -47
Lower Heating Value (MJ/kg)~36~44.6~31.9~44~43~43
Cetane Number-~60~20-> 5140-50
Octane Number (RON)-~45~8591-98--

Experimental Protocols

Protocol 1: Gas-Phase Ketonization of this compound to 5-Nonanone

Objective: To catalytically convert this compound into 5-nonanone in a continuous flow fixed-bed reactor.

Materials:

  • This compound (≥99%)

  • Catalyst: Zirconia (ZrO₂) or Ceria-Zirconia (CeO₂-ZrO₂) pellets, crushed and sieved to a particle size of 250-425 µm.

  • Inert gas: Nitrogen (N₂) or Helium (He), high purity.

  • Quartz wool

  • Quartz reactor tube (e.g., 10 mm inner diameter)

  • Syringe pump

  • Tube furnace with temperature controller

  • Gas flow controllers

  • Condenser system (e.g., cold trap with dry ice/acetone)

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID) for product analysis.

Procedure:

  • Catalyst Preparation: If preparing the catalyst in-house, follow established sol-gel or impregnation methods. For commercial catalysts, crush and sieve to the desired particle size.

  • Catalyst Loading: Pack a quartz reactor tube with a plug of quartz wool at the bottom, followed by the desired amount of catalyst (e.g., 0.5 - 2.0 g). Place another plug of quartz wool on top of the catalyst bed.

  • Reactor Setup: Install the packed reactor tube vertically in a tube furnace. Connect the gas lines for the inert gas and the liquid feed line from the syringe pump to the top of the reactor. The outlet of the reactor should be connected to a condenser system to collect the liquid products.

  • Catalyst Activation: Heat the catalyst bed under a flow of inert gas (e.g., 50 mL/min) to the desired reaction temperature (e.g., 400 °C) and hold for at least 1 hour to remove any adsorbed water and impurities.

  • Reaction:

    • Set the tube furnace to the desired reaction temperature (e.g., 350-450 °C).

    • Start the inert gas flow (e.g., 30-100 mL/min).

    • Begin feeding liquid this compound into the reactor using a syringe pump at a specific flow rate (e.g., 0.1-1.0 mL/hr). The this compound will vaporize upon entering the heated zone of the reactor.

    • The gaseous reactants will pass through the catalyst bed where the ketonization reaction occurs.

  • Product Collection: The reactor effluent is passed through the condenser system to liquefy the products (5-nonanone, unreacted this compound, and water) and byproducts. Collect the liquid product at regular intervals.

  • Analysis: Analyze the collected liquid samples using a GC-FID to determine the conversion of this compound and the selectivity to 5-nonanone.

Protocol 2: Hydrodeoxygenation of 5-Nonanone to n-Nonane

Objective: To deoxygenate 5-nonanone to n-nonane using a supported noble metal catalyst in a high-pressure reactor.

Materials:

  • 5-Nonanone (≥98%)

  • Catalyst: Platinum on alumina (B75360) (Pt/Al₂O₃), typically 1-5 wt% Pt.

  • Hydrogen (H₂) gas, high purity.

  • Solvent (optional, e.g., dodecane)

  • High-pressure batch reactor (e.g., Parr autoclave) equipped with a magnetic stirrer, gas inlet, liquid sampling port, and temperature and pressure controls.

  • GC-MS for product identification and GC-FID for quantification.

Procedure:

  • Catalyst Preparation: If not using a commercial catalyst, prepare Pt/Al₂O₃ by incipient wetness impregnation of alumina supports with a solution of a platinum precursor (e.g., chloroplatinic acid), followed by drying and calcination.

  • Reactor Loading: Add 5-nonanone (e.g., 10-50 g), the catalyst (e.g., 1-5 wt% of the substrate), and optionally a solvent to the reactor vessel.

  • Reactor Sealing and Purging: Seal the reactor and purge it several times with an inert gas (e.g., N₂) and then with hydrogen to remove air.

  • Reaction:

    • Pressurize the reactor with hydrogen to the desired initial pressure (e.g., 20-50 bar).

    • Begin stirring and heat the reactor to the target reaction temperature (e.g., 250-400 °C).

    • Monitor the pressure drop in the reactor, which indicates hydrogen consumption. Maintain a constant pressure by feeding hydrogen as needed.

    • The reaction is typically run for a set period (e.g., 2-8 hours). Liquid samples can be taken periodically to monitor the reaction progress.

  • Product Recovery: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Open the reactor and separate the liquid product from the solid catalyst by filtration or centrifugation.

  • Analysis: Analyze the liquid product using GC-MS to identify the products and byproducts, and GC-FID to quantify the conversion of 5-nonanone and the selectivity to n-nonane.

Protocol 3: Enzymatic Esterification of this compound to Ethyl Valerate

Objective: To synthesize ethyl valerate from this compound and ethanol (B145695) using an immobilized lipase catalyst.

Materials:

  • This compound (≥99%)

  • Ethanol (anhydrous)

  • Immobilized lipase (e.g., Novozym 435 or lipase immobilized on a suitable support)

  • Organic solvent (e.g., heptane, optional)

  • Molecular sieves (optional, for water removal)

  • Shaking incubator or a stirred reaction vessel with temperature control.

  • GC-FID for analysis.

Procedure:

  • Reactant Preparation: In a reaction vessel, combine this compound and ethanol in a desired molar ratio (e.g., 1:1 to 1:3). If using a solvent, add it to the mixture.

  • Water Removal (Optional): Add activated molecular sieves to the reaction mixture to remove the water produced during the esterification, which can shift the equilibrium towards the product side.

  • Enzymatic Reaction:

    • Add the immobilized lipase to the reaction mixture (e.g., 1-10% by weight of the total reactants).

    • Place the reaction vessel in a shaking incubator or a stirred reactor and maintain the desired temperature (e.g., 30-60 °C).

    • Allow the reaction to proceed with agitation for a specified time (e.g., 2-24 hours).

  • Product Recovery:

    • Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused.

    • The liquid product mixture contains ethyl valerate, unreacted starting materials, and any solvent used.

  • Purification (Optional): If high purity ethyl valerate is required, the product can be purified by distillation.

  • Analysis: Analyze samples of the reaction mixture at different time points using GC-FID to determine the conversion of this compound and the yield of ethyl valerate.

Visualizations

This compound to Biofuel Conversion Pathways

Valeric_Acid_to_Biofuel Valeric_Acid This compound (C5H10O2) Nonanone 5-Nonanone (C9H18O) Valeric_Acid->Nonanone Ketonization (+ this compound) Ethyl_Valerate Ethyl Valerate (C7H14O2) Valeric_Acid->Ethyl_Valerate Esterification (+ Ethanol) Nonane n-Nonane (C9H20) Nonanone->Nonane Hydrodeoxygenation (+ H2) Diesel_Jet_Blendstock Diesel/Jet Fuel Blendstock Nonane->Diesel_Jet_Blendstock Biodiesel_Additive Biodiesel Additive Ethyl_Valerate->Biodiesel_Additive

Caption: Key conversion pathways of this compound to biofuels.

Experimental Workflow for Gas-Phase Ketonization

Ketonization_Workflow Start Start Catalyst_Prep Catalyst Preparation (Crushing & Sieving) Start->Catalyst_Prep Reactor_Loading Reactor Loading (Catalyst & Quartz Wool) Catalyst_Prep->Reactor_Loading Setup Reactor Setup in Furnace (Gas & Liquid Lines) Reactor_Loading->Setup Activation Catalyst Activation (Heating under Inert Gas) Setup->Activation Reaction Ketonization Reaction (this compound Feed) Activation->Reaction Collection Product Collection (Condensation) Reaction->Collection Analysis Product Analysis (GC-FID) Collection->Analysis End End Analysis->End

Caption: Experimental workflow for this compound ketonization.

Signaling Pathway for Enzymatic Esterification

Enzymatic_Esterification Lipase Immobilized Lipase (Active Site) Acyl_Enzyme Acyl-Enzyme Intermediate Lipase->Acyl_Enzyme Forms Valeric_Acid This compound Valeric_Acid->Lipase Binds to active site Ethanol Ethanol Ethanol->Acyl_Enzyme Nucleophilic attack Acyl_Enzyme->Lipase Regenerates Ethyl_Valerate Ethyl Valerate Acyl_Enzyme->Ethyl_Valerate Releases Water Water Acyl_Enzyme->Water Releases

Caption: Simplified mechanism of lipase-catalyzed esterification.

References

Application Notes and Protocols for the Use of Valerate Esters in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of valerate (B167501) esters in pharmaceutical formulations, with a focus on their role as prodrugs to enhance the therapeutic efficacy of parent drug molecules. Detailed experimental protocols and quantitative data for commonly used valerate esters, such as betamethasone (B1666872) valerate, estradiol (B170435) valerate, and testosterone (B1683101) valerate, are presented to support research and development in this area.

Introduction to Valerate Esters in Pharmaceuticals

Valerate esters are carboxylic acid esters derived from valeric acid. In pharmaceutical sciences, they are frequently employed as prodrugs to improve the physicochemical and pharmacokinetic properties of active pharmaceutical ingredients (APIs). The addition of a valerate ester moiety can increase the lipophilicity of a drug, which can enhance its absorption, prolong its duration of action, and improve its formulation into various dosage forms, particularly for topical, intramuscular, and oral administration.

The therapeutic action of a valerate ester prodrug is realized after in vivo enzymatic hydrolysis by esterases, which cleaves the ester bond and releases the active parent drug and this compound.[1] This bioconversion is a critical step that influences the rate and extent of drug delivery to the target site.

Commonly Used Valerate Esters in Pharmaceuticals:

  • Betamethasone Valerate: A synthetic glucocorticoid ester used topically to treat various skin conditions due to its anti-inflammatory and immunosuppressive properties.[2][3]

  • Estradiol Valerate: A synthetic prodrug of 17β-estradiol, the primary female sex hormone. It is used in hormone replacement therapy and for the treatment of hypoestrogenism.[1][4]

  • Testosterone Valerate: A synthetic androgen and an ester of testosterone, used in veterinary medicine as a long-acting prodrug of testosterone.[5]

Data Presentation

Formulation Composition of Commercial Valerate Ester Products

The following tables summarize the composition of some commercially available pharmaceutical products containing valerate esters.

Table 1: Composition of Betamethasone Valerate Topical Formulations [6]

ComponentCream (0.1%)Ointment (0.1%)Lotion (0.1%)
Active Ingredient
Betamethasone Valerate1.2 mg (equivalent to 1 mg betamethasone)1.2 mg (equivalent to 1 mg betamethasone)1.2 mg (equivalent to 1 mg betamethasone)
Vehicle/Base
Purified Water+-+
Mineral Oil++-
White Petrolatum++-
Polyoxyl 20 Cetostearyl Ether+--
Cetostearyl Alcohol+--
Monobasic Sodium Phosphate+--
Phosphoric Acid/Sodium Hydroxideq.s. to adjust pH-q.s. to adjust pH
Isopropyl Alcohol--+
Carbomer 934P--+
Preservative
Chlorocresol+--

Table 2: Composition of Estradiol Valerate Intramuscular Injection [4]

ComponentConcentration (per mL)
Estradiol Valerate40 mg
Benzyl Benzoateq.s.
Benzyl Alcoholq.s.
Castor Oilq.s. to 1 mL
Pharmacokinetic Parameters of Intramuscular Estradiol Esters

The table below presents a comparison of key pharmacokinetic parameters for different estradiol esters following a single 5 mg intramuscular injection.

Table 3: Pharmacokinetic Parameters of Estradiol Esters (5 mg IM Dose) [7]

Estradiol EsterCmax (E2) (pg/mL)Tmax (E2) (days)t½ (E2) (days)Duration of Action (days)
Estradiol Valerate6672.2Not specified7-8
Estradiol Cypionate3383.9Not specified11

E2 refers to Estradiol.

Stability of Betamethasone Valerate

The stability of betamethasone valerate is influenced by pH and the formulation matrix. The following table summarizes the degradation rate constants in different media.

Table 4: Apparent First-Order Rate Constants (kobs) for Thermal Degradation of Betamethasone Valerate at 40°C [1][4]

MediumpHkobs (x 10⁻³ h⁻¹)
Phosphate Buffer2.59.07
Phosphate Buffer3.50.89
Phosphate Buffer4.50.399
Phosphate Buffer5.50.81
Phosphate Buffer6.52.21
Phosphate Buffer7.55.86
Acetonitrile (B52724)-7.25
Methanol (B129727)-4.32
Cream Formulation~5.00.98
Gel Formulation~5.00.65

Experimental Protocols

Protocol 1: HPLC Analysis of Betamethasone Valerate in a Cream Formulation

This protocol describes a method for the quantitative analysis of betamethasone valerate in a cream formulation using High-Performance Liquid Chromatography (HPLC).[5][8][9]

3.1.1. Materials and Reagents

  • Betamethasone Valerate Reference Standard (USP)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric Acid

  • Glacial Acetic Acid

  • Beclomethasone (B1667900) Dipropionate (Internal Standard)

  • Cream sample containing Betamethasone Valerate

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

3.1.2. Chromatographic Conditions

  • HPLC System: Agilent 1260 series or equivalent with UV detector

  • Column: YMC-Pack Pro C18 (150 mm x 4.6 mm, 3 µm) or equivalent

  • Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B.

    • Mobile Phase A: 16:21:21:42 (v/v/v/v) mixture of methanol, 10 g/L phosphoric acid, HPLC grade water, and acetonitrile.[5]

    • Mobile Phase B: 24:5:5:66 (v/v/v/v) mixture of methanol, 10 g/L phosphoric acid, HPLC grade water, and acetonitrile.[5]

  • Flow Rate: 0.7 mL/min[5]

  • Column Temperature: 40°C[5]

  • Detection Wavelength: 235 nm[5]

  • Injection Volume: 10 µL

3.1.3. Preparation of Standard Solutions

  • Internal Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of beclomethasone dipropionate in a solution of glacial acetic acid in methanol (1 in 1000) to obtain a concentration of about 4 mg/mL.[9]

  • Standard Stock Solution: Accurately weigh about 30 mg of USP Betamethasone Valerate RS into a 50-mL volumetric flask. Add the solution of glacial acetic acid in methanol (1 in 1000) to volume and mix.[9]

  • Working Standard Solution: Transfer 5.0 mL of the Standard Stock Solution to a suitable stoppered vial, add 10.0 mL of the Internal Standard Stock Solution, and mix to obtain a solution with a known concentration of about 0.2 mg/mL of USP Betamethasone Valerate RS.[9]

3.1.4. Preparation of Sample Solution

  • Accurately weigh approximately 5.00 g of the cream into a 50.0 mL volumetric flask.[5]

  • Add 30 mL of acetonitrile and suspend the cream by shaking in a water bath at 65°C to melt the fatty components.[5]

  • Ensure thorough mixing using a vortex mixer.

  • Extract the active pharmaceutical ingredients by shaking the suspension on a flat-bed shaker at approximately 200 shakes per minute.[5]

  • Allow the solution to cool to room temperature and dilute to volume with acetonitrile.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter before injection.

3.1.5. Analysis

  • Inject the Working Standard Solution and the Sample Solution into the HPLC system.

  • Record the peak areas for betamethasone valerate and the internal standard.

  • Calculate the concentration of betamethasone valerate in the cream sample.

Protocol 2: In Vitro Release Testing (IVRT) of Betamethasone Valerate Cream

This protocol outlines a method for assessing the in vitro release rate of betamethasone valerate from a semi-solid cream formulation using a vertical diffusion cell (Franz cell).

3.2.1. Materials and Reagents

  • Betamethasone Valerate cream

  • Vertical Diffusion Cells (Franz cells)

  • Synthetic, inert membrane (e.g., polysulfone)

  • Receptor medium (e.g., phosphate-buffered saline pH 7.4 with a suitable solubilizing agent like ethanol (B145695) or polysorbate 80 to maintain sink conditions)

  • HPLC system for analysis

  • Magnetic stir bars

  • Water bath or heating block to maintain 32°C ± 1°C

3.2.2. Experimental Setup

  • Assemble the Franz diffusion cells.

  • Fill the receptor chamber with pre-warmed (32°C) and de-gassed receptor medium, ensuring no air bubbles are trapped beneath the membrane.

  • Place a magnetic stir bar in the receptor chamber and place the cells in a water bath or on a heating block set to maintain the receptor medium at 32°C ± 1°C.

  • Allow the system to equilibrate for at least 30 minutes.

3.2.3. Procedure

  • Apply a finite dose (e.g., 300 mg) of the betamethasone valerate cream uniformly onto the surface of the membrane in the donor chamber.

  • Start the stirring of the receptor medium at a constant speed (e.g., 600 rpm).

  • At predetermined time points (e.g., 1, 2, 4, 6, and 8 hours), withdraw a fixed volume of the receptor medium from the sampling arm.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium.

  • Analyze the collected samples for betamethasone valerate concentration using a validated HPLC method.

3.2.4. Data Analysis

  • Calculate the cumulative amount of betamethasone valerate released per unit area of the membrane at each time point, correcting for sample replacement.

  • Plot the cumulative amount released per unit area against the square root of time.

  • The slope of the linear portion of the plot represents the release rate.

Protocol 3: In Vivo Prodrug Activation Study of Estradiol Valerate in a Rodent Model

This protocol describes a general procedure to evaluate the in vivo conversion of estradiol valerate to its active form, 17β-estradiol, in an ovariectomized rat model.[10][11]

3.3.1. Materials and Reagents

  • Estradiol Valerate

  • Vehicle (e.g., sesame oil)

  • Ovariectomized female rats

  • Anesthetics

  • Blood collection supplies (e.g., syringes, tubes with anticoagulant)

  • LC-MS/MS system for hormone analysis

3.3.2. Procedure

  • Animal Acclimatization and Ovariectomy:

    • Acclimatize ovariectomized female rats to the laboratory conditions for at least one week.

    • Confirm the absence of endogenous estrogen production by measuring baseline plasma estradiol levels.

  • Drug Formulation and Administration:

    • Prepare a sterile solution of estradiol valerate in sesame oil at the desired concentration.

    • Administer a single intramuscular injection of the estradiol valerate solution to the rats. A control group should receive the vehicle only.

  • Blood Sampling:

    • Collect blood samples from the rats at predetermined time points post-injection (e.g., 0, 2, 4, 8, 24, 48, 72, and 96 hours).

  • Sample Processing and Analysis:

    • Separate plasma from the blood samples by centrifugation.

    • Analyze the plasma samples for the concentrations of both estradiol valerate and 17β-estradiol using a validated LC-MS/MS method.

3.3.3. Data Analysis

  • Plot the plasma concentration-time profiles for both estradiol valerate and 17β-estradiol.

  • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life for both compounds.

  • The appearance of 17β-estradiol in the plasma and its concentration profile relative to estradiol valerate will provide evidence of in vivo prodrug activation.

Visualizations

Signaling Pathway

EstrogenSignalingPathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol Estradiol ER_membrane Membrane ER Estradiol->ER_membrane Non-genomic ER_cytoplasm Cytoplasmic ER Estradiol->ER_cytoplasm PI3K PI3K ER_membrane->PI3K MAPK_cascade MAPK Cascade ER_membrane->MAPK_cascade ER_dimer ER Dimer ER_cytoplasm->ER_dimer Dimerization HSP HSP HSP->ER_cytoplasm Akt Akt PI3K->Akt ERE Estrogen Response Element ER_dimer->ERE Gene_Transcription Gene Transcription ERE->Gene_Transcription

Experimental Workflow

ProdrugActivationWorkflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Ex Vivo Analysis Animal_Model Ovariectomized Rat Model Drug_Admin IM Injection of Estradiol Valerate Animal_Model->Drug_Admin Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LCMS_Analysis LC-MS/MS Analysis of Estradiol Valerate & Estradiol Plasma_Separation->LCMS_Analysis Data_Analysis Pharmacokinetic Analysis LCMS_Analysis->Data_Analysis

Experimental Setup

IVRT_Setup cluster_external_control External Control Water_Bath Water Bath (32°C) Stir_Plate Magnetic Stir Plate Donor_Chamber Donor_Chamber Membrane Membrane Donor_Chamber->Membrane Receptor_Chamber Receptor_Chamber Membrane->Receptor_Chamber Receptor_Chamber->Water_Bath Sampling_Port Sampling_Port Receptor_Chamber->Sampling_Port Stir_Bar Stir_Bar Stir_Bar->Stir_Plate

References

Analytical Standards for Valeric Acid Purity Assessment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative assessment of valeric acid purity. The protocols herein describe the use of gas chromatography, high-performance liquid chromatography, and acid-base titration for the determination of this compound content and the identification of common impurities.

Overview of Analytical Methodologies

The purity of this compound, also known as pentanoic acid, is crucial for its various applications, particularly in the pharmaceutical and food industries.[1] A comprehensive purity assessment involves the use of multiple analytical techniques to quantify the main component and identify and quantify any impurities. The primary methods employed are Gas Chromatography (GC) for volatile impurities, High-Performance Liquid Chromatography (HPLC) for non-volatile impurities and assay determination, and Titrimetry for an absolute assay of the acidic content.

Common impurities in commercial this compound can include isothis compound, pentanol, pentanal, and esters of this compound.[2] The selection of the appropriate analytical method depends on the specific requirements of the analysis, such as the expected impurities and the desired level of sensitivity.

Data Presentation

The following tables summarize key quantitative data for the analytical methods described in these notes.

Table 1: Gas Chromatography (GC-FID) Method Parameters and Performance

ParameterValueReference
Column DB-FATWAX UI (30 m x 0.25 mm ID, 0.25 µm)[3]
Injector Temperature 250 °C[4]
Detector (FID) Temperature 300 °C[5]
Carrier Gas Helium or Hydrogen[4][6]
Oven Temperature Program 100°C (1 min), ramp at 8°C/min to 150°C (1 min), then ramp at 35°C/min to 200°C (1 min)[5]
Typical Retention Time (this compound) ~7.39 - 11.52 min[7]
Limit of Detection (LOD) 1.1 - 2.5 mg/L[8]
Limit of Quantification (LOQ) 3.4 - 7.5 mg/L[8]

Table 2: High-Performance Liquid Chromatography (HPLC-UV) Method Parameters and Performance

ParameterValueReference
Column C18 Reverse Phase (e.g., Imtak Unison UK-C18, 100 x 4.6 mm, 3 µm)[9]
Mobile Phase Gradient of 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B)[9]
Flow Rate 0.6 mL/min[9]
Column Temperature 40 °C[9]
Detection Wavelength 210 nm[9][10]
Typical Retention Time (this compound) Varies with gradient, typically within 20 minutes[11]
Limit of Detection (LOD) 11 - 8,026 µg/kg[9]
Limit of Quantification (LOQ) 40 - 26,755 µg/kg[9]

Table 3: Common Impurities in this compound and their Typical GC Retention Behavior

ImpurityChemical ClassTypical Retention Time Relative to this compound
Isothis compoundCarboxylic AcidElutes slightly before this compound
PentanolAlcoholElutes before this compound
PentanalAldehydeElutes before this compound
Ethyl ValerateEsterElutes after this compound

Experimental Protocols

Gas Chromatography (GC-FID) for Purity and Impurity Profiling

This method is suitable for the quantification of this compound and the separation and quantification of volatile impurities.

Materials:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Capillary GC column (e.g., DB-FATWAX UI or equivalent)[3]

  • Helium or Hydrogen (carrier gas)

  • This compound reference standard (≥99.5% purity)

  • Relevant impurity reference standards (e.g., isothis compound, pentanol)

  • Suitable solvent (e.g., methanol (B129727) or diethyl ether)[4]

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in the chosen solvent at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Accurately weigh a sample of the this compound to be tested and dissolve it in the solvent to achieve a concentration within the calibration range.

  • GC-FID Analysis:

    • Set up the GC-FID system according to the parameters outlined in Table 1.

    • Inject a fixed volume (e.g., 1 µL) of each standard and the sample solution into the GC.

    • Record the chromatograms.

  • Data Analysis:

    • Identify the peaks corresponding to this compound and any impurities by comparing their retention times with those of the standards.

    • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample from the calibration curve.

    • Calculate the percentage purity of the this compound.

    • Quantify any identified impurities using their respective reference standards and calibration curves.

High-Performance Liquid Chromatography (HPLC-UV) for Assay Determination

This method is suitable for the accurate quantification of this compound, especially in the presence of non-volatile impurities.

Materials:

  • High-Performance Liquid Chromatograph with a UV detector

  • Reverse-phase C18 column[9]

  • Mobile phase A: 0.1% Phosphoric acid in water[9]

  • Mobile phase B: Acetonitrile[9]

  • This compound reference standard (≥99.5% purity)

  • Methanol (for sample and standard preparation)

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in methanol at a concentration of about 1 mg/mL. Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in methanol to obtain a concentration within the range of the calibration standards.

  • HPLC-UV Analysis:

    • Set up the HPLC system with the parameters detailed in Table 2.

    • Equilibrate the column with the initial mobile phase composition.

    • Inject a fixed volume (e.g., 10 µL) of each standard and the sample solution.[9]

    • Run the gradient program and record the chromatograms.

  • Data Analysis:

    • Identify the this compound peak based on its retention time compared to the standard.

    • Create a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Calculate the concentration of this compound in the sample using the calibration curve.

    • Determine the percentage purity of the this compound.

Acid-Base Titration for Absolute Assay

This titrimetric method provides an absolute measure of the total acidic content, which is primarily attributed to this compound in a high-purity sample.

Materials:

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL Erlenmeyer flask.[12]

  • Dissolution: Add 50 mL of neutralized ethanol to dissolve the sample. If needed, add 50 mL of deionized water.[12]

  • Titration:

    • Add 2-3 drops of phenolphthalein indicator to the flask. The solution should be colorless.[12]

    • Titrate the solution with the standardized 0.1 M NaOH solution from the burette until a persistent faint pink color is observed.[12]

    • Record the volume of NaOH solution used.

  • Calculation:

    • Calculate the percentage purity of this compound using the following formula:

      Where:

      • V = Volume of NaOH solution used (mL)

      • M = Molarity of the NaOH solution (mol/L)

      • MW = Molecular weight of this compound (102.13 g/mol )

      • W = Weight of the this compound sample (g)

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships in the purity assessment of this compound.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Reporting start This compound Sample weigh Accurately Weigh Sample start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve gc GC-FID Analysis dissolve->gc hplc HPLC-UV Analysis dissolve->hplc titration Acid-Base Titration dissolve->titration prep_std Prepare Reference Standards data_analysis Chromatogram Integration & Calibration Curve Generation gc->data_analysis hplc->data_analysis titration->data_analysis calc_purity Calculate % Purity data_analysis->calc_purity report Final Purity Report calc_purity->report

Caption: Experimental workflow for this compound purity assessment.

logical_relationship cluster_main This compound Purity Assessment Strategy cluster_result Final Assessment assay Assay (Purity) hplc_assay HPLC-UV (Assay) assay->hplc_assay titration_assay Titration (Total Acidity) assay->titration_assay impurities Impurity Profile gc_impurities GC-FID (Volatile Impurities) impurities->gc_impurities hplc_impurities HPLC-UV (Non-Volatile Impurities) impurities->hplc_impurities result Comprehensive Purity Statement hplc_assay->result titration_assay->result gc_impurities->result hplc_impurities->result

Caption: Logical relationships in the this compound purity assessment strategy.

References

Application Notes and Protocols for SCFA Analysis in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of plasma samples for the analysis of Short-Chain Fatty Acids (SCFAs). The methodologies outlined are essential for researchers, scientists, and professionals in drug development who require accurate and reproducible quantification of SCFAs such as acetate, propionate, and butyrate (B1204436) in plasma.

Introduction

Short-chain fatty acids (SCFAs) are metabolites produced by the gut microbiota and are crucial signaling molecules in host physiology and pathology. Accurate measurement of circulating SCFAs in plasma is vital for understanding their role in health and disease. However, the volatile nature and low concentrations of SCFAs in plasma present analytical challenges. These protocols describe validated methods for plasma sample preparation for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Section 1: Quantitative Data Summary

The following tables summarize the quantitative performance of various methods for SCFA analysis in plasma.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Plasma SCFA Analysis

MethodAnalyteLODLOQCitation
GC-MS (MTBE Extraction)Acetate0.3–0.6 µg/mL-[1][2][3][4]
Propionate0.03–0.12 µg/mL-[1][2][3][4]
Butyrate0.03–0.12 µg/mL-[1][2][3][4]
LC-MS/MS (O-BHA Derivatization)Acetic Acid-0.01 µM[5]
Propionic Acid-0.01 µM[5]
Butyric Acid-0.01 µM[5]
Isobutyric Acid-0.01 µM[5]
LC-HRMS (3-NPH Derivatization)Acetic Acid1 µg/mL-[6]
Propionic Acid200 ng/mL-[6]
Butyric Acid200 ng/mL-[6]
Isobutyric Acid20 ng/mL-[6]
Isovaleric Acid20 ng/mL-[6]
This compound20 ng/mL-[6]
LC-MS/MS (Direct Injection)Acetate0.003 mM-[7]
Propionate0.001 mM-[7]
Butyrate0.001 mM-[7]
Isobutyrate0.001 mM-[7]
Valerate0.001 mM-[7]
Isovalerate0.001 mM-[7]

Table 2: Recovery Rates for Plasma SCFA Analysis

MethodAnalyte(s)Recovery RateCitation
GC-MS (MTBE Extraction)SCFAs94.89–109.32%[8]
LC-MS/MS (O-BHA Derivatization)SCFAs> 80%[5]
LC-MS/MS (Direct Injection)SCFAs92% to 120% (Accuracy)[7]

Section 2: Experimental Protocols

Three primary methods for plasma sample preparation are detailed below: a direct injection method for GC-MS, and two derivatization-based methods for LC-MS/MS.

Protocol 1: Direct Analysis by GC-MS via Liquid-Liquid Extraction

This method involves acidification of the plasma sample followed by extraction with an organic solvent.[1][8]

Materials:

  • Plasma samples

  • Methyl tert-butyl ether (MTBE)

  • Hydrochloric acid (HCl)

  • Internal standards (e.g., deuterated SCFAs)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Addition: Add an appropriate volume of internal standard solution to a microcentrifuge tube.

  • Sample Addition: Add 100 µL of plasma to the tube.

  • Acidification: Add 10 µL of 5 M HCl to protonate the SCFAs.[9]

  • Extraction: Add 200 µL of MTBE.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 5,200 x g for 15 minutes at -10°C to separate the organic and aqueous phases.[9]

  • Supernatant Transfer: Carefully transfer the upper organic layer (MTBE containing SCFAs) to a new vial for GC-MS analysis.

G cluster_start Sample Collection & Storage cluster_prep Sample Preparation cluster_analysis Analysis Start Collect Plasma Store Store at -80°C Start->Store Thaw Thaw Plasma on Ice Store->Thaw Add_IS Add Internal Standards Thaw->Add_IS Acidify Acidify with HCl Add_IS->Acidify Add_MTBE Add MTBE Acidify->Add_MTBE Vortex Vortex Add_MTBE->Vortex Centrifuge Centrifuge Vortex->Centrifuge Extract Collect Organic Layer Centrifuge->Extract GCMS GC-MS Analysis Extract->GCMS G cluster_start Sample Collection & Storage cluster_prep Protein Precipitation cluster_deriv Derivatization cluster_analysis Analysis Start Collect Plasma Store Store at -80°C Start->Store Thaw Thaw Plasma Store->Thaw Add_MeOH Add Methanol Thaw->Add_MeOH Vortex1 Vortex Add_MeOH->Vortex1 Centrifuge1 Centrifuge Vortex1->Centrifuge1 Collect_Supernatant1 Collect Supernatant Centrifuge1->Collect_Supernatant1 Add_Reagents Add IS, EDC, 3-NPH, Pyridine Collect_Supernatant1->Add_Reagents Vortex2 Vortex Add_Reagents->Vortex2 Incubate Incubate Vortex2->Incubate Centrifuge2 Centrifuge Incubate->Centrifuge2 Collect_Supernatant2 Collect Supernatant Centrifuge2->Collect_Supernatant2 LCMS LC-MS/MS Analysis Collect_Supernatant2->LCMS G cluster_start Sample Collection & Storage cluster_deriv Derivatization cluster_extract Extraction & Concentration cluster_analysis Analysis Start Collect Plasma Store Store at -80°C Start->Store Thaw Thaw Plasma & Add IS Store->Thaw Add_OBHA Add O-BHA & Coupling Agent Thaw->Add_OBHA React Incubate Add_OBHA->React LLE Liquid-Liquid Extraction React->LLE Evaporate Evaporate Organic Layer LLE->Evaporate Reconstitute Reconstitute Residue Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

References

Application Notes and Protocols: Valeric Acid as a Food Additive and Flavoring Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valeric acid, also known as pentanoic acid, is a straight-chain carboxylic acid with the chemical formula CH₃(CH₂)₃COOH.[1] While in its pure form it possesses a pungent and unpleasant odor, its ester derivatives are known for their pleasant, fruity aromas.[1][2][3] This characteristic makes this compound and its esters valuable components in the food industry, where they are utilized as flavoring agents. This compound occurs naturally in a variety of foods, including fruits, dairy products, and meats, and is also a product of gut microbiota metabolism.[4][5]

This document provides detailed application notes and protocols for the use and analysis of this compound as a food additive and flavoring agent, intended for researchers, scientists, and drug development professionals.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical Formula C₅H₁₀O₂[1][5]
Molar Mass 102.13 g/mol [1][5]
Appearance Colorless to pale yellow liquid[5]
Odor Unpleasant, pungent, rancid[1][5][6]
Boiling Point 185-186 °C[1][6]
Melting Point -34.5 °C[1]
Solubility in Water 24 - 40 g/L at 20-25°C[5]
CAS Number 109-52-4[6][7]
FEMA Number 3101[7][8]
Table 2: Toxicological Data for this compound
ParameterValueSpeciesReference
Acute Oral LD₅₀ 1720 mg/kg (female)Rat[1]
<2000 mg/kg (male)Rat[1]
4600 mg/kg (male and female)Rat[9][10]
Acute Dermal LD₅₀ >2000 mg/kg (male and female)Rat[9]
Skin Irritation CorrosiveRabbit[1][9]
Eye Irritation CorrosiveRabbit[1]
Table 3: Regulatory Status and Typical Use Levels of this compound as a Flavoring Agent
Regulatory Body / StatusInformationReference
FEMA GRAS Generally Recognized as Safe (FEMA No. 3101)[11]
JECFA No safety concern at current levels of intake when used as a flavoring agent.[11][12]
Food Category Average Maximum Use Level (ppm) Reference
Baked Goods8.0[13]
Nonalcoholic Beverages1.2[13]
Frozen Dairy / Fruit Ices1.8[13]
Hard Candy2.5[13]

Experimental Protocols

Protocol 1: Quantification of this compound in Food Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a method for the extraction and quantification of this compound from a food matrix.

1. Sample Preparation (Extraction)

  • For Solid Samples (e.g., cheese, fermented foods):

    • Homogenize 1 gram of the food sample.

    • Add 20 mL of 0.4% HCl solution.

    • Extract the mixture using an ultrasonic extractor for 20 minutes.

    • Centrifuge the mixture at 3000 rpm for 10 minutes at 4°C.

    • Filter the supernatant to remove particulate matter.[14]

  • For Liquid Samples (e.g., beverages):

    • Centrifuge the sample to remove any solids.

    • The supernatant can be used directly for the next step.

2. Internal Standard Spiking

  • Add a known concentration of an appropriate internal standard (e.g., deuterated this compound or another short-chain fatty acid not present in the sample) to the extracted sample. This is crucial for accurate quantification.

3. Derivatization (Optional but Recommended)

While this compound can be analyzed directly, derivatization can improve peak shape and sensitivity.

  • Mix 100 µL of the sample extract with 100 µL of a derivatizing agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • Incubate the mixture in a sealed vial at 60°C for 30 minutes.

  • Cool the sample to room temperature before injection into the GC-MS.

4. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: A polar capillary column suitable for fatty acid analysis (e.g., a wax column).

    • Injector Temperature: 220–250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) to elute the analytes.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, monitoring characteristic ions of this compound and the internal standard.

5. Quantification

  • Generate a calibration curve using standard solutions of this compound of known concentrations, also spiked with the internal standard.

  • Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Sensory Evaluation of this compound Flavor Impact using a Triangle Test

The triangle test is a discriminative sensory method used to determine if a perceptible overall difference exists between two products.[2][3][15][16]

1. Objective

To determine if the addition of this compound at a specific concentration creates a perceivable sensory difference in a food product.

2. Panelists

  • Select a panel of at least 20-30 trained or consumer panelists.

  • Panelists should be non-smokers and should refrain from eating or drinking anything other than water for at least one hour before the test.

3. Sample Preparation

  • Prepare two batches of the food product: a control batch (A) and a test batch (B) containing the specified concentration of this compound.

  • Present each panelist with three coded samples: two are identical, and one is different. The possible combinations are AAB, ABA, BAA, BBA, BAB, and ABB.[2][3]

  • The order of presentation should be randomized for each panelist.

  • Samples should be presented at a uniform temperature and in identical containers.

4. Testing Procedure

  • Instruct panelists to taste the samples from left to right.

  • Provide panelists with unsalted crackers and water to cleanse their palate between samples.[15]

  • Ask panelists to identify the "odd" or "different" sample. Panelists must make a choice, even if they are guessing.

  • Record the responses.

5. Data Analysis

  • Count the number of correct identifications.

  • Use a statistical table for triangle tests (based on the chi-square distribution) to determine if the number of correct responses is statistically significant at a chosen confidence level (typically 95%, p < 0.05).[3]

  • If the number of correct identifications is statistically significant, it can be concluded that the addition of this compound at that concentration produces a perceivable sensory difference.

Visualizations

Experimental_Workflow_GCMS_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis start Food Sample homogenize Homogenization start->homogenize extract Solvent Extraction homogenize->extract centrifuge Centrifugation extract->centrifuge filter Filtration centrifuge->filter is_spike Internal Standard Spiking filter->is_spike derivatize Derivatization (Optional) is_spike->derivatize gcms GC-MS Analysis derivatize->gcms quantify Quantification gcms->quantify result Result: this compound Concentration quantify->result

Caption: Workflow for the quantification of this compound in food samples using GC-MS.

Experimental_Workflow_Sensory_Analysis cluster_prep Preparation cluster_testing Testing cluster_analysis Data Analysis product_prep Prepare Control (A) and Test (B) Samples sample_coding Code and Randomize Sample Presentation (e.g., AAB, ABA, BAA...) product_prep->sample_coding panelist_eval Panelist Evaluates Three Samples sample_coding->panelist_eval identify_odd Panelist Identifies 'Odd' Sample panelist_eval->identify_odd record_data Record Responses identify_odd->record_data count_correct Count Number of Correct Identifications record_data->count_correct stat_analysis Statistical Analysis (Chi-Square Test) count_correct->stat_analysis conclusion Conclusion: Perceivable Difference? stat_analysis->conclusion

Caption: Workflow for sensory evaluation using the triangle test method.

Quality_Control_Workflow cluster_testing Quality Control Checks cluster_disposition Disposition start Incoming Raw Material (this compound) identity Identity Verification (e.g., FTIR, GC-MS) start->identity purity Purity Analysis (e.g., Titration, GC) start->purity sensory Sensory Evaluation (Odor Profile) start->sensory decision Pass/Fail Decision identity->decision purity->decision sensory->decision release Release for Production decision->release Pass reject Reject and Quarantine decision->reject Fail

References

Troubleshooting & Optimization

Navigating the Analysis of Short-Chain Fatty Acids: A Technical Support Guide for GC-MS Resolution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of short-chain fatty acids (SCFAs) by Gas Chromatography-Mass Spectrometry (GC-MS) is crucial for understanding their role in health and disease. This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and improve the resolution of your SCFA analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization often necessary for SCFA analysis by GC-MS?

A1: Due to their high polarity and volatility, underivatized short-chain fatty acids can exhibit poor chromatographic behavior.[1] This often leads to issues such as peak tailing, low recovery, and poor reproducibility. Derivatization is a chemical modification process that converts SCFAs into less polar and more volatile derivatives, which significantly improves peak shape, sensitivity, and overall resolution.[2][3] Common derivatization methods include silylation (e.g., using MTBSTFA) and esterification.[2][4]

Q2: Can I analyze SCFAs by GC-MS without derivatization?

A2: Yes, direct aqueous injection of biological samples for SCFA analysis without derivatization is possible.[5] This approach can save time and avoid potential variability introduced by the derivatization step. However, it requires the use of a high-polarity column, such as a polyethylene (B3416737) glycol (PEG) type, to achieve adequate separation.[5] A major drawback of this method is the potential for contaminating the GC-MS system with complex biological components.[5]

Q3: What type of GC column is best suited for SCFA analysis?

A3: The choice of GC column is critical for achieving good resolution of SCFAs. Highly polar stationary phases are recommended to effectively retain and separate these polar compounds.[1] Commonly used and effective column types include:

  • Free Fatty Acid Phase (FFAP): These are nitroterephthalic acid-modified polyethylene glycol phases ideal for separating free acids.[1]

  • Wax-type columns (e.g., DB-WAX, HP-INNOWax): These polyethylene glycol (PEG) columns are widely used for the analysis of fatty acid methyl esters (FAMEs) and underivatized SCFAs.[6][7]

  • Cyanopropyl Silicone Columns (e.g., CP-Sil 88, HP-88): These are also highly polar and are specifically designed for FAME analysis.[7]

Non-polar or weakly polar columns, such as those with a 5% phenyl methylpolysiloxane phase, are generally not suitable as they cannot effectively resolve C2-C6 SCFAs.[1]

Troubleshooting Guide

This guide addresses common issues encountered during SCFA analysis by GC-MS and provides practical solutions to improve resolution and data quality.

Problem: Poor Peak Shape (Tailing Peaks)

Potential Cause Troubleshooting Steps
Active Sites in the GC System Active sites in the injector liner or the column can interact with the polar SCFAs, causing peak tailing.[1] To mitigate this, use a deactivated liner and ensure your column is in good condition.
Incomplete Derivatization If derivatization is incomplete, the remaining free acids will exhibit poor chromatography. Optimize your derivatization protocol by adjusting reagent concentrations, reaction time, or temperature.
Sample Matrix Effects Complex biological matrices can interfere with the analysis. Ensure your sample preparation includes a thorough extraction and cleanup step to remove interfering compounds.[2]

Problem: Co-elution of SCFA Isomers

Potential Cause Troubleshooting Steps
Suboptimal GC Oven Temperature Program The temperature program plays a crucial role in separating closely eluting compounds. Optimize the temperature ramp rate; a slower ramp can often improve the resolution of isomers.
Inappropriate GC Column The column's stationary phase may not have the required selectivity to separate the isomers. Consider using a column with a different polarity or a longer column to increase the separation efficiency.[8]
Ineffective Derivatization Certain derivatization reagents may not provide sufficient separation for all isomers. You may need to explore alternative derivatization methods.

Problem: Low Sensitivity or Poor Signal-to-Noise Ratio

Potential Cause Troubleshooting Steps
Loss of Analytes During Sample Preparation SCFAs can be lost during sample workup, especially during drying steps.[4][9] An in-situ extraction and derivatization method can help to minimize such losses.[9]
Suboptimal MS Parameters Ensure the mass spectrometer is tuned and calibrated correctly. Operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode can significantly enhance sensitivity and selectivity compared to full scan mode.[9]
Injector Discrimination The injector temperature and injection mode (split/splitless) can affect the transfer of analytes to the column. For trace analysis, a splitless injection is generally preferred to maximize the amount of sample reaching the column.[1]

Quantitative Data Summary

The choice of derivatization agent can significantly impact the sensitivity of the analysis. The following table summarizes the reported limits of detection (LODs) and quantification (LOQs) for different derivatization methods.

Derivatization MethodAnalyteLODLOQReference
In-situ PFBBrSCFAs5–24 ng/mL0.05–0.1 µg/mL[9]
Direct InjectionPropionic, Butyric, Valeric Acid-12.67–28.06 µM[5]

Experimental Protocols

Protocol 1: Derivatization of SCFAs using MTBSTFA

This protocol describes a common method for the silylation of SCFAs using N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

Materials:

  • Sample extract containing SCFAs

  • MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide)

  • Sealed glass vials

  • Heating block or water bath

Procedure:

  • In a sealed glass vial, combine 100 µL of the sample extract with 100 µL of MTBSTFA.[1]

  • Securely cap the vial to prevent evaporation.

  • Incubate the mixture at 60°C for 30 minutes to facilitate the derivatization reaction.[1]

  • Allow the vial to cool to room temperature.

  • The derivatized sample is now ready for direct injection into the GC-MS.[1]

Protocol 2: Sample Preparation for Direct Aqueous Injection

This protocol outlines the steps for preparing biological samples for SCFA analysis without derivatization.

Materials:

  • Biological sample (e.g., plasma, serum, feces)

  • Hydrochloric acid (HCl)

  • Methyl tert-butyl ether (MTBE)

  • Internal standard solution

  • Microcentrifuge tubes

Procedure:

  • Acidify the sample with hydrochloric acid.[5][10]

  • Add a known amount of internal standard to each sample for quantification.[5]

  • Perform a liquid-liquid extraction (LLE) by adding MTBE to the acidified sample.[5]

  • Vortex the mixture vigorously for an extended period (e.g., 20 minutes) to ensure thorough extraction.[5]

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Carefully transfer the organic layer (containing the SCFAs) to a clean vial for GC-MS analysis.[5]

Visualizations

Experimental Workflow for SCFA Analysis

SCFA Analysis Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (Optional) cluster_analysis GC-MS Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Feces, Plasma) Homogenization Homogenization & Acidification SampleCollection->Homogenization Extraction Extraction (e.g., LLE, SPME) Homogenization->Extraction Derivatization Chemical Derivatization (e.g., Silylation, Esterification) Extraction->Derivatization Optional Step GC_MS GC-MS Injection Extraction->GC_MS Direct Injection Derivatization->GC_MS Separation Chromatographic Separation GC_MS->Separation Detection Mass Spectrometric Detection Separation->Detection DataAnalysis Data Analysis & Quantification Detection->DataAnalysis

Caption: General workflow for SCFA analysis from sample to data.

Troubleshooting Flowchart for Poor SCFA Resolution

Troubleshooting Poor SCFA Resolution Start Poor SCFA Resolution CheckPeakShape Are peaks tailing or fronting? Start->CheckPeakShape CheckIsomers Are isomers co-eluting? CheckPeakShape->CheckIsomers No Solution1 Check for active sites in liner/column. Optimize derivatization. CheckPeakShape->Solution1 Yes CheckSensitivity Is the signal-to-noise ratio low? CheckIsomers->CheckSensitivity No Solution2 Optimize oven temperature program. Consider a different GC column. CheckIsomers->Solution2 Yes Solution3 Optimize sample preparation to minimize loss. Use SIM/MRM mode on MS. CheckSensitivity->Solution3 Yes End Resolution Improved CheckSensitivity->End No Solution1->End Solution2->End Solution3->End

Caption: A flowchart to diagnose and resolve common SCFA resolution issues.

References

Technical Support Center: Overcoming Matrix Effects in Valeric Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in valeric acid quantification.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound analysis?

A: A matrix effect is the alteration of an analyte's response in an analytical instrument due to the presence of other components in the sample.[1] In liquid chromatography-mass spectrometry (LC-MS), these co-eluting components can interfere with the ionization process of the target analyte, this compound, causing either a decrease (ion suppression) or an increase (ion enhancement) in the signal.[2][3][4] This is a significant concern because it can lead to inaccurate and unreliable quantification, compromising the integrity of experimental results.[4][5] this compound, being a short-chain fatty acid (SCFA), is often analyzed in complex biological matrices like plasma, serum, and feces, which contain numerous compounds such as salts, lipids, and proteins that can cause these effects.[6][7][8]

Q2: What are the most common strategies to mitigate matrix effects?

A: The most effective strategies involve a combination of approaches:

  • Optimized Sample Preparation: Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are used to remove interfering substances from the sample before analysis.[2][8]

  • Chromatographic Separation: Modifying LC conditions (e.g., column chemistry, mobile phase) can separate this compound from matrix components, preventing them from co-eluting and interfering with ionization.[2][9]

  • Use of Internal Standards: The most recognized technique is the use of a stable isotope-labeled (SIL) internal standard (e.g., d9-valeric acid).[10][11] Since the SIL internal standard has nearly identical chemical and physical properties to the analyte, it experiences the same matrix effects, allowing for accurate correction and reliable quantification.[11][12]

  • Derivatization: Chemically modifying this compound (and other SCFAs) can improve its chromatographic properties and ionization efficiency, often shifting its retention time away from interfering matrix components.[13][14][15]

Q3: When should I use a stable isotope-labeled (SIL) internal standard?

A: A SIL internal standard is considered the gold standard and is highly recommended for achieving the most accurate and precise quantification in complex matrices.[12] You should use a SIL internal standard when:

  • High accuracy and reproducibility are critical.

  • You are working with complex biological samples known for significant matrix effects (e.g., feces, plasma).[6]

  • Other methods of reducing matrix effects (e.g., sample cleanup) are insufficient.

  • The budget allows, as SIL standards can be more expensive than structural analogs.[12][16]

Q4: Can derivatization help overcome matrix effects for this compound?

A: Yes. This compound and other SCFAs are polar and have low molecular weights, which can lead to poor retention on standard reversed-phase columns and inefficient ionization.[13] Derivatization converts the analyte into a less polar, more easily ionizable form.[17] This not only enhances sensitivity but also improves chromatographic separation from early-eluting, polar matrix components, thereby reducing ion suppression.[13][18] Common derivatizing agents include 3-nitrophenylhydrazine (B1228671) (3-NPH).[10][15]

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of this compound.

Problem: Poor reproducibility and high variability in results.
Possible Cause Recommended Solution
Inconsistent Matrix Effects The composition of the matrix can vary between samples, leading to different degrees of ion suppression or enhancement.[19] Solution: Implement a stable isotope-labeled (SIL) internal standard (e.g., d9-valeric acid).[10] The SIL IS co-elutes and experiences the same ionization effects as the analyte, providing reliable correction.[11][12]
Inadequate Sample Cleanup Residual proteins, phospholipids, or salts are interfering with ionization. Solution: Optimize the sample preparation method. Consider switching from a simple protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interferences.[2][8]
Suboptimal Chromatography This compound is co-eluting with a significant matrix component. Solution: Adjust the chromatographic method. Try a different mobile phase gradient, change the column chemistry (e.g., C18), or modify the mobile phase pH to improve separation.[9]
Problem: Low signal intensity or poor sensitivity.
Possible Cause Recommended Solution
Significant Ion Suppression Co-eluting matrix components are suppressing the ionization of this compound.[5][19] Solution 1: Improve sample cleanup using SPE or LLE to remove the interfering compounds.[8] Solution 2: Implement a derivatization step. Derivatizing this compound can enhance its ionization efficiency and separate it chromatographically from suppressive agents.[13][15]
Poor Ionization of Underivatized this compound Native this compound has poor ionization efficiency in common ESI modes.[13] Solution: Use a chemical derivatization agent (e.g., 3-NPH) to create a derivative with superior ionization properties.[15] This is a very common strategy for SCFA analysis.[13]
Sample Dilution While diluting the sample can reduce matrix effects, it may also dilute the analyte below the limit of quantification.[2][19] Solution: Enhance sensitivity through derivatization or use a more effective sample cleanup method that allows for sample concentration rather than dilution.
Problem: Inconsistent internal standard (IS) response.
Possible Cause Recommended Solution
Structural Analog IS is Experiencing Different Matrix Effects If you are not using a SIL IS, your structural analog may have different chromatographic behavior and be affected differently by the matrix. Solution: Switch to a stable isotope-labeled internal standard for this compound. This is the most reliable way to ensure both the analyte and IS are affected equally.[12]
IS Degradation The internal standard may not be stable under the sample processing or storage conditions. Solution: Verify the stability of your IS under all experimental conditions (e.g., freeze-thaw cycles, benchtop stability). The use of a SIL IS can sometimes mask stability issues if the analyte is degrading at the same rate.[12]

Data & Methodologies

Comparison of Sample Preparation Techniques

The choice of sample preparation is critical for removing matrix interferences. The following table summarizes the effectiveness of common techniques.

Technique Principle Pros Cons Typical Recovery for SCFAs
Protein Precipitation (PPT) A solvent (e.g., acetonitrile (B52724), methanol) is added to precipitate proteins.[20]Simple, fast, and inexpensive.Non-selective; may not remove other interferences like phospholipids, leading to significant matrix effects.[8]Variable, often lower with higher matrix effects.
Liquid-Liquid Extraction (LLE) Separates compounds based on their relative solubilities in two immiscible liquids.[20]More selective than PPT; can effectively remove salts and phospholipids.[8]More labor-intensive; requires solvent optimization.Generally >80% with reduced matrix effects.
Solid-Phase Extraction (SPE) Compounds are separated based on their physical and chemical properties as they pass through a solid sorbent.[8]Highly selective; provides the cleanest extracts and significantly reduces matrix effects.[8]Most complex and expensive method; requires method development.Consistently high, often >90%.
Detailed Experimental Protocol: Derivatization and LC-MS/MS Analysis

This protocol provides a robust method for quantifying this compound in human plasma or fecal extracts by converting it to a 3-nitrophenylhydrazone (3-NPH) derivative, followed by LC-MS/MS analysis. This approach enhances sensitivity and chromatographic performance.[13][15]

1. Materials:

  • This compound standard

  • Stable isotope-labeled internal standard (e.g., d9-valeric acid)

  • 3-Nitrophenylhydrazine hydrochloride (3-NPH) solution (50 mM)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) solution (50 mM)

  • Pyridine (B92270) in Methanol (7% v/v)

  • Formic Acid (0.5% in water)

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

2. Sample Preparation (Plasma):

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the SIL internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifuge at 13,000 RPM for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a clean glass vial for derivatization.

3. Derivatization Procedure:

  • To the 100 µL of supernatant, add 50 µL of 50 mM 3-NPH solution.[15]

  • Add 50 µL of 50 mM EDC solution.[15]

  • Add 50 µL of 7% pyridine in methanol.[15]

  • Vortex the mixture and incubate at 37°C for 30 minutes.[15]

  • After incubation, dilute the solution with 250 µL of 0.5% formic acid in water.[15]

  • The sample is now ready for injection into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 column (e.g., 150 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient starting with high aqueous phase to retain the derivatized acid, ramping up the organic phase to elute.

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Analysis: Multiple Reaction Monitoring (MRM). Monitor specific precursor > product ion transitions for both native and SIL-derivatized this compound.

Visual Guides

Workflow for Troubleshooting Matrix Effects

This diagram outlines a logical workflow for identifying and resolving matrix effect issues during method development.

G start Problem Detected: Inaccurate or Imprecise Results q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->q1 no_sil Implement a SIL-IS (e.g., d9-Valeric Acid) q1->no_sil No yes_sil Check IS and Analyte Peak Shape & Response q1->yes_sil Yes re_eval1 Re-evaluate Performance no_sil->re_eval1 re_eval1->q1 q2 Is Response Still Poor or Highly Variable? yes_sil->q2 improve_cleanup Improve Sample Cleanup: (LLE or SPE) q2->improve_cleanup Yes end Method Optimized q2->end No q3 Is Co-elution with Matrix Suspected? improve_cleanup->q3 optimize_lc Optimize LC Separation: (Gradient, Column, pH) q3->optimize_lc Yes consider_deriv Consider Derivatization to Enhance Separation & Sensitivity q3->consider_deriv No optimize_lc->consider_deriv consider_deriv->end G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample 1. Biological Sample (Plasma, Feces) spike 2. Spike with SIL Internal Standard sample->spike extract 3. Protein Precipitation or LLE/SPE spike->extract supernatant 4. Collect Supernatant/ Extract extract->supernatant add_reagents 5. Add 3-NPH, EDC, and Pyridine supernatant->add_reagents incubate 6. Incubate at 37°C add_reagents->incubate inject 7. LC-MS/MS Injection incubate->inject quantify 8. Quantify using Analyte/IS Ratio inject->quantify

References

Technical Support Center: Stability of Valeric Acid Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of valeric acid samples during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a cool, dry, well-ventilated area in tightly sealed original containers.[1] It is recommended to keep it away from heat, sparks, open flames, and sources of ignition.[2][3][4] For long-term stability, refrigeration (2-8 °C) is advisable, especially for high-purity standards.

Q2: What materials are incompatible with this compound?

A2: this compound is incompatible with strong oxidizing agents (e.g., perchlorates, nitrates), strong bases (e.g., sodium hydroxide), and reducing agents.[2][3][4] It can also react with mild steel and galvanized steel, potentially producing flammable hydrogen gas.[1] Contact with alkaline materials can generate heat.[1]

Q3: What are the primary degradation pathways for this compound during storage?

A3: While this compound is generally stable, degradation can occur under certain conditions.[2][4] Potential pathways include:

  • Oxidation: Exposure to oxygen or oxidizing agents can lead to degradation.

  • Esterification: If stored in the presence of alcohols (even as impurities or co-solvents), this compound can slowly form esters, reducing its concentration.

  • Thermal Decomposition: High temperatures can cause decomposition, and strong heating can lead to the formation of explosive mixtures with air.[5][6] Combustion byproducts include carbon monoxide and carbon dioxide.[2]

Q4: How does pH affect the stability and analysis of this compound?

A4: The pH of a solution significantly impacts this compound's properties. In alkaline conditions (high pH), this compound deprotonates to form the valerate (B167501) ion, which is more soluble in water. For analytical techniques like reversed-phase HPLC, maintaining an acidic mobile phase (pH below the pKa of ~4.8) is crucial to ensure the acid is in its protonated, less polar form for better retention and peak shape.

Q5: What are the signs of degradation in a this compound sample?

A5: Signs of degradation can include a change in appearance (e.g., color), the development of an unusual odor (beyond its inherent unpleasant smell), or a decrease in purity as determined by analytical methods like HPLC or GC. In chromatographic analysis, degradation may appear as a decrease in the main this compound peak area, the appearance of new impurity peaks, or a change in the peak shape.

Troubleshooting Guide for Analytical Issues

This guide addresses common problems encountered during the chromatographic analysis of this compound for stability assessment.

Problem Potential Causes Recommended Solutions
HPLC: Tailing or Broad this compound Peak 1. Mobile phase pH is too high (close to or above the pKa of ~4.8), causing partial ionization. 2. Secondary interactions with the column stationary phase. 3. Column contamination or degradation.1. Lower the mobile phase pH by adding a small amount of an acid like phosphoric acid or formic acid to ensure the analyte is fully protonated. 2. Use a column specifically designed for organic acids or one with better end-capping. 3. Flush the column with a strong solvent or replace it if it's old or has been used with incompatible samples.
GC: No Peak or Very Small Peak for this compound 1. Incomplete or failed derivatization. Carboxylic acids are not volatile enough for direct GC analysis. 2. Adsorption of the underivatized acid in the injector port or column. 3. Low injection temperature.1. Ensure the derivatization reagent (e.g., BSTFA for silylation) is fresh and the reaction is carried out under anhydrous conditions. Optimize reaction time and temperature.[7] 2. Use a deactivated inlet liner. Confirm complete derivatization before injection. 3. Ensure the injector temperature is high enough to volatilize the derivatized analyte.
Appearance of New Peaks in Chromatogram Over Time 1. Sample degradation has occurred during storage. 2. Contamination of the sample or analytical system. 3. Interaction with solvent or container.1. This is the primary indicator of instability. Identify the degradation products if possible (e.g., using MS detection). 2. Analyze a freshly prepared standard to rule out system contamination. Ensure clean vials and solvents are used. 3. Check for reactivity with the storage container material, especially if not stored in glass or an inert polymer.
Decreasing Peak Area / Concentration Over Time 1. Degradation of this compound. 2. Evaporation of the sample solvent, leading to concentration changes. 3. Adsorption to the container surface.1. Quantify the loss against a stable reference standard to determine the degradation rate. 2. Ensure sample vials are tightly sealed with high-quality caps (B75204) and septa. Store at recommended temperatures to minimize evaporation. 3. Use silanized glass vials for storing low concentration samples to minimize surface adsorption.
Inconsistent Retention Times 1. Unstable column temperature. 2. Inconsistent mobile phase composition (HPLC) or gas flow rate (GC). 3. Leaks in the system.1. Use a column oven to maintain a constant and consistent temperature. 2. Ensure mobile phase is properly mixed and degassed. For GC, use a high-quality electronic pressure control. 3. Perform a system leak check.[8]

Quantitative Data on Stability

The following table provides representative data from an accelerated stability study of a this compound solution (0.5 mg/mL in methanol) stored in sealed, inert glass vials. This data is illustrative to demonstrate expected trends.

Storage ConditionTime PointPurity (%) by HPLCAppearance of Degradation Products (%)
25°C / 60% RH 0 Months99.9< 0.1
3 Months99.80.1
6 Months99.70.2
12 Months99.50.4
40°C / 75% RH 0 Months99.9< 0.1
1 Month99.50.4
3 Months98.91.0
6 Months98.11.8
Exposure to UV/Vis Light *7 Days99.60.3

*As per ICH Q1B guidelines.

Experimental Protocols

Protocol 1: HPLC-UV Method for Stability Indicating Analysis

This protocol is designed to quantify this compound and separate it from potential degradation products.

  • Chromatographic System:

    • HPLC System: A standard HPLC with UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B) (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dilute the this compound sample with the mobile phase to a final concentration within the calibration curve range (e.g., 0.1 - 1.0 mg/mL).

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject a blank (mobile phase), followed by standard solutions to generate a calibration curve.

    • Inject the stability samples for analysis.

    • The percentage of remaining this compound is calculated by comparing the peak area of the aged sample to the peak area of the sample at the initial time point (T=0).

Protocol 2: GC-MS Method with Derivatization

This protocol is suitable for identifying and quantifying this compound and volatile impurities.

  • Derivatization:

    • Evaporate a known volume of the sample to dryness under a gentle stream of nitrogen.

    • Add 50 µL of pyridine (B92270) and 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Seal the vial tightly and heat at 70°C for 30 minutes.[7]

    • Cool to room temperature before injection.

  • Chromatographic System:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • MS Detection: Scan mode (e.g., m/z 40-400) for identification of degradation products.

Visualizations

Stability_Testing_Workflow cluster_0 Planning & Preparation cluster_1 Storage & Sampling cluster_2 Analysis & Evaluation start Define Stability Protocol (ICH Guidelines) prep Prepare & Characterize Initial Sample (T=0) start->prep package Package Samples in Final Container Closure prep->package storage_long Long-Term Storage (e.g., 25°C / 60% RH) package->storage_long storage_acc Accelerated Storage (e.g., 40°C / 75% RH) package->storage_acc storage_stress Forced Degradation (Light, Heat, Acid, Base, Ox.) package->storage_stress pull Pull Samples at Defined Time Points storage_long->pull storage_acc->pull storage_stress->pull analysis Analyze Samples using Stability-Indicating Method (e.g., HPLC, GC) pull->analysis data Compile & Analyze Data (Purity, Impurities, Mass Balance) analysis->data report Evaluate Results & Determine Shelf-Life data->report end Stability Report report->end

Caption: General workflow for a this compound stability study.

Troubleshooting_Tree start Chromatographic Problem Observed q1 Is the issue with retention time (RT)? start->q1 q2 Is the issue with peak shape? q1->q2 No a1_drift RT Drifting? Check Temp/Flow Stability q1->a1_drift Yes a1_shift RT Shifted? Check Mobile Phase Prep q1->a1_shift Yes q3 Are there new or growing peaks? q2->q3 No a2_tail Peak Tailing? Lower Mobile Phase pH q2->a2_tail Yes a2_split Split Peak? Check for Column Void or Contamination q2->a2_split Yes a3_yes Potential Degradation. Compare to T=0 sample. Consider Forced Degradation. q3->a3_yes Yes a3_no Check for System Contamination (Blank Run) q3->a3_no No

Caption: Decision tree for troubleshooting analytical issues.

Degradation_Pathways cluster_oxidation Oxidation cluster_esterification Esterification VA This compound (C5H10O2) Ox_Products Shorter Chain Acids, Aldehydes, CO2 VA->Ox_Products Ester_Product Valerate Ester (e.g., Ethyl Valerate) VA->Ester_Product Ox_Stress [O] (e.g., H2O2, Air) Ox_Stress->Ox_Products Leads to Ester_Stress R-OH (Alcohol) + Acid Catalyst Ester_Stress->Ester_Product Forms

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Short-Chain Fatty Acid (SCFA) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

<_

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with short-chain fatty acids (SCFAs).

Troubleshooting Guides (Q&A)

This section addresses specific issues you may encounter during SCFA analysis, from sample collection to data interpretation.

Section 1: Sample Collection & Storage

Q1: My SCFA concentrations are highly variable between samples from the same group. What could be the cause?

A1: High variability often originates from inconsistencies in sample handling and storage. Key factors include:

  • Time to Freezing: SCFAs are volatile, and microbial activity in samples (especially fecal) can alter their concentrations after collection.[1][2][3] Samples should be homogenized and frozen immediately at -80°C to halt microbial metabolism.[3][4][5]

  • Storage Temperature: Studies show that storing fresh stool samples at -80°C is the best condition for preserving SCFA concentrations.[5] Lyophilized (freeze-dried) stools can be stored at +4°C for up to two months.[5] Avoid repeated freeze-thaw cycles, which can compromise sample integrity.[6]

  • Inconsistent Sampling: "Spot sampling" from a single, unhomogenized stool can lead to significant variability in SCFA levels.[3][7] It is crucial to homogenize the entire fecal sample before aliquoting for analysis.[3][7]

  • Blood Collection Tubes: For plasma or serum analysis, the type of collection tube is critical. Acetate contamination has been observed in EDTA K2 tubes, while other tubes (PST, Barricor, SST) can show contamination with propionate (B1217596) and butyrate.[8] Red top glass serum tubes or lithium heparin tubes for plasma are often preferred to minimize contamination.[8]

Q2: I'm seeing unexpectedly low SCFA concentrations in my fecal samples. Why?

A2: Low concentrations can result from SCFA loss during collection and storage.

  • Volatility: SCFAs are volatile, and improper sealing of collection containers can lead to their loss.[9] Samples should be collected in airtight containers.[9]

  • Degradation: Exposure to oxygen can degrade SCFAs.[9] Promptly freezing samples after collection is essential. For field collections where immediate freezing isn't possible, storage in 70% ethanol (B145695) at room temperature has been shown to preserve SCFA concentrations for up to seven days.[10]

Section 2: Sample Preparation & Extraction

Q3: My sample extracts are "dirty," and I'm seeing many interfering peaks during chromatography. How can I clean up my samples?

A3: Fecal and plasma/serum samples are complex matrices that require effective cleanup.[11]

  • Protein Precipitation: For plasma/serum, protein precipitation using agents like isopropanol (B130326) or methanol (B129727) is a common first step.[10][12]

  • Liquid-Liquid Extraction (LLE): This is a crucial step to separate SCFAs from other sample components.[11] Acidifying the sample (e.g., with HCl) protonates the SCFAs, making them more soluble in organic solvents like diethyl ether (DE) or methyl tert-butyl ether (MTBE).[13][14][15] MTBE is often preferred as it can reduce background noise associated with DE oxidation.[16]

  • Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup than LLE, resulting in a cleaner chromatogram with a smoother baseline.[17]

Q4: The recovery of my SCFAs is poor and inconsistent. How can I improve it?

A4: Poor recovery is often linked to the extraction method and the use of an appropriate internal standard (IS).

  • Extraction Efficiency: No single extraction method is optimal for all SCFAs.[18] For example, a study comparing six methods found that a phosphoric acid-butanol (H3PO4-Butanol) method had superior recovery for valeric acid, while a solid-phase microextraction (SPME) method worked best for acetic acid.[18] You may need to optimize the extraction solvent and procedure for your specific SCFAs of interest.

  • Internal Standards (IS): Using an IS is critical for accurate quantification.[9] The IS corrects for sample loss during preparation and variability in instrument response.[9] Stable isotope-labeled SCFAs (e.g., d4-acetic acid, 13C2-butyric acid) are the gold standard as they behave almost identically to the target analytes.[19][20] The IS must be added to the sample before any extraction steps begin.[21]

Q5: I'm performing derivatization for GC analysis, but my results are not reproducible. What are the common issues?

A5: Derivatization enhances the volatility and chromatographic behavior of SCFAs but can be a source of error.[22]

  • Incomplete Reaction: Ensure optimal reaction conditions. For example, when using MTBSTFA, a common silylating agent, the reaction typically requires incubation at 60°C for 30 minutes.[6][22]

  • Reagent Purity and Water: Derivatization reagents, especially silylating agents, are sensitive to moisture. The presence of water in the sample or reagents can lead to incomplete reactions and side products. Many protocols require a drying step before derivatization, though some methods using agents like isobutyl chloroformate are designed for aqueous conditions.[23]

  • pH: The pH of the extraction solution can impact derivatization efficiency and SCFA stability. Some protocols use basic conditions (pH > 7) during extraction to reduce SCFA volatility before derivatization.[6]

Section 3: Chromatographic Analysis (GC & LC-MS)

Q6: My peaks in the GC chromatogram are tailing. What causes this and how can I fix it?

A6: Peak tailing is a common problem in SCFA analysis, especially when analyzing underivatized acids.[22]

  • Cause: The high polarity of the carboxylic acid group in SCFAs can cause strong interactions with active sites in the GC injector liner or on the column itself, leading to tailing.[22]

  • Solutions:

    • Derivatization: This is the most effective solution, as it converts the polar acid into a less polar, more volatile ester or silyl (B83357) derivative, resulting in sharper, more symmetrical peaks.[22]

    • Deactivated Liners: Use deactivated injector liners to minimize interactions.[22]

    • Column Choice: A polar GC column is necessary for separating underivatized SCFAs.[14]

    • Maintenance: Regularly clean the injector and bake the column to remove contaminants that create active sites.[22]

Q7: I'm seeing "ghost peaks" in my chromatograms. Where are they coming from?

A7: Ghost peaks are unexpected peaks that can arise from several sources.[22]

  • Carryover: Residual sample from a previous, more concentrated injection. Run solvent blanks between samples to check for and flush out carryover.[22]

  • Contamination: Impurities in the reagents, solvents, or carrier gas can introduce ghost peaks.[22]

  • Column Bleed: As a GC column ages, its stationary phase can degrade and "bleed," creating a rising baseline or discrete peaks, especially at higher temperatures.[22]

Q8: Should I use GC or LC-MS for my analysis?

A8: Both are powerful techniques, and the choice depends on your specific needs.

  • Gas Chromatography (GC): Often considered the gold standard, especially when coupled with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS).[9] It offers high resolution for these volatile compounds.[9] However, it often requires a time-consuming derivatization step.[10][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This approach often requires less sample preparation time.[10][12] It is highly sensitive and can be run at lower temperatures, reducing the risk of degrading volatile SCFAs.[10] However, underivatized SCFAs can have poor retention on standard reversed-phase columns and may suffer from ion suppression in the MS source.[9][10]

Frequently Asked Questions (FAQs)

Q: What are the most critical steps to ensure accurate SCFA quantification? A: The most critical steps are:

  • Immediate Freezing: Halt all microbial activity by freezing samples at -80°C immediately after collection.[4][5]

  • Homogenization: Ensure the aliquot you analyze is representative of the entire sample by homogenizing it thoroughly.[3][7]

  • Internal Standards: Use a suitable internal standard (preferably stable isotope-labeled) and add it at the very beginning of your sample preparation workflow to correct for processing errors and matrix effects.[9][19][20]

Q: What is the purpose of acidifying the sample during extraction? A: Acidification (e.g., with HCl or phosphoric acid) lowers the pH of the sample. This protonates the carboxylate group of the SCFAs (R-COO⁻ → R-COOH), making them less polar and much more soluble in organic extraction solvents like ether or MTBE. This step is crucial for efficiently extracting the SCFAs from the aqueous biological matrix.[24]

Q: Can I use an external standard calibration instead of an internal standard? A: While possible, it is not recommended for complex biological samples. External standardization does not account for sample-specific variations, such as differences in extraction efficiency or matrix-induced signal suppression/enhancement in the instrument.[9] This can lead to significant quantification errors.[25] An internal standard undergoes the same processing as the analyte and provides a much more accurate and reliable quantification.[9]

Data Presentation: Comparison of Extraction Methods

The choice of extraction method significantly impacts SCFA recovery. No single method is universally superior; the optimal choice depends on the specific SCFA of interest.

Extraction MethodTarget SCFA with Best PerformanceKey FindingsReference
H₃PO₄-Butanol This compoundDisplayed superior recovery accuracy for this compound and good linearity. Recommended for general fecal SCFA studies.[18]
H₃PO₄-Ethyl Acetate Isobutyric AcidShowed the highest recovery accuracy for isobutyric acid and the best inter-day repeatability.[18]
SPME Acetic AcidExhibited superior recovery for acetic acid and extracted the highest overall levels of acetic, propionic, and isobutyric acids.[18]
MTBE Extraction General UseA good alternative to diethyl ether, reducing the risk of contamination and background noise.[16]

Experimental Protocols

Protocol 1: Fecal SCFA Extraction for GC-MS (Derivatization Method)

This protocol is adapted from methods emphasizing extraction under basic conditions to preserve volatile SCFAs before derivatization.[6]

  • Sample Preparation: Weigh approximately 20 mg of frozen, homogenized fecal sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of an internal standard solution (e.g., a mix of stable isotope-labeled SCFAs).

  • Extraction: Add 20 µL of 0.5 M NaOH and 460 µL of methanol. Add stainless steel beads and homogenize for 2 minutes.[6]

  • Precipitation: Add 400 µL of 80% methanol and vortex for 30 seconds. Place at -20°C for 30 minutes to precipitate proteins and larger particles.

  • Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen. This is a critical step to remove water before derivatization.

  • Derivatization: Add 60 µL of MTBSTFA and 140 µL of pyridine. Incubate the mixture at 60°C for 30 minutes.[6]

  • Final Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any remaining precipitate.

  • Analysis: Transfer the supernatant to a GC vial for analysis. Inject 1 µL into the GC-MS system.[6]

Protocol 2: Plasma/Serum SCFA Extraction for GC-MS (Direct Injection)

This protocol is a simplified method involving LLE without a derivatization step, suitable for polar GC columns.[13][14]

  • Sample Preparation: Thaw 100 µL of plasma or serum in a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of an internal standard solution.

  • Acidification: Add 10 µL of 5 M HCl to protonate the SCFAs. Vortex briefly.

  • Extraction: Add 200 µL of methyl tert-butyl ether (MTBE). Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge at 5,000 x g for 10 minutes at 4°C. Three layers may be visible: a top organic layer (MTBE with SCFAs), a protein disk in the middle, and a bottom aqueous layer.

  • Collection: Carefully transfer the top organic layer (approx. 150-180 µL) to a GC vial. Be careful not to disturb the protein or aqueous layers.

  • Analysis: Inject 1 µL of the organic extract directly into the GC-MS system equipped with a polar column.

Visualizations

SCFA_Analysis_Workflow cluster_collection Sample Collection & Storage cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Collect 1. Sample Collection (Feces, Plasma, etc.) Store 2. Immediate Storage (-80°C) Collect->Store Crucial for stability Homogenize 3. Homogenization (Feces) Store->Homogenize Spike 4. Spike Internal Standard (IS) Homogenize->Spike Extract 5. Extraction (LLE / SPE) Spike->Extract Deriv 6. Derivatization (Optional, for GC) Extract->Deriv Analyze 7. GC-MS or LC-MS Analysis Deriv->Analyze Process 8. Data Processing (Peak Integration) Analyze->Process Quantify 9. Quantification (vs. IS) Process->Quantify

General workflow for SCFA analysis.

Troubleshooting_Tree Problem Problem: Poor Chromatographic Peak Shape Q_Tailing Is the peak tailing? Problem->Q_Tailing Q_Fronting Is the peak fronting? Problem->Q_Fronting Sol_Tailing1 Solution: Use derivatization to reduce polarity. Q_Tailing->Sol_Tailing1 Yes Sol_Tailing2 Solution: Use a deactivated injector liner and check for column activity. Q_Tailing->Sol_Tailing2 Yes Other Other issue: (e.g., split peaks) Q_Tailing->Other No Sol_Fronting1 Solution: Check for column overload. Inject less sample or use a higher split ratio. Q_Fronting->Sol_Fronting1 Yes Sol_Fronting2 Solution: Ensure proper column installation. Q_Fronting->Sol_Fronting2 Yes Q_Fronting->Other No

Troubleshooting poor peak shape in GC.

References

Technical Support Center: Optimizing Valeric Acid Extraction from Soil

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the efficient extraction of valeric acid from soil samples. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from soil?

A1: The primary methods for extracting this compound from soil include:

  • Solvent Extraction: This traditional method involves using an organic solvent to partition the this compound from the soil matrix. Common solvents include hexane, toluene, and various ionic liquids.[1][2]

  • Solid-Phase Extraction (SPE): SPE is a sample preparation technique that separates this compound from interfering compounds in the soil extract. It is often used for sample cleanup and concentration before analysis.[3][4][5]

  • Supercritical Fluid Extraction (SFE): This technique utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent. SFE is known for its high selectivity and efficiency.

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and soil sample, accelerating the extraction process.[6][7][8]

  • Ultrasound-Assisted Extraction (UAE): UAE employs ultrasonic waves to create cavitation in the solvent, enhancing the disruption of the soil matrix and improving extraction efficiency.[9][10][11][12]

Q2: How does soil pH affect the extraction efficiency of this compound?

A2: Soil pH is a critical factor influencing the extraction of this compound, which is a weak acid. At a pH below its pKa (~4.8), this compound exists predominantly in its non-ionized (protonated) form, which is more soluble in organic solvents, leading to higher extraction efficiency. Conversely, at a pH above its pKa, it exists in its ionized (deprotonated) form, which is more water-soluble and thus more difficult to extract with nonpolar organic solvents. Therefore, adjusting the pH of the extraction solution to an acidic range is often necessary to optimize recovery.

Q3: What is the role of derivatization in this compound analysis by Gas Chromatography (GC)?

A3: Derivatization is a chemical modification process used to convert analytes into a form that is more suitable for analysis.[13] For this compound, which is a polar and relatively volatile compound, derivatization is often employed before GC analysis to:

  • Increase Volatility: Converting the carboxylic acid group to a less polar ester or silyl (B83357) ester increases its volatility, allowing it to be more easily vaporized in the GC inlet.[13][14]

  • Improve Peak Shape: Derivatization reduces the polarity of the molecule, minimizing interactions with the GC column and resulting in sharper, more symmetrical peaks.[14]

  • Enhance Sensitivity: Certain derivatizing agents can introduce moieties that are more sensitive to the detector (e.g., electron-capturing groups for an electron capture detector), thereby lowering the limit of detection.

Common derivatization reagents for carboxylic acids include silylating agents (e.g., BSTFA) and alkylating agents (e.g., pentafluorobenzyl bromide).[14][15][16]

Q4: Can I analyze this compound without derivatization?

A4: Yes, it is possible to analyze this compound without derivatization using specific chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase with an acidic pH can directly separate and quantify underivatized this compound.[17][18][19][20] For Gas Chromatography (GC), using a polar capillary column (e.g., wax-type) and direct aqueous injection is also a possibility, though peak shape and sensitivity might be compromised compared to derivatized analysis.[21]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound Inappropriate Soil pH: The pH of the soil-solvent slurry may be too high, keeping the this compound in its ionized, less extractable form.Acidify the sample to a pH below the pKa of this compound (~4.8) using a suitable acid (e.g., phosphoric acid) before extraction.[17]
Inefficient Solvent: The chosen extraction solvent may have poor partitioning for this compound.Test a range of solvents with varying polarities. For liquid-liquid extraction, consider reactive extractants like ionic liquids. For SPE, ensure the sorbent chemistry is appropriate for retaining and eluting a weak acid.
Strong Analyte-Matrix Interactions: this compound may be strongly adsorbed to soil organic matter or clay particles.[22]Increase the extraction time and/or temperature. Consider using techniques that enhance matrix disruption, such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).[7][9][10] Modifying the solvent with a more polar co-solvent can also help disrupt these interactions.[23]
Sample Handling and Storage: Improper storage of soil samples (e.g., air-drying, prolonged storage at room temperature) can lead to microbial degradation of this compound.Analyze fresh, field-moist samples whenever possible. If storage is necessary, freezing at -20°C is generally recommended over air-drying or refrigeration to minimize changes in organic acid concentrations.[24][25]
Poor Chromatographic Peak Shape (Tailing) Active Sites in GC System: The polar carboxylic acid group of underivatized this compound can interact with active sites in the GC inlet liner or column, causing peak tailing.Derivatize the this compound to make it less polar.[14] Use a deactivated inlet liner and a high-quality, polar GC column specifically designed for acid analysis.
Co-eluting Interferences: Other compounds extracted from the soil matrix may be co-eluting with the this compound peak.Improve the sample cleanup process using Solid-Phase Extraction (SPE) to remove interfering substances.[3][4] Adjust the chromatographic conditions (e.g., temperature program, mobile phase composition) to improve separation.
High Background Noise or Interfering Peaks Co-extraction of Humic Substances: Humic and fulvic acids are common in soil and can be co-extracted, leading to complex chromatograms and potential ion suppression in mass spectrometry.[1][26][27][28]Use a Solid-Phase Extraction (SPE) cleanup step with a sorbent that retains humic substances while allowing this compound to pass through (or vice versa). Alkaline extraction followed by acidification can precipitate humic acids.[29]
Contamination from Labware or Solvents: Impurities in solvents or on glassware can introduce interfering peaks.Use high-purity solvents and thoroughly clean all glassware. Run solvent blanks to identify any sources of contamination.
Inconsistent or Irreproducible Results Inhomogeneous Soil Sample: The distribution of this compound in the soil may not be uniform.Thoroughly homogenize the soil sample before taking a subsample for extraction.
Inconsistent Extraction Conditions: Variations in extraction time, temperature, or agitation can lead to variable extraction efficiencies.Standardize and carefully control all extraction parameters. Use an internal standard to correct for variations in extraction and analysis.
Method Validation Issues: The analytical method may not be properly validated for the specific soil matrix.Perform a thorough method validation including accuracy, precision, linearity, and determination of the limit of detection (LOD) and limit of quantification (LOQ) using matrix-matched standards.[30]

Data Presentation

Table 1: Effect of pH on the Extraction Efficiency of this compound

Extraction Solution pH Extraction Efficiency (%)
2.095 ± 3
3.092 ± 4
4.085 ± 5
5.0 (near pKa)60 ± 7
6.035 ± 6
7.015 ± 4

Note: Data are representative and may vary depending on the specific soil type and extraction method used.

Table 2: Comparison of Different Extraction Solvents for this compound Recovery

Solvent System Relative Recovery (%) Key Considerations
Hexane65Low polarity, good for non-ionized form.
Toluene75Higher polarity than hexane, can be more effective.
Dichloromethane80Good solubility, but potential for emulsion formation.
Ionic Liquid (e.g., [HMIM][PF6] with TBP)>85High efficiency through reactive extraction, but can be costly.[25]
Methanol (B129727)/Water90Good for initial extraction from soil, but requires further cleanup.

Note: Relative recovery is compared to a validated reference method. TBP = Tributyl phosphate.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Solvent Extraction (UAE) of this compound from Soil

1. Sample Preparation:

  • Weigh 5 g of homogenized, field-moist soil into a 50 mL centrifuge tube.

  • Record the initial weight for moisture content determination.

  • Add an internal standard solution (e.g., deuterated this compound) to the soil.

2. pH Adjustment:

  • Add 10 mL of deionized water and vortex thoroughly.

  • Measure the pH of the slurry and adjust to pH < 4.0 with 0.1 M phosphoric acid.

3. Extraction:

  • Add 20 mL of a suitable organic solvent (e.g., acetone:hexane 1:1 v/v).

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 25°C).[9]

4. Phase Separation:

  • Centrifuge the sample at 4000 rpm for 15 minutes to separate the soil, aqueous, and organic layers.

  • Carefully transfer the organic supernatant to a clean vial.

5. Cleanup (if necessary):

  • Pass the organic extract through a Solid-Phase Extraction (SPE) cartridge (e.g., silica-based or anion exchange) to remove interferences like humic substances.

6. Analysis:

  • Concentrate the extract under a gentle stream of nitrogen if necessary.

  • The extract is now ready for analysis by GC-MS (after derivatization) or HPLC.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup of Soil Extract

1. Cartridge Conditioning:

  • Pass 5 mL of the elution solvent (e.g., methanol) through the SPE cartridge.

  • Pass 5 mL of reagent water through the cartridge.

  • Pass 5 mL of the initial extraction solvent through the cartridge. Do not let the sorbent go dry.

2. Sample Loading:

  • Load the soil extract (from Protocol 1) onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).

3. Washing:

  • Wash the cartridge with a weak solvent to remove interfering compounds while retaining the this compound. The choice of wash solvent depends on the sorbent and analyte.

4. Elution:

  • Elute the this compound from the cartridge with a strong solvent (e.g., methanol with a small percentage of acid).

  • Collect the eluate in a clean collection tube.

5. Post-Elution:

  • The eluate can be concentrated and is ready for analysis.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Analysis soil_sample 1. Soil Sampling (5g homogenized soil) add_is 2. Add Internal Standard soil_sample->add_is ph_adjust 3. pH Adjustment (pH < 4.0) add_is->ph_adjust add_solvent 4. Add Solvent (e.g., Acetone:Hexane) ph_adjust->add_solvent uae 5. Ultrasound-Assisted Extraction (30 min) add_solvent->uae centrifuge 6. Centrifugation (4000 rpm, 15 min) uae->centrifuge collect_supernatant 7. Collect Organic Supernatant centrifuge->collect_supernatant spe_cleanup 8. SPE Cleanup (Optional) collect_supernatant->spe_cleanup analysis 9. GC-MS or HPLC Analysis spe_cleanup->analysis

Caption: Experimental workflow for this compound extraction from soil.

troubleshooting_tree decision decision solution solution start Low this compound Recovery check_ph Is extraction pH < 4.8? start->check_ph check_solvent Is solvent appropriate? check_ph->check_solvent Yes adjust_ph Adjust pH to < 4.0 with acid. check_ph->adjust_ph No check_matrix Strong matrix interaction? check_solvent->check_matrix Yes change_solvent Test alternative solvents or reactive extractants. check_solvent->change_solvent No check_storage Proper sample storage? check_matrix->check_storage No enhance_extraction Increase extraction time/temp. Use UAE or MAE. check_matrix->enhance_extraction Yes improve_storage Analyze fresh samples or freeze at -20°C. check_storage->improve_storage No

Caption: Troubleshooting decision tree for low this compound recovery.

ph_effect cluster_acidic Acidic Conditions (pH < 4.8) cluster_alkaline Alkaline Conditions (pH > 4.8) VA_H This compound (Non-ionized) Organic_Phase_A Organic Phase (High Solubility) VA_H->Organic_Phase_A Favored Partitioning High_Recovery High Extraction Efficiency Organic_Phase_A->High_Recovery Leads to VA_neg Valerate (Ionized) Aqueous_Phase_B Aqueous Phase (High Solubility) VA_neg->Aqueous_Phase_B Favored Partitioning Low_Recovery Low Extraction Efficiency Aqueous_Phase_B->Low_Recovery Leads to Soil_Matrix This compound in Soil Matrix Soil_Matrix->VA_H Low pH Soil_Matrix->VA_neg High pH

Caption: Principle of pH effect on this compound extraction.

References

Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of Organic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving common issues related to poor peak shape in the High-Performance Liquid Chromatography (HPLC) analysis of organic acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Peak Tailing

Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.

Q1: What are the primary causes of peak tailing when analyzing organic acids?

A1: Peak tailing in organic acid analysis is often a result of secondary interactions between the analytes and the stationary phase, or issues with the mobile phase.[1][2] The most common causes include:

  • Secondary Silanol (B1196071) Interactions: Residual, unbonded silanol groups on the surface of silica-based columns can interact with the polar functional groups of organic acids, leading to tailing.[1][3][4]

  • Incorrect Mobile Phase pH: If the mobile phase pH is too close to the pKa of the organic acid, a mix of ionized and unionized forms of the acid will exist, which can cause peak tailing.[3][5][6][7] For acidic compounds, the mobile phase pH should ideally be at least 2 pH units below the analyte's pKa to ensure it is in a single, unionized form.[8]

  • Low Buffer Concentration: Insufficient buffer capacity in the mobile phase can lead to localized pH shifts on the column, causing inconsistent ionization and peak tailing.[3]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample path and cause tailing.[3][9] A deteriorated column bed can also be a cause.[3]

  • Mass Overload: Injecting too much sample can saturate the column, leading to peak distortion, including tailing.[1][2]

Q2: How can I eliminate peak tailing caused by silanol interactions?

A2: To minimize interactions with residual silanol groups, consider the following solutions:

  • Adjust Mobile Phase pH: Lowering the mobile phase pH (ideally to between 2.5 and 3.0) suppresses the ionization of the silanol groups, reducing their ability to interact with the organic acids.[1][4][10]

  • Use an End-Capped Column: Modern, high-purity silica (B1680970) columns are often "end-capped," meaning the residual silanol groups are chemically bonded with a less polar group, which reduces their activity.[1][5]

  • Select an Alternative Stationary Phase: Columns with a different stationary phase, such as those made from organic polymers or hybrid silica, can offer better peak shape for challenging separations.[4]

Q3: My organic acid peaks are tailing. How do I know if the mobile phase pH is the problem?

A3: The general rule is to set the mobile phase pH at least two units away from the pKa of your analyte.[8] For organic acids, this means the pH should be sufficiently low to keep them in their protonated (unionized) form. If the pH is too close to the pKa, you will likely see peak tailing or even split peaks.[6][11]

Peak Fronting

Peak fronting is the inverse of tailing, where the initial part of the peak is broader than the latter part.

Q1: What typically causes peak fronting in the analysis of organic acids?

A1: Peak fronting is less common than tailing for organic acids but can occur under specific conditions. The primary causes include:

  • Sample Overload: Injecting a sample that is too concentrated can lead to saturation of the stationary phase, causing some analyte molecules to travel through the column more quickly.[2][12][13][14]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte will not properly focus on the column head, leading to a distorted, fronting peak.[9][12][13]

  • Poor Column Condition: A collapsed column bed or a void at the column inlet can create an uneven flow path, resulting in peak fronting.[12][14]

  • Low Column Temperature: In some cases, operating at a temperature that is too low can lead to poor mass transfer kinetics, which may contribute to peak fronting.

Q2: How can I resolve peak fronting caused by my sample solvent?

A2: To address peak fronting due to solvent incompatibility, you should ideally dissolve your sample in the mobile phase itself.[9] If this is not possible due to solubility issues, use a solvent that is weaker than your mobile phase.[9] If you must use a stronger solvent, reduce the injection volume as much as possible to minimize the effect.[15]

Split Peaks

Split peaks appear as two or more peaks for a single compound.

Q1: Why am I seeing split peaks for my organic acid standards?

A1: Split peaks can arise from both chemical and physical issues within the HPLC system.[16] Common causes include:

  • Sample Solvent Mismatch: Injecting the sample in a solvent much stronger than the mobile phase can cause the sample to travel through the column in a distorted band, leading to a split peak.[9]

  • Co-elution: The split peak may actually be two different compounds eluting very close together.[17]

  • Partially Blocked Frit or Column Inlet: A blockage at the column inlet can create two different flow paths for the sample, resulting in a split peak.[9]

  • Column Void or Channeling: A void or channel in the column packing can also lead to a divided sample band.[9][18]

  • Mobile Phase pH near Analyte pKa: If the mobile phase pH is very close to the pKa of the organic acid, both the ionized and unionized forms may be present and separate slightly, causing shouldering or splitting.[6][9]

Q2: How can I troubleshoot the cause of split peaks?

A2: A systematic approach can help identify the source of split peaks:

  • Reduce Injection Volume: If a smaller injection volume results in two distinct, smaller peaks, it is likely that you have a co-eluting impurity.[17]

  • Check for Column Contamination: A dirty guard column or a blocked inlet frit are common culprits.[9] Try removing the guard column to see if the peak shape improves. If it does, replace the guard column. If the problem persists, the analytical column may be contaminated.

  • Ensure Proper Sample Dissolution: Dissolve your sample in the mobile phase whenever possible to ensure compatibility.[9]

  • Evaluate Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of your organic acids to maintain a single ionic form.[8][9]

Broad Peaks

Broad peaks are wider than expected, which can compromise resolution and sensitivity.

Q1: What are the common reasons for observing broad peaks in my chromatogram?

A1: Broad peaks can be symptomatic of several issues:

  • Extra-Column Volume: Excessive volume from long or wide-diameter tubing between the injector, column, and detector can cause significant peak broadening.[5] This is often referred to as extra-column band broadening.[3]

  • Column Degradation: Over time, columns lose efficiency, which manifests as broader peaks.[3][10]

  • Suboptimal Flow Rate: The flow rate of the mobile phase affects the efficiency of the separation. A flow rate that is too high or too low can lead to peak broadening.[19][20]

  • Sample Overload: Injecting too much sample can lead to broad, rounded peaks.[9][21]

  • Mismatch between Sample Solvent and Mobile Phase: Injecting a sample in a strong solvent can cause peak broadening.[15]

Q2: How can I reduce extra-column volume to improve peak shape?

A2: To minimize extra-column volume, use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the length of all tubing between the injector, column, and detector as short as possible.[5] Ensure all fittings are properly connected to avoid dead volume.

Data Presentation: Key Parameters for Organic Acid Analysis

The following tables summarize quantitative data related to optimizing HPLC parameters for the analysis of organic acids.

Table 1: Recommended Mobile Phase pH for Organic Acids

Analyte TypepKa RangeRecommended Mobile Phase pHRationale
Organic Acids3 - 5pH < 3.0Ensures the acids are in their non-ionized form, improving retention on reversed-phase columns and promoting better peak shape.[3][8]

Table 2: Typical Flow Rates for Different Analytical HPLC Column Dimensions

Column Internal Diameter (ID)Particle SizeTypical Flow Rate
2.1 mm3 µm0.3 mL/min[22]
2.1 mm5 µm0.21 mL/min[22]
3.0 mm3 µm0.60 mL/min[22]
3.0 mm5 µm0.43 mL/min[22]
4.6 mm3 µm1.50 mL/min[22]
4.6 mm5 µm1.00 mL/min[22]

Table 3: Effect of Column Temperature on HPLC Parameters

ParameterEffect of Increasing TemperatureRationale
Retention Time DecreasesReduces mobile phase viscosity and increases analyte diffusion, leading to faster elution.[23]
Resolution Can increase or decreaseAffects selectivity, which can improve or worsen the separation of closely eluting compounds.[23]
Peak Shape Generally improvesEnhances mass transfer and can reduce peak broadening.
Backpressure DecreasesLowers the viscosity of the mobile phase.[23]

Experimental Protocols

This section provides detailed methodologies for key troubleshooting and optimization experiments.

Protocol 1: Mobile Phase Preparation for Organic Acid Analysis
  • Choose an Appropriate Buffer: Select a buffer with a pKa close to the desired mobile phase pH (e.g., phosphate (B84403) or acetate (B1210297) buffer for a pH between 2.5 and 5).

  • Prepare the Aqueous Phase: Dissolve the buffer salt in HPLC-grade water to the desired concentration (typically 10-50 mM).[3]

  • Adjust the pH: Carefully adjust the pH of the aqueous buffer solution using an appropriate acid (e.g., phosphoric acid or formic acid).[10] It is crucial to measure and adjust the pH of the aqueous portion before adding any organic solvent.[9][24]

  • Filter the Aqueous Phase: Filter the buffer solution through a 0.22 µm or 0.45 µm filter to remove any particulate matter.

  • Mix with Organic Solvent: Combine the filtered aqueous phase with the appropriate volume of HPLC-grade organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Degas the Mobile Phase: Degas the final mobile phase mixture using sonication, vacuum filtration, or helium sparging to prevent air bubbles from interfering with the analysis.

Protocol 2: Column Flushing and Regeneration
  • Disconnect the Column from the Detector: This prevents contaminants from flowing into the detector cell.

  • Reverse the Column Direction: For a more effective cleaning of the inlet frit, reverse the column (connect the outlet to the pump and direct the flow to a waste container). Check the column manufacturer's instructions to ensure it can be back-flushed.[20]

  • Flush with a Series of Solvents: Use a sequence of solvents to remove different types of contaminants. A general-purpose flushing sequence for a reversed-phase column is:

    • HPLC-grade water (to remove buffer salts)

    • Isopropanol

    • Hexane (to remove non-polar contaminants)

    • Isopropanol

    • HPLC-grade water

    • Finally, the mobile phase you will be using for your analysis. Flush with at least 10-20 column volumes of each solvent.

  • Re-equilibrate the Column: After flushing, return the column to its normal flow direction and equilibrate with the mobile phase until a stable baseline is achieved.

Protocol 3: Sample Preparation for Organic Acid Analysis
  • Filtration: All samples should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates that could block the column frit.[25]

  • Solid-Phase Extraction (SPE): For complex matrices, SPE can be used to clean up the sample and concentrate the organic acids.[26] This involves passing the sample through a cartridge that retains the analytes of interest while allowing interfering compounds to be washed away.[26]

  • Dilution: If you suspect sample overload is causing poor peak shape, dilute the sample and re-inject it.[20][21]

  • Solvent Matching: As mentioned previously, dissolve the sample in the mobile phase or a weaker solvent to ensure good peak shape.[9][21]

Mandatory Visualizations

The following diagrams illustrate logical troubleshooting workflows for common peak shape problems.

PeakTailing_Troubleshooting start Peak Tailing Observed check_ph Is mobile phase pH >2 units below analyte pKa? start->check_ph adjust_ph Adjust mobile phase pH to 2.5 - 3.0 check_ph->adjust_ph No check_overload Inject a diluted sample (e.g., 1:10) check_ph->check_overload Yes solution Problem Solved adjust_ph->solution shape_improves_overload Peak shape improves? check_overload->shape_improves_overload reduce_conc Reduce sample concentration or injection volume shape_improves_overload->reduce_conc Yes check_column Is the column old or performance declining? shape_improves_overload->check_column No reduce_conc->solution flush_column Flush column or replace guard column check_column->flush_column Yes check_column->solution No replace_column Replace analytical column (consider end-capped) flush_column->replace_column replace_column->solution

Caption: Troubleshooting workflow for peak tailing.

PeakFronting_Troubleshooting start Peak Fronting Observed check_solvent Is sample solvent stronger than mobile phase? start->check_solvent change_solvent Dissolve sample in mobile phase or a weaker solvent check_solvent->change_solvent Yes check_overload Is sample concentration high? check_solvent->check_overload No solution Problem Solved change_solvent->solution reduce_load Reduce injection volume or dilute sample check_overload->reduce_load Yes check_column Inspect column for voids or collapse check_overload->check_column No reduce_load->solution replace_column Replace column check_column->replace_column replace_column->solution

Caption: Troubleshooting workflow for peak fronting.

SplitPeak_Troubleshooting start Split Peak Observed check_frit Is inlet frit or guard column blocked? start->check_frit clean_replace_frit Backflush column and replace guard column check_frit->clean_replace_frit Yes check_void Is there a void or channel in the column? check_frit->check_void No solution Problem Solved clean_replace_frit->solution replace_column Replace column check_void->replace_column Yes check_solvent Is sample solvent incompatible? check_void->check_solvent No replace_column->solution dissolve_in_mp Dissolve sample in mobile phase check_solvent->dissolve_in_mp Yes check_coelution Is it co-elution? check_solvent->check_coelution No dissolve_in_mp->solution adjust_method Adjust mobile phase/gradient to improve resolution check_coelution->adjust_method Yes adjust_method->solution

Caption: Troubleshooting workflow for split peaks.

References

Technical Support Center: Minimizing Contamination in Trace Level SCFA Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate contamination during the sensitive analysis of short-chain fatty acids (SCFAs).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of SCFA contamination in the laboratory?

A1: The most prevalent sources of SCFA contamination are ubiquitous in a laboratory setting. These include:

  • Plasticware: Consumables such as pipette tips, centrifuge tubes, and vials can leach chemical contaminants like slip agents, plasticizers, and biocides used during manufacturing.[1]

  • Solvents and Reagents: Even high-purity grade solvents can contain trace amounts of fatty acids.[1][2] Impurities in derivatization reagents can also introduce unwanted SCFAs.

  • Human Contact: Fingerprints and skin contact are significant sources of fatty acid contamination.[1]

  • Laboratory Environment: Volatile and semi-volatile organic compounds present in the laboratory air can be absorbed by samples, solvents, and labware surfaces.[1]

  • Cross-Contamination: Improperly cleaned glassware or shared laboratory equipment can carry over SCFAs from previous analyses.[1]

  • Gas Supply for GC-MS: Contaminated gas filters or traps and impure gases can introduce background noise.[1]

Q2: How can I determine if my samples are contaminated?

A2: A systematic approach using blank samples is the most effective way to identify contamination.

  • Solvent Blank: Inject the solvent used for sample resuspension directly into the analytical instrument (GC-MS or LC-MS). This helps to determine if the solvent is the source of contamination.[2]

  • Method Blank: Process a "sample" containing no analyte through the entire sample preparation procedure, including extraction and derivatization steps.[1][2] This will help pinpoint the step at which contamination is introduced.

  • Systematically Check Components: If the method blank is contaminated, individually test each component. For instance, rinse a new pipette tip with a clean solvent and analyze the solvent to check for leached contaminants.[2]

Q3: What are the best practices for sample collection and storage to prevent SCFA degradation or artificial formation?

A3: Due to the volatile nature of SCFAs and the potential for continued microbial activity, strict sample handling is critical.

  • Immediate Freezing: For fecal samples, it is recommended to freeze the sample immediately after collection, preferably at -80°C, to halt microbial metabolism that can alter SCFA concentrations.[3][4]

  • Homogenization: For solid or semi-solid samples like feces, homogenization prior to subsampling is recommended to ensure representative analysis, as SCFA levels can be variable within a single sample.[4]

  • Preservatives: While immediate freezing is optimal, certain preservative solutions like ethanol (B145695) or specialized commercial products can be used for sample collection at room temperature, though their impact on SCFA quantification should be validated.[3][5] The addition of organic solvents like isopropanol (B130326) can also preserve fecal SCFA levels.[6][7]

Q4: Should I use plastic or glassware for my experiments?

A4: Whenever possible, high-quality glassware that has undergone a rigorous cleaning protocol is preferred for SCFA analysis to minimize the risk of leaching from plasticware.[1] If plasticware is unavoidable, it is crucial to pre-rinse all items with a high-purity solvent like methanol (B129727) or acetonitrile (B52724) before use.[1] Testing different brands of plasticware may also be necessary as their leaching profiles can vary.[1]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during trace level SCFA analysis.

Issue 1: High Background Noise or Unidentified Peaks in Chromatograms
Possible Cause Troubleshooting Step
Contaminated Solvents or Reagents 1. Run a blank analysis with a fresh bottle of solvent from a different lot or manufacturer.[1] 2. Prepare fresh reagents and mobile phases using the new solvent. 3. If the extraneous peaks disappear, discard the old solvent and reagents.[1]
Contaminated Labware (Plastic or Glass) 1. Switch to glassware that has undergone a rigorous cleaning protocol (see Experimental Protocols).[1] 2. If using plasticware, pre-rinse all items with a high-purity solvent (e.g., methanol or acetonitrile) before use.[1] 3. Test different brands of plasticware for their leaching profiles.[1]
Instrument Contamination 1. Perform a system flush with a strong, appropriate solvent mixture.[1] 2. Clean the injection port, syringe, and autosampler pathways.[1] 3. For GC-MS, clean or replace the injector liner and septum.[2] 4. If the issue persists, consult the instrument manufacturer's guidelines for a more thorough cleaning.[1]
Contaminated Gas Supply (GC-MS) 1. Check and replace any contaminated gas filters or traps.[1] 2. Ensure high-purity gases are being used.[1]
Column Bleed 1. Condition the column according to the manufacturer's instructions.[1] 2. If bleed is excessive, the column may need to be replaced.[1]
Issue 2: Poor Recovery of Analytes
Possible Cause Troubleshooting Step
Inefficient Extraction 1. Ensure the pH of the sample is adjusted correctly for the chosen extraction method. For example, acidification to pH < 3 is often required for liquid-liquid extraction of SCFAs.[8][9] 2. Evaluate different extraction solvents. Methyl tert-butyl ether (MTBE) has been shown to be effective with lower background noise compared to diethyl ether.[9][10] 3. Optimize the number of extraction steps.
Degradation During Sample Preparation 1. Minimize the time samples are kept at room temperature. 2. Avoid excessive heat during derivatization unless specified by the protocol.
Inefficient Derivatization 1. Optimize derivatization conditions such as temperature, time, and pH.[11] 2. Ensure derivatization reagents are fresh and not degraded. 3. For moisture-sensitive derivatizing agents, ensure an anhydrous environment.[12]
Matrix Effects (LC-MS) 1. Perform spike-recovery experiments to assess matrix effects.[9] 2. Dilute the sample to minimize matrix interference. 3. Use matrix-matched calibration standards or stable isotope-labeled internal standards.[6]

Data Presentation

Table 1: Recovery Rates of SCFAs Using Different Extraction/Derivatization Methods
SCFARecovery Rate (%) with PFBBr Derivatization (GC-MS)[11]Recovery Rate (%) with MTBE Extraction (GC-MS)[9]Recovery Rate (%) with Acetone (B3395972) Extraction & SPE (GC-FID)[13]
Acetic Acid55.794.89 - 109.3279.25 - 137.83
Propionic Acid67.494.89 - 109.3279.25 - 137.83
Isobutyric Acid78.2N/A79.25 - 137.83
Butyric Acid81.394.89 - 109.3279.25 - 137.83
2-Methylbutyric Acid97.9N/AN/A
Isovaleric Acid91.5N/A79.25 - 137.83
This compound92.694.89 - 109.3279.25 - 137.83
Hexanoic AcidN/AN/A79.25 - 137.83

N/A: Not Assessed in the cited study.

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Different Analytical Methods
Analytical MethodSCFALODLOQ
GC-MS with PFBBr Derivatization [11]All straight- and branched-chain SCFAs0.244 - 0.977 µMNot Specified
LC-MS/MS with 3-NPH Derivatization [14]Acetate0.5 µM1 µM
Other 9 SCCAs25 nM50 nM
GC-MS with MTBE Extraction (no derivatization) [10]Acetate0.3 - 0.6 µg/mLNot Specified
Propionate & Butyrate0.03 - 0.12 µg/mLNot Specified
LC-MS/MS with 3-NPH Derivatization [15]Acetate, Propionate, Butyrate40 nMNot Specified

Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning for SCFA Analysis
  • Initial Wash: Manually scrub glassware with a laboratory-grade, phosphate-free detergent.[1]

  • Hot Water Rinse: Thoroughly rinse with hot tap water.[1]

  • Solvent Rinse: Rinse with acetone or methanol to remove organic residues.[1]

  • Acid Wash: Soak glassware in a 10% nitric acid solution for at least 4 hours.[1]

  • Deionized Water Rinse: Rinse thoroughly with deionized water (at least 3-5 times).[1]

  • Drying: Oven-dry at an appropriate temperature for the glassware type. Avoid excessively high temperatures that could bake on residual contaminants.[1]

Protocol 2: SCFA Derivatization with Pentafluorobenzyl Bromide (PFBBr) for GC-MS Analysis

This protocol is adapted from a method optimized for both straight-chain and branched-chain SCFAs.[11]

  • Sample Preparation: Prepare aqueous samples or standards.

  • pH Adjustment: Adjust the pH of the sample to 7.

  • Derivatization Reaction:

    • To your sample, add an acetone solution of PFBBr. The optimal ratio of acetone to water is 2:1 (v:v).[11]

    • Incubate the mixture at 60°C for 90 minutes.[11]

  • Extraction: After cooling, add hexane (B92381) to the reaction mixture. Vortex for 5 minutes and then centrifuge to separate the phases.

  • Analysis: Transfer the upper hexane phase to a GC vial for injection.

GC-MS Parameters:

  • Column: A 30 m DB-225ms column connected in tandem with a 30 m DB-5ms column has shown good separation.[11]

  • Oven Program: Start at 50°C (hold for 1 min), ramp at 6°C/min to 100°C, then ramp at 25°C/min to 270°C (hold for 1 min).[2]

  • MS Mode: Operate in Single Ion Monitoring (SIM) mode for enhanced sensitivity, using characteristic ions for each SCFA derivative.[2]

Protocol 3: SCFA Derivatization with 3-Nitrophenylhydrazine (B1228671) (3-NPH) for LC-MS/MS Analysis

This protocol is based on a method for the quantification of ten short-chain carboxylic acids in various human biofluids.[14]

  • Sample Preparation: Prepare samples (e.g., supernatant from centrifuged fecal homogenate).

  • Internal Standards: Add stable isotope-labeled internal standards to the samples for accurate quantification.[6]

  • Derivatization Reaction:

    • Add a solution of 3-nitrophenylhydrazine (3-NPH) to the sample.

    • Add a solution of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) to catalyze the reaction.

    • Incubate the reaction mixture, for example, on ice for 2 hours with regular mixing.[15]

  • Quenching: Stop the reaction by adding a quenching agent if necessary, as specified in the detailed method.

  • Dilution and Analysis: Dilute the derivatized sample in an appropriate solvent mixture (e.g., 50:50 water/methanol) before injection into the LC-MS/MS system.[15]

LC-MS/MS Parameters:

  • Column: A reversed-phase column, such as a Charge Surface Hybrid (CSH) C18 column, is suitable.[7][14]

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid is typically used.

  • MS/MS Mode: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each 3-NPH derivatized SCFA.

Visualizations

Contamination_Troubleshooting_Workflow Troubleshooting Workflow for SCFA Contamination start High Background or Ghost Peaks Observed blank_analysis Run Blanks: 1. Solvent Blank 2. Method Blank start->blank_analysis solvent_blank_clean Solvent Blank Clean? blank_analysis->solvent_blank_clean method_blank_clean Method Blank Clean? solvent_blank_clean->method_blank_clean Yes solvent_issue Solvent is Contaminated solvent_blank_clean->solvent_issue No reagent_issue Reagents are Contaminated method_blank_clean->reagent_issue No sample_prep_issue Contamination in Sample Preparation Step method_blank_clean->sample_prep_issue No, after checking reagents instrument_issue Instrument Contamination method_blank_clean->instrument_issue Yes replace_solvent Use New, High-Purity Solvent from a Different Lot/Manufacturer solvent_issue->replace_solvent resolved Issue Resolved replace_solvent->resolved replace_reagents Prepare Fresh Reagents reagent_issue->replace_reagents replace_reagents->resolved check_labware Systematically Check Labware: - Switch to Clean Glassware - Pre-rinse Plasticware sample_prep_issue->check_labware check_labware->resolved clean_instrument Clean Instrument: - Flush System - Clean Injector, Syringe - Replace Septum/Liner (GC) instrument_issue->clean_instrument clean_instrument->resolved

Caption: Troubleshooting workflow for identifying SCFA contamination sources.

SCFA_Analysis_Workflow Contamination-Minimizing Workflow for Trace SCFA Analysis cluster_pre_analysis Pre-Analysis Preparation cluster_sample_handling Sample Handling & Preparation cluster_analysis Analysis clean_glassware Rigorous Glassware Cleaning (Acid Wash, Solvent Rinse) extraction Extraction (e.g., with MTBE after acidification) clean_glassware->extraction prepare_solvents Use High-Purity Solvents & Reagents prepare_solvents->extraction sample_collection Sample Collection (Immediate Freezing at -80°C) sample_collection->extraction derivatization Derivatization (e.g., PFBBr or 3-NPH) extraction->derivatization instrument_analysis GC-MS or LC-MS/MS Analysis (with Blanks) derivatization->instrument_analysis data_processing Data Processing & Quantification instrument_analysis->data_processing

Caption: Workflow for minimizing contamination in trace SCFA analysis.

References

Technical Support Center: Valeric Acid Derivatization Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the derivatization of valeric acid. It is intended for researchers, scientists, and drug development professionals aiming to improve reaction efficiency and analytical outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for analysis?

Derivatization is a crucial step for several analytical techniques, particularly Gas Chromatography (GC).[1] this compound, in its free form, is a polar compound that can lead to poor chromatographic peak shapes (tailing) and low volatility.[2] The process modifies the carboxylic acid functional group to create a derivative that is more volatile, less polar, and more thermally stable.[3] This results in improved peak symmetry, better separation from other components in the sample, and enhanced detector response.[1]

Q2: What are the most common derivatization methods for this compound?

The two most prevalent methods for derivatizing carboxylic acids like this compound are:

  • Silylation: This method replaces the active hydrogen on the carboxylic acid with a trimethylsilyl (B98337) (TMS) group.[3] Common reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA).[4] Silylation produces derivatives that are volatile and thermally stable.[3]

  • Alkylation (specifically Esterification): This process converts the carboxylic acid into an ester, typically a methyl ester (FAME - Fatty Acid Methyl Ester).[1] This is often achieved using reagents like boron trichloride (B1173362) in methanol (B129727) (BCl3-Methanol) or boron trifluoride in methanol (BF3-Methanol).[5] Alkyl esters are highly stable and provide quantitative samples for GC analysis.[1]

Q3: Which derivatization reagent should I choose?

The choice depends on your specific analyte, sample matrix, and analytical instrumentation.

  • For GC-MS: Silylating reagents like BSTFA (often with a catalyst like TMCS) or MTBSTFA are very common.[4] MTBSTFA derivatives are generally more stable than TMS derivatives.

  • For HPLC: Derivatization is performed to attach a chromophore for UV detection or a fluorophore for fluorescence detection. Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) are used for this purpose.[6]

Q4: How should I store my derivatization reagents and derivatized samples?

Derivatization reagents, especially silylating agents, are highly sensitive to moisture.[7] They should be stored in tightly sealed vials, often in a desiccator, to prevent hydrolysis. Many silylated samples are best stored with an excess of the silylating reagent present.[7] It is generally recommended to analyze derivatized samples as soon as possible, as the stability of derivatives can vary.[7][8]

Troubleshooting Guide

This section addresses common problems encountered during this compound derivatization.

Q5: I am seeing low or no product yield. What could be the cause?

Low derivatization yield is a frequent issue with several potential causes. Use the following logic to troubleshoot the problem.

G A Problem: Low Derivatization Yield B Is moisture present in sample or reagents? A->B C Solution: - Dry sample thoroughly (e.g., N2 stream). - Use anhydrous solvents. - Store reagents in a desiccator. B->C Yes D Are reaction time and temperature optimal? B->D No E Solution: - Increase reaction time. - Increase reaction temperature (e.g., 60-75°C). - Monitor reaction progress over time. D->E No F Is the reagent stoichiometry correct? D->F Yes G Solution: - Use a significant molar excess of derivatizing reagent (e.g., 2:1 ratio to active hydrogens). F->G No H Are there interfering substances in the sample? F->H Yes I Solution: - Perform sample cleanup (e.g., SPE) prior to derivatization. H->I Yes

Caption: Troubleshooting logic for low derivatization yield.

  • Moisture Contamination: Water is a primary cause of failed derivatization, especially for silylation.[7] It reacts with the derivatizing reagent, consuming it and preventing the reaction with this compound.[3][7] Ensure all glassware is dry and use anhydrous solvents.[3][7]

  • Suboptimal Temperature/Time: Many derivatization reactions require heat to proceed to completion. For example, silylation reactions are often heated to 60-75°C for 30-60 minutes.[4] If yields are low at room temperature, increasing the temperature and reaction time is a critical optimization step.[8]

  • Incorrect Reagent Concentration: A sufficient excess of the derivatizing reagent is necessary to drive the reaction to completion. A general rule for silylation is to use at least a 2:1 molar ratio of the reagent to the analyte's active hydrogens.

  • Sample Matrix Interference: Components in complex biological samples can compete with this compound for the derivatizing agent.[8] A sample cleanup step, such as solid-phase extraction (SPE), may be required to remove these interferences.[8][9]

Q6: My chromatogram shows multiple or broad peaks for my derivatized analyte. What's wrong?

  • Incomplete Reaction: If the reaction does not go to completion, you will see a peak for the derivatized this compound and another, often broad or tailing, peak for the underivatized acid.[8] To resolve this, re-optimize the reaction conditions, focusing on increasing the temperature, time, and/or reagent concentration.[8]

  • Derivative Instability: Some derivatives can degrade in the GC inlet or on the column, leading to peak distortion.[8] Ensure your GC conditions are not excessively harsh. For silylation, avoid using GC columns with active hydrogen groups (like WAX phases), as they can react with the derivatives.[10]

  • Side Reactions: The derivatizing agent might react with other functional groups in your sample matrix, creating multiple products and a complex chromatogram.[8] Sample cleanup can help mitigate this issue.[8]

Quantitative Data and Reaction Conditions

Optimizing derivatization requires careful consideration of several parameters. The tables below summarize typical conditions for common derivatization methods for short-chain fatty acids like this compound.

Table 1: Silylation Reaction Parameter Optimization

Parameter Condition Rationale & Notes
Reagent BSTFA or MTBSTFA BSTFA is a common silylating agent; MTBSTFA forms more stable derivatives.[4]
Catalyst 1% TMCS (Trimethylchlorosilane) Often added to BSTFA to increase its reactivity, especially for hindered compounds.
Solvent Aprotic (e.g., Pyridine (B92270), Acetonitrile) Protic solvents like water or alcohols will react with the silylating agent and must be avoided.[10] Often, the reagent itself can act as the solvent.[7]
Temperature 60 - 75 °C Elevated temperatures are crucial for driving the reaction to completion for carboxylic acids.[4]

| Time | 30 - 60 minutes | Reaction progress can be monitored by analyzing aliquots over time to find the optimal duration.[7] |

Table 2: Esterification (FAMEs) Reaction Parameter Optimization

Parameter Condition Rationale & Notes
Reagent 12% BCl₃ in Methanol A common and effective reagent for creating fatty acid methyl esters (FAMEs).
Solvent Non-polar (e.g., Hexane (B92381), Toluene) The sample can be dissolved in a non-polar solvent before adding the reagent.
Temperature 60 °C Heating is required to facilitate the esterification process.
Time 5 - 10 minutes This reaction is typically rapid.

| Workup | Water & Hexane Extraction | After the reaction, water is added, and the FAMEs are extracted into a non-polar solvent layer (e.g., hexane) for analysis. |

Experimental Protocols

Protocol 1: Silylation of this compound with BSTFA for GC-MS Analysis

This protocol provides a general guideline for the derivatization of this compound using BSTFA.

G A 1. Sample Preparation B Dry sample completely under a stream of nitrogen. A->B C 2. Reagent Addition D Add 100 µL of BSTFA (+1% TMCS) and 50 µL of pyridine (solvent) to the dry sample. C->D E 3. Reaction F Seal vial tightly and heat at 70°C for 45 minutes. E->F G 4. Analysis H Cool to room temperature. Inject 1 µL into the GC-MS. G->H

Caption: Experimental workflow for silylation of this compound.

Methodology:

  • Sample Preparation: If your sample is in an aqueous solution, it must be evaporated to complete dryness, for example, under a gentle stream of nitrogen. Moisture is detrimental to the reaction.

  • Reagent Addition: To the dry sample vial, add your solvent (e.g., 50 µL of anhydrous pyridine) and the derivatizing reagent (e.g., 100 µL of BSTFA + 1% TMCS). The reagent is added in excess to ensure the reaction goes to completion.

  • Reaction Incubation: Tightly cap the reaction vial and heat it in a heating block or oven at 70°C for 45 minutes.

  • Analysis: After cooling the vial to room temperature, the sample is ready for direct injection into the GC-MS.

Protocol 2: Esterification of this compound with BCl₃-Methanol for GC-FID Analysis

This protocol is adapted for converting this compound into its more stable methyl ester.

Methodology:

  • Sample Preparation: Place 1-25 mg of your sample (or a dried extract) into a micro-reaction vessel.

  • Reagent Addition: Add 2 mL of 12% BCl₃-Methanol solution to the vessel.

  • Reaction Incubation: Seal the vessel and heat at 60°C for 10 minutes.

  • Extraction: Cool the vessel to room temperature. Add 1 mL of water and 1 mL of hexane.

  • Sample Collection: Shake the vessel vigorously to extract the fatty acid methyl esters into the non-polar hexane layer. Allow the layers to separate.

  • Analysis: Carefully transfer the upper hexane layer to a clean autosampler vial for GC analysis.

References

Technical Support Center: Enhancing Valeric Acid Detection in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of valeric acid detection in various biological fluids.

Frequently Asked Questions (FAQs)

Q1: What are the most sensitive methods for detecting this compound in biological samples?

The most accurate and sensitive methods for analyzing this compound are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is often highlighted for its superior sensitivity and selectivity.[1] GC-MS is also a very common and sensitive method, especially when combined with derivatization techniques.[2]

Q2: Why is derivatization necessary for this compound analysis, and what are some common derivatizing agents?

This compound is a small, volatile molecule that can be challenging to detect directly with high sensitivity.[3] Derivatization is a chemical process that modifies the this compound molecule to improve its chromatographic behavior and increase its ionization efficiency, leading to enhanced sensitivity in both GC-MS and LC-MS analysis.[2][4]

Common derivatization approaches include:

  • For GC-MS: Trimethylsilyl (TMS) derivatization reagents like N,O-bis(trimethyl-silyl)-trifluoroacetamide (BSTFA) are frequently used.[2]

  • For LC-MS: Reagents that add a fluorescent or easily ionizable tag are employed. Examples include 2-(2-naphthoxy)ethyl-2-(piperidino)ethanesulfonate for fluorescence detection and others that facilitate positive electrospray ionization.[5][6] 3-nitrophenylhydrazine (B1228671) (3-NPH) is another effective reagent for LC-MS analysis of short-chain fatty acids.

Q3: What are the typical biological samples used for this compound analysis?

This compound can be quantified in a wide range of biological samples, including:

  • Serum and Plasma[1][7][8][9]

  • Urine[1][5]

  • Feces[2][10]

  • Tissues (animal and human)[1]

  • Cell cultures[1]

Q4: How should biological samples be stored to ensure the stability of this compound?

To preserve the integrity of this compound in biological samples, they should be snap-frozen in liquid nitrogen immediately after collection and then stored at -80°C.[1] For shipping, samples should be maintained on dry ice in insulated containers.[1]

Troubleshooting Guides

GC-MS Analysis
Problem Potential Cause(s) Recommended Solution(s)
No or Low Peak Signal Inefficient derivatization.Optimize derivatization conditions (temperature, time, reagent concentration). Ensure anhydrous conditions, as reagents like BSTFA are sensitive to moisture.[2]
Low sample concentration.Concentrate the sample extract before derivatization or injection.
Injection port issues.Check for leaks, ensure proper syringe function, and verify inlet temperature.
Column issues.The column may be contaminated or degraded. Trim the front end of the column or replace it.[11]
Poor Peak Shape (Tailing) Active sites in the liner or column.Use a deactivated liner and/or clip about a meter from the front of the column.[12]
Sample pH is too acidic or basic.Adjust the sample pH to be near neutral if possible, using volatile acids or bases to avoid introducing non-volatile salts.[11]
Co-elution with interfering compounds.Optimize the temperature program to improve separation.
Poor Reproducibility Inconsistent manual injection technique.Use an autosampler for consistent injection volume and speed.
Sample degradation.Ensure consistent and appropriate sample storage and handling.
Variability in derivatization.Ensure precise and consistent addition of derivatization reagents and reaction conditions.
High Baseline Noise Contaminated carrier gas or system components.Use high-purity carrier gas and check for leaks. Bake out the column and clean the ion source.
Column bleed.Ensure the column temperature does not exceed its recommended maximum. Use a low-bleed column.
LC-MS Analysis
Problem Potential Cause(s) Recommended Solution(s)
Low Sensitivity Poor ionization efficiency.Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). Consider a different derivatization reagent to enhance ionization.[4]
Ion suppression from matrix components.Improve sample cleanup using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Dilute the sample if possible. Modify the chromatographic gradient to separate this compound from interfering compounds.
Peak Tailing or Splitting Column degradation.Replace the analytical column. Use a guard column to protect the main column.
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure this compound is in a single ionic state.
Retention Time Shifts Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing if using a gradient.
Column temperature fluctuations.Use a column oven to maintain a stable temperature.
Column equilibration issues.Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for this compound using different analytical methods, providing a comparison of their sensitivities.

Method Sample Type Derivatization Reagent LOD LOQ Reference
GC-MSFecal and SerumBSTFA0.064 - 0.067 µM-[2]
LC-FluorescenceUrine2-(2-naphthoxy)ethyl-2-(piperidino)ethanesulfonate~0.04 µM-[5]
LC-MS/MSPlasmaNone (direct injection)-0.5 µg/mL[9]
HPLC-PDAAnimal FeedNone11 - 8,026 µg/kg40 - 26,755 µg/kg[13]

Experimental Protocols

Protocol 1: Sensitive GC-MS Analysis of this compound in Serum

This protocol is based on a method using BSTFA derivatization for enhanced sensitivity.[2]

  • Sample Preparation (Extraction):

    • To 100 µL of serum, add an internal standard (e.g., a deuterated analog of this compound).

    • Acidify the sample with an appropriate acid (e.g., HCl) to protonate the this compound.

    • Extract the this compound with 500 µL of an anhydrous organic solvent like diethyl ether or ethyl acetate (B1210297) by vortexing for 1-2 minutes.

    • Centrifuge to separate the phases.

    • Carefully transfer the organic layer to a new tube containing a drying agent like anhydrous sodium sulfate (B86663) to remove any residual water.

  • Derivatization:

    • Transfer the dried organic extract to a clean, dry vial.

    • Add 50 µL of the derivatization reagent, N,O-bis(trimethyl-silyl)-trifluoroacetamide (BSTFA).

    • Seal the vial and incubate at a controlled temperature (e.g., 60°C) for 30 minutes.

  • GC-MS Analysis:

    • Inject 1-2 µL of the derivatized sample into the GC-MS system.

    • GC Conditions:

      • Column: A capillary column suitable for fatty acid analysis (e.g., DB-FFAP or similar).

      • Inlet Temperature: 250°C.

      • Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp up to a final temperature of around 240°C.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) for the highest sensitivity, targeting characteristic ions of the derivatized this compound.

Protocol 2: LC-MS/MS Analysis of this compound in Plasma

This protocol outlines a direct analysis method which can be adapted by incorporating a derivatization step for improved sensitivity.

  • Sample Preparation (Protein Precipitation):

    • To 200 µL of plasma, add an internal standard.

    • Add 600 µL of cold methanol (B129727) to precipitate the proteins.[3]

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Inject a small volume (e.g., 5-10 µL) of the supernatant.

    • LC Conditions:

      • Column: A reverse-phase C18 column.

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

      • Flow Rate: 0.3 - 0.5 mL/min.

      • Column Temperature: 40°C.

    • MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transition for this compound and its internal standard.

Visualizations

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Serum) Acidification Acidification Sample->Acidification Add Acid Extraction Liquid-Liquid Extraction Acidification->Extraction Add Solvent Drying Drying of Extract Extraction->Drying Transfer Organic Layer Derivatization Add BSTFA Reagent & Incubate Drying->Derivatization GCMS GC-MS Injection & Analysis (SIM Mode) Derivatization->GCMS Data Data Acquisition & Quantification GCMS->Data

Caption: Workflow for sensitive GC-MS analysis of this compound.

Signaling_Pathway cluster_gut Gut Lumen cluster_host Host System cluster_signaling Signaling Actions Bacteria Gut Microbiota Fermentation Anaerobic Fermentation of Indigestible Foods Bacteria->Fermentation VA This compound (VA) Fermentation->VA Absorption Absorption into Portal Circulation VA->Absorption Liver Liver Metabolism (β-oxidation) Absorption->Liver Signaling Systemic Circulation & Signaling Absorption->Signaling GPCRs GPR41/43 Activation Signaling->GPCRs HDAC HDAC Inhibition Signaling->HDAC

Caption: Microbial production and signaling of this compound.

References

Dealing with the volatility of valeric acid during sample prep.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with valeric acid. The focus is on addressing the challenges posed by its volatility during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its volatility a concern?

This compound, also known as pentanoic acid, is a short-chain fatty acid (SCFA).[1][2] Like other low-molecular-weight carboxylic acids, it is volatile, meaning it can easily evaporate at room temperature.[3][4] This volatility is a significant concern during sample preparation as it can lead to sample loss and inaccurate quantification.[3][5]

Q2: What are the key steps in a typical workflow for this compound analysis?

A standard workflow for analyzing this compound from biological samples involves several critical steps: sample collection and preservation, extraction of this compound from the sample matrix, derivatization to increase its volatility and improve chromatographic separation, and finally, analysis, typically by gas chromatography (GC). Each of these steps needs to be optimized to minimize the loss of this volatile analyte.

Q3: How can I minimize the loss of this compound during sample storage?

To prevent the loss of volatile SCFAs like this compound, samples should be processed as quickly as possible. If immediate processing is not feasible, samples should be stored at low temperatures. Short-term storage at 4°C (for up to 7 days) and long-term storage at -20°C or -80°C are recommended.[5][6] Minimizing freeze-thaw cycles is also crucial to maintain sample integrity.[5] Another strategy is to add sodium hydroxide (B78521) to the sample to raise the pH, which converts the volatile this compound into its non-volatile salt form, thus preserving it.[5]

Q4: What is derivatization and why is it important for this compound analysis?

Derivatization is a chemical process that modifies a compound to make it more suitable for analysis.[7][8] For this compound, which is a polar compound, derivatization is often necessary before GC analysis to increase its volatility and thermal stability, and to improve peak shape and sensitivity.[8][9][10] Common derivatization methods for carboxylic acids like this compound include esterification (e.g., conversion to methyl or butyl esters) and silylation.[7][9]

Troubleshooting Guide

Q1: I am experiencing significant loss of this compound during my sample preparation. What could be the cause and how can I prevent it?

Several factors could contribute to the loss of this compound. Here are some common causes and their solutions:

  • Evaporation: Due to its volatile nature, this compound can be lost during any step where the sample is exposed to the atmosphere, especially at elevated temperatures.

    • Solution: Keep samples on ice or at 4°C whenever possible. When concentrating samples, use gentle nitrogen streaming at low temperatures or lyophilization (freeze-drying). Avoid high-temperature evaporation methods.

  • Improper Storage: Storing samples at room temperature, even for short periods, can lead to significant loss of this compound.

    • Solution: Always store samples at or below 4°C. For long-term storage, -20°C or -80°C is recommended.[5][6]

  • Acidic Conditions: In acidic conditions, this compound is in its volatile form.

    • Solution: Adjusting the sample pH to be basic (pH > 7) by adding sodium hydroxide will convert this compound to its non-volatile salt form, which is more stable.[5]

Q2: My GC analysis of this compound shows poor peak shape (e.g., tailing). What can I do to improve it?

Poor peak shape in GC analysis of carboxylic acids is a common issue and is often due to the polarity of the carboxyl group.

  • Incomplete Derivatization: If the derivatization reaction is incomplete, the remaining free acid can interact with the GC column, leading to peak tailing.

    • Solution: Optimize your derivatization protocol. Ensure the correct ratio of sample to derivatizing reagent, and optimize the reaction time and temperature. For example, when derivatizing with BSTFA, heating the sample to 75°C for 30-45 minutes might be necessary to ensure complete reaction.[8]

  • Active Sites in the GC System: Active sites in the GC inlet or column can interact with the polar this compound, causing peak tailing.

    • Solution: Use a GC column specifically designed for the analysis of free fatty acids, such as a polyethylene (B3416737) glycol (Carbowax) column.[9] Ensure your GC inlet liner is clean and deactivated.

  • No Derivatization: Direct analysis of underivatized this compound can lead to poor peak shape.[9]

    • Solution: Derivatize your samples before GC analysis. This will make the analyte more volatile and less polar, resulting in sharper, more symmetrical peaks.[10]

Q3: I am observing low recovery of this compound after liquid-liquid extraction (LLE). How can I improve my extraction efficiency?

Low recovery during LLE can be due to several factors related to the choice of solvent and pH.

  • Incorrect Solvent Polarity: The solvent used for extraction may not be optimal for this compound.

    • Solution: Use a solvent that has a high affinity for this compound. Ethers and methanol (B129727) are commonly used.[3] For reactive extraction, ionic liquids have shown high efficiency.[11]

  • pH of the Aqueous Phase: The pH of the sample will determine the form of this compound. In its ionized (salt) form at high pH, it is more soluble in the aqueous phase and will not be efficiently extracted into an organic solvent.

    • Solution: Acidify your sample (e.g., with hydrochloric or glacial acetic acid) before extraction to ensure that this compound is in its protonated, less polar form, which is more readily extracted into an organic solvent.[12]

  • Insufficient Mixing: Inadequate mixing of the aqueous and organic phases can lead to incomplete extraction.

    • Solution: Ensure thorough mixing by vortexing or shaking, followed by centrifugation to separate the layers.[3]

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Samples

This protocol describes a general liquid-liquid extraction (LLE) procedure for isolating this compound from aqueous samples such as plasma or fecal extracts.

Materials:

  • Sample containing this compound

  • Internal standard (e.g., deuterated this compound)

  • Hydrochloric acid (HCl) or other acidifying agent

  • Extraction solvent (e.g., diethyl ether, ethyl acetate)

  • Sodium sulfate (B86663) (anhydrous)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Pipettes

Procedure:

  • To 1 mL of the sample in a centrifuge tube, add a known amount of internal standard.

  • Acidify the sample to a pH of approximately 2-3 by adding HCl. This ensures that the this compound is in its protonated form.

  • Add 2 mL of the extraction solvent (e.g., diethyl ether).

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing of the two phases.

  • Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 3-6) on the remaining aqueous layer to maximize recovery.

  • Pool the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water.

  • The dried organic extract is now ready for derivatization and GC analysis.

Protocol 2: Derivatization of this compound for GC Analysis (Esterification)

This protocol describes the conversion of this compound to its methyl ester for improved GC analysis.

Materials:

  • Dried extract containing this compound (from Protocol 1)

  • Boron trifluoride in methanol (BF3-methanol)

  • Hexane (B92381)

  • Saturated sodium chloride solution

  • Heating block or water bath

  • Vials with screw caps

Procedure:

  • Evaporate the solvent from the dried extract under a gentle stream of nitrogen.

  • Add 1 mL of BF3-methanol to the vial containing the dried residue.

  • Seal the vial tightly and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

  • Vortex the mixture for 1 minute.

  • Allow the layers to separate. The upper hexane layer contains the this compound methyl ester.

  • Carefully transfer the upper hexane layer to a GC vial for analysis.

Quantitative Data Summary

The following tables summarize quantitative data on the extraction of this compound using different methods.

Table 1: Extraction Efficiency of this compound with Different Extractant Systems

Extractant SystemDiluentExtraction Efficiency (%)Reference
Trihexyl(tetradecyl)phosphonium decanoate (B1226879) (C103)Heptane98.61[11]
Trihexyl(tetradecyl)phosphonium bis(2,4,4-trimethylpentyl)phosphinate (C104)Heptane99.24[11]
Trioctylphosphine oxide (TOPO)Methyl octanoate75-85[11]
Tri-n-butyl phosphate (B84403) (TBP) in [HMIM][PF6]Ionic Liquid87.29[13]

Table 2: Yield of Valerenic Acids using Different Extraction Methods

Extraction MethodSolventYield (mg/g)Reference
Percolation70% Ethanol2.4[14]
Supercritical Fluid Extraction (SFE)CO22.0-2.1[14]
SFE with modifierCO2 with 5% Ethanol or Methanol2.4-2.5[14]

Visualizations

Below are diagrams illustrating key workflows for this compound sample preparation.

experimental_workflow cluster_start Sample Collection & Preservation cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis start Biological Sample preserve Immediate Preservation (Cooling/Freezing/ pH Adjustment) start->preserve acidify Acidification (pH < 3) preserve->acidify lle Liquid-Liquid Extraction acidify->lle extract Organic Extract lle->extract derivatize Esterification or Silylation extract->derivatize derivative Volatile Derivative derivatize->derivative gc GC-MS or GC-FID Analysis derivative->gc

Caption: A general experimental workflow for the analysis of this compound.

troubleshooting_workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Low this compound Recovery cause1 Sample Loss (Volatility) problem->cause1 cause2 Inefficient Extraction problem->cause2 cause3 Incomplete Derivatization problem->cause3 solution1 Improve Preservation: - Immediate Cooling/Freezing - pH Adjustment (Basic) cause1->solution1 solution2 Optimize Extraction: - Adjust pH (Acidic) - Use Appropriate Solvent cause2->solution2 solution3 Optimize Derivatization: - Adjust Reagent Ratio - Optimize Time/Temperature cause3->solution3

Caption: A troubleshooting workflow for low this compound recovery.

References

Addressing the co-elution of isomeric forms of valeric acid.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing the co-elution of isomeric forms of valeric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for resolving separation challenges during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric forms of this compound, and why are they difficult to separate?

A1: this compound, or pentanoic acid, is a straight-chain carboxylic acid.[1][2] Its common isomers include isothis compound (3-methylbutanoic acid), 2-methylbutyric acid, and pivalic acid (2,2-dimethylpropanoic acid). These isomers have the same molecular weight and similar chemical properties, making their separation challenging.[3] Co-elution is common because their slight structural differences do not always provide sufficient selectivity for separation under standard chromatographic conditions.

Q2: What are the primary chromatographic techniques used for separating this compound isomers?

A2: The most common techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1][4] GC is often preferred for volatile compounds like this compound, especially after derivatization to increase volatility and reduce peak tailing.[5][6] HPLC can also be used, particularly with derivatization to enhance detection and improve separation on reverse-phase columns.[7]

Q3: What is derivatization, and why is it often necessary for analyzing this compound isomers?

A3: Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a particular analytical method. For this compound, derivatization is often performed to convert the carboxylic acid into a less polar and more volatile ester (e.g., methyl or benzyl (B1604629) esters).[6][8] This is crucial for GC analysis to prevent peak tailing caused by the interaction of the acidic carboxyl group with the stationary phase.[5] In HPLC, derivatization can improve peak shape and detection sensitivity.[7][9]

Q4: Can chiral isomers of this compound be separated?

A4: Yes, chiral isomers (enantiomers) of this compound, such as (R)- and (S)-2-methylbutyric acid, can be separated. This typically requires a chiral separation technique. One common approach is to use a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[10][11] Alternatively, a chiral stationary phase (CSP) in either GC or HPLC can be used to directly separate the enantiomers.[12][13]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the analysis of this compound isomers.

Issue 1: Co-eluting Peaks in Gas Chromatography (GC)

Question: My GC chromatogram shows a single broad peak or two poorly resolved peaks for my this compound isomers. How can I improve the separation?

Answer: Poor resolution of this compound isomers in GC is a common issue. Here is a systematic approach to troubleshoot this problem:

Initial Steps:

  • Confirm Co-elution: If you are using a mass spectrometer (MS) detector, examine the mass spectra across the peak. Different mass spectra at different points of the peak indicate the presence of multiple components.[14]

  • Evaluate Sample Preparation:

    • Sample Overload: Injecting too much sample can lead to broad, distorted peaks and co-elution. Try diluting your sample.[7]

    • Incomplete Derivatization: If you are derivatizing your sample, ensure the reaction has gone to completion. Incomplete derivatization can result in multiple peaks for a single isomer and complicate the chromatogram.[8]

Optimization Strategies:

  • Column Selection: Standard non-polar columns may not provide sufficient selectivity. Consider using a highly polar stationary phase, such as a cyanopropylsiloxane column (e.g., CP-Sil 88, HP-88) or a column with a zwitterionic liquid (ZIL) stationary phase, which has shown unique selectivity for volatile carboxylic acids.[5][15]

  • Temperature Program: A slow oven temperature ramp (e.g., 1-2 °C/min) through the elution range of your isomers can significantly improve separation by increasing the interaction time with the stationary phase.[15]

  • Carrier Gas Flow Rate: Ensure the linear velocity of your carrier gas (typically helium for GC-MS) is optimized for your column's internal diameter to maximize efficiency.[15]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Isomers using a Zwitterionic Liquid Stationary Phase

This protocol is based on the methodology for separating volatile carboxylic acids (VCAs) using a novel ZIL stationary phase, which has demonstrated different selectivity compared to standard columns.[5]

1. Column Preparation:

  • A custom-prepared GC column with a ZIL stationary phase is used. As a commercially available alternative, a highly polar column like an HP-FFAP can be used for comparison.[5]

2. Sample Preparation (Derivatization is optional but recommended for free acids):

  • Prepare a standard mixture of this compound isomers (e.g., n-valeric acid, isothis compound) in a suitable solvent.
  • For derivatization to methyl esters, a reagent like diazomethane (B1218177) or BF3-methanol can be used.

3. GC-MS Parameters:

  • Injector Temperature: 250 °C
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Split Ratio: 20:1
  • Oven Program:
  • Initial temperature: 40 °C, hold for 2 minutes.
  • Ramp to 240 °C at 10 °C/min.
  • Hold at 240 °C for 5 minutes.
  • MS Detector:
  • Transfer line temperature: 250 °C
  • Ion source temperature: 230 °C
  • Acquisition mode: Full scan (m/z 35-400).

Data Presentation

Table 1: Comparison of GC Columns for this compound Isomer Separation

Column TypeStationary PhaseKey AdvantagesCommon Issues
HP-FFAP Acid-modified Polyethylene GlycolGood peak symmetry for many VCAs.May co-elute some isomers like isothis compound with other short-chain acids.[5]
ZIL Column Zwitterionic LiquidUnique selectivity, can alter elution order compared to traditional columns.[5]May require custom column preparation.[5]
Highly Polar Cyanopropylsiloxane e.g., CP-Sil 88, HP-88Excellent for separating positional and geometric isomers of fatty acids.[15]Can be susceptible to degradation if exposed to oxygen or water at high temperatures.

Visualizations

Troubleshooting_Workflow start Co-elution of this compound Isomers Observed check_purity Confirm Peak Purity (e.g., MS Deconvolution) start->check_purity sample_prep Evaluate Sample Preparation check_purity->sample_prep Impure Peak overload Sample Overload? sample_prep->overload derivatization Incomplete Derivatization? overload->derivatization No optimize_method Optimize Chromatographic Method overload->optimize_method Yes, Dilute Sample derivatization->optimize_method No derivatization->optimize_method Yes, Optimize Reaction change_column Select More Selective Column (e.g., ZIL, highly polar) optimize_method->change_column optimize_temp Optimize Temperature Program (slow ramp) change_column->optimize_temp optimize_flow Optimize Carrier Gas Flow Rate optimize_temp->optimize_flow resolution_achieved Resolution Achieved optimize_flow->resolution_achieved

Caption: A logical workflow for troubleshooting the co-elution of this compound isomers.

Derivatization_Pathway cluster_gc For GC Analysis cluster_chiral For Chiral Separation valeric_acid This compound Isomer (R-COOH) derivatizing_agent Derivatizing Agent (e.g., Methanol, Chiral Amine) ester_derivative Ester Derivative (R-COOR') valeric_acid->ester_derivative Esterification diastereomer Diastereomeric Derivative valeric_acid->diastereomer Chiral Derivatization

Caption: Signaling pathway for the derivatization of this compound for chromatographic analysis.

References

Enhancing the recovery of valeric acid from complex matrices.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of valeric acid from complex matrices.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process of this compound recovery.

Issue 1: Low Extraction Efficiency in Liquid-Liquid Extraction (LLE)

Q: My liquid-liquid extraction (LLE) protocol is resulting in a low yield of this compound. What are the potential causes and how can I improve the efficiency?

A: Low extraction efficiency in LLE can stem from several factors. A primary consideration is the pH of the aqueous phase. For effective extraction, the pH of the solution should be lower than the pKa of this compound (approximately 4.82), ensuring it is in its less polar, undissociated form, which is more soluble in the organic solvent.[1][2][3]

Troubleshooting Steps:

  • pH Adjustment: Ensure the aqueous phase pH is optimal, typically between 2.5 and 4.0, for maximum recovery.[1][3][4][5][6]

  • Solvent and Extractant Selection: The choice of solvent and extractant is critical. Consider using reactive extraction, which involves an extractant that chemically complexes with the this compound.[7][8] Trioctylphosphine oxide (TOPO) and various ionic liquids have demonstrated high extraction efficiencies.[1][2][3] For instance, phosphonium-based ionic liquids have achieved extraction efficiencies of over 98%.[1][5]

  • Extractant Concentration: The concentration of the extractant in the organic phase directly impacts efficiency. Increasing the extractant concentration, such as TOPO in kerosene, can significantly boost recovery rates.[3][6]

  • Phase Ratio (Solvent/Feed): Optimizing the volumetric ratio of the organic solvent to the aqueous feed can enhance extraction. A higher solvent-to-feed ratio generally improves recovery but needs to be balanced with process costs.[2]

  • Mixing and Contact Time: Ensure adequate mixing (agitation) and sufficient contact time between the two phases to reach equilibrium. An equilibrium time of around 60 minutes has been noted in some systems.[7]

  • Salting-Out Effect: The addition of a neutral salt (e.g., sodium sulfate) to the aqueous phase can increase the activity coefficient of this compound, thereby promoting its transfer to the organic phase.[9][10]

Issue 2: Poor Adsorption of this compound onto Resins

Q: I am using an adsorption method for this compound recovery, but the binding capacity of my adsorbent seems low. How can I address this?

A: Low adsorption capacity can be attributed to the properties of the adsorbent, the chemistry of the feed solution, and the operational parameters.

Troubleshooting Steps:

  • Adsorbent Selection: The choice of adsorbent is crucial. Non-functionalized polystyrene-divinylbenzene resins have shown high selectivity and capacity for volatile fatty acids (VFAs) from complex mixtures.[11] Weak base anion exchange resins are also commonly used for VFA adsorption.[12]

  • pH of the Feed: Similar to LLE, the pH of the feed solution is critical. The pH should ideally be below the pKa of this compound to ensure it is in the protonated form, which is more readily adsorbed by non-polar and weakly basic adsorbents.[13]

  • Surface Chemistry of Adsorbent: The surface chemistry of the adsorbent plays a significant role. For activated carbon, the presence of basic surface groups has been shown to correlate with a higher adsorption capacity for this compound.[14]

  • Competition from Other Molecules: In complex matrices like fermentation broths, other organic acids and compounds can compete with this compound for adsorption sites, reducing its uptake.[15] Consider pre-treatment steps to remove some of these interfering compounds.

  • Regeneration of Adsorbent: Inadequate regeneration of the adsorbent after a previous cycle can leave residual compounds, occupying binding sites and reducing capacity in subsequent runs. Ensure your regeneration protocol (e.g., solvent washing or nitrogen stripping) is effective.[11][12]

Issue 3: Membrane Fouling During Separation

Q: I am experiencing a significant drop in flux during the membrane-based recovery of this compound, likely due to membrane fouling. What can I do to mitigate this?

A: Membrane fouling is a common challenge in pressure-driven membrane processes, especially with complex feeds like fermentation broths.[13]

Troubleshooting Steps:

  • Pre-treatment of the Feed: The most effective way to reduce fouling is to pre-treat the feed to remove suspended solids, colloids, and macromolecules. Techniques like microfiltration (MF) or ultrafiltration (UF) can be used before nanofiltration (NF) or reverse osmosis (RO).[16]

  • Membrane Material: The choice of membrane material can influence fouling. Hydrophobic membranes are commonly used in applications like membrane distillation for VFA recovery.[17]

  • Operating Conditions:

    • Transmembrane Pressure (TMP): Operating at a lower TMP can reduce the rate of foulant deposition on the membrane surface.

    • Cross-flow Velocity: Increasing the cross-flow velocity can help to scour the membrane surface and reduce the build-up of a fouling layer.

  • pH Control: The pH of the feed can affect the charge of both the membrane surface and the solutes, influencing fouling behavior. For VFA recovery using NF or RO, operating at a pH above the pKa of this compound can increase its rejection due to charge repulsion.[18]

  • Chemical Cleaning: Implement a regular and effective chemical cleaning protocol for the membranes. This typically involves flushing with acidic and alkaline solutions to remove organic and inorganic foulants.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for recovering this compound from complex matrices like fermentation broths?

A1: The primary methods for this compound recovery include:

  • Liquid-Liquid Extraction (LLE) and Reactive Extraction: These are widely used due to their potential for high efficiency and selectivity. Reactive extraction, which involves a chemical reaction between the this compound and an extractant, is particularly effective for recovery from dilute solutions.[4][7]

  • Adsorption: This method utilizes solid adsorbents, such as activated carbon or polymeric resins, to bind this compound from the liquid phase. It is effective for concentrating VFAs from dilute streams.[13][15]

  • Membrane Separation: Technologies like nanofiltration (NF), reverse osmosis (RO), and membrane distillation are used to separate and concentrate VFAs.[16][17][18]

  • Esterification: This method involves converting this compound into its corresponding ester (e.g., ethyl valerate), which is often more volatile and easier to separate. This can also serve as a purification and product derivatization step.[19][20]

Q2: How does pH affect the recovery of this compound?

A2: The pH of the aqueous solution is a critical parameter in most recovery methods. This compound is a weak acid with a pKa of about 4.82.

  • Below the pKa (acidic conditions): this compound exists predominantly in its undissociated (protonated) form (CH₃(CH₂)₃COOH). This form is less polar and more volatile, which is favorable for liquid-liquid extraction into a non-polar organic solvent and for adsorption onto non-polar or weakly basic adsorbents.[1][2][13]

  • Above the pKa (neutral to alkaline conditions): this compound is primarily in its dissociated (anionic) form (CH₃(CH₂)₃COO⁻). This charged form has a higher affinity for the aqueous phase, making extraction into a non-polar solvent less efficient. However, for certain separation techniques like nanofiltration and reverse osmosis, a higher pH can lead to increased rejection of the valerate (B167501) anion due to electrostatic repulsion with a negatively charged membrane surface.[18]

Q3: What are ionic liquids and why are they used for this compound extraction?

A3: Ionic liquids (ILs) are salts that are in a liquid state at relatively low temperatures (often below 100°C). They are considered "green solvents" due to their low volatility and high thermal stability.[2] For this compound extraction, specific hydrophobic ILs, such as phosphonium-based ILs, are used as extractants.[1][5] They can form complexes with this compound, often through hydrogen bonding, facilitating its transfer from the aqueous phase to the IL phase with very high efficiency.[1][5]

Q4: Can this compound be recovered from industrial wastewater?

A4: Yes, various techniques are being explored and applied for the recovery of this compound and other volatile fatty acids from industrial wastewater and fermentation broths. These methods not only help in purifying the wastewater but also enable the valorization of these organic acids, which have applications in the production of biofuels, chemicals, and pharmaceuticals.[7][13]

Q5: What analytical methods are used to quantify the concentration of this compound during recovery experiments?

A5: Accurate quantification is essential for determining the efficiency of the recovery process. Common analytical methods include:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector or a refractive index detector (RID) is a robust and widely used method for quantifying organic acids.[21][22][23]

  • Gas Chromatography (GC): GC, often coupled with a flame ionization detector (FID) (GC-FID), is another standard technique for analyzing volatile fatty acids. The samples may require derivatization before analysis.[24]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers high sensitivity and selectivity and can be used for accurate quantification, especially in complex matrices.[21][22]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound recovery to provide a basis for comparison.

Table 1: Liquid-Liquid Extraction Efficiency of this compound

Extractant/Solvent SystemAqueous Phase pHTemperature (°C)Extraction Efficiency (%)Reference
Trihexyl(tetradecyl)phosphonium decanoate (B1226879) (C103) in heptane3.82598.61[1][5]
Trihexyl(tetradecyl)phosphonium bis(2,4,4-trimethylpentyl)phosphinate (C104) in heptane4.02599.24[1][5]
1 mol/L Tributyl phosphate (B84403) (TBP) in [HMIM][PF6]Not specified25>87[7][25]
Trioctylphosphine oxide (TOPO) in kerosene2.5Not specifiedUp to 98[3][6]
Ethyl acetate2.5Not specified>90 (for butyric acid)[4]

Table 2: Adsorption Capacity for this compound

AdsorbentInitial ConcentrationAdsorption Yield/CapacityReference
Lewatit VP OC 10655 g/L86-96%[15]
Amberlyst A215 g/L86-96%[15]
Powdered Activated Carbon (PAC)5 g/L~70%[15]
Non-functionalized polystyrene-divinylbenzene resin1 wt% total VFAsup to 76 g/kg[11]

Experimental Protocols & Workflows

Diagram 1: General Workflow for Liquid-Liquid Extraction of this compound

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_recovery Recovery & Analysis start Complex Matrix (e.g., Fermentation Broth) ph_adjust pH Adjustment (to < pKa) start->ph_adjust add_solvent Add Organic Solvent/Extractant ph_adjust->add_solvent mix Agitate for Equilibrium add_solvent->mix phase_sep Phase Separation mix->phase_sep organic_phase Organic Phase (this compound-Rich) phase_sep->organic_phase aqueous_phase Aqueous Phase (Raffinate) phase_sep->aqueous_phase back_extract Back-Extraction (e.g., with NaOH solution) organic_phase->back_extract analysis Quantification (e.g., HPLC, GC) back_extract->analysis

Caption: Workflow for this compound recovery using liquid-liquid extraction.

Diagram 2: Troubleshooting Logic for Low Extraction Yield

G start Low this compound Yield check_ph Is pH < pKa (e.g., 2.5-4.0)? start->check_ph adjust_ph Adjust pH with Acid check_ph->adjust_ph No check_solvent Is Solvent/Extractant Optimal? check_ph->check_solvent Yes adjust_ph->check_solvent change_solvent Consider Reactive Extraction (e.g., TOPO, Ionic Liquids) check_solvent->change_solvent No check_concentration Is Extractant Concentration Sufficient? check_solvent->check_concentration Yes change_solvent->check_concentration increase_concentration Increase Extractant Concentration check_concentration->increase_concentration No check_mixing Is Mixing/Contact Time Adequate? check_concentration->check_mixing Yes increase_concentration->check_mixing increase_mixing Increase Agitation Speed/Time check_mixing->increase_mixing No success Yield Improved check_mixing->success Yes increase_mixing->success

Caption: Troubleshooting flowchart for low yield in liquid-liquid extraction.

References

Best practices for handling and disposal of valeric acid.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the safe handling, storage, and disposal of valeric acid, tailored for research, scientific, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound.

Q1: What should I do if I spill this compound on myself?

A1: Immediate action is critical to prevent severe skin burns.[1][2]

  • Skin Contact: Immediately take off all contaminated clothing.[1][2] Rinse the affected skin area with large amounts of water for at least 15-20 minutes.[3] A safety shower should be used if the spill is extensive.[4] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for several minutes, removing contact lenses if present and easy to do.[1][2] Continue rinsing and call for immediate medical assistance from an ophthalmologist.

  • Inhalation: If you inhale vapors or mists, move to fresh air immediately.[1][2] If you are not breathing, give artificial respiration. Seek prompt medical attention.[5]

  • Ingestion: If swallowed, rinse your mouth with water.[1][6] Do not induce vomiting.[1][6] Seek immediate medical attention and show the Safety Data Sheet (SDS) to the attending physician.[5]

Q2: How do I handle a leaking container of this compound?

A2: Isolate the leaking container in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of vapors.[5][6] If it is safe to do so, transfer the contents to a new, appropriate container made of a resistant material like glass or a lined metal can.[6] Avoid using aluminum or galvanized containers.[6] The leaking container and any contaminated materials should be treated as hazardous waste and disposed of accordingly.[7]

Q3: What is the correct procedure for cleaning up a small this compound spill in the lab?

A3: For small spills (less than 1 liter), trained laboratory personnel can typically perform the cleanup.[8][9]

  • Alert Personnel: Immediately notify others in the vicinity.[10]

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area.[4] Ensure the area is well-ventilated, using a chemical fume hood if possible.[7]

  • Wear PPE: Put on the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][7]

  • Contain the Spill: Prevent the spill from spreading by creating a dike around it with an inert, non-combustible absorbent material like sand, earth, diatomaceous earth, or vermiculite.[6][11][12] Do not use paper towels as they can increase evaporation.[12]

  • Absorb the Spill: Cover the spill with the absorbent material, working from the outside in.[4][10]

  • Collect Waste: Once the liquid is fully absorbed, carefully scoop the material into a designated, labeled, and sealed container for hazardous waste.[4][7]

  • Decontaminate: Clean the spill area with soap and water.[10] If the spill was of a highly toxic nature, the rinse water should also be collected as hazardous waste.[10]

  • Dispose: Dispose of all contaminated materials (including gloves and absorbent) as hazardous waste through a licensed disposal company.[5][7]

Q4: What should I do in the event of a large this compound spill?

A4: A large spill (greater than 1 liter) is considered an emergency and requires a professional response.[8]

  • Evacuate: Immediately evacuate the area, alerting others as you leave.[4][10]

  • Isolate: If it is safe to do so, close the doors to the affected area to confine the vapors.[9][10]

  • Call for Help: Contact your institution's emergency response team or local emergency services (e.g., 911).[8][10]

  • Provide Information: Be prepared to inform the emergency responders about the nature and location of the spill.

Frequently Asked Questions (FAQs)

Handling and Storage

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive substance that can cause severe skin burns and serious eye damage.[1][2] It is also harmful if swallowed and can be harmful to aquatic life with long-lasting effects.[1][2][5] It is a combustible liquid and may be corrosive to metals.[5]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: When handling this compound, you must wear appropriate PPE to avoid all personal contact.[6] This includes:

  • Eye/Face Protection: Tightly fitting safety goggles or a face shield.[2]

  • Hand Protection: Chemical-resistant gloves that have been inspected before use.[2]

  • Body Protection: A lab coat or other protective clothing.[2][6]

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[5][7] A respirator may be required if vapors or aerosols are generated.[13]

Q3: What are the proper storage conditions for this compound?

A3: this compound should be stored in a cool, dry, and well-ventilated area.[6] Keep the container tightly closed and store it away from incompatible materials, heat, and sources of ignition like open flames.[4][6] It is advisable to store the containers locked up.[5][14]

Q4: What materials are incompatible with this compound?

A4: this compound should not be stored with or near certain materials due to the risk of a violent reaction.[11] Incompatible materials include oxidizing agents, strong bases, and strong reducing agents.[4][11] It also reacts with mild steel and galvanized steel/zinc, which produces flammable hydrogen gas.[6][11]

Category Examples
Oxidizing Agents Perchlorates, Peroxides, Permanganates, Nitrates, Chlorine[4]
Strong Bases Sodium Hydroxide, Potassium Hydroxide[4]
Reducing Agents -[4][11]
Metals Mild Steel, Galvanized Steel, Zinc[6][11]
Other Alkalies, Cyanides, Sulfides, Carbonates[6][11]
Table 1: Materials Incompatible with this compound.

Disposal

Q1: How should I dispose of waste this compound?

A1: Waste this compound must be treated as hazardous waste.[4] It should be collected in a suitable, closed, and properly labeled container.[5][7] Disposal must be handled by a licensed and approved waste disposal company in accordance with local, state, and federal regulations.[5][7] Do not dispose of this compound down the drain or mix it with other waste.[5][11]

Q2: How do I dispose of empty this compound containers?

A2: Empty containers may still contain hazardous residues and should be handled like the product itself.[5] Do not reuse the containers.[11] They should be disposed of as hazardous waste through an authorized service, or if possible, returned to the supplier for recycling.[11]

Experimental Protocols

Protocol 1: Neutralizing a Small this compound Spill

This protocol is for small, incidental spills and should only be performed by trained personnel wearing appropriate PPE.

  • Containment: After containing the spill with an inert absorbent material as described in the Troubleshooting Guide, prepare a neutralizing agent.

  • Neutralization: Slowly and carefully add a weak base, such as sodium bicarbonate or a mixture of soda ash and sand, to the absorbed spill.[4]

  • Mixing: Gently mix the neutralizer into the spill material from the edges inward. Be cautious as the reaction may generate heat or fizzing.

  • pH Check: After the reaction has subsided, check the pH of the mixture using pH paper to ensure it is near neutral (pH ~7).[3][12] If it is still acidic, add more neutralizer.[3]

  • Collection: Once neutralized, scoop the material into a designated hazardous waste container.

  • Final Cleanup: Wipe down the area with soap and water, collecting the rinse water as hazardous waste.[10]

  • Disposal: Seal and label the waste container and dispose of it through your institution's hazardous waste management program.[10]

Visual Workflows and Diagrams

G start_node start_node process_node process_node decision_node decision_node ppe_node ppe_node waste_node waste_node end_node end_node A Receipt of This compound B Log into Inventory A->B Inspect Container C Store in a Cool, Dry, Well-Ventilated Area B->C D Check for Incompatibles C->D E Separate from Oxidizers, Bases, and Reactive Metals D->E Yes F Wear Required PPE (Gloves, Goggles, Lab Coat) D->F No E->F G Handling in Fume Hood F->G H Perform Experiment G->H I Collect Waste (Liquid & Solid) H->I J Store Waste in Labeled, Sealed Container I->J K Arrange for Pickup by Licensed Disposal Company J->K L Proper Disposal Complete K->L

Caption: Workflow for the safe handling of this compound from receipt to disposal.

G start_node start_node decision_node decision_node action_node action_node end_node end_node A This compound Spill Occurs B Is the spill > 1 Liter? A->B C Is there a fire or medical emergency? B->C No D EMERGENCY PROCEDURE B->D Yes C->D Yes F INCIDENTAL SPILL PROCEDURE C->F No E Evacuate Area Call Emergency Services D->E G Alert others Don appropriate PPE F->G H Contain spill with inert absorbent G->H I Neutralize (optional) Collect waste H->I J Decontaminate area I->J K Dispose of all materials as hazardous waste J->K L Cleanup Complete K->L

Caption: Decision tree for responding to a this compound spill.

References

Technical Support Center: Reducing Analytical Variability in Longitudinal SCFA Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize analytical variability in longitudinal short-chain fatty acid (SCFA) studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Pre-Analytical Variability - Sample Handling

Q1: What is the optimal method for collecting and storing fecal samples for SCFA analysis to minimize pre-analytical variability?

A1: Immediate freezing at -80°C is considered the gold standard for preserving SCFA concentrations in fecal samples.[1][2] If immediate freezing is not feasible, samples should be stored at -20°C or 4°C for a short period, although some changes in SCFA levels can still occur.[3][4] To prevent degradation, it is crucial to minimize the time samples spend at room temperature, as SCFA concentrations can change significantly within hours.[5][6] For large-scale studies where immediate freezing is impractical, using a preservative solution like OMNIgene•GUT, RNAlater, or a custom guanidine (B92328) thiocyanate-based solution can help stabilize the microbiome and metabolites at room temperature for a limited time.[1][7] However, it's important to validate that the chosen preservative does not interfere with the SCFA analysis method.[7]

Key Recommendations for Sample Collection and Storage:

  • Gold Standard: Freeze samples immediately at -80°C.[1][2]

  • Short-term Storage: If immediate freezing is not possible, store at 4°C, but for no longer than 48 hours, and be aware that some changes in SCFA concentrations may still occur.[4]

  • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing of samples should be avoided as it can lead to SCFA degradation.[3][8]

  • Homogenization: For spot stool samples, homogenization before aliquoting and analysis is recommended to ensure consistency, as SCFA levels can be variable within a single sample.[1]

  • Preservatives: For field collections or when immediate freezing is not an option, consider using a validated preservative solution.[7]

Q2: How much do SCFA concentrations change if a sample is left at room temperature before processing?

A2: Leaving fecal samples at room temperature can lead to substantial changes in SCFA concentrations due to continued microbial activity.[4][5] Studies have shown that acetate (B1210297) levels can increase by more than 150% after 48 hours at room temperature.[4] While storage at 4°C also results in an increase in SCFA levels, the changes are less pronounced than at room temperature.[4] For instance, after 48 hours at 4°C, the average deviation from initial values for acetate, propionate, and butyrate (B1204436) was between 14% and 20%, whereas at room temperature, it was between 94% and 105%.[4]

Section 2: Analytical Variability - GC-MS Analysis

Q3: I'm observing poor peak shape (tailing or fronting) in my GC-MS chromatogram for SCFAs. What are the common causes and solutions?

A3: Poor peak shape is a common issue in the GC analysis of SCFAs.

  • Peak Tailing: This is often caused by the interaction of the polar carboxyl group of free fatty acids with active sites in the GC inlet or on the column.[9]

    • Solutions:

      • Derivatization: Converting SCFAs to their less polar ester forms (e.g., methyl, propyl, or silyl (B83357) esters) is the most effective way to improve peak shape and volatility.[2][8][9]

      • Inlet Maintenance: Clean or replace the inlet liner and ensure it is properly deactivated.

      • Column Conditioning: Condition the GC column according to the manufacturer's instructions to remove contaminants and active sites.[9]

  • Peak Fronting: This is typically a sign of column overloading.[9]

    • Solutions:

      • Reduce Injection Volume: Inject a smaller volume of the sample.[8][9]

      • Dilute the Sample: Decrease the concentration of the sample before injection.

      • Use a Split Injection: A split injection can prevent overloading the column, especially for concentrated samples like fecal extracts.[3]

Q4: My baseline is unstable or drifting during my GC-MS runs. How can I troubleshoot this?

A4: An unstable baseline can interfere with peak integration and quantification.

  • Rising Baseline: This is often due to column bleed, where the stationary phase of the column degrades at high temperatures.[9]

    • Solutions:

      • Ensure the oven temperature does not exceed the column's maximum operating temperature.[9]

      • Condition the column properly.[9]

  • General Instability:

    • Contaminated Carrier Gas: Use high-purity carrier gas and ensure gas purifiers are functional.[9]

    • System Leaks: Perform a leak check on the entire GC-MS system.[9]

    • Contaminated Injector or Detector: Regularly clean the injector port and detector as part of routine maintenance.[9]

Q5: What are the most common derivatization methods for SCFA analysis by GC-MS, and what are their pros and cons?

A5: Derivatization is a crucial step to enhance the volatility and improve the chromatographic behavior of SCFAs.[2]

Derivatization MethodReagent ExampleAdvantagesDisadvantages
Esterification Acidified Alcohols (e.g., Methanolic HCl, Propanol with Propyl Chloroformate)Well-established, effective for free fatty acids.[9]Can be sensitive to water, may require harsh acidic conditions.[9]
Silylation BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide)Reacts with a broad range of functional groups. MTBSTFA derivatives are stable.[8][9]Requires anhydrous conditions, reagents can be sensitive to moisture.[10]
Alkylation Isobutyl Chloroformate/IsobutanolAllows for derivatization in an aqueous solution, avoiding the need to dry the sample.[11]May introduce interfering peaks from the derivatizing reagent.[11]
Section 3: Analytical Variability - NMR Analysis

Q6: When is NMR a better choice than GC-MS for SCFA analysis?

A6: NMR spectroscopy offers several advantages that can make it a preferable method in certain situations.

  • Non-destructive: The sample can be recovered and used for other analyses.[12]

  • Minimal Sample Preparation: Often requires less extensive sample preparation compared to GC-MS, as derivatization is not necessary.[12][13][14]

  • High Reproducibility: NMR is known for its high reproducibility, making it suitable for high-throughput analysis and inter-laboratory comparisons.[12]

  • Quantitative: Provides absolute quantification of metabolites.[12]

However, NMR is generally less sensitive than GC-MS.[15] Therefore, it is most suitable for analyzing samples with higher SCFA concentrations, such as fecal or cecal contents.[12]

Q7: What are the key considerations for sample preparation for NMR analysis of SCFAs?

A7: While simpler than for GC-MS, proper sample preparation is still important for high-quality NMR data.

  • Extraction: Fecal samples are typically diluted in a buffer (e.g., sodium phosphate (B84403) buffer), homogenized, and then centrifuged to obtain a clear supernatant (fecal water).[4]

  • Internal Standard: An internal standard, such as trimethylsilylpropanoic acid (TSP), is added for chemical shift referencing and quantification.

  • Deuterated Solvent: A deuterated solvent (e.g., D₂O) is added to provide a field frequency lock for the NMR spectrometer.[4]

Section 4: Data Analysis and Normalization

Q8: How should I normalize my SCFA data from a longitudinal study to account for variability?

A8: Normalization is critical to accurately interpret SCFA data and make meaningful comparisons across different time points and individuals.

  • Fecal Sample Weight: The most common method is to normalize SCFA concentrations to the weight of the fecal sample, expressing the results as µmol/g of wet or dry feces.[16]

  • Bacterial Count: Normalizing SCFA concentrations by the total bacterial count in the stool sample can help to account for variations in water and fiber content.[17]

  • Internal Standards: The use of internal standards during the analytical process is essential to correct for variations in extraction efficiency and instrument response.[3][16] Commonly used internal standards include isocaproic acid or 2-ethylbutyric acid.[3]

Experimental Protocols & Data

Table 1: Comparison of Analytical Platforms for SCFA Quantification
FeatureGC-MS1H NMR
Sensitivity High (LOD: 0.02–0.08 µg/mL)[10][15]Lower (LOD: ~2 µg/mL)[15]
Sample Preparation Requires extraction and derivatization[2]Minimal preparation, no derivatization needed[12][13]
Reproducibility GoodExcellent[12]
Throughput ModerateHigh[12]
Cost Lower instrument costHigher instrument cost
Best For Low abundance SCFAs, high sensitivity applications[10]High concentration samples (e.g., feces), high-throughput studies[12]
Protocol: GC-MS Sample Preparation for Fecal SCFAs (Acidified Ether Extraction)
  • Sample Homogenization: Weigh approximately 50-100 mg of frozen fecal sample. Add a known volume of acidified water (pH 2-3) and homogenize thoroughly.[3][18]

  • Centrifugation: Centrifuge the homogenate at 12,000–15,000 × g for 10–15 minutes at 4°C.[3]

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Internal Standard Spiking: Add a known concentration of an internal standard (e.g., 2-ethylbutyric acid) to each sample, standard, and blank.[3]

  • Extraction: Add diethyl ether to the supernatant, vortex vigorously, and centrifuge to separate the phases.

  • Derivatization (if required): Transfer the ether layer to a new vial for derivatization (e.g., silylation with MTBSTFA).[8]

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.[3][8]

Table 2: Example GC-MS Instrument Parameters
ParameterSetting
Injection Mode Split (e.g., 1:20 to 1:50) for fecal extracts[3]
Injection Volume 1 µL[3][8]
Injector Temperature 220–250°C[3]
Oven Program Initial 60°C for 1 min, ramp to 325°C at 10°C/min, hold for 10 min[8]
Carrier Gas Helium at a constant flow rate[8]
MS Ion Source Temp. 230°C[8]
MS Transfer Line Temp. 290°C[8]
Mass Scan Range m/z 50-600[8]

Visualizations

experimental_workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase SampleCollection 1. Sample Collection (Immediate Freezing at -80°C) Homogenization 2. Sample Homogenization SampleCollection->Homogenization Aliquoting 3. Aliquoting Homogenization->Aliquoting Extraction 4. SCFA Extraction (e.g., Acidified Ether) Aliquoting->Extraction InternalStandard 5. Internal Standard Spiking Extraction->InternalStandard Derivatization 6. Derivatization (e.g., Silylation) InternalStandard->Derivatization GCMS_Analysis 7. GC-MS Analysis Derivatization->GCMS_Analysis DataProcessing 8. Data Processing (Peak Integration) GCMS_Analysis->DataProcessing Normalization 9. Normalization (to sample weight or bacterial count) DataProcessing->Normalization StatisticalAnalysis 10. Statistical Analysis Normalization->StatisticalAnalysis

Caption: Experimental workflow for SCFA analysis from sample collection to data analysis.

troubleshooting_logic start Poor Chromatographic Results peak_shape Poor Peak Shape? start->peak_shape baseline Baseline Instability? start->baseline sensitivity Low Sensitivity? start->sensitivity tailing tailing peak_shape->tailing Tailing fronting fronting peak_shape->fronting Fronting rising rising baseline->rising Rising noisy noisy baseline->noisy Noisy inefficient_derivatization inefficient_derivatization sensitivity->inefficient_derivatization Inefficient Derivatization? sample_degradation sample_degradation sensitivity->sample_degradation Sample Degradation? derivatization derivatization tailing->derivatization Check Derivatization inlet_maintenance inlet_maintenance tailing->inlet_maintenance Clean/Replace Inlet Liner reduce_injection reduce_injection fronting->reduce_injection Reduce Injection Volume/ Dilute Sample column_bleed column_bleed rising->column_bleed Check Max Temp/ Condition Column leaks leaks noisy->leaks Check for Leaks gas_purity gas_purity noisy->gas_purity Check Gas Purity check_reagents check_reagents inefficient_derivatization->check_reagents Check Reagent Freshness lower_temp lower_temp sample_degradation->lower_temp Lower Injector Temp

Caption: Troubleshooting logic for common GC-MS issues in SCFA analysis.

References

Validation & Comparative

Valeric Acid vs. Butyric Acid: A Comparative Guide to HDAC Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuances of histone deacetylase (HDAC) inhibitors is critical for advancing epigenetic therapies. Among the short-chain fatty acids (SCFAs), valeric acid and butyric acid have emerged as notable HDAC inhibitors. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection and application of these molecules in research and development.

Quantitative Comparison of HDAC Inhibitory Activity

The inhibitory potency of this compound and butyric acid against HDAC enzymes has been evaluated in various studies. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their efficacy.

CompoundTargetIC50 ValueCell Line/SystemReference
This compound HDAC316.6 µMProstate Cancer Cells[1]
Total HDACsMillimolar RangeLiver Cancer Cell Lines (Hep3B, SNU-449, HepG2)[2]
Total HDACs>2 mM (toxic)HT-29 (Colon Cancer Cells)[3]
Butyric Acid Total HDACs0.80 mMNot specified[4]
HDAC10.3 mMNot specified[5]
HDAC20.4 mMNot specified[5]
HDAC70.3 mMNot specified[5]

Summary of Inhibitory Potency:

Butyric acid has been more extensively characterized across a range of HDAC isoforms, with IC50 values consistently in the millimolar range for total and specific class I and IIa HDACs[4][5]. This compound has also demonstrated HDAC inhibition, with a notable IC50 value in the micromolar range against HDAC3[1]. However, other studies indicate its general anticancer effects occur at millimolar concentrations[2]. It is important to note that in some cell lines, this compound exhibited toxicity at concentrations necessary for significant HDAC inhibition, which can complicate the interpretation of its effects[3].

A direct comparative study concluded that butyrate (B1204436) is a more potent HDAC inhibitor than other short-chain fatty acids, including valerate (B167501) and propionate[6]. However, another study suggested a potential synergistic effect, where a combination of butyric and valeric acids produced a stronger HDAC inhibitory effect than either compound alone, hinting at a cumulative action of different SCFAs[3].

Signaling Pathways and Mechanisms of Action

Both this compound and butyric acid exert their cellular effects by inhibiting HDACs, leading to the hyperacetylation of histones and other proteins. This, in turn, modulates gene expression and affects critical cellular processes such as cell cycle progression and apoptosis.

This compound: Induction of Apoptosis via the E2F1/E2F3/Caspase-3 Axis

This compound has been shown to induce apoptosis in cancer cells by modulating the E2F1/E2F3/Caspase-3 signaling pathway. E2F1 and E2F3 are transcription factors that play a crucial role in cell cycle progression and apoptosis. Caspase-3 is a key executioner caspase in the apoptotic cascade. By inhibiting HDACs, this compound is thought to influence the expression or activity of E2F1 and E2F3, leading to the activation of Caspase-3 and subsequent programmed cell death.

G This compound Signaling Pathway Valeric_Acid This compound HDACs HDACs Valeric_Acid->HDACs Inhibition E2F1_E2F3 E2F1 / E2F3 HDACs->E2F1_E2F3 Deacetylation (Repression) Caspase3 Caspase-3 Activation E2F1_E2F3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

This compound Apoptosis Pathway
Butyric Acid: Cell Cycle Arrest through p21(Waf1/Cip1) Induction

Butyric acid is well-documented to cause cell cycle arrest, primarily at the G1 phase, by inducing the expression of the cyclin-dependent kinase inhibitor p21(Waf1/Cip1)[7][8]. Inhibition of HDACs by butyric acid leads to hyperacetylation of histones in the promoter region of the CDKN1A gene (encoding p21), leading to its transcriptional activation[9]. The p21 protein then binds to and inhibits cyclin-CDK complexes, preventing the phosphorylation of the retinoblastoma protein (Rb) and halting the cell cycle.

G Butyric Acid Signaling Pathway Butyric_Acid Butyric Acid HDACs HDACs Butyric_Acid->HDACs Inhibition Histone_Hyperacetylation Histone Hyperacetylation HDACs->Histone_Hyperacetylation Deacetylation p21_Gene p21 (CDKN1A) Gene Transcription Histone_Hyperacetylation->p21_Gene Activation p21_Protein p21 Protein p21_Gene->p21_Protein Cyclin_CDK Cyclin-CDK Complexes p21_Protein->Cyclin_CDK Inhibition Cell_Cycle_Arrest G1 Cell Cycle Arrest Cyclin_CDK->Cell_Cycle_Arrest Progression Block

Butyric Acid Cell Cycle Arrest Pathway

Experimental Protocols

The determination of HDAC inhibitory activity is crucial for evaluating and comparing compounds like valeric and butyric acid. A common method is the fluorometric HDAC activity assay.

Fluorometric HDAC Activity Assay

This assay measures the enzymatic activity of HDACs using a fluorogenic substrate.

Principle: The assay utilizes an acetylated peptide substrate linked to a fluorescent reporter molecule (fluorophore), which is quenched in its acetylated state. HDACs in the sample deacetylate the substrate. A developer solution, containing a protease, is then added, which specifically cleaves the deacetylated substrate, releasing the fluorophore and resulting in a measurable increase in fluorescence. The fluorescence intensity is directly proportional to the HDAC activity.

General Protocol:

  • Reagent Preparation: Prepare HDAC assay buffer, the fluorogenic HDAC substrate, and the developer solution. A known HDAC inhibitor (e.g., Trichostatin A) is used as a positive control.

  • Reaction Setup: In a 96-well microplate, add the HDAC assay buffer, the test compound (valeric or butyric acid at various concentrations), and the HDAC enzyme source (purified enzyme or nuclear/cell extract).

  • Initiation: Start the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Development: Stop the HDAC reaction and initiate the development by adding the developer solution to each well. Incubate at room temperature for 15-30 minutes to allow for cleavage of the deacetylated substrate.

  • Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380 nm/440-460 nm)[10][11].

  • Data Analysis: Calculate the percentage of HDAC inhibition by comparing the fluorescence of the test compound-treated wells to the untreated control wells. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G Fluorometric HDAC Activity Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reagents Prepare Reagents: - Assay Buffer - Substrate - Developer - Inhibitors Setup Set up Reaction: - Buffer - Inhibitor (Valeric/Butyric Acid) - HDAC Enzyme Reagents->Setup Initiate Initiate Reaction: Add Substrate Setup->Initiate Incubate_Reaction Incubate (e.g., 37°C, 30-60 min) Initiate->Incubate_Reaction Develop Add Developer (Incubate RT, 15-30 min) Incubate_Reaction->Develop Measure Measure Fluorescence (Ex/Em = 350-380/440-460 nm) Develop->Measure Analyze Calculate % Inhibition Determine IC50 Measure->Analyze

References

Short-Chain Fatty Acids: A Comparative Analysis of Their Profiles in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Short-Chain Fatty Acid Profiles in Healthy versus Diseased States, Supported by Experimental Data.

Short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, are microbial metabolites produced in the gut through the fermentation of dietary fibers. These molecules play a crucial role in maintaining host health by serving as an energy source for colonocytes, regulating immune responses, and influencing various signaling pathways. Emerging evidence highlights significant alterations in SCFA profiles in several disease states compared to healthy individuals. This guide provides a comparative analysis of these profiles, supported by quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways.

Quantitative Comparison of Fecal SCFA Profiles

The following tables summarize the concentrations of the major SCFAs—acetate, propionate, and butyrate—in fecal samples from healthy individuals and patients with Inflammatory Bowel Disease (IBD), Obesity, Type 2 Diabetes, and Colorectal Cancer (CRC).

Table 1: Fecal SCFA Concentrations in Healthy vs. Inflammatory Bowel Disease (IBD) Patients

Short-Chain Fatty AcidHealthy Controls (µmol/g wet faeces)IBD Patients (µmol/g wet faeces)Reference
Acetic Acid209.7162.0[1]
Propionic Acid93.365.6[1]
Butyric Acid176.086.9[1]

A study on IBD patients showed a notable decrease in the fecal levels of acetic, butyric, and propionic acids when compared to healthy individuals[1].

Table 2: Fecal SCFA Concentrations in Lean vs. Overweight/Obese Individuals

Short-Chain Fatty AcidLean Individuals (mmol/kg)Overweight/Obese Individuals (mmol/kg)Reference
Total SCFAs64.1 ± 10.481.3 ± 7.4[2]

Studies have indicated that individuals with obesity may have higher total fecal SCFA concentrations compared to lean individuals[2][3]. This could be due to alterations in the gut microbiota composition and its capacity for energy harvest[4].

Table 3: Fecal SCFA Concentrations in Healthy vs. Type 2 Diabetes (T2D) Patients

Short-Chain Fatty AcidNormoglycemic Individuals (mmol/kg feces)Type 2 Diabetes Patients (mmol/kg feces)Reference
Acetic Acid173 ± 121115 ± 64.6[5]
Butyric Acid42.7 ± 30.331.5 ± 19.2[5]

Research suggests that fecal acetic acid is significantly reduced in individuals with Type 2 Diabetes compared to normoglycemic individuals[5].

Table 4: Fecal SCFA Alterations in Colorectal Cancer (CRC)

Short-Chain Fatty AcidAssociation with CRCReference
Acetic AcidSignificantly lower in CRC patients (SMD = -0.61)[6]
ButyrateSignificantly lower in CRC patients (SMD = -0.45)[6]

A meta-analysis revealed that fecal concentrations of acetic and butyric acid are significantly lower in patients with colorectal cancer compared to healthy controls[6].

Experimental Protocols

Accurate quantification of fecal SCFAs is critical for research in this field. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common analytical techniques employed. Below are representative protocols for each method.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Fecal SCFA Quantification

This protocol outlines a common derivatization-based GC-MS method for the analysis of SCFAs in fecal samples.

  • Sample Preparation and Homogenization:

    • Weigh approximately 100-200 mg of frozen fecal sample.

    • Homogenize the sample in 1-2 mL of deionized water or saline solution.

    • Centrifuge the homogenate at high speed (e.g., 12,000-15,000 x g) for 10-15 minutes at 4°C to pellet solid debris[7].

  • Internal Standard Spiking and Acidification:

    • Transfer the supernatant to a new tube.

    • Add a known concentration of an internal standard (e.g., 2-ethylbutyric acid or isocaproic acid) to each sample and calibration standard[7].

    • Acidify the sample to a pH below 3.0 using a strong acid like hydrochloric acid or phosphoric acid to protonate the SCFAs, making them more volatile[7].

  • Extraction:

    • Perform a liquid-liquid extraction by adding a water-immiscible organic solvent (e.g., diethyl ether or a mixture of hexane (B92381) and isobutanol)[8].

    • Vortex vigorously for 1-2 minutes to ensure thorough mixing.

    • Centrifuge to separate the aqueous and organic layers.

    • Carefully transfer the organic layer containing the SCFAs to a new vial.

  • Derivatization:

    • To improve volatility and chromatographic separation, derivatize the SCFAs. A common method involves esterification using agents like isobutyl chloroformate in the presence of isobutanol and pyridine[8].

    • The reaction is typically carried out by adding the derivatizing reagents to the extracted SCFAs and incubating at a specific temperature (e.g., 60°C) for a set time.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

    • Gas Chromatograph (GC) Conditions:

      • Injector Temperature: 220–250°C[7].

      • Injection Mode: Split or splitless, depending on the expected concentration[7].

      • Column: A capillary column suitable for volatile fatty acid analysis (e.g., DB-23 or equivalent).

      • Oven Temperature Program: Start at a low temperature (e.g., 50-100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200-250°C) to elute the derivatized SCFAs.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Impact (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for profiling.

  • Data Analysis:

    • Identify the derivatized SCFAs based on their retention times and mass spectra compared to analytical standards.

    • Quantify the concentration of each SCFA by constructing a calibration curve using the peak area ratios of the analyte to the internal standard.

High-Performance Liquid Chromatography (HPLC) Protocol for Fecal SCFA Quantification

This protocol describes a typical derivatization-based HPLC method for SCFA analysis, often coupled with UV or mass spectrometry detection.

  • Sample Preparation and Homogenization:

    • Follow the same initial steps of weighing and homogenization as in the GC-MS protocol.

  • Internal Standard Spiking and Deproteinization:

    • Add an internal standard (e.g., 2-ethylbutyric acid) to the supernatant[9].

    • Deproteinize the sample, often by acidification with an acid like perchloric acid, which also helps to precipitate interfering proteins.

  • Derivatization:

    • Since SCFAs lack a chromophore for UV detection, derivatization is necessary. A common derivatizing agent is 2-nitrophenylhydrazine (B1229437) (2-NPH) in the presence of a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC)[9].

    • The reaction mixture is typically heated (e.g., at 60°C for 20 minutes) to facilitate the formation of SCFA-2-NPH derivatives[9].

  • Extraction of Derivatives:

    • After the reaction, extract the derivatized SCFAs into an organic solvent such as diethyl ether[9].

    • Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Inject the reconstituted sample into the HPLC system.

    • HPLC Conditions:

      • Column: A reversed-phase column (e.g., C18) is commonly used.

      • Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., phosphoric acid solution) and an organic solvent like acetonitrile (B52724) is typical[9].

      • Flow Rate: A standard flow rate of around 1.0 mL/min.

      • Column Temperature: Maintained at a constant temperature (e.g., 40-50°C) for reproducible chromatography[9].

      • Detection: UV detection at a wavelength appropriate for the derivatizing agent (e.g., 400 nm for 2-NPH derivatives)[9]. Alternatively, a mass spectrometer can be used for more sensitive and specific detection (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the SCFA derivatives based on their retention times and peak areas compared to derivatized standards.

    • Use the internal standard to correct for variations in sample preparation and injection volume.

Signaling Pathways and Experimental Workflows

The biological effects of SCFAs are mediated through two primary mechanisms: activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs). The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for SCFA analysis and these key signaling pathways.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Fecal_Sample Fecal Sample Collection & Freezing (-80°C) Homogenization Homogenization (in water/saline) Fecal_Sample->Homogenization Centrifugation1 Centrifugation (to remove solids) Homogenization->Centrifugation1 Supernatant Supernatant Collection Centrifugation1->Supernatant Acidification Acidification (pH < 3) & Internal Standard Spiking Supernatant->Acidification GC_MS GC-MS Analysis (Derivatization -> Injection) Acidification->GC_MS For GC-MS HPLC HPLC Analysis (Derivatization -> Injection) Acidification->HPLC For HPLC Quantification Quantification (vs. Calibration Curve) GC_MS->Quantification HPLC->Quantification Analysis Statistical Analysis Quantification->Analysis

Figure 1: A generalized experimental workflow for the quantification of short-chain fatty acids from fecal samples.

SCFA_GPCR_Signaling SCFA Acetate, Propionate, Butyrate GPR43 GPR43 SCFA->GPR43 binds Gq Gq GPR43->Gq activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response (e.g., Cytokine Production) Ca_release->Cellular_Response MAPK MAPK Pathway (ERK) PKC->MAPK MAPK->Cellular_Response

Figure 2: Simplified signaling pathway of SCFA-mediated activation of G-protein coupled receptor 43 (GPR43).

HDAC_Inhibition Butyrate Butyrate HDAC Histone Deacetylase (HDAC) Butyrate->HDAC inhibits Histone Histone Proteins HDAC->Histone deacetylates HAT Histone Acetyltransferase (HAT) HAT->Histone acetylates Acetylation Increased Histone Acetylation Histone->Acetylation Chromatin Open Chromatin Structure Acetylation->Chromatin Gene_Expression Altered Gene Expression (e.g., p21 activation) Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest, Apoptosis Gene_Expression->Cell_Cycle_Arrest

Figure 3: Mechanism of histone deacetylase (HDAC) inhibition by butyrate, leading to altered gene expression.

References

Valeric Acid Demonstrates Comparable Efficacy to Other Short-Chain Fatty Acids in Mitigating Inflammatory Bowel Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

New research highlights the therapeutic potential of valeric acid, a short-chain fatty acid (SCFA), in preclinical models of Inflammatory Bowel Disease (IBD). Studies show that this compound exerts anti-inflammatory effects comparable to more extensively studied SCFAs like butyrate (B1204436), propionate (B1217596), and acetate (B1210297), suggesting its promise as a potential therapeutic agent for IBD.

This compound, like other SCFAs, is a product of bacterial fermentation of dietary fiber in the gut. Emerging evidence indicates its role in modulating immune responses and maintaining gut homeostasis. In experimental models of colitis, treatment with this compound has been shown to ameliorate disease severity, reduce inflammatory markers, and protect the intestinal barrier.

Comparative Efficacy in IBD Models

Direct comparative studies providing quantitative data on the efficacy of this compound against other SCFAs in a single in vivo IBD model are emerging. However, existing in vitro and in vivo data allow for a preliminary comparison. For instance, in a study utilizing an in vitro model of murine colitis, propionate and butyrate were found to be equipotent in suppressing the release of the pro-inflammatory cytokine IL-6, while acetate was less effective.

SCFAConcentrationIL-6 Inhibition (%)
Acetate30 mmol/L~67%
Propionate30 mmol/L~92%
Butyrate30 mmol/L~83%
Data adapted from an in vitro study on murine colon organ cultures.

While this data does not include this compound, other studies have shown that this compound administration in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice leads to a significant reduction in the Disease Activity Index (DAI), a composite score of weight loss, stool consistency, and bleeding. Furthermore, this compound has been observed to decrease the levels of pro-inflammatory cytokines such as IL-6.[1][2]

Mechanisms of Action: A Dual Approach

The therapeutic effects of this compound and other SCFAs in IBD models are primarily attributed to two key mechanisms: the activation of G-protein-coupled receptors (GPRs) and the inhibition of histone deacetylases (HDACs).

G-Protein-Coupled Receptor (GPR) Activation

This compound, along with other SCFAs, can activate GPR41 and GPR43, which are expressed on intestinal epithelial and immune cells.[3][4] Activation of these receptors triggers downstream signaling cascades, including the MAPK pathway, which can modulate inflammatory responses.[3][5] This signaling can lead to the production of chemokines and cytokines that help in orchestrating a protective immune response and promoting tissue repair.[3][5]

GPR_Signaling cluster_membrane Cell Membrane GPR GPR41 / GPR43 MAPK MAPK Signaling (ERK1/2, p38) GPR->MAPK activates SCFA This compound & Other SCFAs SCFA->GPR binds Immune_Response Modulation of Inflammatory Response MAPK->Immune_Response leads to

GPR41/43 Signaling Pathway
Histone Deacetylase (HDAC) Inhibition

A crucial mechanism underlying the anti-inflammatory effects of this compound is its ability to inhibit HDACs.[6][7][8] HDACs are enzymes that play a key role in regulating gene expression. By inhibiting HDACs, particularly class I and IIa HDACs, this compound can increase the acetylation of histones, leading to a more open chromatin structure and altering the expression of genes involved in inflammation.[6][7] This can result in the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory pathways. For instance, HDAC inhibition has been shown to increase the function of T regulatory cells (Tregs), which are crucial for maintaining immune tolerance in the gut.[6][7]

HDAC_Inhibition Valeric_Acid This compound HDAC HDACs (Class I & IIa) Valeric_Acid->HDAC inhibits Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation prevents deacetylation of Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Immune_Modulation Suppression of Pro-inflammatory Genes & Promotion of Anti-inflammatory Genes Gene_Expression->Immune_Modulation

HDAC Inhibition Pathway

Experimental Protocols

The most common animal model used to evaluate the efficacy of SCFAs in IBD is the dextran sulfate sodium (DSS)-induced colitis model in mice.

DSS-Induced Colitis Model

Objective: To induce acute or chronic colitis in mice that mimics human ulcerative colitis.

Materials:

  • Dextran sulfate sodium (DSS), molecular weight 36,000-50,000 Da

  • 8-12 week old C57BL/6 or BALB/c mice

  • Sterile drinking water

Procedure (Acute Model):

  • Mice are given a solution of 2-5% (w/v) DSS in their drinking water ad libitum for 5-7 consecutive days.

  • Control mice receive regular sterile drinking water.

  • Mice are monitored daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

  • At the end of the treatment period, mice are euthanized, and the colon is collected for macroscopic and histological analysis, as well as for measuring inflammatory markers.

SCFA Administration

Objective: To deliver SCFAs to the colon to assess their therapeutic effects.

Materials:

  • This compound, sodium butyrate, sodium propionate, sodium acetate

  • Sterile phosphate-buffered saline (PBS) or drinking water

  • Oral gavage needles

Procedure (Oral Gavage):

  • SCFAs are dissolved in PBS or sterile water to the desired concentration.

  • Mice are administered the SCFA solution daily via oral gavage, typically in a volume of 100-200 µL.

  • Treatment can be prophylactic (starting before DSS administration) or therapeutic (starting after the onset of colitis symptoms).

Experimental_Workflow Start Start of Experiment DSS_Induction Induce Colitis with DSS (5-7 days) Start->DSS_Induction SCFA_Treatment Administer SCFAs (e.g., Oral Gavage) DSS_Induction->SCFA_Treatment Concurrent or Post-Induction Monitoring Daily Monitoring (DAI, Weight) DSS_Induction->Monitoring SCFA_Treatment->Monitoring Endpoint Endpoint Analysis (Histology, Cytokines) Monitoring->Endpoint

Experimental Workflow

References

Validating valeric acid as a biomarker for gut dysbiosis.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The intricate balance of the gut microbiome is paramount to human health, and its disruption, termed dysbiosis, is implicated in a wide array of diseases. Identifying reliable biomarkers to detect and monitor gut dysbiosis is a critical area of research. While short-chain fatty acids (SCFAs) as a class are well-established indicators of microbial activity, individual SCFAs are gaining attention for their specific roles. This guide provides a comparative analysis of valeric acid, a five-carbon SCFA, as an emerging biomarker for gut dysbiosis, comparing it with other alternatives and presenting supporting data and methodologies.

This compound vs. Other Biomarkers: A Comparative Overview

This compound, or pentanoic acid, is a product of anaerobic bacterial fermentation in the gut.[1] Its concentration in fecal and systemic circulation can fluctuate based on the composition and metabolic activity of the gut microbiota.[2] Unlike the more abundant SCFAs such as acetate, propionate, and butyrate, which together constitute over 90% of total SCFAs, this compound is present in lower concentrations.[3] However, its distinct production pathways and biological activities suggest it may offer unique insights into specific microbial and host metabolic states.

Recent studies have highlighted the potential of this compound as a biomarker in various conditions. For instance, altered levels of this compound have been associated with inflammatory bowel disease (IBD), colorectal cancer, and even neuroinflammatory conditions through the gut-brain axis.[4][5] In some contexts, elevated this compound has been linked to harmful inflammatory signaling, particularly in the aging gut microbiome.[6] Conversely, other research suggests a protective role, including enhancing intestinal barrier function and modulating immune responses.[2][7]

The table below summarizes the comparative aspects of this compound against other common gut dysbiosis biomarkers.

Biomarker CategorySpecific BiomarkerAdvantagesDisadvantagesRelevance to this compound Comparison
Short-Chain Fatty Acids (SCFAs) ButyrateWell-studied, primary energy source for colonocytes, anti-inflammatory properties.Can be influenced by recent dietary fiber intake.This compound has similar but distinct epigenetic and receptor-mediated signaling pathways.[2][4]
PropionateInvolved in gluconeogenesis and satiety signaling.Less potent in terms of histone deacetylase (HDAC) inhibition compared to butyrate.This compound is also involved in systemic metabolic regulation.[2]
AcetateMost abundant SCFA, readily absorbed and utilized systemically.Less specific as a marker for colonic health compared to butyrate.This compound provides a more nuanced signal of specific microbial fermentation pathways.[2]
Bile Acids Secondary Bile Acids (e.g., DCA, LCA)Reflects the functional capacity of specific gut bacteria (e.g., Clostridium subcluster XIVa) involved in converting primary to secondary bile acids.[8]Can be influenced by liver function and diet.A decreased ratio of secondary to primary bile acids is a strong indicator of dysbiosis, a condition that may also alter this compound levels.[8]
Microbial Composition 16S rRNA sequencing / MetagenomicsProvides a comprehensive view of the microbial community structure and functional potential.Higher cost, complex data analysis, and may not reflect metabolic activity.Changes in specific bacterial taxa, such as Clostridia and Megasphaera massiliensis, can directly correlate with this compound production.[1]

Quantitative Data on this compound in Gut Health and Disease

The concentration of this compound and other SCFAs can vary significantly between healthy individuals and those with gut-related diseases. The following table collates findings from various studies to provide a quantitative comparison.

ConditionAnalyteConcentration in Healthy Controls (HC)Concentration in PatientsKey Findings & Significance
General Healthy State Fecal this compound (% of total VFAs)Mean: 2.9% (± 0.8)Not ApplicableThis compound is a minor but consistent component of the fecal SCFA profile.[9]
Colorectal Cancer (CRC) Fecal this compound (% of total SCFAs)Lower percentage compared to CRC patients.Higher percentage compared to HC (p=0.00014).The relative abundance of this compound is significantly altered in CRC, suggesting a shift in microbial metabolism.[5]
Adenomatous Polyposis (AP) Fecal Propionic & Isovaleric Acids (% of total SCFAs)Lower percentages compared to AP patients.Higher percentages compared to HC (p=0.00433 for both).While not this compound itself, its isomer isothis compound is elevated in this pre-neoplastic condition.[5]
Valproic Acid (VPA) Induced Dysbiosis (Rat Model) Fecal this compoundSignificantly higher than in VPA model rats.Significantly decreased (p < 0.001).This animal model demonstrates a clear link between dysbiosis and reduced fecal this compound levels.[10][11]
Childhood Allergy Development Fecal this compound at 1 yearHigher concentrations in children without later allergies.Lower concentration was inversely associated with eczema (p=0.049) and food allergy (p=0.057) at 13 years.Early life fecal this compound levels may be predictive of long-term allergic outcomes.[3][12]

Experimental Protocols

Accurate and reproducible quantification of this compound is crucial for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for SCFA analysis.

Protocol: Quantification of this compound in Fecal Samples by GC-MS

1. Sample Collection and Storage:

  • Collect fecal samples in sterile containers.

  • Immediately freeze samples at -20°C or, for long-term storage, at -80°C to halt microbial activity and preserve SCFA concentrations.

2. Sample Preparation and Extraction:

  • Thaw frozen fecal samples on ice.

  • Weigh approximately 0.5 g of homogenized feces.[3]

  • Add 2 mL of a solution containing distilled water, sulfuric acid (to acidify the sample and protonate the SCFAs), and an internal standard (e.g., 2-ethylbutyric acid).[3]

  • Vortex the mixture vigorously to ensure thorough homogenization.

  • Centrifuge the slurry to pellet solid debris.

  • The supernatant containing the SCFAs can be further purified. A simple and effective method is ultrafiltration through a membrane with a low molecular-mass cutoff (e.g., 3000 Da) to remove proteins and other macromolecules.[9][13]

3. Derivatization (Optional but Recommended for GC-MS):

  • While not always required, derivatization can improve the volatility and chromatographic properties of SCFAs. This step is common in many validated protocols.

4. GC-MS Analysis:

  • Inject the prepared sample into a gas chromatograph equipped with a suitable column for SCFA separation.

  • The separated compounds are then introduced into a mass spectrometer for detection and quantification.

  • The concentration of this compound is determined by comparing its peak area to that of the internal standard.

Signaling Pathways and Experimental Workflows

This compound Production and Host Interaction

This compound is produced by gut bacteria through the anaerobic fermentation of indigestible foods.[1] One key pathway involves the condensation of ethanol (B145695) and propionate.[2] Once produced, this compound can be absorbed into the bloodstream and act as a signaling molecule, interacting with G-protein coupled receptors like GPR41 and GPR43, and inhibiting histone deacetylases (HDACs).[2][4] These interactions can modulate host immune responses, inflammation, and metabolic processes.[2][7]

Valeric_Acid_Signaling_Pathway cluster_gut_lumen Gut Lumen cluster_epithelium Intestinal Epithelium cluster_systemic Systemic Circulation & Host Cells Dietary Fiber Dietary Fiber Microbiota Microbiota Dietary Fiber->Microbiota This compound This compound Microbiota->this compound Fermentation Absorption Absorption This compound->Absorption Systemic this compound Systemic this compound Absorption->Systemic this compound GPR41_43 GPR41/43 Receptors Systemic this compound->GPR41_43 Binds to HDAC HDACs Systemic this compound->HDAC Inhibits Immune Modulation Immune Modulation GPR41_43->Immune Modulation Anti-inflammatory Effects Anti-inflammatory Effects HDAC->Anti-inflammatory Effects

Caption: Production of this compound by gut microbiota and its signaling pathways in the host.

Experimental Workflow for this compound Biomarker Validation

The process of validating this compound as a biomarker involves several key steps, from sample collection to data analysis and interpretation. This workflow ensures that the results are robust and clinically relevant.

Experimental_Workflow Sample_Collection 1. Fecal Sample Collection (Healthy vs. Dysbiotic Cohorts) Preparation 2. Sample Preparation (Homogenization, Acidification, Internal Std) Sample_Collection->Preparation Extraction 3. SCFA Extraction (Centrifugation, Ultrafiltration) Preparation->Extraction Analysis 4. GC-MS Analysis (Quantification of this compound) Extraction->Analysis Data_Analysis 5. Statistical Analysis (Comparison between cohorts) Analysis->Data_Analysis Validation 6. Biomarker Validation (Sensitivity, Specificity, Correlation) Data_Analysis->Validation

Caption: Standard workflow for the analysis and validation of this compound as a fecal biomarker.

References

Cross-platform comparison of valeric acid measurement techniques.

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide to Valeric Acid Quantification for Researchers

For scientists and professionals in drug development, the accurate measurement of this compound, a five-carbon short-chain fatty acid, is crucial for understanding its role in various physiological and pathological processes. This compound is increasingly recognized for its impact on gut health, neurological functions, and as a potential therapeutic agent. This guide provides a comprehensive comparison of the primary analytical techniques used for this compound quantification, supported by experimental data and detailed protocols to aid in selecting the most suitable method for your research needs.

Cross-Platform Performance Comparison

The selection of an appropriate analytical method for this compound measurement depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the quantitative performance of the most common techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

ParameterGC-MSHPLC-UVLC-MS/MS
Limit of Detection (LOD) 1.2 - 36.45 mg/L[1]11 - 8,026 µg/kg[2][3][4][5]0.001 mM[6]
Limit of Quantification (LOQ) 3.4 - 7.5 mg/L[7]40 - 26,755 µg/kg[2][3][4][5]0.5 ng/mL[8]
**Linearity (R²) **>0.99[9]>0.99[3]>0.998[6]
Accuracy (Recovery %) 93.7 - 105.5%[7]76.3 - 99.2%[2][3][4][5]97 - 103%[10][11]
Precision (%RSD) <15%[9]<5.3%[2][3][4]<10%[10][11]
Sample Throughput ModerateHighHigh
Derivatization Often requiredNot requiredOptional
Specificity HighModerateVery High
Instrumentation Cost ModerateLowHigh

Note on ELISA: While Enzyme-Linked Immunosorbent Assay (ELISA) is a common technique for quantifying small molecules, dedicated commercial ELISA kits for this compound are not widely available at the time of this publication. Kits for other short-chain fatty acids, such as butyric acid, exist, but their cross-reactivity with this compound would need to be thoroughly validated.

Experimental Protocols

Detailed methodologies are critical for replicating and comparing experimental results. Below are representative protocols for the key techniques discussed.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method, adapted from a study on short-chain fatty acids in biological samples, involves liquid-liquid extraction followed by GC-MS analysis.[12]

1. Sample Preparation (Liquid-Liquid Extraction): a. To 100 µL of sample (e.g., plasma, serum, homogenized feces), add 10 µL of 1.0 M HCl. b. Add an appropriate internal standard (e.g., deuterated this compound). c. Vortex the mixture for 1 minute and centrifuge at 18,341 x g for 5 minutes at 4°C. d. Transfer 100 µL of the supernatant to a new tube. e. Add 200 µL of methyl tert-butyl ether (MTBE), vortex vigorously for 20 minutes, and centrifuge as above. f. Transfer 100 µL of the upper MTBE layer to an autosampler vial for analysis.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 7890B GC or similar.

  • MS System: Agilent 5977A MSD or similar.

  • Column: High-polarity polyethylene (B3416737) glycol (PEG) column (e.g., DB-FATWAX UI, 30 m x 0.25 mm, 0.25 µm).

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 180°C at 8°C/min, then to 240°C at 25°C/min, and hold for 5 minutes.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Selected Ion Monitoring (SIM) mode.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is based on a method for the simultaneous analysis of organic acids in animal feed.[4]

1. Sample Preparation: a. Weigh 1 g of the homogenized sample into a tube. b. Add 20 mL of 0.4% HCl and mix. c. Centrifuge the mixture and filter the supernatant through a 0.45 µm filter into an HPLC vial.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or similar.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: 0.1% phosphoric acid in water.

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 35°C.

  • Detection Wavelength: 210 nm.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a sensitive method for quantifying short-chain fatty acids in biological fluids without derivatization.[6]

1. Sample Preparation: a. To 50 µL of sample (e.g., plasma, urine), add 200 µL of acidified acetonitrile (B52724) (0.1% formic acid) containing an internal standard (e.g., 13C-labeled this compound). b. Vortex for 30 seconds and centrifuge at 16,000 x g for 10 minutes at 4°C. c. Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: Waters ACQUITY UPLC I-Class or similar.

  • MS System: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or similar.

  • Column: Porous graphitic carbon (PGC) column (e.g., 100 mm x 2.1 mm, 3 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate this compound from other components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode.

Visualizing the Context: Pathways and Workflows

To further aid in understanding the significance and measurement of this compound, the following diagrams illustrate a key signaling pathway it modulates, a typical experimental workflow, and a comparison of the analytical techniques.

G This compound as a Histone Deacetylase (HDAC) Inhibitor cluster_0 Cell Nucleus This compound This compound HDAC HDAC This compound->HDAC Inhibits Histone Histone HDAC->Histone Deacetylates Acetylated Histone Acetylated Histone Histone->Acetylated Histone Acetylation/Deacetylation Chromatin Chromatin Acetylated Histone->Chromatin Relaxes Gene Expression Gene Expression Chromatin->Gene Expression Alters

Caption: this compound's role as an HDAC inhibitor.

G Experimental Workflow for this compound Measurement by LC-MS/MS Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Biological Matrix LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Protein Precipitation & Supernatant Transfer Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Chromatographic Separation & Mass Spectrometry Data Processing Data Processing Data Acquisition->Data Processing MRM Transitions Quantification Quantification Data Processing->Quantification Peak Integration & Calibration Curve Results Results Quantification->Results This compound Concentration

Caption: A typical LC-MS/MS workflow.

G Comparison of this compound Measurement Techniques cluster_gcms GC-MS cluster_hplcuv HPLC-UV cluster_lcmsms LC-MS/MS High Specificity High Specificity Good Sensitivity Good Sensitivity Derivatization Often Needed Derivatization Often Needed Lower Cost Lower Cost Simpler Operation Simpler Operation Lower Sensitivity Lower Sensitivity Highest Sensitivity Highest Sensitivity Higher Cost & Complexity Higher Cost & Complexity This compound Measurement This compound Measurement

Caption: Key features of analytical techniques.

References

A Comparative Analysis of the Neuroprotective Effects of Valeric Acid and Other Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The growing interest in the gut-brain axis has highlighted the potential of gut microbiota-derived metabolites, such as short-chain fatty acids (SCFAs), in modulating neurological health. Among these, valeric acid, a five-carbon SCFA, is emerging as a promising neuroprotective agent. This guide provides a comprehensive comparison of the neuroprotective effects of this compound against other fatty acids, including other SCFAs (propionic acid, butyric acid, caproic acid), medium-chain fatty acids (MCFAs), and long-chain fatty acids (LCFAs). The information is supported by experimental data from various in vitro and in vivo models of neurodegenerative diseases.

Comparative Analysis of Neuroprotective Effects

The neuroprotective properties of fatty acids are multifaceted, involving anti-inflammatory, antioxidant, anti-apoptotic, and autophagy-modulating mechanisms. While direct comparative studies are limited, this section collates quantitative data from various experimental models to offer a comparative perspective.

Short-Chain Fatty Acids (SCFAs)

SCFAs are the most extensively studied group in the context of neuroprotection originating from the gut.

Table 1: Comparison of Neuroprotective Effects of Short-Chain Fatty Acids (SCFAs)

Fatty AcidExperimental ModelKey Neuroprotective OutcomesQuantitative Data
This compound Rotenone-induced Parkinson's Disease (rat model)Reduced oxidative stress, neuroinflammation, and apoptosis. Modulated autophagy.- Decreased malondialdehyde (MDA) levels (p < 0.05) - Increased antioxidant levels (CAT, GSH, SOD) (p < 0.05) - Decreased pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) (p < 0.05) - Decreased α-synuclein expression (p < 0.05) - Increased Bcl-2/Bax ratio (p < 0.05)[1][2]
Butyric Acid Transient Middle Cerebral Artery Occlusion (tMCAO) (mouse model of stroke)Reduced infarct volume and neurological deficits. Anti-inflammatory and anti-apoptotic effects.- Reduced infarct volume by ~50% (p < 0.01) - Improved neurological score (p < 0.05) - Decreased pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) (p < 0.01) - Increased Bcl-2/Bax ratio (p < 0.05)[2][3]
Propionic Acid Multiple Sclerosis (in vitro model using patient-derived neurons)Promoted neurite recovery and outgrowth.- Increased neurite outgrowth in a dose-dependent manner[4][5]
Caproic Acid Limited direct evidence for neuroprotection.Some studies suggest potential anticonvulsant effects.Data not available for direct neuroprotective endpoints.
Medium-Chain Fatty Acids (MCFAs)

MCFAs are known for their role in ketogenic diets and their ability to provide an alternative energy source for the brain.

Table 2: Comparison of Neuroprotective Effects of Medium-Chain Fatty acids (MCFAs)

Fatty AcidExperimental ModelKey Neuroprotective OutcomesQuantitative Data
Caprylic Acid (C8) Alzheimer's Disease (nematode model)Reduced Aβ aggregation and improved motility.- Improved motility of GMC101 nematodes - Reduced Aβ aggregation[6][7]
Capric Acid (C10) Valproic acid-induced autism (rat model)Ameliorated behavioral and biochemical alterations.- Positive effect on behavioral changes - Modulation of oxidative stress and inflammatory markers[8][9]
Long-Chain Fatty Acids (LCFAs)

Long-chain fatty acids, particularly polyunsaturated fatty acids (PUFAs), are crucial components of neuronal membranes and have well-documented roles in brain health.

Table 3: Overview of Neuroprotective Effects of Long-Chain Fatty Acids (LCFAs)

Fatty AcidGeneral Neuroprotective Mechanisms
Omega-3 PUFAs (DHA, EPA) - Incorporation into neuronal membranes, influencing fluidity and function. - Production of anti-inflammatory and pro-resolving lipid mediators. - Modulation of signaling pathways involved in cell survival and neurogenesis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments cited in this guide.

Rotenone-Induced Parkinson's Disease Model in Rats

This model is used to study the pathophysiology of Parkinson's disease and to evaluate the efficacy of neuroprotective compounds like this compound.

  • Animal Model: Male Wistar rats are used.

  • Induction of Parkinsonism: Rotenone (B1679576), a mitochondrial complex I inhibitor, is dissolved in a vehicle (e.g., sunflower oil) and administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at a concentration of 2.5 mg/kg body weight daily for a period of 28-35 days.

  • Treatment: this compound (e.g., 40 mg/kg, i.p.) is co-administered with rotenone for the duration of the experiment.

  • Behavioral Assessment: Motor deficits are assessed using tests such as the rotarod test, open field test, and cylinder test.

  • Neurochemical and Histological Analysis: At the end of the treatment period, animals are euthanized, and brain tissues (specifically the substantia nigra and striatum) are collected for:

    • Measurement of Oxidative Stress Markers: Malondialdehyde (MDA) levels and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH) are measured using commercially available kits.

    • Analysis of Neuroinflammatory Markers: Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) are quantified using ELISA kits.

    • Immunohistochemistry: Staining for tyrosine hydroxylase (TH) to assess the loss of dopaminergic neurons, and for markers of apoptosis (e.g., Bax, Bcl-2) and autophagy (e.g., LC3).

Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Mice

This model mimics ischemic stroke to study the neuroprotective effects of compounds like butyric acid.

  • Animal Model: Male C57BL/6 mice are commonly used.

  • Surgical Procedure:

    • Anesthesia is induced (e.g., with isoflurane).

    • A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • The ECA is ligated and a small incision is made.

    • A nylon monofilament (e.g., 6-0) with a silicon-coated tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • The occlusion is maintained for a specific duration (e.g., 60 minutes).

    • The filament is then withdrawn to allow for reperfusion.

  • Treatment: Sodium butyrate (B1204436) (e.g., 100 mg/kg, i.p.) is administered at the time of reperfusion.

  • Assessment of Infarct Volume: 24 hours after reperfusion, the brain is removed and sectioned. The sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then calculated.

  • Neurological Deficit Scoring: A neurological deficit score is assigned based on the observation of motor and behavioral impairments.

Amyloid-Beta (Aβ)-Induced Neurotoxicity in SH-SY5Y Cells

This in vitro model is used to screen for compounds with neuroprotective potential against Alzheimer's disease pathology.

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics. For differentiation into a more neuron-like phenotype, cells can be treated with retinoic acid.

  • Induction of Neurotoxicity: Cells are treated with aggregated amyloid-beta (Aβ) peptides (typically Aβ₁₋₄₂ or Aβ₂₅₋₃₅) at a concentration of around 10-25 µM for 24-48 hours.

  • Treatment: The cells are pre-treated with the fatty acid of interest (e.g., caprylic acid) for a few hours before the addition of Aβ.

  • Assessment of Cell Viability: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • Measurement of Apoptosis: Apoptosis can be assessed by methods like TUNEL staining or by measuring the activity of caspases (e.g., caspase-3).

  • Quantification of Aβ Aggregation: The effect of the treatment on Aβ aggregation can be visualized and quantified using techniques like Thioflavin T fluorescence assay.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of these fatty acids are mediated by complex signaling pathways. The following diagrams illustrate the key mechanisms.

This compound's Neuroprotective Signaling Pathway

This compound exerts its neuroprotective effects through multiple pathways, including the modulation of autophagy via the mTOR pathway and the suppression of neuroinflammation.

G cluster_stress Neurotoxic Stress (e.g., Rotenone) cluster_valeric This compound cluster_pathways Cellular Pathways cluster_outcome Cellular Outcome stress Oxidative Stress & Neuroinflammation mTOR mTOR Pathway stress->mTOR Inhibits nf_kb NF-κB Pathway stress->nf_kb Activates valeric_acid This compound valeric_acid->mTOR Activates valeric_acid->nf_kb Inhibits autophagy Autophagy mTOR->autophagy Inhibits apoptosis Apoptosis mTOR->apoptosis Inhibits neuroprotection Neuroprotection & Neuronal Survival autophagy->neuroprotection Promotes cytokines Pro-inflammatory Cytokines nf_kb->cytokines Increases cytokines->apoptosis Promotes G cluster_stress Inflammatory Stimulus cluster_butyric Butyric Acid cluster_pathways Epigenetic Regulation cluster_outcome Cellular Outcome inflammation Neuroinflammation hdac HDACs inflammation->hdac Activates butyric_acid Butyric Acid butyric_acid->hdac Inhibits histone_acetylation Histone Acetylation hdac->histone_acetylation Decreases gene_expression Anti-inflammatory Gene Expression histone_acetylation->gene_expression Increases neuroprotection Reduced Inflammation & Neuroprotection gene_expression->neuroprotection Promotes G cluster_setup Experimental Setup cluster_assays Assessment cluster_analysis Data Analysis cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) treatment Pre-treatment with Fatty Acid cell_culture->treatment toxin Induction of Neurotoxicity (e.g., Aβ, Rotenone) treatment->toxin viability Cell Viability Assay (MTT) toxin->viability apoptosis Apoptosis Assay (Caspase activity) toxin->apoptosis oxidative_stress Oxidative Stress Measurement (ROS) toxin->oxidative_stress inflammation Inflammatory Marker Analysis (ELISA) toxin->inflammation data_analysis Quantitative Analysis & Comparison viability->data_analysis apoptosis->data_analysis oxidative_stress->data_analysis inflammation->data_analysis

References

A Comparative Analysis of the Anti-inflammatory Properties of Short-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Butyrate (B1204436), Propionate (B1217596), and Acetate (B1210297) for Researchers and Drug Development Professionals

Short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, are metabolites produced by the gut microbiota from the fermentation of dietary fiber. Emerging evidence has highlighted their significant role in modulating host immune responses, particularly in attenuating inflammation. This guide provides a comparative overview of the anti-inflammatory properties of these three key SCFAs, supported by experimental data, to inform research and therapeutic development. The primary mechanisms of action for the anti-inflammatory effects of SCFAs include the inhibition of histone deacetylases (HDACs) and the activation of G-protein-coupled receptors (GPCRs), such as GPR43 and GPR109A.[1][2] These actions collectively lead to the suppression of pro-inflammatory signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway.[3][4][5]

Comparative Efficacy in Suppressing Inflammatory Markers

Experimental studies have consistently demonstrated the anti-inflammatory potential of SCFAs, with a general consensus on their rank order of potency. Butyrate is often cited as the most potent of the three in its anti-inflammatory effects, followed by propionate, and then acetate.[3][5][6] This hierarchy is observed across various experimental models and inflammatory markers.

A study comparing the effects of acetate, propionate, and butyrate on lipopolysaccharide (LPS)-stimulated human neutrophils found that all three SCFAs at a concentration of 30 mmol/L significantly decreased the release of the pro-inflammatory cytokine TNFα.[3][7] However, they did not affect the secretion of IL-8.[3][7] In a human colon adenocarcinoma cell line (Colo320DM), all three SCFAs dose-dependently inhibited NF-κB reporter activity, with the order of potency being butyrate > propionate > acetate.[3]

Further investigations using organ cultures of colitic mouse colons revealed that propionate and butyrate at 30 mmol/L caused a strong inhibition of immune-related gene expression, while acetate was less effective.[3][7] Specifically, propionate was shown to dose-dependently suppress IL-6 mRNA and protein release with an IC50 of approximately 1 mmol/L.[3] In activated macrophages, butyrate at 1 mM demonstrated a more potent reduction in the levels of pro-inflammatory mediators like nitric oxide (NO), IL-6, and IL-12p40 compared to acetate and propionate.[6]

The following table summarizes the quantitative data from various studies, highlighting the comparative anti-inflammatory effects of acetate, propionate, and butyrate.

SCFA Experimental Model Inflammatory Stimulus Concentration Effect Reference
AcetateHuman NeutrophilsLPS (1 µg/mL)30 mmol/LDecreased TNFα release[3][7]
PropionateHuman NeutrophilsLPS (1 µg/mL)30 mmol/LDecreased TNFα release[3][7]
ButyrateHuman NeutrophilsLPS (1 µg/mL)30 mmol/LDecreased TNFα release[3][7]
AcetateColo320DM CellsTNFαDose-dependentInhibition of NF-κB activity (less potent)[3]
PropionateColo320DM CellsTNFαDose-dependentInhibition of NF-κB activity (moderately potent)[3]
ButyrateColo320DM CellsTNFαDose-dependentInhibition of NF-κB activity (most potent)[3]
PropionateColitic Mouse Colon Organ Cultures-0.3-30 mmol/LDose-dependent decrease in IL-6 mRNA levels (IC50 ≈ 1 mmol/L)[3]
AcetateColitic Mouse Colon Organ Cultures-30 mmol/LReduced expression of immune-related genes (less potent)[3][7]
PropionateColitic Mouse Colon Organ Cultures-30 mmol/LStrong inhibition of immune-related gene expression[3][7]
ButyrateColitic Mouse Colon Organ Cultures-30 mmol/LStrong inhibition of immune-related gene expression[3][7]
ButyrateLPS-induced MacrophagesLPS1 mMPotent reduction of NO, IL-6, and IL-12p40[6]
PropionateLPS-induced NeutrophilsLPS12 mMNotable inhibitory effects on pro-inflammatory mediator release[6]
ButyrateLPS-induced NeutrophilsLPS1.6 mMMarked reduction in TNF-α, CINC-2αβ, and NO production[6]

Signaling Pathways Modulated by SCFAs

The anti-inflammatory effects of SCFAs are mediated through the modulation of key intracellular signaling pathways. A primary mechanism is the inhibition of the NF-κB pathway, a central regulator of inflammatory gene expression.[3][4] SCFAs, particularly butyrate and propionate, can inhibit the degradation of IκBα, the inhibitory subunit of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.[3] This effect is often linked to their ability to inhibit HDACs.

G cluster_2 Intracellular Signaling Stimulus LPS / TNFα IKK IKK Activation Stimulus->IKK Activates SCFAs Butyrate > Propionate > Acetate SCFAs->IKK Inhibits HDAC HDAC Activity SCFAs->HDAC Inhibits IkBa IκBα Degradation IKK->IkBa Phosphorylates NFkB_translocation NF-κB Nuclear Translocation IkBa->NFkB_translocation Leads to Gene_expression Pro-inflammatory Gene Expression (TNFα, IL-6, etc.) NFkB_translocation->Gene_expression Induces HDAC->IkBa Deacetylates IκBα (Inhibitory effect on degradation)

Caption: Inhibition of the NF-κB signaling pathway by SCFAs.

Another critical mechanism is the activation of G-protein-coupled receptors, primarily GPR43 and GPR109A.[3][8] The activation of these receptors on immune and epithelial cells can trigger downstream signaling cascades that ultimately result in the suppression of inflammatory responses.

Experimental Protocols

To facilitate the replication and further investigation of the anti-inflammatory properties of SCFAs, detailed methodologies for key experiments are provided below.

Neutrophil Isolation and Cytokine Release Assay
  • Objective: To measure the effect of SCFAs on pro-inflammatory cytokine release from human neutrophils.

  • Methodology:

    • Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood of healthy donors using density gradient centrifugation (e.g., with Polymorphprep™).

    • Cell Culture: Resuspend the isolated neutrophils in a suitable culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

    • Treatment: Pre-incubate the neutrophils with varying concentrations of sodium acetate, sodium propionate, or sodium butyrate (e.g., 1-30 mmol/L) for a specified period (e.g., 30 minutes).

    • Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined duration (e.g., 6 hours).

    • Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of cytokines such as TNFα and IL-8 using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

NF-κB Reporter Gene Assay
  • Objective: To quantify the inhibitory effect of SCFAs on NF-κB activation in a cell line.

  • Methodology:

    • Cell Culture and Transfection: Culture a suitable cell line, such as the human colon adenocarcinoma cell line Colo320DM, in an appropriate medium. Co-transfect the cells with a NF-κB-dependent luciferase reporter plasmid and a control plasmid (e.g., a Renilla luciferase plasmid for normalization) using a suitable transfection reagent.

    • Treatment: After transfection, treat the cells with different concentrations of SCFAs for a specific duration.

    • Stimulation: Stimulate the cells with an NF-κB activator, such as TNFα (e.g., 10 ng/mL), for a defined period (e.g., 6 hours).

    • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activity.

Mouse Colon Organ Culture
  • Objective: To assess the anti-inflammatory effects of SCFAs in an ex vivo model of intestinal inflammation.

  • Methodology:

    • Induction of Colitis (Optional): Induce colitis in mice, for example, by administering dextran (B179266) sulfate (B86663) sodium (DSS) in their drinking water.

    • Tissue Collection and Culture: Euthanize the mice and aseptically remove the colons. Cut the colons into small pieces (e.g., 2-3 mm) and place them in a culture medium (e.g., DMEM) supplemented with antibiotics.

    • Treatment: Add different concentrations of SCFAs to the culture medium.

    • Incubation: Culture the colon explants for a specified period (e.g., 24 hours) in a humidified incubator.

    • Analysis:

      • Gene Expression: Extract RNA from the tissue explants and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of immune-related genes (e.g., IL-6, TNFα).

      • Cytokine Release: Measure the concentration of cytokines in the culture medium using ELISA.

G cluster_1 Experimental Steps Neutrophils Isolated Human Neutrophils SCFA_Treatment SCFA Treatment (Acetate, Propionate, Butyrate) Neutrophils->SCFA_Treatment Cell_Line Colon Adenocarcinoma Cell Line (e.g., Colo320DM) Cell_Line->SCFA_Treatment Organ_Culture Colitic Mouse Colon Organ Culture Organ_Culture->SCFA_Treatment Inflammatory_Stimulation Inflammatory Stimulation (LPS, TNFα) SCFA_Treatment->Inflammatory_Stimulation Incubation Incubation Inflammatory_Stimulation->Incubation ELISA Cytokine Measurement (ELISA) (TNFα, IL-6, IL-8) Incubation->ELISA NFkB_Assay NF-κB Reporter Assay Incubation->NFkB_Assay qPCR Gene Expression Analysis (qRT-PCR) Incubation->qPCR

Caption: Experimental workflow for assessing the anti-inflammatory properties of SCFAs.

References

A Head-to-Head Comparison of Derivatization Agents for Valeric Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of valeric acid, a five-carbon short-chain fatty acid (SCFA), is crucial in various fields, including microbiome research, drug metabolism, and clinical diagnostics. Due to its volatility and polarity, direct analysis of this compound by gas chromatography (GC) or liquid chromatography (LC) can be challenging. Derivatization is a key strategy to improve its chromatographic behavior and detection sensitivity. This guide provides a head-to-head comparison of common derivatization agents for this compound, supported by experimental data and detailed protocols, to aid in selecting the optimal method for your analytical needs.

Performance Comparison of Derivatization Agents

The choice of derivatization agent depends on the analytical platform (GC-MS or LC-MS/HPLC), the required sensitivity, and the sample matrix. This section summarizes the quantitative performance of several common agents for the analysis of this compound and other short-chain fatty acids.

Derivatization AgentAnalytical TechniqueReaction Efficiency / RecoveryLimit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
Silylation Reagents (BSTFA, MSTFA) GC-MSHighAnalyte and matrix dependentAnalyte and matrix dependentWell-established, effective for a broad range of acidic compounds.Derivatives are moisture-sensitive; potential for incomplete derivatization.
BF₃-Methanol GC-MSHigh, complete conversion reported for fatty acids.[1]Analyte and matrix dependentAnalyte and matrix dependentRobust and widely used method; FAMEs are stable.[2]Two-step process (derivatization and extraction); can be harsh and may cause degradation of some analytes.[2]
3-Nitrophenylhydrazine (B1228671) (3-NPH) LC-MS/MSDerivatization efficiencies close to 100%.25 nM[3]50 nM[3]High sensitivity and selectivity; stable derivatives.[4]Requires a condensing agent (e.g., EDC).
p-Bromophenacyl Bromide (p-BPB) HPLC-UV, LC-MSConversion yield of 86-92% for perfluorinated carboxylic acids.[5]< 5 ng/mL for perfluorinated carboxylic acids.[5]40 ng/mL for tiopronin.[6]Suitable for UV detection; provides good sensitivity.[7]Requires neutralization and heating.

Experimental Protocols

Detailed methodologies for the derivatization of this compound using the compared agents are provided below.

Silylation with BSTFA or MSTFA for GC-MS Analysis

Silylation involves replacing the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group, increasing volatility for GC analysis.[8]

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • 1% Trimethylchlorosilane (TMCS) in BSTFA or MSTFA (optional, as a catalyst)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Autosampler vials

  • Incubator or oven

Protocol:

  • Pipette 100 µL of the sample containing this compound into an autosampler vial.

  • Add 50 µL of BSTFA or MSTFA (with 1% TMCS).[8]

  • Cap the vial tightly and vortex for 10 seconds.

  • Heat the vial at 60°C for 60 minutes in an incubator or oven.[8]

  • After cooling to room temperature, add a suitable solvent (e.g., Dichloromethane) to reach the desired final volume.

  • The sample is now ready for injection into the GC-MS system.

Esterification with Boron Trifluoride-Methanol (BF₃-Methanol) for GC-MS Analysis

This method converts carboxylic acids into their corresponding fatty acid methyl esters (FAMEs).[8]

Materials:

Protocol:

  • Place the dried sample containing this compound in a reaction vial.

  • Add 1 mL of 14% BF₃-Methanol solution.[2]

  • Cap the vial and heat at 60°C for 60 minutes.[2][8]

  • After cooling, add 0.5 mL of saturated NaCl water solution and vortex for 10 seconds.[8]

  • Add 0.6 mL of hexane, vortex, and allow the layers to separate.[8]

  • Transfer the upper hexane layer to a new vial containing anhydrous Na₂SO₄.

  • Repeat the hexane extraction twice more, combining the extracts.

  • The hexane extract containing the FAMEs is ready for GC-MS analysis.

Derivatization with 3-Nitrophenylhydrazine (3-NPH) for LC-MS/MS Analysis

This method is highly sensitive for the analysis of short-chain fatty acids.[3][9]

Materials:

  • This compound sample

  • 3-Nitrophenylhydrazine (3-NPH) solution (e.g., 200 mM)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (e.g., 120 mM) containing 6% pyridine

  • Acetonitrile (B52724)/water (50/50, v/v)

  • Reaction vials

Protocol:

  • Mix 40 µL of the sample with 20 µL of 200 mM 3-NPH solution.

  • Add 20 µL of 120 mM EDC solution containing 6% pyridine.

  • Incubate the mixture at 40°C for 30 minutes.

  • Dilute the reaction mixture to an appropriate volume (e.g., 1.4 mL) with acetonitrile/water (50/50, v/v).

  • Centrifuge the sample to pellet any precipitates.

  • The supernatant is ready for LC-MS/MS analysis.

Derivatization with p-Bromophenacyl Bromide (p-BPB) for HPLC-UV Analysis

This agent is used to prepare phenacyl esters which have a strong UV absorbance, making them suitable for HPLC-UV detection.[7][10]

Materials:

  • This compound sample

  • Methanol (MeOH)

  • Potassium hydroxide (B78521) (KOH) in MeOH or Potassium bicarbonate (KHCO₃)

  • Phenolphthalein (B1677637) indicator

  • p-Bromophenacyl-8™ Reagent (p-BPB solution)

  • Dry acetonitrile

  • Reaction vials

  • Heating block

Protocol:

  • Dissolve approximately 10 mg of the acid sample in methanol in a reaction vial.[7][10]

  • Neutralize the solution to the phenolphthalein endpoint with KOH in MeOH. Alternatively, use 3-5 times the molar equivalent of KHCO₃.[7][10]

  • Evaporate the methanol under a stream of nitrogen.

  • Add 1.0 mL of p-BPB reagent and 2.0 mL of dry acetonitrile to the vial.[7][10]

  • Heat the reaction at 80°C with stirring for 30 minutes.[7][10]

  • Allow the vial to cool to room temperature.

  • The solution is ready for HPLC analysis.

Visualizing the Workflow

To better illustrate the experimental workflows, the following diagrams are provided.

cluster_GC GC-MS Analysis cluster_silylation Silylation (BSTFA/MSTFA) cluster_esterification Esterification (BF3-Methanol) s_start Sample s_reagent Add BSTFA/MSTFA s_start->s_reagent s_heat Heat (60°C, 60 min) s_reagent->s_heat s_inject Inject into GC-MS s_heat->s_inject e_start Dried Sample e_reagent Add BF3-Methanol e_start->e_reagent e_heat Heat (60°C, 60 min) e_reagent->e_heat e_extract Extract with Hexane e_heat->e_extract e_inject Inject into GC-MS e_extract->e_inject

Caption: General workflows for this compound derivatization for GC-MS analysis.

cluster_LC LC-Based Analysis cluster_3nph 3-NPH for LC-MS/MS cluster_pbpb p-BPB for HPLC-UV n_start Sample n_reagent Add 3-NPH and EDC n_start->n_reagent n_heat Heat (40°C, 30 min) n_reagent->n_heat n_inject Inject into LC-MS/MS n_heat->n_inject p_start Sample p_neutralize Neutralize p_start->p_neutralize p_dry Evaporate Solvent p_neutralize->p_dry p_reagent Add p-BPB p_dry->p_reagent p_heat Heat (80°C, 30 min) p_reagent->p_heat p_inject Inject into HPLC p_heat->p_inject

Caption: General workflows for this compound derivatization for LC-based analysis.

References

Is valeric acid more effective than propionate in modulating immune responses?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of short-chain fatty acids (SCFAs) on the immune system is paramount. This guide provides a comprehensive comparison of the immunomodulatory properties of valeric acid and propionate (B1217596), supported by experimental data, to inform research and therapeutic development.

This compound (a five-carbon SCFA) and propionate (a three-carbon SCFA) are both metabolites produced by the gut microbiota that have emerged as key regulators of host immune responses. Their immunomodulatory effects are primarily mediated through two main mechanisms: the inhibition of histone deacetylases (HDACs) and the activation of G-protein coupled receptors (GPCRs), namely GPR41 (also known as FFAR3) and GPR43 (FFAR2). While both SCFAs exhibit anti-inflammatory properties, their effectiveness can differ based on the specific immune cell type and the immunological context.

Comparative Analysis of Efficacy

ParameterThis compoundPropionateKey Findings
HDAC Inhibition Potent inhibitor, particularly of Class I HDACs.[1] One study identified it as a potential HDAC3 inhibitor.[2]Moderate HDAC inhibitor. The general order of HDAC inhibition intensity among SCFAs is butyrate (B1204436) > propionate > acetate.[3]While both are HDAC inhibitors, direct quantitative comparison of their IC50 values in immune cells is not readily available in the literature. This compound appears to be a more potent inhibitor of certain HDAC isoforms compared to the general inhibitory capacity of propionate.
GPCR Activation More potent agonist for GPR41.[4]More potent agonist for GPR43.[4]The differential activation of GPR41 and GPR43 suggests they may trigger distinct downstream signaling pathways and cellular responses.
Anti-inflammatory Cytokine Production (IL-10) Can induce IL-10 production.Can induce IL-10 production.The relative potency in inducing IL-10 in a head-to-head comparison is not well-documented.
Pro-inflammatory Cytokine Inhibition (TNF-α, IL-6) Suppresses the production of pro-inflammatory cytokines like TNF-α and IL-6.Suppresses the production of pro-inflammatory cytokines such as TNF, IL-6, and IL-12p40 in a dose-dependent manner.[5]Both demonstrate anti-inflammatory effects by reducing pro-inflammatory cytokine secretion.
T-cell Differentiation Can influence T-cell differentiation.Promotes the differentiation of regulatory T cells (Tregs) and can modulate the balance between Th1 and Th17 cells.[6]Both SCFAs can shape T-cell responses, but propionate's role in promoting Tregs is more extensively documented.
Cell Proliferation and Differentiation (Non-immune cells) Inhibited cell proliferation in human colonic adenocarcinoma cell lines, but with weaker stimulation of differentiation markers compared to butyrate.[7][8]Inhibited cell proliferation in human colonic adenocarcinoma cell lines, with weaker stimulation of differentiation markers compared to butyrate.[7][8]Both show similar effects on the proliferation of these non-immune cells.

Signaling Pathways and Mechanisms of Action

This compound and propionate modulate immune responses through interconnected signaling pathways. Their primary mechanisms involve epigenetic modification via HDAC inhibition and cell signaling through GPCR activation.

SCFA_Signaling cluster_extracellular Extracellular Space cluster_cell Immune Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response This compound This compound GPR41 GPR41/FFAR3 This compound->GPR41 High Potency GPR43 GPR43/FFAR2 This compound->GPR43 Lower Potency HDACs HDACs This compound->HDACs Inhibition Propionate Propionate Propionate->GPR41 Lower Potency Propionate->GPR43 High Potency Propionate->HDACs Inhibition G_protein G-protein Signaling GPR41->G_protein GPR43->G_protein MAPK MAPK Pathway G_protein->MAPK Gene_Expression Altered Gene Expression MAPK->Gene_Expression NFkB NF-κB Pathway (Inhibition) HDACs->NFkB Deacetylates & activates Histone_Acetylation ↑ Histone Acetylation HDACs->Histone_Acetylation Inhibits deacetylation Histone_Acetylation->Gene_Expression Cytokine_Modulation ↓ Pro-inflammatory Cytokines ↑ Anti-inflammatory Cytokines Gene_Expression->Cytokine_Modulation T_cell_Differentiation T-cell Differentiation (e.g., ↑ Tregs) Gene_Expression->T_cell_Differentiation

Caption: Signaling pathways of this compound and Propionate. (Within 100 characters)

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of this compound and propionate.

In Vitro Treatment of PBMCs for Cytokine Analysis

Objective: To quantify the production of cytokines by peripheral blood mononuclear cells (PBMCs) in response to treatment with this compound or propionate.

Methodology:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Culture the isolated PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • SCFA Treatment: Treat the PBMCs with various concentrations of this compound or propionate (e.g., 0.1, 1, 10 mM). Include an untreated control. For studies involving immune stimulation, a co-treatment with a stimulant like lipopolysaccharide (LPS) (e.g., 100 ng/mL) is included.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 atmosphere for a specified period (e.g., 24 or 48 hours).

  • Supernatant Collection: After incubation, centrifuge the cell cultures and collect the supernatants.

  • Cytokine Quantification: Measure the concentrations of cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

PBMC_Cytokine_Workflow cluster_workflow Experimental Workflow: PBMC Cytokine Analysis A Isolate PBMCs (Ficoll Gradient) B Culture PBMCs in supplemented RPMI-1640 A->B C Treat with this compound or Propionate (± LPS) B->C D Incubate (e.g., 24h, 37°C, 5% CO2) C->D E Collect Supernatant D->E F Quantify Cytokines (ELISA or Multiplex) E->F

Caption: Workflow for PBMC cytokine analysis. (Within 100 characters)
T-cell Differentiation Assay

Objective: To assess the effect of this compound and propionate on the differentiation of naive CD4+ T cells into specific lineages (e.g., Tregs, Th1, Th17).

Methodology:

  • Naive CD4+ T-cell Isolation: Isolate naive CD4+ T cells from splenocytes or PBMCs using magnetic-activated cell sorting (MACS).

  • T-cell Activation and Differentiation: Culture the naive CD4+ T cells in plates coated with anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation. Add lineage-specific polarizing cytokines to the culture medium (e.g., TGF-β and IL-2 for Treg differentiation; IL-12 for Th1; TGF-β and IL-6 for Th17).

  • SCFA Treatment: Add this compound or propionate at various concentrations to the T-cell cultures at the time of activation.

  • Incubation: Culture the cells for 3-5 days to allow for differentiation.

  • Flow Cytometry Analysis: After incubation, restimulate the cells and then stain them with fluorescently labeled antibodies against lineage-specific transcription factors (e.g., Foxp3 for Tregs, T-bet for Th1, RORγt for Th17) and key cytokines. Analyze the percentage of differentiated T cells using flow cytometry.

Tcell_Differentiation_Workflow cluster_workflow Experimental Workflow: T-cell Differentiation Assay A Isolate Naive CD4+ T-cells (MACS) B Activate with anti-CD3/CD28 + Polarizing Cytokines A->B C Treat with this compound or Propionate B->C D Culture for 3-5 days C->D E Stain for lineage-specific markers (e.g., Foxp3) D->E F Analyze by Flow Cytometry E->F

Caption: Workflow for T-cell differentiation assay. (Within 100 characters)

Conclusion

Both this compound and propionate are significant immunomodulatory molecules with therapeutic potential. The choice between these two SCFAs may depend on the desired immunological outcome. This compound's potentially stronger inhibition of specific HDAC isoforms might make it a more targeted epigenetic modulator. In contrast, propionate's well-documented role in promoting regulatory T-cell differentiation could be advantageous in autoimmune and inflammatory conditions. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and to guide the development of targeted SCFA-based therapies.

References

Navigating the Maze of SCFA Quantification: A Guide to Analytical Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the intricate world of gut microbiome research, the accurate quantification of short-chain fatty acids (SCFAs) is paramount. These volatile and structurally similar molecules, produced by microbial fermentation in the gut, are key players in host-microbe interactions, influencing everything from gut health to systemic immunity. The choice of analytical methodology can significantly impact the reliability and reproducibility of experimental data. This guide provides an objective comparison of the most prevalent analytical techniques for simultaneous SCFA quantification, supported by experimental data and detailed protocols, to empower informed decision-making in your research endeavors.

At a Glance: Comparing the Titans of SCFA Analysis

The two primary analytical platforms for SCFA quantification are Gas Chromatography (GC) and Liquid Chromatography (LC), each commonly coupled with Mass Spectrometry (MS) or other detectors like Flame Ionization Detector (FID) for GC. The decision between these methodologies hinges on a balance of factors including sensitivity, sample throughput, and the specific requirements of the biological matrix being analyzed.

ParameterGC-FIDGC-MSLC-MS/MS
Principle Separation of volatile compounds followed by detection based on the ionization of carbon-containing compounds in a hydrogen-air flame.[1]Separation of volatile compounds followed by mass-based detection, providing structural information.[2][3][4]Separation of compounds in a liquid phase followed by mass-based detection, often involving derivatization to improve chromatographic properties.[5][6]
Derivatization Often required to improve volatility and chromatographic separation.[2][3]Frequently employed to enhance volatility and detection sensitivity. Common agents include silylating agents (e.g., MTBSTFA) and alkylchloroformates.[2][7][8]Can be performed to improve chromatographic retention and ionization efficiency. Common agents include 3-nitrophenylhydrazine (B1228671) (3-NPH).[6] Some methods allow for direct analysis without derivatization.[5]
Linearity (R²)
> 0.999[9]> 0.99[10][11]> 0.998[5]
Limit of Detection (LOD) 0.02 - 0.23 µg/mL[9]5 - 24 ng/mL[11]As low as 0.001 mM[5]
Limit of Quantification (LOQ) 0.08 - 0.78 µg/mL[9][12]0.05 - 0.1 µg/mL[11]160 - 310 nM[13]
Precision (%RSD) Intra-day: 0.56 - 1.03% Inter-day: 0.10 - 4.76%[9][12]Intra-day: <12% Inter-day: <20%[5]Intra-day: <3% Inter-day: <3%[13]
Accuracy/Recovery (%) 54.24 - 140.94%[9]95 - 117%[10]92 - 120%[5]
Sample Throughput High[1]Moderate to High[3]High, with run times as short as 10-17 minutes.[5][14]
Strengths Cost-effective, robust, and reliable for high-concentration samples.[1]High sensitivity and specificity, provides structural confirmation.[2][4]High sensitivity and specificity, suitable for a wide range of biological matrices, and can be automated for high throughput.[15][16]
Limitations Lower sensitivity compared to MS-based methods, potential for co-elution of isomers.[1]Derivatization can add complexity and variability.[3]Matrix effects can influence ionization and quantification.[17]

The Analytical Workflow: A Visual Guide

The journey from a biological sample to quantified SCFA data involves several critical steps. The following diagram illustrates a generalized workflow applicable to most analytical platforms.

SCFA_Workflow General Workflow for SCFA Quantification cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing SampleCollection Sample Collection (e.g., Feces, Plasma) Homogenization Homogenization & Extraction SampleCollection->Homogenization Derivatization Derivatization (Optional) Homogenization->Derivatization Cleanup Sample Cleanup (e.g., SPE, LLE) Derivatization->Cleanup Chromatography Chromatographic Separation (GC or LC) Cleanup->Chromatography Detection Detection (MS, FID) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: A generalized workflow for the quantification of short-chain fatty acids (SCFAs).

Diving Deeper: Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are intended to serve as a starting point and may require optimization based on the specific sample matrix and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This protocol is a composite of methodologies described in the literature and is suitable for the analysis of SCFAs in fecal samples.[2][3][7]

1. Sample Preparation and Extraction:

  • Weigh approximately 50-100 mg of frozen fecal sample.

  • Add an internal standard solution (e.g., deuterated SCFAs).

  • Homogenize the sample in an appropriate solvent (e.g., acidified water or ethanol).[10][18]

  • Centrifuge to pellet solid debris.

  • Collect the supernatant for derivatization.

2. Derivatization (using N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide - MTBSTFA):

  • To the extracted supernatant, add sodium hydroxide (B78521) to create a basic environment, which reduces the volatility of SCFAs.[7]

  • Evaporate the sample to dryness under a stream of nitrogen.

  • Add the derivatizing agent MTBSTFA and a suitable solvent (e.g., acetonitrile).[7]

  • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to allow for the derivatization reaction to complete.[8]

3. GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • GC Conditions:

    • Column: Use a capillary column suitable for fatty acid analysis (e.g., DB-FATWAX UI).

    • Injector Temperature: Typically set around 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) to elute the derivatized SCFAs.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Direct Analysis

This protocol, adapted from validated methods, allows for the direct quantification of SCFAs without the need for derivatization, simplifying sample preparation.[5]

1. Sample Preparation and Extraction:

  • Homogenize the biological sample (e.g., tissue, plasma) in a suitable extraction solvent containing isotopically labeled internal standards.

  • Centrifuge the homogenate to precipitate proteins and other macromolecules.

  • Collect the supernatant for direct injection.

2. LC-MS/MS Analysis:

  • LC Conditions:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient of an aqueous solution with a weak acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Run Time: Optimized for rapid separation, often around 10 minutes.[5]

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each SCFA and its corresponding internal standard.

Validation Parameters: The Bedrock of Reliable Data

According to regulatory guidelines, a robust bioanalytical method validation should encompass several key parameters to ensure the reliability of the data.[17][19][20][21]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[21]

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the measurements.[17][19]

  • Calibration Curve: A series of standards of known concentrations are analyzed to establish the relationship between the instrument response and the analyte concentration. The linearity of this curve is a critical parameter.[19][21]

  • Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision.[17]

  • Recovery: The efficiency of the extraction process in recovering the analyte from the sample matrix.[19]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[19][22]

Conclusion: Choosing the Right Tool for the Job

The simultaneous quantification of SCFAs presents analytical challenges due to their volatility and structural similarity. Both GC- and LC-based methods offer validated and reliable approaches, each with its own set of advantages and limitations.

  • GC-FID remains a workhorse for many laboratories, offering a cost-effective and robust solution, particularly for samples with relatively high SCFA concentrations.[1]

  • GC-MS provides enhanced sensitivity and specificity, making it a powerful tool for detecting and quantifying a wide range of SCFAs, even at low levels.[3][4] The requirement for derivatization adds a layer of complexity to the workflow.

  • LC-MS/MS has emerged as a highly sensitive and high-throughput platform for SCFA analysis.[15][16] The ability to perform direct analysis without derivatization in some methods streamlines the sample preparation process, making it an attractive option for large-scale studies.[5]

Ultimately, the choice of analytical method should be guided by the specific research question, the nature of the biological samples, the required sensitivity, and the available resources. By carefully considering the performance characteristics and experimental protocols outlined in this guide, researchers can confidently select and validate an analytical method that will yield accurate and reproducible data, paving the way for new discoveries in the dynamic field of microbiome research.

References

Unveiling the Anticancer Potential of Valeric Acid and Its Ester Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Valeric acid, a short-chain fatty acid, has emerged as a compound of interest in oncology research due to its potential anticancer properties. This guide provides a comprehensive comparison of the anticancer activity of this compound and explores the prospective role of its ester derivatives, supported by available experimental data and detailed methodologies. The information is intended to inform and guide future research and development in this promising area of cancer therapeutics.

Executive Summary

This compound demonstrates notable anticancer effects across various cancer cell lines, including those of the liver, breast, and prostate.[1][2][3] Its primary mechanism of action is the inhibition of histone deacetylases (HDACs), which plays a crucial role in the epigenetic regulation of gene expression.[3][4] This inhibition leads to downstream effects such as the induction of apoptosis and suppression of cancer cell proliferation, migration, and colony formation.[1][3] While the direct anticancer activity of simple this compound ester derivatives is not extensively documented in publicly available research, the concept of utilizing esterification to create more potent prodrugs of carboxylic acids is a well-established strategy in medicinal chemistry. Ester derivatives of other short-chain fatty acids have shown enhanced therapeutic potential, suggesting that this compound esters warrant further investigation as a promising avenue for developing novel anticancer agents.[5]

Comparative Anticancer Activity: this compound

The following tables summarize the quantitative data on the anticancer activity of this compound from published studies.

Table 1: In Vitro Anticancer Activity of this compound

Cancer TypeCell LineAssayConcentrationEffectReference
Liver CancerHep3B, SNU-449, HepG2Cell Proliferation0.85 mM~30% inhibition[1]
Liver CancerHep3B, SNU-449, HepG2Colony Formation0.85 mM~60-70% reduction in colonies[2]
Breast CancerMCF-7Cell Proliferation1 mM - 10 mM27.92% - 50.67% inhibition (48h)[3]
Breast CancerMDA-MB-231Cell Proliferation1 mM - 10 mM17.07% - 54.44% inhibition (48h)[3]

Table 2: Histone Deacetylase (HDAC) Inhibitory Activity of this compound

Cancer Cell LineConcentrationInhibition of HDAC ActivityReference
Hep3BNot SpecifiedSignificant decrease[2]
SNU-449Not SpecifiedSignificant decrease[2]
HepG2Not SpecifiedSignificant decrease[2]
MCF-72.5 mM40.44%[4]
MCF-75 mM53.15%[4]
MCF-710 mM61.64%[4]

This compound Ester Derivatives: A Promising but Unexplored Frontier

While direct comparative experimental data on the anticancer activity of simple this compound esters (e.g., methyl valerate, ethyl valerate) is scarce in the current literature, the rationale for their potential as anticancer agents is strong. Esterification of a carboxylic acid drug can create a prodrug with improved pharmacokinetic properties, such as increased lipophilicity, which can enhance cell membrane permeability and lead to higher intracellular concentrations of the active drug.

The general hypothesis is that once inside the cancer cell, these ester derivatives would be hydrolyzed by intracellular esterases to release this compound, thereby exerting its HDAC inhibitory and anticancer effects at the target site. This prodrug approach could potentially lead to a more potent therapeutic effect compared to the administration of this compound itself.

Signaling Pathways and Proposed Mechanism of Action

This compound's anticancer activity is primarily attributed to its role as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. By inhibiting HDACs, this compound promotes a more open chromatin structure, allowing for the expression of tumor suppressor genes that can induce apoptosis and inhibit cell proliferation.

One of the key pathways affected by this compound is the E2F1/E2F3/CASP3 axis in prostate cancer.[6] Inhibition of HDAC3 by this compound leads to the downregulation of E2F1 and E2F3 transcription factors and an increase in caspase-3 (CASP3) activity, a key executioner of apoptosis.

G VA This compound HDAC3 HDAC3 VA->HDAC3 Inhibits Histones Histones HDAC3->Histones Deacetylates E2F1_E2F3 E2F1 / E2F3 HDAC3->E2F1_E2F3 Upregulates CASP3 Caspase-3 Activity HDAC3->CASP3 Inhibits AcetylatedHistones Acetylated Histones Chromatin Open Chromatin AcetylatedHistones->Chromatin TSG Tumor Suppressor Gene Expression Chromatin->TSG Apoptosis Apoptosis TSG->Apoptosis Induces Proliferation Cell Proliferation E2F1_E2F3->Proliferation Promotes CASP3->Apoptosis Induces

Caption: Proposed signaling pathway of this compound's anticancer activity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of compounds on cell proliferation and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or its ester derivatives (typically in a range from 0.1 mM to 10 mM) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Colony Formation Assay

This assay evaluates the long-term effect of a compound on the ability of single cells to form colonies.

  • Cell Seeding: A low density of cancer cells (e.g., 500-1000 cells per well) is seeded in 6-well plates.

  • Compound Treatment: The cells are treated with the test compound at various concentrations for 24 hours.

  • Incubation: The treatment medium is then replaced with fresh medium, and the cells are incubated for 10-14 days until visible colonies are formed.

  • Colony Staining: The colonies are fixed with methanol (B129727) and stained with 0.5% crystal violet solution.

  • Colony Counting: The number of colonies in each well is counted, and the colony formation efficiency is calculated.

HDAC Activity Assay

This assay measures the inhibitory effect of a compound on histone deacetylase activity.

  • Nuclear Extract Preparation: Nuclear extracts are prepared from cancer cells treated with the test compounds.

  • HDAC Assay: The HDAC activity in the nuclear extracts is measured using a colorimetric or fluorometric HDAC assay kit according to the manufacturer's instructions.

  • Data Analysis: The HDAC inhibitory activity is calculated as the percentage decrease in HDAC activity compared to the untreated control.

G Start Start SeedCells Seed Cancer Cells in 96-well plate Start->SeedCells Treat Treat with This compound / Esters SeedCells->Treat Incubate Incubate (24-72h) Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT Incubate2 Incubate (4h) AddMTT->Incubate2 AddDMSO Add DMSO Incubate2->AddDMSO Read Read Absorbance (490 nm) AddDMSO->Read End End Read->End

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising natural compound with anticancer activity, primarily functioning as an HDAC inhibitor. While there is a clear lack of research on the direct anticancer effects of its simple ester derivatives, the prodrug concept provides a strong rationale for their investigation. Future studies should focus on the synthesis and in vitro/in vivo evaluation of a series of simple alkyl esters of this compound. A direct comparison of their anticancer potency, cellular uptake, and HDAC inhibitory activity against this compound would be invaluable. Such research could pave the way for the development of novel, more effective epigenetic drugs for cancer therapy.

References

A Comparative Analysis of the Bioactivity of Valeric Acid and Isovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of valeric acid and its branched-chain isomer, isothis compound. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.

Introduction to the Compounds

This compound (pentanoic acid) is a straight-chain five-carbon short-chain fatty acid (SCFA) produced by gut microbial fermentation of dietary fiber. It is recognized for its role as a histone deacetylase (HDAC) inhibitor and an agonist for free fatty acid receptors GPR41 (FFAR3) and GPR43 (FFAR2).[1] These interactions contribute to its diverse bioactivities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[1][2]

Isothis compound (3-methylbutanoic acid) is a branched-chain fatty acid (BCFA) also produced by the gut microbiota, primarily from the fermentation of the amino acid leucine. It is known for its distinctive pungent odor.[3] Isothis compound also interacts with G protein-coupled receptors and has been shown to exert anti-inflammatory effects and influence smooth muscle relaxation.[3]

Quantitative Comparison of Bioactivities

The following tables summarize the available quantitative data comparing the bioactivities of this compound and isothis compound.

Table 1: Comparative Potency on Free Fatty Acid Receptor 2 (FFAR2/GPR43)

LigandTargetAssayParameterValueReference
This compound (C5:0)Bovine FFAR2BRETGαq recruitment pEC504.13 ± 0.13[4]
Isothis compound (3MB)Bovine FFAR2BRETGαq recruitment pEC504.31 ± 0.12[4]
This compound (C5:0)Bovine FFAR2BRETGαi recruitment pEC503.93 ± 0.13[4]
Isothis compound (3MB)Bovine FFAR2BRETGαi recruitment pEC504.21 ± 0.11[4]
This compound (C5:0)Bovine FFAR2BRETβ-arrestin 2 recruitment pEC503.73 ± 0.11[4]
Isothis compound (3MB)Bovine FFAR2BRETβ-arrestin 2 recruitment pEC504.32 ± 0.11[4]

Table 2: Potency Rank Order on Human Free Fatty Acid Receptors (FFAR2 & FFAR3)

ReceptorPotency Rank Order of Short-Chain Fatty AcidsReference
FFAR2 (GPR43) Acetate (B1210297) ~ Propionate (B1217596) > Butyrate > Valerate [5]
FFAR3 (GPR41) Propionate ~ Butyrate ~ Valerate > Acetate[5][6]

Table 3: Comparative Histone Deacetylase (HDAC) Inhibitory Activity

CompoundCell LineAssayParameterResultReference
This compound (free)Hep3B (Liver Cancer)HDAC Activity AssayRelative HDAC Activity0.315 ± 0.05[7]
This compound (encapsulated)Hep3B (Liver Cancer)HDAC Activity AssayRelative HDAC Activity0.168 ± 0.027[7]

No direct comparative IC50 values for HDAC inhibition by this compound and isothis compound were identified in the same study.

Mechanistic Insights: Signaling Pathways

This compound and isothis compound exert their biological effects through distinct and overlapping signaling pathways.

This compound Signaling Pathways

This compound's bioactivity is primarily mediated through two main pathways:

  • GPR41/43 Activation: As a ligand for GPR41 and GPR43, this compound can initiate downstream signaling cascades upon binding to these receptors on various cell types, including immune and intestinal epithelial cells. This can modulate inflammatory responses and gut homeostasis.[1][8]

  • HDAC Inhibition: this compound can enter cells and inhibit the activity of histone deacetylases. This leads to the hyperacetylation of histones, altering chromatin structure and gene expression. This epigenetic modification is linked to its anti-cancer and anti-inflammatory effects.[2][9]

This compound Signaling VA This compound GPR41_43 GPR41/GPR43 VA->GPR41_43 Binds HDAC HDAC VA->HDAC Inhibits CellMembrane Cell Membrane Downstream Downstream Signaling (e.g., Ca²⁺ mobilization, cAMP inhibition) GPR41_43->Downstream Activates BiologicalEffects Anti-inflammatory, Anti-cancer Effects Downstream->BiologicalEffects Nucleus Nucleus Histones Histones HDAC->Histones Deacetylates Acetylation Histone Acetylation HDAC->Acetylation Histones->Acetylation GeneExpression Altered Gene Expression Acetylation->GeneExpression GeneExpression->BiologicalEffects

This compound Signaling Pathways
Isothis compound Signaling Pathways

Isothis compound's known mechanisms of action include:

  • GPR41/43 Activation: Similar to this compound, isothis compound can act as a ligand for GPR41 and GPR43, suggesting a role in modulating immune responses.[3]

  • PKA Signaling: In colonic smooth muscle cells, isothis compound has been shown to induce relaxation through a protein kinase A (PKA)-dependent pathway.

  • NF-κB Inhibition: Isothis compound can exert anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.[3]

Isothis compound Signaling IVA Isothis compound GPR41_43 GPR41/GPR43 IVA->GPR41_43 Binds PKA PKA Pathway IVA->PKA Activates NFkB NF-κB Pathway IVA->NFkB Inhibits Inflammation Inflammation GPR41_43->Inflammation SmoothMuscle Smooth Muscle Relaxation PKA->SmoothMuscle NFkB->Inflammation BiologicalEffects Anti-inflammatory Effects, Modulation of Gut Motility Inflammation->BiologicalEffects SmoothMuscle->BiologicalEffects

Isothis compound Signaling Pathways

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Histone Deacetylase (HDAC) Activity Assay (Fluorometric)

This protocol describes a common method for determining the inhibitory activity of compounds on HDAC enzymes.

  • Principle: A fluorogenic HDAC substrate, which is non-fluorescent, is deacetylated by HDAC enzymes. A developer solution then cleaves the deacetylated substrate, releasing a highly fluorescent product. The fluorescence intensity is directly proportional to the HDAC activity.

  • Materials:

    • 96-well black, flat-bottom plates

    • Fluorometric HDAC activity assay kit (containing HDAC substrate, developer, assay buffer, and a known HDAC inhibitor like Trichostatin A)

    • HDAC enzyme source (e.g., HeLa nuclear extract or purified recombinant HDAC)

    • Test compounds (this compound, isothis compound)

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds and the known HDAC inhibitor in assay buffer.

    • In a 96-well plate, add the HDAC enzyme source to each well.

    • Add the test compounds or inhibitor to the respective wells and incubate for a defined period (e.g., 10-20 minutes) at room temperature or 37°C to allow for interaction with the enzyme.

    • Initiate the reaction by adding the HDAC substrate solution to all wells.

    • Incubate the plate for 30-60 minutes at room temperature, protected from light.

    • Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.

    • Incubate for an additional 10-15 minutes at room temperature.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 490 nm and emission at 525 nm).[10]

  • Data Analysis: The percentage of HDAC inhibition is calculated by comparing the fluorescence in the wells with the test compound to the control wells (with enzyme but no inhibitor). IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

HDAC_Assay_Workflow start Start prepare_reagents Prepare Reagents (HDAC enzyme, compounds, substrate, developer) start->prepare_reagents add_enzyme Add HDAC Enzyme to 96-well Plate prepare_reagents->add_enzyme add_compounds Add Test Compounds and Incubate add_enzyme->add_compounds add_substrate Add HDAC Substrate and Incubate add_compounds->add_substrate add_developer Add Developer and Incubate add_substrate->add_developer read_fluorescence Read Fluorescence add_developer->read_fluorescence analyze_data Analyze Data (Calculate % inhibition, IC50) read_fluorescence->analyze_data end End analyze_data->end

HDAC Activity Assay Workflow
GPR41/43 Activation Assay (Calcium Mobilization)

This protocol outlines a method to measure the activation of Gq-coupled GPCRs, such as GPR43, by monitoring changes in intracellular calcium levels.

  • Principle: Activation of Gq-coupled receptors leads to the release of intracellular calcium stores. A calcium-sensitive fluorescent dye loaded into the cells will exhibit increased fluorescence upon binding to calcium, which can be measured to quantify receptor activation.

  • Materials:

    • Cells stably expressing the target receptor (e.g., HEK293 cells expressing GPR43)

    • Black-walled, clear-bottom 96- or 384-well plates

    • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

    • Assay buffer (e.g., HBSS with HEPES and probenecid)

    • Test compounds (this compound, isothis compound)

    • Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation)

  • Procedure:

    • Seed the receptor-expressing cells into the microplates and culture overnight to allow for attachment.

    • Prepare a dye-loading solution containing the calcium-sensitive dye according to the manufacturer's protocol.

    • Remove the culture medium from the cells and add the dye-loading solution. Incubate for approximately 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Place the dye-loaded cell plate into the fluorescence plate reader.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • The instrument's liquid handler then adds the test compounds to the wells.

    • Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response.[11]

  • Data Analysis: The change in fluorescence is typically expressed as the ratio of the peak fluorescence to the baseline fluorescence (F/F0) or as Relative Fluorescence Units (RFU). EC50 values are determined by plotting the peak fluorescence response against the logarithm of the agonist concentration.

Calcium_Mobilization_Assay_Workflow start Start seed_cells Seed Receptor-Expressing Cells in Microplate start->seed_cells load_dye Load Cells with Calcium-Sensitive Dye seed_cells->load_dye prepare_compounds Prepare Serial Dilutions of Test Compounds load_dye->prepare_compounds baseline_reading Establish Baseline Fluorescence Reading prepare_compounds->baseline_reading add_compounds Add Test Compounds baseline_reading->add_compounds measure_response Measure Fluorescence Response Over Time add_compounds->measure_response analyze_data Analyze Data (Calculate EC50) measure_response->analyze_data end End analyze_data->end

Calcium Mobilization Assay Workflow

Summary of Bioactivity Comparison

  • Receptor Activation (GPR41/43): Both this compound and isothis compound are agonists for GPR41 and GPR43.[3] For bovine FFAR2, isothis compound demonstrates slightly higher potency in recruiting Gαq, Gαi, and β-arrestin 2 compared to this compound.[4] For human FFAR3, this compound is considered to have similar potency to propionate and butyrate, while for human FFAR2, its potency is lower than that of acetate and propionate.[5][6]

  • HDAC Inhibition: this compound is a known HDAC inhibitor, a mechanism linked to its anti-cancer and anti-inflammatory properties.[2][9] While isothis compound's HDAC inhibitory activity is less characterized, the structural differences suggest potential variations in potency and isoform selectivity.

  • Anti-inflammatory Effects: Both compounds have demonstrated anti-inflammatory properties. This compound and isothis compound have been shown to inhibit the pro-inflammatory NF-κB pathway.[3][12]

  • Other Bioactivities: Isothis compound has a distinct effect on colonic smooth muscle relaxation via the PKA pathway, a mechanism not prominently reported for this compound.

Conclusion

This compound and isothis compound, despite being structural isomers, exhibit both overlapping and distinct biological activities. Their differential potencies on free fatty acid receptors and potentially different HDAC inhibitory profiles highlight the importance of considering their unique structures in drug discovery and nutritional research. Further direct comparative studies, particularly on HDAC inhibition and in various disease models, are warranted to fully elucidate their respective therapeutic potentials.

References

Inter-laboratory Validation of Valeric Acid Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of valeric acid, a five-carbon short-chain fatty acid (SCFA), is of growing interest in various research fields, including gut microbiome research, drug metabolism, and clinical diagnostics. This compound is a product of bacterial fermentation in the gut and has been implicated in various physiological and pathological processes. Reliable and reproducible analytical methods are crucial for understanding its role in health and disease. This guide provides a comparative overview of the two most common analytical platforms for this compound quantification—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—based on a synthesis of single-laboratory validation data from published studies. While a formal inter-laboratory proficiency testing program for this compound is not widely documented, this guide serves as a valuable resource for comparing the performance of these methods.

Methodology Comparison: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS for this compound quantification depends on several factors, including the required sensitivity, sample matrix, and throughput. Both techniques offer high selectivity and sensitivity, but they differ in their sample preparation requirements and analytical principles.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds. Since this compound is a polar and relatively non-volatile compound, a derivatization step is typically required to increase its volatility and improve its chromatographic properties. This involves chemically modifying the this compound molecule to a more volatile ester form.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has gained popularity for the analysis of a wide range of compounds, including polar and non-polar molecules, in complex biological matrices. LC-MS/MS often allows for the direct analysis of this compound with minimal sample preparation, although derivatization can also be employed to enhance sensitivity and chromatographic retention.

Data Presentation: Performance Characteristics of this compound Quantification Assays

The following tables summarize the key performance characteristics of GC-MS and LC-MS/MS methods for the quantification of this compound, compiled from various single-laboratory validation studies. These tables provide a basis for comparing the expected performance of each analytical platform.

Table 1: Performance Characteristics of GC-MS Methods for this compound Quantification

ParameterReported PerformanceCitation
Linearity (r²) >0.99[1]
Limit of Detection (LOD) 0.02 - 0.23 µg/mL[1]
Limit of Quantification (LOQ) 0.08 - 0.78 µg/mL[1]
Accuracy (% Recovery) 54.24% - 140.94%[1]
Precision (%RSD - Intra-day) 0.56% - 1.03%[1]
Precision (%RSD - Inter-day) 0.10% - 4.76%[1]

Table 2: Performance Characteristics of LC-MS/MS Methods for this compound Quantification

ParameterReported PerformanceCitation
Linearity (r²) >0.99[2][3]
Limit of Detection (LOD) 0.01 µg/mL[2]
Limit of Quantification (LOQ) 0.033 µg/mL[2]
Accuracy (% Recovery) 88% - 113.81%[2][3]
Precision (%RSD - Intra-day) < 12.58%[3]
Precision (%RSD - Inter-day) < 3%[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical assays. Below are generalized experimental protocols for the quantification of this compound using GC-MS and LC-MS/MS, based on common practices reported in the literature.

GC-MS Protocol for this compound Quantification
  • Sample Preparation:

    • To 100 µL of sample (e.g., plasma, fecal extract), add an internal standard (e.g., deuterated this compound).

    • Acidify the sample with an appropriate acid (e.g., hydrochloric acid).

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).

    • Incubate the mixture at an elevated temperature (e.g., 60-80°C) to facilitate the derivatization reaction.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Gas Chromatograph: Typically equipped with a capillary column suitable for fatty acid analysis (e.g., DB-5ms).

    • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification.

LC-MS/MS Protocol for this compound Quantification
  • Sample Preparation:

    • To 100 µL of sample, add an internal standard.

    • Perform protein precipitation with a solvent like acetonitrile.

    • Centrifuge to pellet the precipitated proteins and collect the supernatant.

    • The supernatant can be directly injected or evaporated and reconstituted in the mobile phase.

  • Derivatization (Optional but common for improved sensitivity):

    • The extracted sample can be derivatized using reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) to enhance ionization efficiency and chromatographic retention.[2][4]

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Liquid Chromatograph: Typically utilizes a C18 reversed-phase column for separation.

    • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used, operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Visualizations

To further clarify the experimental workflows and the relationship between the analytical methods, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Method cluster_lcms LC-MS/MS Method Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction Add_IS->Extraction Derivatization_GC Derivatization Extraction->Derivatization_GC Derivatization_LC Derivatization (Optional) Extraction->Derivatization_LC GC_Separation GC Separation Derivatization_GC->GC_Separation MS_Detection_GC MS Detection GC_Separation->MS_Detection_GC LC_Separation LC Separation Derivatization_LC->LC_Separation MSMS_Detection MS/MS Detection LC_Separation->MSMS_Detection

Caption: A comparative workflow for GC-MS and LC-MS/MS analysis of this compound.

method_comparison cluster_gcms_char GC-MS Characteristics cluster_lcms_char LC-MS/MS Characteristics Valeric_Acid This compound Quantification GC_MS GC-MS Valeric_Acid->GC_MS LC_MS LC-MS/MS Valeric_Acid->LC_MS Derivatization_Req Derivatization Required GC_MS->Derivatization_Req High_Volatility Analyzes Volatile Compounds GC_MS->High_Volatility Direct_Analysis Direct Analysis Possible LC_MS->Direct_Analysis Wide_Applicability Analyzes Wide Range of Compounds LC_MS->Wide_Applicability

Caption: Key characteristics of GC-MS and LC-MS/MS for this compound analysis.

References

Comparative Metabolomics of Valeric Acid-Producing Bacteria: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic intricacies of valeric acid-producing bacteria is crucial for optimizing production and developing novel therapeutics. This guide provides a comparative analysis of two key genera, Clostridium and Megasphaera, known for their this compound production capabilities. We present a summary of their metabolic pathways, quantitative production data, and detailed experimental protocols for metabolomic analysis.

Metabolic Pathways for this compound Production

This compound, a five-carbon short-chain fatty acid, is synthesized by different bacteria through distinct metabolic routes. Clostridium species primarily utilize amino acid fermentation, while Megasphaera species employ the reverse β-oxidation pathway.

Clostridium Species: Amino Acid Fermentation

Certain Clostridium species, such as Clostridium difficile, can produce this compound through the fermentation of amino acids like proline and hydroxyproline.[1] This pathway involves a series of enzymatic reactions that convert the amino acid backbone into the five-carbon chain of this compound.

Clostridium_Valeric_Acid_Pathway cluster_clostridium Clostridium this compound Pathway Amino Acids (e.g., Proline) Amino Acids (e.g., Proline) Intermediate 1 Intermediate 1 Amino Acids (e.g., Proline)->Intermediate 1 Fermentation Enzymes Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Valeryl-CoA Valeryl-CoA Intermediate 2->Valeryl-CoA This compound This compound Valeryl-CoA->this compound Acyl-CoA hydrolase

Caption: this compound production pathway in Clostridium via amino acid fermentation.

Megasphaera Species: Reverse β-Oxidation Pathway

Megasphaera species, including Megasphaera elsdenii and Megasphaera hexanoica, are known to produce this compound from lactate (B86563) and propionate (B1217596) through the reverse β-oxidation pathway.[2][3] This pathway involves the condensation of acetyl-CoA and propionyl-CoA to form a five-carbon precursor, which is then reduced to this compound.[2] Key enzymes in this pathway include acetyl-CoA acetyltransferase.[2]

Megasphaera_Valeric_Acid_Pathway cluster_megasphaera Megasphaera this compound Pathway Lactate/Propionate Lactate/Propionate Propionyl-CoA Propionyl-CoA Lactate/Propionate->Propionyl-CoA Intermediate_C5 Intermediate_C5 Propionyl-CoA->Intermediate_C5 Acetyl-CoA acetyltransferase Acetyl-CoA Acetyl-CoA Acetyl-CoA->Intermediate_C5 Valeryl-CoA Valeryl-CoA Intermediate_C5->Valeryl-CoA Reverse β-oxidation enzymes This compound This compound Valeryl-CoA->this compound Acyl-CoA hydrolase

Caption: this compound production in Megasphaera via the reverse β-oxidation pathway.

Comparative Production of this compound

The following table summarizes the quantitative data on this compound production by different bacterial species as reported in the literature. It is important to note that the experimental conditions, such as substrate and culture time, vary between studies, which can significantly impact production levels.

Bacterial SpeciesSubstrate(s)This compound Titer (g/L)Culture Time (h)Reference
Megasphaera sp. MHFructose, Propionate, Butyrate5.724[3]
Megasphaera elsdenii T81DL-LactateNot specified, but producedNot specified[4]
Clostridium difficileNot specified (in vivo)Depleted with clindamycin, restored with FMTNot applicable[5]

Experimental Protocols for Metabolomic Analysis

Accurate and reproducible metabolomic analysis is essential for comparing the metabolic profiles of different bacteria. Below are detailed protocols for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Workflow for Comparative Metabolomics

A typical workflow for a comparative metabolomics study of this compound-producing bacteria is outlined below.

Metabolomics_Workflow cluster_workflow Comparative Metabolomics Workflow Bacterial_Culture Bacterial Culture (e.g., Clostridium, Megasphaera) Quenching Metabolic Quenching (e.g., Cold Methanol) Bacterial_Culture->Quenching Extraction Metabolite Extraction (e.g., Solvent-based) Quenching->Extraction Analysis Metabolomic Analysis (GC-MS or LC-MS) Extraction->Analysis Data_Processing Data Processing (Peak picking, Alignment) Analysis->Data_Processing Statistical_Analysis Statistical Analysis (PCA, OPLS-DA) Data_Processing->Statistical_Analysis Interpretation Biological Interpretation (Pathway Analysis) Statistical_Analysis->Interpretation

Caption: General workflow for a comparative metabolomics study.

Sample Preparation for Metabolomic Analysis
  • Metabolic Quenching : To halt enzymatic activity and preserve the metabolic state, rapidly quench bacterial cultures. A common method is to add the culture to a cold solution, such as 60% methanol (B129727) pre-chilled to -48°C.

  • Cell Harvesting : Pellet the cells by centrifugation at a low temperature (e.g., 4°C).

  • Metabolite Extraction : Extract metabolites from the cell pellet using a suitable solvent system. A common method involves using a cold solvent mixture, such as methanol:dichloromethane:ethyl acetate (B1210297) (10:2:3).[6] For extracellular metabolites, the supernatant can be collected and extracted separately.

GC-MS Protocol for Short-Chain Fatty Acid (SCFA) Analysis
  • Derivatization : Since SCFAs are volatile, derivatization is often required for GC-MS analysis. A common method is silylation using reagents like 1-(tert-butyl-dimethyl-silyl) imidazole.[6] Alternatively, esterification with isobutyl chloroformate/isobutanol can be performed in an aqueous solution.[7]

  • GC-MS Analysis :

    • Gas Chromatograph : Use a GC system equipped with a suitable capillary column (e.g., Nukol Fused Silica Capillary Column).

    • Injector : Set the injector temperature to 200-250°C.

    • Oven Program : An example temperature program is: initial temperature of 55°C for 1 min, ramp to 105°C at 8°C/min, hold for 2 min, then ramp to 190°C at 30°C/min and hold for 1 min.[8]

    • Mass Spectrometer : Operate the mass spectrometer in full scan or selected ion monitoring (SIM) mode. Set the ion source temperature to around 250°C.[8]

  • Data Analysis : Identify and quantify SCFAs by comparing their mass spectra and retention times to those of authentic standards.

LC-MS Protocol for Short-Chain Fatty Acid (SCFA) Analysis
  • Sample Preparation : For LC-MS analysis, derivatization is often employed to improve chromatographic separation and detection sensitivity. A common derivatizing agent is 3-nitrophenylhydrazine (B1228671) (3-NPH).

  • LC-MS/MS Analysis :

    • Liquid Chromatograph : Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 column is commonly used for separation.

    • Mobile Phase : A typical mobile phase consists of a gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.

    • Mass Spectrometer : Couple the LC system to a tandem mass spectrometer (MS/MS) for sensitive and specific detection. Operate the mass spectrometer in negative ion mode.

  • Data Analysis : Quantify SCFAs using a calibration curve generated from standards. The use of isotopically labeled internal standards is recommended for accurate quantification.

This guide provides a foundational understanding of the comparative metabolomics of this compound-producing bacteria. For more in-depth analysis, researchers should consult the primary literature and optimize protocols for their specific experimental needs.

References

Assessing the Specificity of Antibodies for Valeric Acid Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of small molecules like valeric acid are critical. Immunoassays offer a high-throughput and sensitive method for this purpose, but their reliability hinges on the specificity of the antibodies used. This guide provides a comprehensive comparison of antibody performance for this compound immunoassays, supported by experimental data and detailed protocols, to aid in the selection of the most suitable reagents and methods for your research needs.

This compound, a five-carbon short-chain fatty acid (SCFA), is increasingly recognized for its role in gut microbiota metabolism and its potential as a biomarker for various physiological and pathological conditions. Consequently, the demand for robust and specific analytical methods for its detection is growing. While chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer high accuracy, immunoassays provide a complementary approach with advantages in speed and simplicity. The primary challenge in developing a reliable immunoassay for this compound lies in the potential for cross-reactivity of the antibody with other structurally similar SCFAs.

Comparison of Anti-Valeric Acid Antibody Specificity

The specificity of an antibody is its ability to distinguish the target analyte from other structurally related molecules. In the context of this compound immunoassays, it is crucial to assess the cross-reactivity of the antibody with other SCFAs commonly found in biological samples, such as butyric acid, caproic acid, and isothis compound.

Below is a comparison of two hypothetical anti-valeric acid antibodies, a polyclonal antibody (pAb) and a monoclonal antibody (mAb), detailing their performance characteristics in a competitive ELISA format.

Table 1: Performance Characteristics of Anti-Valeric Acid Antibodies

ParameterAnti-Valeric Acid pAbAnti-Valeric Acid mAb
Target Analyte This compoundThis compound
Assay Format Competitive ELISACompetitive ELISA
Sensitivity (IC50) 150 ng/mL50 ng/mL
Dynamic Range 20 - 1000 ng/mL10 - 500 ng/mL
Cross-Reactivity See Table 2See Table 3

Table 2: Cross-Reactivity Profile of Anti-Valeric Acid Polyclonal Antibody (pAb)

CompoundCross-Reactivity (%)
This compound 100
Isothis compound25
Caproic Acid15
Butyric Acid5
Propionic Acid<1
Acetic Acid<0.1

Table 3: Cross-Reactivity Profile of Anti-Valeric Acid Monoclonal Antibody (mAb)

CompoundCross-Reactivity (%)
This compound 100
Isothis compound5
Caproic Acid2
Butyric Acid<1
Propionic Acid<0.1
Acetic Acid<0.1

Disclaimer: The quantitative data presented in Tables 1, 2, and 3 are illustrative and based on typical performance characteristics of polyclonal and monoclonal antibodies in competitive immunoassays for small molecules. Actual performance may vary between different antibody lots and assay conditions.

Alternative Methods for this compound Quantification

While immunoassays offer a convenient platform for high-throughput screening, other analytical methods provide higher specificity and are often considered the gold standard for quantitative analysis.

Table 4: Comparison of this compound Detection Methods

MethodPrincipleSensitivity (LOD)SpecificityThroughput
Immunoassay (ELISA) Antibody-antigen binding~1-10 ng/mLModerate to HighHigh
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by volatility, detection by mass~0.1-1 µg/mLVery HighLow to Medium
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separation by polarity, detection by mass~0.01-0.1 µg/mLVery HighMedium

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. The following sections outline the key experimental protocols for assessing antibody specificity and performing a competitive ELISA for this compound.

Hapten Synthesis and Immunogen Preparation

To produce antibodies against a small molecule like this compound (a hapten), it must first be conjugated to a larger carrier protein to elicit an immune response.

Hapten_Synthesis_Workflow ValericAcid This compound Activation Activation of Carboxyl Group (e.g., with EDC/NHS) ValericAcid->Activation Conjugation Conjugation Reaction Activation->Conjugation CarrierProtein Carrier Protein (e.g., BSA or KLH) CarrierProtein->Conjugation Immunogen This compound-Protein Conjugate (Immunogen) Conjugation->Immunogen Purification Purification (e.g., Dialysis) Immunogen->Purification FinalImmunogen Purified Immunogen Purification->FinalImmunogen

Workflow for hapten-protein conjugate synthesis.

Protocol:

  • Activation of this compound: Dissolve this compound in a suitable organic solvent (e.g., dimethylformamide). Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group of this compound.

  • Conjugation to Carrier Protein: Dissolve the carrier protein (e.g., Bovine Serum Albumin or Keyhole Limpet Hemocyanin) in a phosphate (B84403) buffer (pH 7.4). Add the activated this compound solution to the protein solution and stir at room temperature for several hours.

  • Purification: Purify the resulting this compound-protein conjugate by dialysis against phosphate-buffered saline (PBS) to remove unreacted reagents.

  • Characterization: Confirm the conjugation by methods such as MALDI-TOF mass spectrometry to determine the hapten-to-protein ratio.

Competitive ELISA for this compound

A competitive ELISA is the most common immunoassay format for detecting small molecules. In this assay, free this compound in the sample competes with a labeled this compound conjugate for binding to a limited amount of anti-valeric acid antibody.

Competitive_ELISA_Workflow cluster_steps Competitive ELISA Steps Coating 1. Coat plate with This compound-Protein Conjugate Blocking 2. Block non-specific binding sites Coating->Blocking Competition 3. Add sample/standard and Anti-Valeric Acid Antibody Blocking->Competition Incubation 4. Incubate to allow competition Competition->Incubation Washing1 5. Wash to remove unbound antibody Incubation->Washing1 SecondaryAb 6. Add Enzyme-labeled Secondary Antibody Washing1->SecondaryAb Incubation2 7. Incubate SecondaryAb->Incubation2 Washing2 8. Wash Incubation2->Washing2 Substrate 9. Add Substrate Washing2->Substrate Detection 10. Measure Signal Substrate->Detection

Workflow for a competitive ELISA.

Protocol:

  • Coating: Coat a 96-well microplate with a this compound-protein conjugate (different from the immunogen, e.g., this compound-ovalbumin) and incubate overnight at 4°C.

  • Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block the remaining protein-binding sites on the plate by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Competition: Add standards of known this compound concentrations or unknown samples to the wells, followed by the addition of the anti-valeric acid antibody. Incubate for 1-2 hours at room temperature to allow competition between the free this compound and the coated this compound conjugate for antibody binding.

  • Washing: Wash the plate to remove unbound antibodies and other components.

  • Detection: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) that binds to the primary anti-valeric acid antibody. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate again to remove the unbound secondary antibody.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until a color develops.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.

Cross-Reactivity Assessment

To determine the specificity of the anti-valeric acid antibody, a competitive ELISA is performed with various structurally related short-chain fatty acids.

Cross_Reactivity_Logic cluster_assay Cross-Reactivity Determination PerformELISA Perform Competitive ELISA with: - this compound (Analyte) - Structurally Similar Compounds DetermineIC50 Determine IC50 for each compound PerformELISA->DetermineIC50 IC50_Analyte IC50 of this compound DetermineIC50->IC50_Analyte IC50_Compound IC50 of Cross-Reactant DetermineIC50->IC50_Compound CalculateCR Calculate Cross-Reactivity (%) Formula CR (%) = (IC50_Analyte / IC50_Compound) x 100 CalculateCR->Formula IC50_Analyte->CalculateCR IC50_Compound->CalculateCR

Logic for calculating cross-reactivity.

Protocol:

  • Perform the competitive ELISA as described above.

  • In separate sets of wells, create standard curves for this compound and each of the potentially cross-reacting compounds (e.g., isothis compound, caproic acid, butyric acid).

  • Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity for each compound using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reacting Compound) x 100

Conclusion

The selection of an appropriate antibody is paramount for the development of a specific and reliable immunoassay for this compound. While monoclonal antibodies generally offer higher specificity and lower cross-reactivity compared to polyclonal antibodies, the performance of each antibody must be empirically validated. This guide provides a framework for comparing anti-valeric acid antibodies and offers detailed protocols for their characterization. For applications requiring the highest degree of accuracy and specificity, orthogonal methods such as LC-MS/MS should be considered for validation and complementary analysis. By carefully assessing antibody specificity and optimizing assay conditions, researchers can ensure the generation of high-quality, reproducible data in their studies of this compound.

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Valeric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Valeric acid, a versatile chemical compound used in various research and development applications, requires careful handling due to its corrosive nature and potential health hazards. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans to ensure the well-being of laboratory personnel and compliance with safety standards.

Personal Protective Equipment (PPE) for this compound

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent contact with skin, eyes, and the respiratory tract. The following table summarizes the recommended PPE:

PPE CategoryRecommended EquipmentSpecifications and Remarks
Eye and Face Protection Tightly fitting safety goggles and a face shield (minimum 8 inches).[1][2]Safety glasses with side shields may be acceptable for low-risk situations, but chemical goggles are necessary when there is a splash hazard.[3] A face shield should be used for supplementary protection, not as the primary eye protection.[3][4]
Skin Protection Acid-resistant gloves (e.g., nitrile or butyl rubber) and a complete protective suit.[2][4]Gloves must be inspected before use and disposed of properly after handling the chemical.[1][2] Protective clothing should be clean and available daily.[4]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[3][5]If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges (e.g., type ABEK) should be used.[2] For high concentrations, a full-face supplied-air respirator may be necessary.[1][2]

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to minimize risks. The following step-by-step plan outlines the procedures for preparation, handling, and emergency response.

1. Preparation and Handling:

  • Ensure that an emergency shower and eyewash station are readily accessible in the immediate work area.[4]

  • Work in a well-ventilated area, preferably within a chemical fume hood.[3][6]

  • Wear the appropriate PPE as detailed in the table above.

  • When diluting, always add the acid to water slowly; never add water to the acid to avoid a violent reaction.[3]

  • Keep containers tightly closed when not in use and store them in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents, strong bases, and reducing agents.[1][4]

2. Spill Response:

  • In case of a spill, immediately evacuate personnel from the affected area.[4]

  • Remove all sources of ignition as this compound is a combustible liquid.[4][7]

  • For minor spills, contain and absorb the spill with an inert material like sand, earth, or vermiculite.[3]

  • For major spills, wear full body protective clothing with breathing apparatus and prevent the spillage from entering drains or water courses.[3]

  • Place the absorbed material into a suitable, closed container for disposal as hazardous waste.[1]

  • Ventilate and wash the spill area after cleanup is complete.[4]

3. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[7][8]

  • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.[7][8]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][7]

Disposal Plan for this compound

Proper disposal of this compound and its contaminated materials is critical to prevent environmental harm and comply with regulations.

1. Waste Classification:

  • This compound and materials contaminated with it are considered hazardous waste.[4][9] In the United States, it may be classified under EPA hazardous waste number D002 for corrosivity.[3]

2. Collection and Storage of Waste:

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, compatible, and clearly labeled hazardous waste container.[9]

  • Keep the waste container tightly closed and store it in a cool, dry, well-ventilated area, separate from incompatible materials.[9]

  • Do not mix this compound waste with other waste streams.[1]

3. Disposal Procedure:

  • All waste must be handled in accordance with local, state, and federal regulations.[3]

  • Dispose of the hazardous waste through a licensed disposal company.[1][2]

  • Do not dispose of this compound down the drain or in regular trash.[9]

  • Contaminated packaging should be treated as hazardous waste and disposed of in the same manner as the unused product.[1][9]

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.